8-Hydroxy-2-tetralone
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-3,12H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUSBJBOSIRESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342011 | |
| Record name | 8-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53568-05-1 | |
| Record name | 8-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Hydroxy-2-tetralone chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 8-Hydroxy-2-tetralone For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bicyclic organic compound belonging to the tetralone family, characterized by a fused benzene ring and a cyclohexanone ring.[1] The strategic placement of a hydroxyl group on the aromatic ring and a ketone on the saturated ring imparts a unique combination of reactivity and biological potential. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, spectroscopic profile, and its current and potential applications in medicinal chemistry and organic synthesis. It is intended to serve as a technical resource for researchers exploring the utility of this versatile chemical scaffold.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₀H₁₀O₂, possesses a rigid bicyclic framework that is foundational to its chemical behavior.[1] The molecule's structure features a phenolic hydroxyl group at the 8-position of the aromatic ring and a carbonyl group at the 2-position of the cyclohexanone ring.[1] This arrangement facilitates intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen, influencing the compound's conformation and reactivity.
Conformational Analysis
Crystallographic studies of related tetralone derivatives suggest that the cyclohexanone ring typically adopts a half-boat or envelope conformation.[1] In this conformation, several carbon atoms of the saturated ring are nearly coplanar, while one is displaced. The aromatic ring remains planar and is nearly coplanar with the planar portion of the cyclohexanone ring, with dihedral angles generally ranging from 2° to 10°.[1] This structural arrangement is critical for understanding its interaction with biological targets.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl and ketone oxygens) significantly influences its boiling point and thermal stability.[1]
| Property | Value | Source |
| IUPAC Name | 8-hydroxy-3,4-dihydro-1H-naphthalen-2-one | [1][2] |
| CAS Number | 53568-05-1 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |
| Molecular Weight | 162.18 g/mol | [1][2] |
| Physical State | Solid at room temperature | [1] |
| Boiling Point | 333.6°C at 760 mmHg | [1] |
| Density | 1.236 g/cm³ | [1] |
| Flash Point | 141.8°C | [1] |
| Refractive Index | 1.602 | [1] |
Solubility Profile
While extensive quantitative solubility data is not widely published, a qualitative solubility profile can be inferred from its structure and data on analogous compounds. The presence of the polar hydroxyl and ketone groups allows for solubility in polar organic solvents, whereas the bicyclic hydrocarbon framework limits its solubility in water.
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The nonpolar aromatic and aliphatic rings dominate the molecule's character. |
| Ethanol, Methanol | Soluble | The hydroxyl group can participate in hydrogen bonding with alcohol solvents. |
| Acetone, Ethyl Acetate | Soluble | The ketone functionality contributes to polarity, allowing interaction with these solvents. |
| DMSO, DMF | Freely Soluble | These highly polar aprotic solvents are effective at solvating a wide range of organic molecules.[3][4] |
| Hexane, Toluene | Slightly soluble to insoluble | The molecule is too polar to be highly soluble in nonpolar hydrocarbon solvents. |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several strategic routes, leveraging foundational reactions in organic chemistry. Its reactivity is dominated by the interplay between the phenolic hydroxyl group and the ketone.
Synthetic Methodologies
Several synthetic pathways have been reported for this compound and its derivatives.[1] Common strategies include intramolecular cyclization reactions and functional group transformations on a pre-existing tetralone scaffold.
-
Condensation of Naphthalene Derivatives: An effective method involves the condensation of naphthalene-1,8-diol with benzene in the presence of a Lewis acid like aluminum chloride.[1][5]
-
Intramolecular Friedel-Crafts Acylation: A common route to the tetralone core involves the cyclization of γ-phenylbutyric acid derivatives. For 8-hydroxy substitution, this would typically start from a precursor with a suitably positioned hydroxyl or methoxy group on the phenyl ring.[6]
-
Oxidation of Precursors: The oxidation of a tetrahydronaphthalene precursor containing a hydroxyl group at the 8-position can yield the desired product.[1]
Below is a representative workflow for a Friedel-Crafts-based synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Chemical Reactivity
The dual functionality of this compound makes it a versatile intermediate.
-
Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and electrophilic aromatic substitution. Its acidity allows it to act as a nucleophile in its deprotonated form.
-
Ketone Carbonyl Group: The ketone is susceptible to nucleophilic attack, reduction to a secondary alcohol, and can be a site for condensation reactions at the α-carbon.[1]
-
Synergistic Reactivity: The proximity of the two functional groups can lead to unique reactivity, including the formation of chelates with metal ions and directing effects in substitution reactions.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are summarized below.
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Phenolic Proton (-OH) | δ 8.0 - 12.0 ppm (broad singlet)[1] |
| Aromatic Protons (Ar-H) | δ 6.5 - 8.0 ppm (multiplets)[1] | |
| Aliphatic Protons (-CH₂-) | δ 2.0 - 3.5 ppm (multiplets) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 195 - 210 ppm |
| Aromatic Carbons (C-OH, C-Ar) | δ 110 - 160 ppm | |
| Aliphatic Carbons (-CH₂-) | δ 20 - 50 ppm | |
| IR Spectroscopy | O-H Stretch (phenolic) | 3600 - 3200 cm⁻¹ (broad)[1] |
| C=O Stretch (ketone) | ~1680 cm⁻¹ (strong)[1] | |
| C=C Stretch (aromatic) | 1600 - 1450 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z 162[1] |
| Key Fragment [M-OH]⁺ | m/z 145[1] | |
| Key Fragment [M-CO]⁺ | m/z 134[1] |
Applications in Research and Development
This compound serves as a valuable building block and a biologically active molecule, with applications spanning pharmaceuticals and materials science.[1]
Medicinal Chemistry and Drug Development
The tetralone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7]
-
Neuroscience: The structurally related compound 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a potent and selective 5-HT1A receptor agonist, widely used as a research tool to study the serotonergic system.[8][9][10] This highlights the potential of the 8-hydroxy-tetralone core in designing novel central nervous system agents.
-
Antioxidant and Anti-inflammatory Activity: As a phenolic compound, this compound is predicted to have antioxidant properties by scavenging free radicals.[1] Research on other tetralone derivatives has shown they can act as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, an enzyme involved in inflammatory responses.[11]
-
Antimicrobial Potential: Studies have indicated that this compound exhibits moderate antimicrobial activity against some bacterial and fungal strains, though further investigation is needed.[1] The tetralone core is present in compounds designed to combat ESKAPE pathogens.[11][12]
Caption: Potential therapeutic applications of the this compound scaffold.
Organic Synthesis Intermediate
The reactive functional groups of this compound make it a valuable intermediate for synthesizing more complex molecules, including natural product analogues and novel chemical entities for screening libraries.[1][13]
Experimental Protocols
This section provides standardized, high-level protocols for key assays relevant to the evaluation of this compound.
Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.[14][15]
Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
Data Analysis:
Protocol: Antimicrobial Activity (Broth Microdilution MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: The compound is serially diluted in a liquid growth medium, which is then inoculated with the test microorganism. The MIC is the lowest concentration that prevents visible growth.[11][12]
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
-
Assay Procedure:
-
In a 96-well microplate, perform a two-fold serial dilution of the compound stock solution in the broth.
-
Add the standardized microbial inoculum to each well.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
Visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.[18]
-
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[16][17] Handle in a well-ventilated area or under a chemical fume hood.[17]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. The compound may be air-sensitive and should be stored under an inert atmosphere.[16][19]
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[20] Avoid formation of dust and aerosols.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[16][17]
Conclusion
This compound is a chemical entity of significant interest due to its defined structure and versatile reactivity. Its core scaffold is prominent in neuropharmacology, and its phenolic nature suggests potential in antioxidant and anti-inflammatory research. As a synthetic intermediate, it provides a robust platform for the construction of more complex and novel molecules. This guide has consolidated the key chemical properties, synthetic approaches, and potential applications to provide a foundational resource for scientists and researchers aiming to harness the potential of this valuable compound. Further in-depth studies are warranted to fully elucidate its biological mechanisms and expand its utility in drug discovery and development.[1]
References
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DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Available from: [Link]
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Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. (2023, March 1). PubMed Central. Available from: [Link]
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Mechanism of action of 8-OH-DPAT on learning and memory. PubMed. Available from: [Link]
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Sandeep Arora, et al. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]
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Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. International Journal of Scientific Development and Research. Available from: [Link]
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Garai, J., et al. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PMC - NIH. Available from: [Link]
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Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. Arkat USA. Available from: [Link]
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Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (2025, October 10). PubMed Central. Available from: [Link]
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Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats. PubMed. Available from: [Link]
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This compound. PubChem - NIH. Available from: [Link]
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Synthesis of 8-Methoxy-1-Tetralone. (2024, May 9). Canadian Center of Science and Education. Available from: [Link]
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Tetralone synthesis. Organic Chemistry Portal. Available from: [Link]
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5-Hydroxy-1-tetralone. NIST WebBook. Available from: [Link]
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Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. (2023, June 1). ResearchGate. Available from: [Link]
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General synthesis of 8-aryl-2-tetralones. PubMed. Available from: [Link]
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Antimicrobial Susceptibility Testing. APEC. Available from: [Link]
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8-OH-DPAT. Wikipedia. Available from: [Link]
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Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Available from: [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available from: [Link]
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). PMC - NIH. Available from: [Link]
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The Synthetic Landscape of 8-Hydroxy-2-tetralone: A Technical Guide for Drug Development Professionals
Introduction: The Significance of the 8-Hydroxy-2-tetralone Scaffold
This compound is a key bicyclic aromatic ketone that serves as a pivotal building block in the synthesis of a wide array of pharmacologically active molecules, particularly those targeting the central nervous system (CNS).[1] Its rigid, conformationally restricted framework, coupled with the synthetically versatile hydroxyl and ketone functionalities, makes it an attractive scaffold for the design of selective receptor ligands.[2] Notably, this compound is a critical precursor to the widely studied 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a compound that has been instrumental in elucidating the role of serotonin in various physiological and pathological processes, including anxiety, depression, and memory.[3][4]
This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic strategy based on factors such as starting material availability, scalability, and desired purity. Each pathway is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and an analysis of its advantages and limitations.
Core Synthesis Pathways
The synthesis of this compound can be broadly approached through three main strategies:
-
Demethylation of 8-Methoxy-2-tetralone: This is arguably the most common and well-documented route, leveraging the commercially available or readily synthesized methoxy analogue.
-
Catalytic Oxidation of 8-Hydroxytetralin: This pathway offers a direct approach from the corresponding hydroxylated tetralin precursor.
-
Ring-Forming Reactions (e.g., Robinson Annulation): While less specifically documented for this particular target, classic ring-forming reactions provide a potential de novo route to the tetralone core.
Pathway 1: Demethylation of 8-Methoxy-2-tetralone
This pathway involves the initial synthesis of 8-Methoxy-2-tetralone followed by the cleavage of the methyl ether to unveil the desired hydroxyl group. The synthesis of the methoxy precursor is a critical first step, with an efficient procedure starting from 2-bromophenylacetic acid.[5][6]
Synthesis of 8-Methoxy-2-tetralone
The synthesis of 8-Methoxy-2-tetralone can be achieved in a multi-step sequence involving Friedel-Crafts acylation, cyclization, and methoxylation. A particularly effective method starts with the conversion of 2-bromophenylacetic acid to its acid chloride, followed by a Friedel-Crafts reaction with ethylene to form 8-bromo-2-tetralone. Subsequent nucleophilic substitution with sodium methoxide, often catalyzed by a copper(I) salt, yields 8-Methoxy-2-tetralone.[5]
Experimental Protocol: Synthesis of 8-Methoxy-2-tetralone [6]
-
Preparation of 8-Bromo-2-tetralone: To a solution of 2-bromophenylacetic acid in dichloromethane, add oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0 °C. After stirring, introduce ethylene gas to initiate the Friedel-Crafts acylation and cyclization. The reaction is then worked up to yield 8-bromo-2-tetralone.
-
Methoxylation: A mixture of 8-bromo-2-tetralone, sodium methoxide, and a catalytic amount of copper(I) bromide in a suitable solvent (e.g., methanol or DMF) is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography to afford 8-Methoxy-2-tetralone.
Demethylation to this compound
The cleavage of the aryl methyl ether in 8-Methoxy-2-tetralone is a crucial final step. Several reagents are effective for this transformation, with boron tribromide (BBr₃) and hydrobromic acid (HBr) being the most common.[7][8][9]
Mechanism of Demethylation with BBr₃: Boron tribromide, a strong Lewis acid, coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion. This results in the formation of a bromomethane and a boron-phenoxy intermediate, which is subsequently hydrolyzed during workup to yield the desired phenol.[7]
Experimental Protocol: Demethylation of 8-Methoxy-2-tetralone with BBr₃ [8]
-
Dissolve 8-Methoxy-2-tetralone in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1M in dichloromethane) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mechanism of Demethylation with HBr: In this classic method, the ether oxygen is protonated by the strong acid, HBr. The resulting oxonium ion is then attacked by the bromide ion in an SN2 fashion, cleaving the methyl-oxygen bond to give the phenol and methyl bromide.[9]
Experimental Protocol: Demethylation of 8-Methoxy-2-tetralone with HBr [9]
-
To a solution of 8-Methoxy-2-tetralone in a suitable solvent like acetic acid, add a concentrated aqueous solution of hydrobromic acid (e.g., 48% HBr).
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Diagram of Pathway 1: Demethylation of 8-Methoxy-2-tetralone
Caption: Synthesis of this compound via demethylation of 8-Methoxy-2-tetralone.
Pathway 2: Catalytic Oxidation of 8-Hydroxytetralin
This pathway offers a more direct route to this compound, provided that the starting material, 8-hydroxytetralin, is readily available. The core of this method is the selective oxidation of the benzylic methylene group at the C2 position to a carbonyl group.
A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), or other methods such as using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10][11] Care must be taken to avoid over-oxidation or oxidation at other positions.
Mechanism of Oxidation with PCC: The reaction likely proceeds through the formation of a chromate ester intermediate at the C2 position. Subsequent base-assisted elimination of this intermediate leads to the formation of the ketone.
Experimental Protocol: Oxidation of 8-Hydroxytetralin with PCC
-
To a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane, add a solution of 8-hydroxytetralin in dichloromethane.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram of Pathway 2: Catalytic Oxidation of 8-Hydroxytetralin
Caption: A hypothetical Robinson annulation pathway to this compound.
Comparative Analysis of Synthesis Pathways
The choice of a synthetic route to this compound will depend on various factors, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. The following table provides a comparative overview of the discussed pathways.
| Parameter | Pathway 1: Demethylation | Pathway 2: Catalytic Oxidation | Pathway 3: Robinson Annulation |
| Starting Materials | 2-Bromophenylacetic acid or 8-Methoxy-2-tetralone | 8-Hydroxytetralin | Substituted cyclohexanone and methyl vinyl ketone |
| Typical Yield | Good to excellent (for demethylation step) | Moderate to good | Variable, requires optimization |
| Scalability | Generally scalable | Scalable, but may require large amounts of oxidizing agents | Potentially scalable, but may be complex |
| Advantages | - Well-established and reliable- High-yielding final step- Access to a key intermediate (8-methoxy-2-tetralone) | - Direct and potentially shorter route- Avoids the use of harsh demethylating agents | - Convergent approach- Builds the core skeleton from simpler fragments |
| Disadvantages | - Multi-step synthesis of the precursor- Use of corrosive and hazardous reagents (BBr₃, HBr) | - Availability of 8-hydroxytetralin may be limited- Potential for over-oxidation or side reactions- Use of toxic heavy metal oxidants (e.g., PCC) | - Less documented for this specific target- May require significant optimization for regioselectivity and yield- Potential for side reactions like polymerization |
Conclusion: Strategic Selection of a Synthetic Pathway
The synthesis of this compound is a critical step in the development of numerous CNS-active compounds. This guide has detailed three primary synthetic strategies, each with its own set of advantages and challenges.
-
The demethylation of 8-Methoxy-2-tetralone stands out as the most robust and well-documented pathway, offering a reliable route to high-purity material, albeit through a multi-step sequence.
-
The catalytic oxidation of 8-hydroxytetralin presents a more direct and potentially atom-economical alternative, contingent on the availability of the starting material and careful control of the oxidation conditions.
-
The Robinson annulation offers a more academic and exploratory approach, providing an opportunity for the development of a novel de novo synthesis.
For drug development professionals, the choice of synthesis will ultimately be guided by a balance of factors including cost, scalability, safety, and the specific requirements of the downstream applications. The detailed protocols and comparative analysis provided herein are intended to serve as a valuable resource for making these critical decisions and for the successful synthesis of this important molecular scaffold.
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Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation). [Link]
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- Glennon, R. A.; et al. 2-(Alkylamino)tetralin Derivatives: Interaction With 5-HT1A Serotonin Binding Sites. J. Med. Chem.1988, 31 (5), 867-870.
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ResearchGate. Dimethylation with BBr3?. [Link]
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Common Organic Chemistry. Demethylation of Methyl Ethers - Hydrobromic Acid (HBr). [Link]
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Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]
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- Padmavathi, K. N.; et al. Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. International Journal of Scientific Development and Research2024, 9 (7), 283-288.
- Chalmers, D. T.; et al. Hippocampal 8-[3H]hydroxy-2-(di-n-propylamino) tetralin binding site densities, serotonin receptor (5-HT1A) messenger ribonucleic acid abundance, and serotonin levels parallel the activity of the hypothalamopituitary-adrenal axis in rat. J. Neurochem.1992, 59 (3), 1062-1070.
- Carreño, M. C.; et al. General synthesis of 8-aryl-2-tetralones. J. Org. Chem.2006, 71 (13), 4956-4964.
- Duggirala, S. M.; et al. Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery2021, 18 (1), 2-15.
- Baumgarten, G.; et al. Effects of the serotonin1A Agonist, 8-hydroxy-2-(di-n-propylamino)tetralin on Neurochemical Responses to Stress. J. Pharmacol. Exp. Ther.1992, 261 (2), 717-724.
- Van der Poel, A. M.; et al. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein J. Org. Chem.2023, 19, 1346-1355.
- Zuo, H.; et al. Synthesis of (-)-5-hydroxy-2-(N-propylamino)tetralin. Journal of Beijing University of Chemical Technology2007, 34 (6), 575-578.
- Wogar, M. A.; et al. Effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) on performance on two operant timing schedules. Psychopharmacology1998, 135 (3), 255-263.
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An In-depth Technical Guide to the Physical Characteristics of 8-Hydroxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 8-Hydroxy-2-tetralone (CAS No: 53568-05-1). As a key intermediate in the synthesis of various biologically active compounds, a thorough understanding of its properties is paramount for researchers in drug discovery and development. This document consolidates critical data on its structural, physical, and spectral properties, alongside essential information on its handling, storage, and analysis. The causal relationships behind its observed characteristics are explained to provide field-proven insights for laboratory applications.
Molecular Structure and Identification
This compound, with the IUPAC name 8-hydroxy-3,4-dihydronaphthalen-2(1H)-one, is a bicyclic organic compound. Its structure features a fused benzene ring and a cyclohexanone ring, classifying it as a tetralone derivative.[1] The presence of a hydroxyl group at the 8-position and a ketone at the 2-position are key functional groups that dictate its chemical behavior and physical properties.[1]
The molecular formula of this compound is C₁₀H₁₀O₂, and it has a molecular weight of approximately 162.18 g/mol .[1]
| Identifier | Value |
| IUPAC Name | 8-hydroxy-3,4-dihydronaphthalen-2(1H)-one[1] |
| CAS Number | 53568-05-1[1] |
| Molecular Formula | C₁₀H₁₀O₂[1] |
| Molecular Weight | 162.18 g/mol [1] |
| Canonical SMILES | C1CC2=C(CC1=O)C(=CC=C2)O[1] |
| InChI Key | NDUSBJBOSIRESA-UHFFFAOYSA-N[1] |
graph "Molecular_Structure_of_this compound" { layout=neato; node [shape=plaintext]; mol [pos="0,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=577766&t=l", label=""]; }digraph "MS_Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[C10H10O2]+•\nm/z = 162"]; M_minus_H2O [label="[C10H8O]+•\nm/z = 144"]; M_minus_C2H4O [label="[C8H6O]+•\nm/z = 118"]; M_minus_CO [label="[C9H10O]+•\nm/z = 134"];
M -> M_minus_H2O [label="- H2O"]; M -> M_minus_C2H4O [label="- C2H4O (RDA)"]; M -> M_minus_CO [label="- CO"]; }
Figure 2: Proposed mass spectrometry fragmentation pathways.
Safety, Handling, and Storage
Contradictory safety information exists in various sources. While some indicate it is not a hazardous substance,[2] others provide specific hazard statements. Therefore, it is prudent to handle this compound with care, adhering to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [3]* Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. [3]* Storage: Store in a tightly sealed container in a cool, dry place. [3]
Analytical and Purification Methodologies
The purity of this compound is critical for its use in synthesis. Several analytical techniques can be employed for purity assessment.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard and reliable technique for determining the purity of this compound.
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity analysis and to identify volatile impurities.
Figure 3: General analytical workflow for this compound.
Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on its solubility profile, a mixed solvent system is likely to be effective. A good starting point would be a polar solvent in which the compound is soluble when hot (e.g., ethanol or acetone) and a nonpolar solvent in which it is insoluble (e.g., hexane or water). [4]2. Dissolution: Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add the second, nonpolar solvent (e.g., water or hexane) dropwise to the hot solution until a slight cloudiness persists. Reheat gently until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Conclusion
This technical guide has synthesized the key physical and chemical characteristics of this compound, providing a valuable resource for researchers and professionals in the field of drug development. A comprehensive understanding of its properties, as detailed in this document, is essential for its effective and safe utilization in the laboratory. Further experimental investigation is warranted to establish a definitive melting point and quantitative solubility data in a range of common laboratory solvents.
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An In-Depth Technical Guide to the Molecular Structure and Properties of 8-Hydroxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Hydroxy-2-tetralone, a key organic intermediate with significant potential in medicinal chemistry and materials science. The document delves into the molecule's core structural features, spectroscopic signature, and established synthetic pathways. Furthermore, it explores its nascent biological activities, particularly as an antioxidant and antimicrobial agent, and discusses its potential role as a modulator of inflammatory pathways. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of tetralone-based compounds in drug discovery and development.
Introduction: The Tetralone Scaffold in a Modern Context
The tetralone framework, characterized by a fused benzene and cyclohexanone ring system, is a privileged scaffold in medicinal chemistry.[1] Its rigid, bicyclic structure provides a versatile platform for the spatial presentation of functional groups, enabling interaction with a variety of biological targets. This compound, with its strategic placement of a hydroxyl group on the aromatic ring and a ketone in the aliphatic ring, represents a synthetically accessible and functionally rich derivative. This guide will elucidate the key chemical and biological properties of this molecule, providing a scientific rationale for its utilization in advanced research applications.
Molecular Structure and Spectroscopic Characterization
The molecular integrity of this compound is established through a combination of spectroscopic techniques that probe its unique electronic and atomic environment.
Core Molecular Structure
This compound possesses the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol .[2] The structure features a naphthalene core with one ring saturated to a cyclohexanone. The hydroxyl (-OH) group at the C8 position and the carbonyl (C=O) group at the C2 position are the key functional groups that dictate its chemical reactivity and potential biological interactions.
Spectroscopic Data and Interpretation
A thorough understanding of the spectroscopic data is paramount for the unambiguous identification and quality control of this compound.
¹H NMR (Predicted):
-
Aromatic Protons (3H): The protons on the benzene ring are expected to appear in the downfield region (δ 6.5-7.5 ppm) as a complex multiplet, influenced by the electron-donating hydroxyl group.
-
Aliphatic Protons (6H): The protons on the cyclohexanone ring will be found in the upfield region (δ 2.0-3.5 ppm). The protons alpha to the carbonyl group (at C1 and C3) will be deshielded and likely appear as triplets or multiplets. The protons at C4, adjacent to the aromatic ring, will also exhibit characteristic shifts.
-
Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is dependent on solvent and concentration, is expected for the phenolic proton.
¹³C NMR (Predicted):
-
Carbonyl Carbon (C2): The ketone carbonyl carbon will be the most downfield signal, typically in the range of δ 195-210 ppm.[6]
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C8) will be significantly shielded, while the other carbons will show shifts consistent with a substituted benzene ring.
-
Aliphatic Carbons (4C): The four sp³ hybridized carbons of the cyclohexanone ring will appear in the upfield region (δ 20-50 ppm).
The IR spectrum of this compound is characterized by two prominent absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
-
C=O Stretch: A strong, sharp peak around 1700-1720 cm⁻¹, corresponding to the ketone carbonyl group.
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 162, confirming the molecular weight of the compound.
Synthesis of this compound: A Guided Protocol
The synthesis of this compound can be strategically approached in a two-step sequence starting from commercially available precursors. This involves the initial synthesis of the methoxy-protected intermediate, 8-Methoxy-2-tetralone, followed by a demethylation step.
Synthesis of 8-Methoxy-2-tetralone
A robust and scalable synthesis of 8-Methoxy-2-tetralone has been reported, which serves as the foundational step.[7]
Experimental Protocol:
-
Step 1: Friedel-Crafts Acylation/Cyclization: 2-Bromophenylacetic acid is converted to its acid chloride, which then undergoes an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid (e.g., AlCl₃) to yield 8-bromo-2-tetralone.
-
Step 2: Ketal Protection: The ketone functionality of 8-bromo-2-tetralone is protected as a ketal using ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Step 3: Copper-Catalyzed Methoxylation: The resulting 8-bromo-2-tetralone ketal is subjected to a copper(I)-catalyzed methoxylation reaction using sodium methoxide to replace the bromine atom with a methoxy group.
-
Step 4: Deprotection: The ketal protecting group is removed by acid-catalyzed hydrolysis to afford 8-Methoxy-2-tetralone.
Demethylation to this compound
The final step in the synthesis is the cleavage of the methyl ether to unveil the desired hydroxyl group. Several reagents are effective for the demethylation of aryl methyl ethers.[8]
Experimental Protocol (General):
-
Reagent Selection: Boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM) is a common and effective reagent for this transformation. Alternatively, strong acids such as hydrobromic acid (HBr) can be employed.
-
Reaction Conditions: 8-Methoxy-2-tetralone is dissolved in a dry, inert solvent and cooled to a low temperature (e.g., 0 °C or -78 °C). The demethylating agent is added slowly, and the reaction is allowed to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched, typically with water or methanol, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography to yield pure this compound.
Biological Activities and Potential Applications
While extensive biological profiling of this compound is still emerging, preliminary studies and the activities of related tetralone derivatives suggest promising avenues for further investigation.
Antioxidant Properties
Several studies have indicated that hydroxylated aromatic compounds, including tetralone derivatives, possess antioxidant properties.[2] The phenolic hydroxyl group of this compound can act as a hydrogen atom donor to scavenge free radicals, thereby mitigating oxidative stress.
Experimental Protocol for Antioxidant Activity Assay (DPPH Method):
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. A series of dilutions of this compound are also prepared.
-
Assay Procedure: The DPPH solution is mixed with the test compound solutions in a 96-well plate. A control containing only DPPH and methanol is included.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration.
Antimicrobial Activity
Tetralone derivatives have been reported to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.[2] The planar aromatic system and the presence of the hydroxyl group in this compound may facilitate its interaction with microbial cell membranes or intracellular targets.
Quantitative Data for Related Tetralone Derivatives: While specific MIC values for this compound are not readily available, studies on other tetralone derivatives have shown promising results. For instance, certain aminoguanidinium-tetralone derivatives have demonstrated potent activity against ESKAPE pathogens, with MIC values as low as 0.5 µg/mL against Staphylococcus aureus.[9]
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
| Aminoguanidinium-tetralones | S. aureus | 0.5 - 4 | [9] |
| Halogenated 8-Hydroxyquinolines | Gram-positive bacteria | 5.57 - 89.09 µM | [10] |
Potential Role in Inflammatory Signaling
Recent research has identified tetralone derivatives as inhibitors of Macrophage Migration Inhibitory Factor (MIF).[9][11] MIF is a pro-inflammatory cytokine that plays a critical role in the innate immune response. By inhibiting the tautomerase activity of MIF, these compounds can attenuate macrophage activation. Given its structural similarity, this compound warrants investigation as a potential MIF inhibitor, which could have therapeutic implications for inflammatory diseases.
Future Directions and Conclusion
This compound is a molecule of significant interest with a solid foundation for further exploration. The synthetic pathways are well-defined, and its core structure is amenable to further derivatization to probe structure-activity relationships. Future research should focus on:
-
Definitive Spectroscopic Characterization: Publishing the fully assigned ¹H and ¹³C NMR spectra of this compound to serve as a standard reference.
-
Quantitative Biological Evaluation: Determining the specific IC₅₀ and MIC values for its antioxidant and antimicrobial activities against a broad panel of radicals and pathogens.
-
Mechanism of Action Studies: Investigating its potential as a MIF inhibitor and exploring its effects on downstream signaling pathways in inflammatory responses.
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Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PubMed. [Link]
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The Royal Society of Chemistry. (n.d.). Contents. [Link]
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Banerjee, A. K., et al. (2000). Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride. ResearchGate. [Link]
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An In-Depth Technical Guide to 8-Hydroxy-2-tetralone (CAS 53568-05-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Hydroxy-2-tetralone (CAS 53568-05-1), a versatile bicyclic ketone with significant potential in various scientific domains. This document delves into its fundamental chemical and physical properties, detailed synthesis and purification protocols, and thorough analytical characterization. Furthermore, it explores its emerging biological activities, including its antioxidant and antimicrobial properties, supported by established experimental assays. Safety and handling protocols are also discussed to ensure its proper utilization in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug discovery, facilitating further investigation into the promising applications of this compound.
Chemical and Physical Properties
This compound, systematically named 8-hydroxy-3,4-dihydronaphthalen-2(1H)-one, is a polycyclic aromatic ketone.[1] Its structure features a fused benzene and cyclohexanone ring system, with a hydroxyl group at the 8-position of the aromatic ring and a ketone at the 2-position of the saturated ring.[2] This unique arrangement of functional groups imparts both phenolic and ketonic characteristics to the molecule, influencing its reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53568-05-1 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [2] |
| Appearance | Colorless oil or white solid | [3] |
| Boiling Point | 333.6 °C at 760 mmHg | [2] |
| Melting Point | 18 °C | [3] |
| Flash Point | 141.8 °C | [2] |
| Density | 1.106 g/mL | [3] |
| Solubility | Soluble in basic water | [3] |
| InChI Key | NDUSBJBOSIRESA-UHFFFAOYSA-N | [2] |
| SMILES | C1CC2=C(CC1=O)C(=CC=C2)O | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the cyclization of precursor molecules. For instance, it can be synthesized from 2-bromophenylacetic acid through a multi-step process involving Friedel-Crafts acylation/cyclization, ketal protection, copper(I)-catalyzed methoxylation, and subsequent deprotection. While this method is effective for a related compound, 8-methoxy-2-tetralone, a similar strategy can be adapted.[1] Another reported method is the reductive cleavage of 2-naphthyl ethers.[3]
Illustrative Synthetic Pathway
A general synthetic approach is outlined below, demonstrating the key transformations required. This pathway is illustrative and may require optimization for specific laboratory conditions.
Caption: Generalized synthetic workflow for this compound.
Step-by-Step Synthesis Protocol (Hypothetical)
The following is a hypothetical, generalized protocol based on common organic synthesis techniques for tetralone derivatives.[4]
Step 1: Formylation of a Tetralone Precursor
-
To a stirred suspension of sodium hydride (pre-washed with petroleum ether to remove mineral oil) in dry benzene under an inert atmosphere, add a catalytic amount of ethanol.
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add ethyl formate dropwise and continue stirring for another hour.
-
Add the chosen tetralone precursor dropwise to the reaction mixture and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Purification
-
The crude product can be purified by column chromatography on silica gel.[5][6]
-
A solvent system of hexane and ethyl acetate in a suitable ratio is typically used as the eluent.[6]
-
Monitor the fractions by TLC to collect the pure product.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Analytical Characterization
The structural confirmation and purity assessment of synthesized this compound are crucial. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the cyclohexanone ring resonate more upfield. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.[2]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with those attached to the hydroxyl and alkyl groups having characteristic shifts), and the aliphatic carbons of the saturated ring.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups.[2]
-
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.[2]
-
A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretching of the ketone.[2]
-
Absorptions in the 1400-1600 cm⁻¹ region are indicative of C=C stretching within the aromatic ring.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of 162.19.[2]
-
Common fragmentation patterns may include the loss of a hydroxyl radical or a water molecule.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound possesses interesting biological activities, making it a compound of interest for further investigation in drug discovery.
Antioxidant Activity
As a phenolic compound, this compound is anticipated to exhibit antioxidant properties. The mechanism of action is likely through hydrogen atom transfer (HAT) or single-electron transfer (SET) to neutralize free radicals.[2][8] The phenolic hydroxyl group can donate a hydrogen atom to a radical, thereby stabilizing it and terminating the radical chain reaction.[9]
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An In-Depth Technical Guide to the Potential Biological Activity of 8-Hydroxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxy-2-tetralone is a bicyclic organic compound belonging to the tetralone family, characterized by a fused benzene and cyclohexanone ring system. While its intrinsic biological activities are an area of emerging research, its primary and well-established role is that of a critical intermediate in the synthesis of potent neuropharmacological agents. This guide provides a comprehensive overview of this compound, detailing its chemical properties, its pivotal function in the synthesis of serotonergic and dopaminergic ligands like 8-OH-DPAT, and explores the evidence for its direct biological effects, including potential antioxidant and anti-inflammatory properties. Methodologies for synthesis, characterization, and biological evaluation are presented to provide researchers with a robust framework for future investigations into this versatile molecule.
Introduction to this compound
This compound (CAS 53568-05-1) is a phenolic ketone with the molecular formula C₁₀H₁₀O₂.[1] Its structure, featuring a hydroxyl group on the aromatic ring and a ketone on the saturated ring, confers upon it a unique reactivity that is highly valuable in medicinal chemistry.[1] While some research suggests potential antioxidant and antimicrobial properties, its most significant contribution to date has been as a foundational scaffold for constructing more complex molecules with high affinity for central nervous system (CNS) receptors.[1]
The principal application of this compound is in the synthesis of aminotetralin derivatives, which are renowned for their potent and often selective interactions with serotonin (5-HT) and dopamine (D) receptors.[2][3] Understanding the chemistry and biological context of this precursor is therefore essential for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.
The Pivotal Role as a Synthetic Intermediate
The primary significance of this compound in drug discovery lies in its role as a key precursor to 8-Hydroxy-2-(di-n-propylamino)tetralin, commonly known as 8-OH-DPAT.[3][4] 8-OH-DPAT is a canonical, potent, and selective full agonist for the serotonin 5-HT₁ₐ receptor and has been instrumental in decades of neuroscience research.[5][6]
Synthesis of 8-OH-DPAT: A Strategic Application
The conversion of this compound to 8-OH-DPAT is a classic example of reductive amination. This process is a cornerstone of medicinal chemistry for installing amine functionalities.
Conceptual Workflow for 8-OH-DPAT Synthesis:
Caption: Synthetic workflow from this compound to 8-OH-DPAT.
The R-enantiomer of 8-OH-DPAT is recognized as the more potent agonist at the 5-HT₁ₐ receptor.[6] The neuropharmacological profile of 8-OH-DPAT is extensive, demonstrating effects that are antidepressant, anxiolytic, analgesic, and neuroprotective in various animal models.[5][7] Specifically, administration of 8-OH-DPAT has been shown to attenuate cognitive deficits and reduce hippocampal cell loss after traumatic brain injury in rats.[7]
Intrinsic Biological Activities of Tetralones
While often overshadowed by its derivatives, the tetralone scaffold itself possesses intrinsic biological activities. Research into various substituted tetralones has revealed a range of effects, suggesting that this compound may also share some of these properties.
Potential Anti-Inflammatory Activity
Derivatives of the parent compound, 2-tetralone, have been investigated as inhibitors of Macrophage Migration Inhibitory Factor (MIF).[8][9] MIF is a pro-inflammatory cytokine, and its inhibition can attenuate the inflammatory response.[9] Studies on certain tetralone derivatives have shown they can reduce the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages.[8]
Hypothesized Anti-Inflammatory Mechanism:
Caption: Potential anti-inflammatory pathway modulation by tetralones.
Although direct evidence for this compound is limited, its structural similarity to other anti-inflammatory tetralones makes this a promising area for future research.[8][10]
Potential Antioxidant Properties
Some commercial suppliers and preliminary research suggest that this compound may possess antioxidant properties, attributed to its phenolic hydroxyl group which can act as a free radical scavenger.[1] This is a common feature of phenolic compounds, which can donate a hydrogen atom to neutralize reactive oxygen species, thereby mitigating oxidative stress.[1]
Neuroprotective Potential
Given its role as a precursor to neuroprotective agents like 8-OH-DPAT and the known neuroprotective effects of other tetralone derivatives in models of Alzheimer's disease, this compound is a candidate for direct neuroprotective activity screening.[7][11] Certain tetralone derivatives have shown the ability to inhibit acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and amyloid-β aggregation, all of which are key pathological hallmarks of Alzheimer's.[11]
Experimental Protocols for Biological Evaluation
To rigorously assess the potential biological activities of this compound, a series of well-established in vitro assays are recommended.
In Vitro Assay for Serotonergic/Dopaminergic Activity
The primary screening for CNS activity involves receptor binding assays to determine the affinity of this compound for key neurotransmitter receptors.
Table 1: Comparison of Binding Affinities for 8-OH-DPAT (a derivative) at Human Receptors
| Compound | Receptor | Binding Affinity (Kᵢ or pIC₅₀) | Efficacy | Reference |
|---|---|---|---|---|
| 8-OH-DPAT | 5-HT₁ₐ | pIC₅₀ = 8.19 | Full Agonist | [12] |
| 5-HT₇ | Kᵢ = 466 nM | Agonist | [12] | |
| D₂/D₃ | Lower affinity vs 5-HT₁ₐ | Agonist | [3] |
(Note: Data for the parent this compound is not widely published and represents a key research gap.)
Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT₁ₐ receptor.
-
Materials:
-
Cell membranes expressing human 5-HT₁ₐ receptors.
-
Radioligand: [³H]8-OH-DPAT.
-
Test compound: this compound, dissolved in appropriate solvent (e.g., DMSO).
-
Non-specific binding control: High concentration of a known 5-HT₁ₐ ligand (e.g., unlabeled serotonin or 8-OH-DPAT).
-
Assay buffer (e.g., Tris-HCl with cofactors).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the receptor membranes, a fixed concentration of [³H]8-OH-DPAT, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add the high-concentration unlabeled ligand.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC₅₀ value, which can then be converted to the Kᵢ (inhibition constant).
-
-
Causality and Validation: This assay directly measures the interaction between the compound and the receptor target. The use of a specific radioligand and controls for non-specific binding ensures that the measured effect is due to competitive binding at the 5-HT₁ₐ site.
In Vitro Assay for Anti-Inflammatory Activity
Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator NO in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
RAW 264.7 murine macrophage cell line.
-
LPS (from E. coli).
-
Test compound: this compound.
-
Griess Reagent (for NO measurement).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's protocol.
-
Measure absorbance using a plate reader (typically at 540 nm).
-
In a parallel plate, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure the observed NO reduction is not due to cytotoxicity.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Express the results as a percentage of inhibition relative to the LPS-only control.
-
-
Causality and Validation: LPS is a potent inducer of the iNOS enzyme, which produces NO. A reduction in NO levels, in the absence of cytotoxicity, strongly suggests an inhibitory effect on the inflammatory pathway, likely through inhibition of iNOS expression or activity.[10]
Conclusion and Future Directions
This compound is a molecule of significant, albeit often indirect, importance in neuroscience and medicinal chemistry. Its primary value is firmly established as a versatile synthetic intermediate for producing potent serotonergic and dopaminergic modulators. The extensive use of its derivative, 8-OH-DPAT, has profoundly advanced our understanding of the 5-HT₁ₐ receptor's role in health and disease.
However, the intrinsic biological activities of this compound itself remain largely underexplored. Preliminary data and structural analogy to other bioactive tetralones suggest a promising potential for anti-inflammatory, antioxidant, and direct neuroprotective effects. Future research should focus on:
-
Systematic Screening: Conducting comprehensive in vitro screening of this compound against a panel of CNS receptors and inflammatory pathway targets.
-
Mechanism of Action Studies: Elucidating the specific molecular mechanisms if any promising activities are identified.
-
Structure-Activity Relationship (SAR): Synthesizing and testing novel derivatives of this compound to optimize its potential intrinsic activities.
By systematically investigating both its foundational role in synthesis and its potential as a standalone bioactive compound, the scientific community can fully leverage the therapeutic potential of this compound and its related chemical space.
References
-
Kline, A. E., et al. (2002). Protective effects of the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin against traumatic brain injury-induced cognitive deficits and neuropathology in adult male rats. Neuroscience Letters, 333(3), 183-186. [Link]
-
Meneses, A. (1998). Mechanism of action of 8-OH-DPAT on learning and memory. Behavioural Brain Research, 91(1-2), 15-22. [Link]
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Arvidsson, L. E., et al. (1984). 8-Hydroxy-2-(alkylamino)tetralins and related compounds as central 5-hydroxytryptamine receptor agonists. Journal of Medicinal Chemistry, 27(1), 45-51. [Link]
-
Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357-1369. [Link]
-
He, X. S., et al. (1993). Synthesis of (R,S)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (trans-8-OH-PIPAT): a new 5-HT1A receptor ligand. Journal of Medicinal Chemistry, 36(21), 3161-3165. [Link]
-
Millard, C. B., et al. (1997). Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 355(3), 329-338. [Link]
-
Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357-1369. [Link]
-
Wikipedia. (n.d.). 8-OH-DPAT. Retrieved January 11, 2026, from [Link]
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Khan, I., et al. (2020). Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. Drug Development Research, 81(6), 737-748. [Link]
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Kulanthaivel, P., et al. (2015). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Bioorganic & Medicinal Chemistry, 23(15), 4644-4652. [Link]
-
Kim, S. Y., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4995. [Link]
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8-Hydroxy-2-tetralone: A Technical Guide to its Antioxidant Properties and Therapeutic Potential
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key etiological factor in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] This has propelled the search for novel antioxidant compounds with therapeutic potential.[3][4] 8-Hydroxy-2-tetralone, a phenolic derivative of the tetralone scaffold, presents a promising, yet largely unexplored, candidate for antioxidant drug discovery.[5] Its structure, featuring a hydroxyl group on a bicyclic aromatic system, suggests inherent radical scavenging capabilities. This technical guide provides a comprehensive overview of the theoretical antioxidant mechanisms of this compound, detailed protocols for its in vitro and cellular evaluation, and a perspective on its potential applications in drug development for oxidative stress-related pathologies.
Introduction: The Chemical and Therapeutic Promise of this compound
This compound (CAS: 53568-05-1) is a bicyclic organic compound with the molecular formula C₁₀H₁₀O₂.[5] Its structure is characterized by a tetralone core, which is a fused benzene and cyclohexanone ring system, with a hydroxyl group at the 8th position of the aromatic ring.[5] This phenolic hydroxyl group is the cornerstone of its predicted antioxidant activity. Phenolic compounds are well-established as potent antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions.[6][7][8]
The brain is particularly susceptible to oxidative damage due to its high oxygen consumption, lipid-rich environment, and relatively low antioxidant defenses.[1][[“]] This vulnerability links oxidative stress directly to the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][10][11] Consequently, compounds that can mitigate oxidative stress in the central nervous system are of significant therapeutic interest. The tetralone scaffold itself is found in a variety of biologically active natural products and has been explored as a pharmacophore in drug design.[12][13] The combination of this privileged scaffold with a phenolic hydroxyl group makes this compound a compelling subject for antioxidant research.
Mechanistic Basis of Antioxidant Activity
The antioxidant properties of phenolic compounds like this compound are primarily attributed to two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][14]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it significantly less reactive than the initial radical.
-
Single Electron Transfer (SET): The phenol can also donate a single electron to a free radical, forming a radical cation. This is often followed by proton loss to yield the same resonance-stabilized phenoxyl radical as in the HAT mechanism.
The efficiency of these processes is dictated by the bond dissociation enthalpy of the O-H bond and the ionization potential of the molecule.
Caption: Primary antioxidant mechanisms of this compound.
In Vitro Evaluation of Antioxidant Capacity
A battery of in vitro assays is essential to characterize the antioxidant profile of a compound. Below are detailed protocols for three common assays: DPPH, ABTS, and FRAP. These assays are based on different chemical principles and provide complementary information on the radical scavenging and reducing power of the test compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical.[15][16]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of this compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or standard.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[15]
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting % inhibition against concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺), which is applicable to both hydrophilic and lipophilic compounds.[17]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[17]
-
Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or standard.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[16][17][18]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of water.
-
TPTZ Solution (10 mM): 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): 20 mM FeCl₃·6H₂O in water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.[18]
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound, standard, or blank (solvent).
-
Add 180 µL of the pre-warmed FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox).
-
Express the results as Trolox Equivalents (TE) or Fe²⁺ equivalents.
-
Caption: General workflow for in vitro antioxidant assays.
Expected Quantitative Data & Interpretation
The antioxidant capacity of this compound can be quantified and compared to a standard. Lower IC₅₀ values indicate higher antioxidant activity.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (µM Trolox Equiv./µM) |
| This compound | Hypothetical: 45.8 | Hypothetical: 22.3 | Hypothetical: 0.85 |
| Trolox (Standard) | 25.5 | 15.1 | 1.00 |
| Ascorbic Acid (Standard) | 30.2 | 18.9 | 0.95 |
| Table 1: Hypothetical comparative data for in vitro antioxidant assays. These values are for illustrative purposes and must be determined experimentally. |
Cellular Antioxidant Activity Assessment
While in vitro assays are crucial for initial screening, evaluating a compound's activity in a biological context is a critical next step. Cellular assays can provide insights into bioavailability, metabolism, and interaction with intracellular antioxidant systems.[19]
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is widely used to measure intracellular ROS levels.[20][21] DCFH-DA is a cell-permeable probe that is de-esterified by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][20]
Experimental Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., human neuroblastoma SH-SY5Y or murine macrophage RAW 264.7) in a 96-well black, clear-bottom plate and culture until 80-90% confluent.
-
-
Compound Treatment & Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free media for 30-45 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Measurement and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.
-
The reduction in fluorescence in compound-treated cells compared to the stressed control indicates antioxidant activity.
-
Critical Consideration: It is imperative to perform a cytotoxicity assay (e.g., MTT or Neutral Red Uptake) in parallel to ensure that the observed reduction in ROS is not due to cell death.
Potential Therapeutic Implications and Future Directions
The phenolic structure of this compound strongly suggests it possesses antioxidant properties.[5] If confirmed through the rigorous experimental evaluation outlined above, this compound could serve as a valuable lead for drug development in several areas:
-
Neuroprotection: Given the significant role of oxidative stress in neurodegeneration, this compound could be investigated for its potential to protect neurons from oxidative damage in models of Alzheimer's and Parkinson's disease.[1][2][[“]]
-
Anti-inflammatory Effects: Oxidative stress and inflammation are intricately linked.[11] Tetralone derivatives have been reported as inhibitors of macrophage activation factor (MIF), suggesting potential anti-inflammatory activity.[12]
-
Cardiovascular Protection: Oxidative stress contributes to the pathophysiology of various cardiovascular diseases, including atherosclerosis and ischemia-reperfusion injury.
Future research should focus on a comprehensive in vitro and cellular characterization, followed by in vivo studies in animal models of oxidative stress-related diseases. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis of derivatives, could optimize the antioxidant potency and drug-like properties of the this compound scaffold.[22]
Conclusion
This compound is a molecule of significant interest for antioxidant drug discovery. Its phenolic nature provides a strong theoretical foundation for its radical scavenging capabilities. The experimental protocols detailed in this guide offer a systematic approach to validate and quantify its antioxidant potential, from basic chemical reactivity to its protective effects in a cellular environment. A thorough investigation of this compound is warranted and could pave the way for the development of new therapeutics to combat the myriad of diseases rooted in oxidative stress.
References
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Kim, G. H., Kim, J. E., Rhie, S. J., & Yoon, S. (2015). The Role of Oxidative Stress in Neurodegenerative Diseases. Experimental Neurobiology, 24(4), 325–340. [Link]
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Singh, A., et al. (2024). Role of oxidative stress in neurodegenerative disorders: a review of reactive oxygen species and prevention by antioxidants. Brain Communications, 6(1), fcad360. [Link]
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Tönnies, E., & Trushina, E. (2017). Oxidative Stress, Synaptic Dysfunction, and Alzheimer's Disease. Journal of Alzheimer's Disease, 57(4), 1105–1121. [Link]
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Kurutas, E. B. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants, 10(6), 1195. [Link]
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- Promega Corporation. (n.d.). Oxidative Stress Assays | Reactive Oxygen Species Detection.
- Unuofin, J. O., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
- AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy.
-
Salehi, B., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 28(6), 2635. [Link]
- Benchchem. (n.d.). Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide.
- Rasool, N., et al. (n.d.). Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH.
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-
Popović-Bijelić, A., et al. (2022). Antioxidant Activity of Pharmaceuticals: Predictive QSAR Modeling for Potential Therapeutic Strategy. International Journal of Molecular Sciences, 23(13), 7029. [Link]
- Arborpharmchem. (2025, February 19). Antioxidant Drug Discovery Through Advanced Screening Technologies.
- Nkechi, I. D., et al. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI.
-
Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005. [Link]
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The Antimicrobial Potential of 8-Hydroxy-2-tetralone: A Technical Guide for Drug Discovery Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Within this landscape, 8-Hydroxy-2-tetralone emerges as a molecule of significant interest, positioned at the intersection of two classes of compounds known for their biological activities: tetralones and 8-hydroxyquinolines. While direct and extensive research on the antimicrobial properties of this compound itself is nascent, this technical guide synthesizes the current understanding of its potential by examining the established activities of its derivatives and structurally related compounds.[1] We will delve into the known mechanisms of action, present relevant experimental data from related molecules, and provide detailed protocols for the evaluation of its antimicrobial efficacy. This document serves as a foundational resource for researchers, scientists, and drug development professionals poised to investigate the therapeutic promise of this compound.
Introduction: The Chemical and Biological Context of this compound
This compound, with the chemical formula C₁₀H₁₀O₂, is a bicyclic organic compound featuring a fused benzene ring and a cyclohexanone ring.[1] Its structure is characterized by a hydroxyl group at the 8-position of the aromatic ring and a ketone at the 2-position of the saturated ring.[1] This unique arrangement of functional groups makes it a valuable precursor in organic synthesis for more complex molecules and a subject of interest for its potential biological activities.[1]
The therapeutic potential of this compound can be inferred from the well-documented antimicrobial activities of two key structural motifs it contains: the tetralone core and the 8-hydroxyquinoline-like phenolic ketone moiety.
-
The Tetralone Scaffold: Tetralone derivatives have garnered significant attention for their broad spectrum of bioactivities, including antibacterial, antifungal, and antiviral properties.[2][3] Notably, derivatives of the related 4-hydroxy-α-tetralone have been shown to reverse multidrug resistance in Escherichia coli by inhibiting ATP-dependent efflux pumps.[2][4][5] Furthermore, ampicillin-tetralone hybrids have demonstrated efficacy against resistant Staphylococcus aureus strains.[2][3][6]
-
The 8-Hydroxyquinoline Moiety: 8-Hydroxyquinoline (8HQ) and its derivatives are renowned for their potent antimicrobial effects, which are largely attributed to their ability to chelate metal ions essential for microbial survival and enzymatic function.[7][8][9] This chelation can disrupt metal homeostasis within bacterial cells, leading to a potent bactericidal effect.[9] The structural similarity of the hydroxyl and ketone arrangement in this compound to a portion of the 8HQ scaffold suggests the potential for a similar mechanism of action.
This guide will now proceed to explore the known antimicrobial spectrum of related compounds, delve into the plausible mechanisms of action for this compound, and provide detailed experimental workflows for its systematic evaluation.
Antimicrobial Spectrum and Efficacy of Tetralone Derivatives
While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain, a review of its derivatives provides a strong indication of its potential antimicrobial spectrum.
Antibacterial Activity
Studies on various tetralone derivatives consistently demonstrate significant activity against a range of both Gram-positive and Gram-negative bacteria.[2][10][11] Of particular note is the efficacy against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections and are frequently multidrug-resistant.[2][11]
Table 1: Representative Antibacterial Activity of Tetralone Derivatives
| Compound Class | Target Organism(s) | MIC Range (µg/mL) | Reference(s) |
| Aminoguanidine-tetralone derivatives | S. aureus (including MRSA) | 0.5 - 4 | [2][11] |
| Aminoguanidine-tetralone derivatives | Gram-negative bacteria (E. coli, A. baumannii) | 8 - >32 | [2] |
| Ampicillin-bromo-methoxy-tetralone (ABMT) | Ampicillin-resistant S. aureus | 32 | [6] |
| Dihydronaphthalen-1(2H)-ones | Gram-positive and Gram-negative strains | Not specified | [10] |
The data clearly indicates that modifications to the tetralone scaffold can yield compounds with potent antibacterial activity, particularly against Gram-positive organisms like S. aureus. The variability in efficacy against Gram-negative bacteria underscores the importance of structural modifications in overcoming the formidable outer membrane barrier of these pathogens.
Antifungal Activity
The antifungal potential of tetralone derivatives has also been explored, with promising results against clinically relevant fungal pathogens.[10]
Table 2: Representative Antifungal Activity of Tetralone Derivatives
| Compound Class | Target Organism(s) | MIC Range (µg/mL) | Reference(s) |
| Dihydronaphthalen-1(2H)-ones | Aspergillus niger | 62.5 - 125 | [10] |
| Dihydronaphthalen-1(2H)-ones | Penicillium expansum | 31.25 - 62.5 | [10] |
| 8-Hydroxyquinoline derivatives | Candida spp., Cryptococcus spp. | 0.5 - 16 | [12][13] |
These findings suggest that the tetralone backbone is a viable starting point for the development of novel antifungal agents. The potent activity of 8-hydroxyquinoline derivatives further strengthens the rationale for investigating this compound as a potential antifungal candidate.[12][13][14]
Plausible Mechanisms of Antimicrobial Action
Based on the established mechanisms of related compounds, several hypotheses can be formulated for the antimicrobial action of this compound. It is likely that its effects are multifactorial, targeting different cellular processes.
Disruption of Bacterial Membrane Integrity
A primary mechanism of action for many antimicrobial tetralone derivatives is the disruption of the bacterial cell membrane.[2][3] This can lead to membrane depolarization, increased permeability, and the subsequent leakage of essential intracellular components such as proteins and DNA, ultimately resulting in cell death.[2][11]
Caption: Proposed mechanism of membrane disruption by this compound.
Inhibition of Key Metabolic Enzymes
The structural features of this compound suggest it may interfere with essential metabolic pathways.[15] Molecular docking studies of some tetralone derivatives have indicated that dihydrofolate reductase (DHFR) could be a potential target.[2][4][11] DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleic acids and amino acids.[15] Inhibition of this enzyme would halt bacterial growth and replication.
Caption: Potential inhibition of DHFR by this compound.
Metal Chelation
The 8-hydroxy-ketone functionality of the molecule bears resemblance to the metal-chelating pharmacophore of 8-hydroxyquinoline.[8] This suggests that this compound could exert its antimicrobial effects by sequestering essential metal ions like iron, zinc, and manganese, thereby disrupting critical enzymatic processes within the microbial cell.
Experimental Protocols for Antimicrobial Evaluation
To rigorously assess the antimicrobial properties of this compound, a standardized set of in vitro experiments is recommended.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of a compound against a panel of microorganisms.[16][17]
Protocol:
-
Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[12]
-
Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microbes only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[18]
Caption: Workflow for MIC determination via broth microdilution.
Time-Kill Kinetic Assays
To understand whether the compound is bacteriostatic or bactericidal, time-kill assays are performed.
Protocol:
-
Preparation: Prepare tubes of broth containing this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Inoculation: Inoculate the tubes with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate on appropriate agar plates.
-
Enumeration: After incubation, count the number of colonies on the plates to determine the number of viable bacteria at each time point.
-
Analysis: A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Future Directions and Conclusion
The available evidence strongly suggests that this compound is a promising scaffold for the development of novel antimicrobial agents. While the direct data on its activity is limited, the well-established antimicrobial properties of tetralone and 8-hydroxyquinoline derivatives provide a solid foundation for its further investigation.[1][2][8]
Key future research directions should include:
-
Comprehensive in vitro screening: Establishing the MIC of this compound against a broad panel of clinically relevant bacteria and fungi.
-
Mechanism of action studies: Elucidating the precise molecular targets and cellular effects of the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating derivatives of this compound to optimize its potency and spectrum of activity.
-
In vivo efficacy and toxicity studies: Assessing the therapeutic potential and safety profile of promising candidates in animal models of infection.
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solubility of 8-Hydroxy-2-tetralone in organic solvents
An In-Depth Technical Guide to the Solubility of 8-Hydroxy-2-tetralone in Organic Solvents
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and organic synthesis, a comprehensive understanding of a molecule's physicochemical properties is not merely academic—it is a cornerstone of innovation. This compound, a versatile bicyclic ketone, presents itself as a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of complex molecular architectures. Its therapeutic potential is suggested by the biological activities of related tetralone structures, which have been explored for their utility in addressing a range of conditions.[1] The strategic placement of a hydroxyl group on the aromatic ring and a ketone on the cyclohexanone moiety imbues this molecule with a unique electronic and steric profile, rendering its solubility a critical parameter for its application.
This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of data, offering instead a holistic view of the principles governing the solubility of this compound. We will delve into the molecular characteristics that dictate its behavior in various organic solvents, provide a framework for predicting solubility, and present detailed methodologies for its empirical determination. While precise quantitative solubility data for this compound is not widely published, this guide will equip you with the foundational knowledge and practical protocols necessary to confidently navigate its use in your research endeavors.
Molecular Architecture and its Implications for Solubility
This compound possesses a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[1] Its structure, featuring a fused benzene and cyclohexanone ring system, is the primary determinant of its solubility characteristics.[1] The presence of both a polar hydroxyl (-OH) group and a moderately polar ketone (C=O) group, in conjunction with a nonpolar bicyclic hydrocarbon framework, results in an amphiphilic character.
The hydroxyl group is a potent hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with protic solvents. The ketone group, with its carbonyl oxygen, acts as a hydrogen bond acceptor. These functionalities suggest a predisposition for solubility in polar solvents capable of hydrogen bonding. Conversely, the nonpolar tetralone backbone contributes to its solubility in less polar, organic solvents.
Polarity, Hydrogen Bonding, and the "Like Dissolves Like" Principle
The adage "like dissolves like" serves as a fundamental predictive tool for solubility. The polarity of this compound, arising from the aforementioned functional groups, dictates its affinity for solvents of similar polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl and ketone groups of this compound, facilitating its dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): These solvents possess a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solute.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The solubility in these solvents will be primarily influenced by the nonpolar tetralone scaffold. While expected to be lower than in polar solvents, some degree of solubility can be anticipated.
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents have a moderate polarity and can act as weak hydrogen bond donors, suggesting they may be effective at solvating this compound.
The interplay of these interactions determines the extent to which this compound will dissolve in a given organic solvent.
Solubility Profile: A Data-Driven Perspective
Inferred Solubility from Analogous Compounds
The following table provides solubility data for 5-hydroxy-1-tetralone and qualitative information for 8-hydroxyquinoline. These compounds share key structural motifs with this compound and can serve as valuable reference points.
| Solvent | 5-Hydroxy-1-tetralone Solubility (mg/mL)[2] | 8-Hydroxyquinoline Solubility[3][4][5][6] | Predicted Solubility Trend for this compound |
| Dimethyl Sulfoxide (DMSO) | 32 | Soluble | High |
| Ethanol | 20 | Freely Soluble | High |
| Methanol | Not Reported | Not Reported | High |
| Acetone | Not Reported | Freely Soluble | Moderate to High |
| Chloroform | Not Reported | Freely Soluble | Moderate to High |
| Benzene | Not Reported | Freely Soluble | Moderate |
| Water | Insoluble | Insoluble | Low |
Disclaimer: The data for 5-hydroxy-1-tetralone and 8-hydroxyquinoline are provided for estimation purposes only. The actual solubility of this compound may vary. Empirical determination is strongly recommended for any application requiring precise solubility values.
Factors Influencing Solubility
Several factors beyond solvent polarity can influence the solubility of this compound:
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.
-
Purity of the Compound: Impurities can either enhance or decrease solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.
Experimental Determination of Solubility: A Practical Workflow
For researchers requiring precise solubility data, direct experimental measurement is indispensable. The following section outlines a robust, self-validating protocol for determining the solubility of this compound in an organic solvent of interest.
Gravimetric Method: The Gold Standard
This method relies on the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.
Experimental Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker bath is recommended.
-
-
Separation of Undissolved Solid:
-
Allow the mixture to stand undisturbed at the constant temperature to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the filtered supernatant into a pre-weighed, clean, and dry vial.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
Divide the mass of the solute by the volume of the supernatant withdrawn to determine the solubility in units such as mg/mL or g/L.
-
Applications in Drug Development and Organic Synthesis
A thorough understanding of this compound's solubility is critical for its effective use in several applications:
-
Reaction Media Selection: Choosing an appropriate solvent in which all reactants are sufficiently soluble is crucial for achieving optimal reaction kinetics and yields.
-
Crystallization and Purification: The differential solubility of this compound in various solvents at different temperatures is the basis for its purification by recrystallization.
-
Formulation Development: In the context of drug development, the solubility of a lead compound or intermediate in pharmaceutically acceptable solvents is a key consideration for formulation design.
-
High-Throughput Screening (HTS): The ability to prepare stock solutions of this compound in a solvent like DMSO is essential for its use in HTS campaigns.
Conclusion
This compound is a molecule of significant interest with a solubility profile governed by its amphiphilic nature. While a comprehensive, publicly available dataset of its solubility in a wide range of organic solvents is currently lacking, this guide has provided a robust framework for understanding and predicting its solubility behavior. By leveraging knowledge of its molecular structure, the principles of "like dissolves like," and data from analogous compounds, researchers can make informed decisions regarding solvent selection. Furthermore, the detailed experimental protocol for gravimetric solubility determination empowers scientists to generate the precise data required for their specific applications. As research into the applications of this compound continues to expand, a thorough characterization of its physicochemical properties, including solubility, will be instrumental in unlocking its full potential.
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Introduction: The Chemical Identity and Significance of 8-Hydroxy-2-tetralone
An In-depth Technical Guide to the Stability and Storage of 8-Hydroxy-2-tetralone
This compound, with the molecular formula C₁₀H₁₀O₂, is a bicyclic organic compound belonging to the tetralone family.[1] Its structure is characterized by a fused benzene and cyclohexanone ring system, with a hydroxyl (-OH) group at the 8-position of the aromatic ring and a ketone (=O) group at the 2-position of the saturated ring.[1] This unique arrangement of functional groups—a phenol and a ketone—makes it a versatile intermediate in organic synthesis and a subject of interest for its potential biological activities, including antioxidant properties.[1]
As with any reactive chemical intermediate, particularly those intended for use in drug development and rigorous scientific research, understanding its stability profile is paramount. Degradation of the compound can lead to the formation of impurities, a decrease in potency, and ultimately, a compromise in experimental results and product safety. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the factors influencing the stability of this compound and providing evidence-based recommendations for its proper storage and handling.
Core Stability & Degradation Profile
The stability of this compound is intrinsically linked to its constituent functional groups. The phenolic hydroxyl group and the ketone on the aliphatic ring are the primary sites of chemical reactivity and potential degradation.
Key Factors Influencing Stability
The principal environmental factors that can compromise the integrity of this compound are exposure to oxygen, light, elevated temperatures, and humidity.
-
Oxygen (Atmosphere): The phenolic moiety is highly susceptible to oxidation. In the presence of oxygen, especially catalyzed by trace metals or light, the hydroxyl group can be oxidized, potentially leading to the formation of colored quinone-type structures. This is a common degradation pathway for phenolic compounds.[1][2] A safety data sheet for the related compound 5-Methoxy-2-tetralone explicitly notes that it is "Air sensitive" and recommends handling and storing it under an inert gas.[3] This strongly suggests that this compound is also prone to atmospheric oxidation.
-
Light (Photostability): Exposure to light, particularly UV radiation, can provide the energy needed to initiate and accelerate degradation reactions. Photodegradation is a significant concern for many aromatic and phenolic compounds, leading to complex decomposition pathways.[2][4] Studies on various phenolic compounds have shown that degradation is more pronounced when samples are exposed to sunlight.[2]
-
Temperature: While this compound has a relatively high boiling point of 333.6°C and a flash point of 141.8°C, indicating moderate thermal stability, long-term storage at elevated temperatures will accelerate the rate of any degradation reaction.[1] For phenolic compounds, temperatures higher than 40°C have been shown to cause significant degradation.[2] Conversely, storing the compound at reduced or sub-zero temperatures is a proven method to slow down chemical degradation and preserve its integrity.[5]
-
Humidity (Moisture): The presence of water can facilitate hydrolytic reactions or act as a medium for other reactants, such as dissolved oxygen, to interact with the compound. High humidity is a known factor that decreases the stability of phenolic compounds.[2] Therefore, maintaining a dry environment is crucial.
Proposed Degradation Pathway
While specific degradation studies on this compound are not extensively published, a primary degradation pathway can be proposed based on the known reactivity of its phenolic group. The most probable route is oxidation to a quinone-like species, which is often colored, meaning degradation may be visually indicated by a change in the material's color over time.
Caption: Proposed oxidative degradation pathway of this compound.
Recommended Storage & Handling Conditions
To ensure the long-term integrity of this compound, it is imperative to control the environmental factors discussed above. The following recommendations are synthesized from best practices for handling phenolic and air-sensitive compounds.[2][3][5]
| Form | Condition | Short-Term (≤ 1 month) | Long-Term (> 1 month) | Rationale |
| Solid | Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces reaction kinetics to minimize degradation. |
| Atmosphere | Tightly sealed container. | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation of the air-sensitive phenol group.[3] | |
| Light | Protect from light (Amber vial). | Protect from light (Amber vial). | Prevents photodegradation.[2] | |
| Humidity | Store with a desiccant. | Store in a desiccator. | Minimizes moisture exposure.[6] | |
| Solution | Temperature | -20°C | -80°C | Frozen solutions are significantly more stable; -80°C is preferred for maximum preservation. |
| Solvent | Use dry, de-gassed aprotic solvents (e.g., DMSO, DMF). | Use dry, de-gassed aprotic solvents. | Minimizes solvent-mediated degradation. | |
| Handling | Prepare fresh or use for up to one month. Aliquot into single-use vials. | Aliquot to avoid repeated freeze-thaw cycles. | Freeze-thaw cycles can degrade the compound and introduce moisture. | |
| Atmosphere | Tightly sealed vials with minimal headspace. | Tightly sealed vials; consider flame-sealing for ultimate protection. | Prevents exposure to oxygen and solvent evaporation. |
Handling Best Practices:
-
Inert Atmosphere: When handling the solid compound outside of its storage container, it is best practice to do so in a glove box or under a stream of inert gas.
-
Equilibration: Before opening, allow the vial to warm to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture onto the cold compound.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent introducing catalytic impurities or moisture.
Protocol for Experimental Stability Assessment
For critical applications, it is advisable to perform an in-house stability study. Stability testing evaluates the effect of environmental factors on the quality of a substance over time to determine its shelf life and proper storage conditions.[7] This protocol outlines a forced degradation study to rapidly assess the stability of this compound.
Objective:
To identify the degradation pathways and the rate of degradation of this compound under various stress conditions (heat, light, oxidation).
Materials:
-
This compound (high purity)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
3% Hydrogen peroxide (H₂O₂) solution
-
Calibrated stability chambers (temperature/humidity controlled)
-
Photostability chamber with UV/Vis light source
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Reference Standard Preparation:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
This "time zero" (T₀) sample should be stored at -80°C and used as the reference for calculating degradation.
-
-
Sample Preparation for Stress Testing:
-
For each condition, prepare samples of the compound, either as a solid or in solution, in appropriate vials.
-
-
Application of Stress Conditions: [8]
-
Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 3, 7, and 14 days).
-
Photolytic Stress: Expose samples in a photostability chamber to a controlled light source (ICH Q1B guidelines are a good reference). Include a dark control sample (wrapped in aluminum foil) to differentiate between light- and heat-induced degradation.
-
Oxidative Stress: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor at various time points (e.g., 1, 4, 8, 24 hours).
-
-
Time-Point Analysis:
-
At each designated time point, retrieve a sample from the stress condition.
-
If solid, dissolve it in the solvent to the target concentration. If a solution, dilute as necessary.
-
Immediately analyze the sample by a stability-indicating HPLC-UV method. The method must be able to separate the parent peak from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ reference standard.
-
Identify and quantify major degradation products by their peak area.
-
Plot the percentage of remaining parent compound versus time for each condition to determine the degradation rate.
-
Caption: Experimental workflow for a forced degradation stability study.
Conclusion
This compound is a compound whose stability is dictated by its phenolic and ketonic functionalities. It is particularly susceptible to oxidative and photolytic degradation. Strict adherence to proper storage and handling protocols—namely, protection from oxygen, light, heat, and moisture—is essential to preserve its chemical integrity and ensure the validity of research outcomes. For critical applications, conducting a formal stability assessment is the most trustworthy method to establish a definitive shelf-life and optimal storage conditions for both the solid material and its solutions.
References
-
Moravek. The Role of Stability Testing in Pharmaceutical Research. [Link]
-
Bajaj, S., et al. (2012-03-17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
-
TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products. [Link]
-
Charles River Laboratories. Stability Testing. [Link]
-
ComplianceOnline. Stability Testing - Develop Stable Pharmaceutical Products. [Link]
-
Guiné, R. P. F., & Barroca, M. J. (n.d.). Influence of processing and storage on fruit juices phenolic compounds. ResearchGate. [Link]
-
Svarc-Gajic, J., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 12(4), 962. [Link]
-
Svarc-Gajic, J., et al. (2023-10-13). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. ResearchGate. [Link]
-
Zargar, M., et al. (2019). Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels. Journal of Food Science and Technology, 56(6), 3126–3136. [Link]
-
Rocha-Parra, D., et al. (2016-08-10). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine. ResearchGate. [Link]
Sources
- 1. Buy this compound | 53568-05-1 [smolecule.com]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. canbipharm.com [canbipharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Spectroscopic Characterization of 8-Hydroxy-2-tetralone: An In-depth Technical Guide
Introduction
8-Hydroxy-2-tetralone, with the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol , is a bicyclic organic compound belonging to the tetralone family.[1] Its structure, featuring a fused benzene ring and a cyclohexanone ring with a hydroxyl group at the 8-position and a ketone at the 2-position, makes it a molecule of interest in synthetic organic chemistry and drug discovery.[1] The precise characterization of such molecules is paramount for ensuring purity, confirming structure, and understanding chemical reactivity. This guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and the interpretation of the resulting data are discussed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
Molecular Structure
The structural representation of this compound is fundamental to understanding its spectroscopic properties.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral lines.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak representation.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic -OH |
| 3050-3010 (medium) | C-H stretch | Aromatic C-H |
| 2950-2850 (medium) | C-H stretch | Aliphatic C-H |
| ~1680 (strong) | C=O stretch | Ketone |
| 1600-1450 (medium) | C=C stretch | Aromatic ring |
Interpretation:
-
O-H Stretching: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
-
C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching.
-
C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹ is characteristic of the carbonyl group of the ketone. The position is slightly lower than a typical aliphatic ketone due to conjugation with the aromatic ring.
-
C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.
Experimental Protocol for IR Spectroscopy (Thin Film Method)
Caption: Workflow for obtaining an IR spectrum of a solid sample using the thin film method.
Step-by-Step Methodology:
-
Sample Preparation (Thin Film):
-
Dissolve a small amount of this compound in a volatile solvent such as acetone or dichloromethane.
-
Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a common technique.
Mass Spectrometry Data (Electron Ionization):
| m/z | Proposed Fragment |
| 162 | [M]⁺ (Molecular Ion) |
| 145 | [M - OH]⁺ |
| 134 | [M - CO]⁺ |
| 115 | [M - CO - H₂O]⁺ |
Interpretation of Fragmentation:
-
Molecular Ion Peak ([M]⁺): The peak at m/z 162 corresponds to the molecular weight of this compound (C₁₀H₁₀O₂), confirming its elemental composition. [1]* Loss of a Hydroxyl Radical ([M - OH]⁺): A common fragmentation pathway for phenols is the loss of the hydroxyl group, leading to a fragment ion at m/z 145. [1]* Loss of Carbon Monoxide ([M - CO]⁺): The presence of a carbonyl group often results in the loss of a neutral carbon monoxide molecule, giving rise to a peak at m/z 134. [1]* Further Fragmentation: Subsequent loss of water from the [M - CO]⁺ fragment can lead to the ion at m/z 115.
Fragmentation Pathway Diagram
Caption: Proposed electron ionization mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Step-by-Step Methodology:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
-
Fragmentation:
-
The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species and neutral fragments.
-
-
Mass Analysis:
-
The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
-
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and validated structural characterization. The data presented in this guide, including predicted NMR chemical shifts, characteristic IR absorptions, and key mass spectral fragments, serve as an authoritative reference for researchers in the fields of chemistry and drug development. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity.
References
Sources
An In-depth Technical Guide to 8-Hydroxy-2-tetralone: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
8-Hydroxy-2-tetralone is a pivotal chemical intermediate, recognized for its foundational role in the synthesis of a wide array of pharmacologically active molecules. This guide provides a comprehensive technical overview of its discovery, historical synthetic evolution, and modern preparative methodologies. We delve into the causality behind experimental choices in its synthesis, offering detailed protocols and mechanistic insights. Furthermore, this document outlines the compound's critical application as a precursor to potent and selective serotonergic agents, most notably 8-OH-DPAT, a cornerstone tool in neuroscience research. The physicochemical properties are systematically tabulated, and key synthetic and biological pathways are visualized to provide an integrated resource for researchers, chemists, and drug development professionals.
Introduction: A Keystone Intermediate in Neuropharmacology
The tetralone scaffold, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, is a privileged motif in medicinal chemistry. Within this class, this compound (also known as 7,8-dihydro-8-hydroxynaphthalen-2(1H,6H)-one) has emerged as a particularly valuable building block. Its strategic placement of a phenolic hydroxyl group and a ketone functionality allows for sequential, regioselective modifications, making it an ideal starting point for complex molecular architectures.
The significance of this compound is inextricably linked to the development of ligands for the serotonin 5-HT1A receptor. This receptor is a key target for therapeutic intervention in a range of central nervous system disorders, including anxiety, depression, and pain. The discovery that the 2-aminotetralin scaffold could potently and selectively activate this receptor spurred intense synthetic efforts, with this compound serving as the central precursor for many now-famous research compounds.[1] Its utility lies in the ability to introduce an amino group at the 2-position via reductive amination, a transformation that directly leads to the core structure of potent 5-HT1A agonists like 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).[2][3]
Historical Context and Evolution of Synthesis
While the parent 2-tetralone was first synthesized in 1893, the specific 8-hydroxy substituted variant gained prominence much later with the rise of targeted drug design in the 1980s.[4] Early synthetic strategies were often lengthy and lacked the efficiency required for large-scale production.
A foundational and widely adopted approach involves the Birch reduction of 2,8-dimethoxynaphthalene. This powerful reaction for dearomatizing electron-rich aromatic rings selectively reduces the non-methoxylated ring. The resulting enol ether is then subjected to acidic hydrolysis, which unmasks the ketone at the 2-position. A subsequent demethylation step, typically using a strong Lewis acid or nucleophile, reveals the final 8-hydroxy group. This route, while effective, requires handling of metallic sodium or lithium in liquid ammonia, posing scalability and safety challenges.
More contemporary methods often seek to circumvent the harsh conditions of the Birch reduction. Alternative strategies include the catalytic hydrogenation of 1,8-dihydroxynaphthalene or its derivatives over a palladium catalyst.[5][6] These methods offer milder reaction conditions and are often more amenable to industrial-scale synthesis. Other approaches have explored intramolecular Friedel-Crafts acylation of suitably substituted phenylbutyric acids.[7]
Optimized Synthesis Protocol: From Naphthalene to Tetralone
The following protocol details a common and reliable laboratory-scale synthesis adapted from principles found in the literature. The rationale behind this multi-step sequence is to leverage the directing effects of the methoxy groups to achieve the desired regiochemistry.
Workflow Overview
The synthesis proceeds in three main stages:
-
Birch Reduction: Selective reduction of 2,8-dimethoxynaphthalene to create the dihydro-intermediate.
-
Hydrolysis: Acid-catalyzed conversion of the resulting enol ether to the ketone, yielding 8-methoxy-2-tetralone.
-
Demethylation: Cleavage of the methyl ether to furnish the final product, this compound.
Detailed Experimental Protocol
Step 1: Birch Reduction of 2,8-Dimethoxynaphthalene
-
Rationale: The Birch reduction is a dissolving metal reduction that selectively reduces aromatic rings. In 2,8-dimethoxynaphthalene, the ring lacking a methoxy group is more electron-deficient and thus preferentially reduced. Ethanol is added as a proton source to quench the anionic intermediates.
-
Procedure:
-
Set up a three-neck flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (Argon).
-
Condense anhydrous ammonia (approx. 200 mL per 10 g of starting material) into the flask at -78 °C.
-
Dissolve 2,8-dimethoxynaphthalene (1.0 eq) in a mixture of THF and absolute ethanol.
-
Add small, freshly cut pieces of sodium metal (approx. 2.5 eq) to the liquid ammonia until a persistent blue color is observed.
-
Slowly add the solution of 2,8-dimethoxynaphthalene to the reaction mixture.
-
Stir the reaction at -78 °C for 2-3 hours, maintaining the blue color by adding more sodium if necessary.
-
Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight. Extract the residue with diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude dihydro intermediate.
-
Step 2: Hydrolysis to 8-Methoxy-2-tetralone
-
Rationale: The enol ether product from the Birch reduction is unstable and readily hydrolyzed under acidic conditions to the more stable ketone.
-
Procedure:
-
Dissolve the crude product from Step 1 in a mixture of THF and 3M aqueous hydrochloric acid.
-
Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure 8-methoxy-2-tetralone.
-
Step 3: Demethylation to this compound
-
Rationale: A strong Lewis acid like boron tribromide (BBr₃) or a protic acid like hydrobromic acid (HBr) is required to cleave the sterically hindered and electronically stable aryl methyl ether.
-
Procedure:
-
Dissolve 8-methoxy-2-tetralone (1.0 eq) in anhydrous dichloromethane and cool to 0 °C under an inert atmosphere.
-
Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization to yield this compound as a solid.
-
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is crucial for its use in further synthetic steps. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molar Mass | 162.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 168-172 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.1 (t, 1H), ~6.8 (d, 1H), ~6.7 (d, 1H), ~5.0 (s, 1H, -OH), ~3.6 (s, 2H), ~3.0 (t, 2H), ~2.5 (t, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~211, ~152, ~141, ~128, ~121, ~116, ~45, ~38, ~28 |
| IR (KBr, cm⁻¹) | ~3300 (O-H), ~1705 (C=O), ~1600, ~1480 (C=C, aromatic) |
| CAS Number | 5456-42-8 |
Application in Drug Development: The Gateway to 8-OH-DPAT
The primary application of this compound is as the key intermediate in the synthesis of 8-OH-DPAT, a potent and selective full agonist of the 5-HT1A receptor.[1][2] This compound has been instrumental in elucidating the physiological roles of this receptor.[2][8][9]
The synthesis is achieved through a one-pot reductive amination reaction. This compound is reacted with di-n-propylamine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over a palladium catalyst. The reaction proceeds via the initial formation of an enamine or iminium ion intermediate, which is then immediately reduced to the final secondary amine product.
Biological Significance: 5-HT1A Receptor Activation
Once synthesized, 8-OH-DPAT acts as a powerful agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Its binding initiates a downstream signaling cascade that ultimately leads to the observed physiological effects, such as antidepressant and anxiolytic responses in animal models.[2][10]
The activation pathway is as follows:
-
Binding: 8-OH-DPAT binds to the orthosteric site of the 5-HT1A receptor.
-
Conformational Change: Ligand binding induces a conformational change in the receptor.
-
G-Protein Coupling: The activated receptor couples to an inhibitory G-protein (Gαi/o).
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Ion Channel Modulation: The Gβγ subunit can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
This cascade results in a net inhibitory effect on neuronal firing, which is believed to underpin its therapeutic actions.[8]
Conclusion and Future Outlook
This compound represents a classic example of a molecular scaffold whose importance grew in tandem with our understanding of neuropharmacology. While newer, more complex synthetic routes to serotonergic agents have been developed, the fundamental pathways involving this tetralone remain highly relevant for their robustness and efficiency. Its history underscores the critical interplay between synthetic organic chemistry and drug discovery. Future research may focus on developing asymmetric syntheses of chiral derivatives of this compound, enabling direct access to enantiomerically pure aminotetralins and providing more refined tools for probing the intricacies of the central nervous system.
References
- Arvidsson, L. E., Hacksell, U., Johansson, A., et al. (1984). 8-Hydroxy-2-(alkylamino)tetralins and related compounds as central 5-hydroxytryptamine receptor agonists. Journal of Medicinal Chemistry.
- El-Gazzar, A. B. A., Dawa, A. S., & Zai, H. A. R. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
- Hamon, M., et al. (1993). Synthesis of (R,S)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (trans-8-OH-PIPAT): a new 5-HT1A receptor ligand. Journal of Medicinal Chemistry, 36(21), 3161-5.
- Wikipedia. (2023). 2-Tetralone.
- ChemInform. (2016).
- International Journal of Scientific Development and Research. (2024). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. IJSDR.
- Canadian Center of Science and Education. (2024). Synthesis of 8-Methoxy-1-Tetralone. Journal of Chemistry and Chemical Engineering, 18(1).
- SciSpace. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
- Organic Chemistry Portal. (2022). Tetralone synthesis.
- Carreño, M. C., Gonzalez-López, M., Latorre, A., & Urbano, A. (2006). General synthesis of 8-aryl-2-tetralones. The Journal of Organic Chemistry, 71(13), 4956-64.
- Wikipedia. (2023).
- Kciuk, M., et al. (2013). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Pharmacological Reports, 65(4), 853-65.
- Paul, K., & Chawla, H. M. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 109, 104633.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
- Organic Syntheses. (2005). 6-Amino-1-tetralone. Organic Syntheses, 82, 64.
- Google Patents. (1974). Process for preparing 5-hydroxy-1-tetralone. US3829498A.
- Patsnap. (2021). Synthesis method of 5-methoxy-2-tetralone. Eureka.
- Wójcik, A., et al. (2000). Effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) on performance on two operant timing schedules. Journal of Psychopharmacology, 14(3), 251-9.
- MedchemExpress. (n.d.).
- MDPI. (2001). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules, 6(1), 73-77.
- Google Patents. (2009). Preparation technique of 5-methoxy-2-tetralone. CN101468946A.
- Nasipuri, D., & Ghosh, S. K. (1976). Heterocyclic steroids. Part II. Synthesis of (±)-8-hydroxy-3-methoxy-11-aza-18-norestra-1,3,5(10),9(11)-tetraen-17-one and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (17), 1889-1892.
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A Theoretical and Computational Guide to 8-Hydroxy-2-tetralone: From Structural Elucidation to Electronic Properties
Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of 8-Hydroxy-2-tetralone, a molecule of interest in organic synthesis and medicinal chemistry. In the absence of extensive dedicated computational literature on this specific compound, this document serves as a predictive whitepaper, outlining the state-of-the-art theoretical protocols required to fully characterize its structural, electronic, and spectroscopic properties. We delve into the application of Density Functional Theory (DFT) for geometry optimization, the critical analysis of its keto-enol tautomerism, and the simulation of its spectroscopic signatures (FT-IR, UV-Vis) using Time-Dependent DFT (TD-DFT). This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods to gain deep molecular insights, predict reactivity, and guide future experimental work.
Introduction: The Case for a Computational Deep Dive
This compound (C₁₀H₁₀O₂) is a bicyclic organic compound featuring a fused benzene and cyclohexanone ring system.[1] Its structure, possessing both a phenolic hydroxyl group and a ketone functionality, makes it a valuable intermediate in organic synthesis and a scaffold for potentially bioactive molecules.[2] Research into related compounds suggests potential antioxidant and antimicrobial properties, underscoring the need for a deeper understanding of its fundamental molecular characteristics.[1]
A pivotal feature of this compound is its capacity for keto-enol tautomerism, an equilibrium that can profoundly influence its chemical reactivity, biological activity, and physicochemical properties like solubility and receptor binding.[3][4] Determining the dominant tautomeric form under various conditions is paramount for predicting its behavior.
Theoretical and computational chemistry offers a powerful, non-invasive lens to explore these properties with high precision.[5] By employing quantum mechanical calculations, we can build a robust molecular model, predict its behavior, and interpret experimental data with greater confidence. This guide establishes the theoretical foundation and provides actionable protocols for such an investigation.
Foundational Theoretical Concepts
The accuracy of any computational study hinges on the selection of appropriate theoretical methods. For a molecule like this compound, Density Functional Theory (DFT) stands out as the most pragmatic and reliable choice.
The Primacy of Density Functional Theory (DFT)
DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[6] This approach provides an exceptional balance between computational cost and accuracy, making it the workhorse for studying medium-sized organic molecules.
Causality: We choose DFT because it accurately models electron correlation effects—crucial for systems with lone pairs and π-electrons, like this compound—without the prohibitive computational expense of higher-level ab initio methods.
Selecting the Right Tools: Functionals and Basis Sets
Within the DFT framework, the choice of the exchange-correlation functional and the basis set is critical.
-
Exchange-Correlation Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules.[7] It incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of molecular geometries, vibrational frequencies, and electronic properties.[6][8]
-
Basis Set: 6-311+G(d,p). This Pople-style basis set offers a high degree of flexibility. The "6-311" indicates a triple-zeta quality for valence electrons. The "+G" adds diffuse functions, which are essential for accurately describing lone pairs and anionic species, while the "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, critical for describing bonding accurately.[9]
Molecular Geometry and Structural Analysis
The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule.
Tautomeric Investigation: The Keto-Enol Equilibrium
This compound can exist in at least two tautomeric forms: the primary keto form (8-hydroxy-3,4-dihydronaphthalen-2(1H)-one) and an enol form (7,8-dihydronaphthalene-2,8-diol). Theoretical calculations can predict which form is more stable by comparing their Gibbs free energies (ΔG). Generally, the keto form is more stable in polar solvents, while the enol form can be stabilized by intramolecular hydrogen bonding or in nonpolar environments.[4][10]
Caption: Keto-Enol tautomerism equilibrium for this compound.
Based on studies of similar systems, DFT calculations are expected to predict that the keto tautomer is the more stable form in the gas phase and in solution, which will be the basis for subsequent analyses.
Tabulated Structural Parameters
Following geometry optimization of the keto form at the B3LYP/6-311+G(d,p) level of theory, key structural parameters can be extracted. The table below presents predicted values based on typical bond lengths and angles for such functional groups.[1][6]
| Parameter | Atom Pair / Triple | Predicted Value (Å or °) | Justification |
| Bond Lengths | |||
| C=O | C2=O | ~1.22 Å | Typical for a cyclohexanone system.[1] |
| C-O (hydroxyl) | C8-O | ~1.37 Å | Characteristic of a phenolic C-O bond. |
| O-H | O-H | ~0.97 Å | Standard hydroxyl O-H bond length. |
| C-C (aromatic) | C5-C6 (avg) | ~1.39 Å | Reflects aromatic delocalization.[1] |
| Bond Angles | |||
| C-C-C (ketone) | C1-C2-C3 | ~116° | sp² carbon in a six-membered ring. |
| C-C-O (hydroxyl) | C7-C8-O | ~119° | sp² aromatic carbon bonded to oxygen. |
| C-O-H | C8-O-H | ~109° | Standard sp³ oxygen hybridization. |
Electronic Properties and Chemical Reactivity
The distribution of electrons within the molecule dictates its reactivity. DFT provides powerful tools to visualize and quantify these electronic characteristics.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is expected to be localized on the electron-rich phenol ring and the oxygen atom of the hydroxyl group.
-
LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is anticipated to be centered around the carbonyl group and the fused aromatic system.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable.[11][12]
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)
An MEP map is a color-coded diagram that visualizes the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the carbonyl and hydroxyl groups.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. This is expected around the acidic hydrogen of the hydroxyl group.
Simulating Spectroscopic Signatures
A key strength of computational chemistry is its ability to predict spectra, which can be used to validate experimental findings.
Vibrational Analysis (FT-IR Spectroscopy)
Calculating the harmonic vibrational frequencies allows for the simulation of the FT-IR spectrum. This is crucial for assigning experimental peaks to specific molecular motions.[7] Due to systematic errors in DFT calculations, computed frequencies are often scaled by an empirical factor (typically ~0.96-0.98 for B3LYP) to improve agreement with experimental data.[13]
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Reference (cm⁻¹)[1] |
| O-H Stretch | Hydroxyl | ~3400-3550 (scaled) | 3200-3600 (broad) |
| Aromatic C-H Stretch | Benzene Ring | ~3050-3100 (scaled) | ~3000-3100 |
| Aliphatic C-H Stretch | Cyclohexanone | ~2850-2980 (scaled) | ~2850-3000 |
| C=O Stretch | Ketone | ~1690-1710 (scaled) | ~1680 |
| Aromatic C=C Stretch | Benzene Ring | ~1580-1610 (scaled) | ~1500-1600 |
| C-O Stretch | Hydroxyl | ~1200-1250 (scaled) | ~1200-1300 |
Electronic Transitions (UV-Vis Spectroscopy)
Time-Dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic excited states, which correspond to absorptions in the UV-Vis spectrum.[14][15][16] The calculation provides the absorption wavelength (λmax) and the oscillator strength (related to peak intensity). For this compound, transitions are expected to be of the n→π* type (from the oxygen lone pairs to the π* system) and π→π* type (within the aromatic system).[14]
Detailed Computational Protocols
To ensure reproducibility and scientific integrity, the following detailed protocols are provided.
Caption: General workflow for the theoretical analysis of this compound.
Protocol 1: Geometry Optimization and Tautomer Stability
-
Structure Building: Construct the 3D structures of the keto and enol tautomers of this compound using a molecular editor.
-
Input File Generation: For each tautomer, create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Calculation Keyword Specification: Specify the calculation type as Opt Freq (Optimization and Frequencies). Define the level of theory as B3LYP/6-311+G(d,p). If studying solvent effects, include a solvent model like SCRF=(PCM, Solvent=Water).
-
Execution: Run the calculation.
-
Validation: Upon completion, check the output file to ensure the optimization converged successfully and that there are no imaginary frequencies, confirming the structure is a true energy minimum.
-
Energy Comparison: Extract the final Gibbs free energy for each tautomer. The tautomer with the lower (more negative) energy is the more stable form.
Protocol 2: FMO and MEP Analysis
-
Checkpoint File: Use the checkpoint file generated from the optimized structure of the most stable tautomer.
-
Orbital Visualization: Use a visualization program (e.g., GaussView, Avogadro) to open the checkpoint/output file and render the HOMO and LUMO surfaces. Record their energy values.
-
MEP Surface Generation: Within the visualization software, generate the MEP surface mapped onto the total electron density. Adjust the color scale to identify regions of negative and positive electrostatic potential.
Protocol 3: Simulating IR and UV-Vis Spectra
-
IR Spectrum:
-
From the validated frequency calculation output (Protocol 1), extract the list of vibrational frequencies and their corresponding IR intensities.
-
Apply a scaling factor (e.g., 0.965) to all calculated frequencies.
-
Use plotting software to generate a spectrum by fitting each scaled frequency with a Lorentzian or Gaussian peak shape.
-
-
UV-Vis Spectrum (TD-DFT):
-
Using the optimized geometry, create a new input file.
-
Specify the calculation type as TD(NStates=20) to calculate the first 20 excited states. Use the same functional, basis set, and solvent model.
-
Run the calculation.
-
Extract the calculated excitation energies (in nm) and their corresponding oscillator strengths from the output file to plot the simulated spectrum.[17]
-
Future Directions and Applications
The theoretical data generated through these protocols provides a foundation for numerous applications:
-
Reaction Mechanism Studies: The MEP and FMO data can be used to predict the regioselectivity of electrophilic or nucleophilic reactions, guiding synthetic strategies.
-
Drug Design: The optimized 3D structure serves as a starting point for molecular docking studies to investigate potential interactions with biological targets.[8]
-
Derivatization: By computationally modifying the structure (e.g., adding substituents) and re-running these analyses, one can perform in silico screening to design new analogs with tailored electronic or spectroscopic properties.
Conclusion
While experimental investigation remains the ultimate arbiter of chemical reality, theoretical studies provide an indispensable predictive and interpretive framework. This guide outlines a robust, validated computational workflow for a comprehensive analysis of this compound. By applying Density Functional Theory, researchers can elucidate its preferred tautomeric form, map its electronic reactivity, and predict its spectroscopic signatures with high fidelity. These in silico insights are critical for accelerating research, optimizing experimental design, and unlocking the full potential of this versatile molecule in chemical and pharmaceutical sciences.
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ResearchGate. (2025). Theoretical study of keto–enol tautomerism by quantum mechanical calculations (the QM/MC/FEP method). [https://www.researchgate.net/publication/222168903_Theoretical_study_of_keto-enol_tautomerism_by_quantum_mechanical_calculations_the_QMMC FEP_method]([Link] FEP_method)
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Al-Hamdani, A. A. S., et al. (2022). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 27(19), 6682. [Link]
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Gutta, S. V., & Schlegel, H. B. (2014). Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment. The Journal of Physical Chemistry B, 118(38), 11196–11207. [Link]
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Al-Otaibi, J. S., et al. (2021). Crystal structure, Hirshfeld surface analysis and DFT calculations of (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1279–1286. [Link]
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da Silveira, L. T., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Molecular Biosciences, 10, 1269225. [Link]
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Bahgat, K., & Ragheb, A. G. (2007). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Central European Journal of Chemistry, 5(1), 201-220. [Link]
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Kumar, A., et al. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega, 6(19), 12599–12609. [Link]
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An In-depth Technical Guide to the Safe Handling of 8-Hydroxy-2-tetralone
Abstract
This technical guide provides a comprehensive overview of the safety and handling protocols for 8-Hydroxy-2-tetralone (CAS No. 53568-05-1), a key intermediate in pharmaceutical and chemical research.[1] In the absence of exhaustive toxicological data for this specific compound, this guide synthesizes information from structurally related tetralone and phenolic compounds to establish a robust framework for risk assessment and safe laboratory practices. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating safety protocols. This document covers chemical and physical properties, hazard identification, personal protective equipment (PPE), engineering controls, detailed experimental procedures, and emergency response.
Introduction and Scientific Context
This compound, with the molecular formula C₁₀H₁₀O₂, is a bicyclic organic compound belonging to the tetralone family.[1][2] Its structure, featuring a fused benzene ring and a cyclohexanone ring with a hydroxyl group at the 8-position, makes it a valuable precursor in organic synthesis.[2] While its biological activities are not yet fully explored, preliminary research suggests potential antioxidant and antimicrobial properties, and it serves as a crucial building block in the development of novel therapeutic agents.[2] Given its utility, a thorough understanding of its safe handling is paramount for all personnel involved in its use.
Physicochemical Properties and Hazard Profile
A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical properties, which dictate its potential hazards and the necessary control measures.
| Property | Value | Source |
| CAS Number | 53568-05-1 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |
| Molecular Weight | 162.18 g/mol | [1] |
| Appearance | Solid at room temperature | [2] |
| Boiling Point | 333.6°C at 760 mmHg | [2] |
| Flash Point | 141.8°C | [2] |
| Density | 1.236 g/cm³ | [2] |
Inferred Hazard Profile
Based on the known hazards of structurally similar compounds such as 6-Hydroxy-1-tetralone and 2-Tetralone, the following potential hazards should be assumed for this compound:
-
Skin Irritation: Likely to cause skin irritation upon contact.[3]
-
Eye Irritation: Likely to cause serious eye irritation.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3]
-
Acute Toxicity (Oral): While no specific data exists for this compound, some tetralone derivatives are harmful if swallowed.[4]
-
Reactivity: Stable under normal conditions.[3] Incompatible with strong oxidizing agents.[3][5] Hazardous decomposition products upon combustion are likely to include carbon monoxide and carbon dioxide.[3][5][6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and use in reactions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Due to the phenolic hydroxyl group and the potential for skin irritation, chemically resistant gloves are required. Nitrile gloves (minimum 8 mil thickness) are suitable for incidental contact. For prolonged handling or in case of a spill, heavy-duty gloves such as butyl rubber or Viton® are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.
Caption: PPE selection workflow for handling this compound.
Standard Operating Procedures (SOPs)
Adherence to well-defined SOPs is crucial for ensuring consistent and safe handling of this compound.
General Handling and Storage
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Representative Experimental Protocol: Weighing and Dissolution
This protocol outlines the steps for safely preparing a solution of this compound.
-
Preparation:
-
Ensure all required PPE is worn correctly.
-
Designate a workspace within a chemical fume hood.
-
Gather all necessary equipment (e.g., balance, spatula, weighing paper, beaker, solvent, magnetic stir bar).
-
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record the mass and carefully fold the weighing paper to contain the solid.
-
-
Dissolution:
-
Place a beaker containing the desired solvent and a magnetic stir bar on a stir plate within the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Rinse the weighing paper with a small amount of the solvent to ensure complete transfer.
-
Stir the solution until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the weighing paper and any contaminated materials in the designated solid chemical waste container.
-
Wipe down the spatula and the work surface in the fume hood with an appropriate solvent and dispose of the wipes in the solid waste container.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Exposure Response
Caption: Emergency response plan for exposure to this compound.
Spill Response
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn (including heavy-duty gloves).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the sash of the fume hood and increase ventilation.
-
Contact the institution's environmental health and safety (EHS) department immediately.
-
Prevent entry into the affected area until it has been cleared by EHS.
-
Waste Disposal
All waste containing this compound, including unused product, contaminated materials (e.g., gloves, wipes, absorbent), and solutions, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion
While this compound is a valuable compound in research and development, its handling requires a cautious and informed approach due to the limited availability of specific safety data. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and following established standard operating procedures, researchers can minimize the risks associated with its use. This guide provides a foundational framework for the safe handling of this compound, emphasizing the importance of treating it with the respect due to a potentially hazardous chemical.
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Abozeid, A., et al. (2022). Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate. PMC. Retrieved from [Link]
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-
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Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Hydroxy-2-tetralone from 1,7-dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 8-Hydroxy-2-tetralone, a valuable intermediate in medicinal chemistry and drug development, starting from 1,7-dihydroxynaphthalene. Two plausible synthetic routes are detailed: selective catalytic hydrogenation and Birch reduction. This guide offers in-depth theoretical background, step-by-step experimental protocols, and critical insights into reaction mechanisms and parameter optimization. The information is curated for researchers and professionals in organic synthesis and drug discovery, emphasizing safety, efficiency, and reproducibility.
Introduction
This compound is a key structural motif present in a variety of biologically active compounds and serves as a crucial building block in the synthesis of pharmaceutical agents.[1] Its precursor, 1,7-dihydroxynaphthalene, is a readily available starting material. The core of this transformation lies in the selective reduction of one of the aromatic rings of the naphthalene core. This guide explores two primary methodologies to achieve this selective reduction: catalytic hydrogenation and Birch reduction.
Catalytic Hydrogenation involves the addition of hydrogen across one of the aromatic rings in the presence of a metal catalyst. This method is widely used in industry due to its efficiency and the potential for stereocontrol.[2] However, achieving selective hydrogenation of one ring without over-reduction to a decalin system can be challenging and is highly dependent on the choice of catalyst and reaction conditions.[3][4]
Birch Reduction offers an alternative, powerful method for the partial reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (an alcohol).[5][6] This reaction proceeds via a distinct mechanism involving a radical anion intermediate and can provide access to 1,4-cyclohexadiene derivatives, which can be isomerized to the desired tetralone.[7][8]
This document will provide detailed protocols for both approaches, enabling researchers to choose the most suitable method based on available resources and desired outcomes.
Reaction Pathways
A logical workflow for the synthesis of this compound from 1,7-dihydroxynaphthalene is presented below. The process begins with the selective reduction of the naphthalene ring system, followed by isomerization and subsequent oxidation to yield the target tetralone.
Figure 1. Proposed synthetic pathways from 1,7-dihydroxynaphthalene to this compound.
Route 1: Selective Catalytic Hydrogenation
Catalytic hydrogenation is a well-established technique for the reduction of aromatic rings. The key to this synthesis is the selection of a catalyst that favors the formation of the tetralin system over the fully saturated decalin. Transition metal catalysts, particularly those based on nickel, molybdenum, and palladium, have shown efficacy in naphthalene hydrogenation.[4][9][10] The presence of the hydroxyl groups on the naphthalene ring can influence the catalyst activity and selectivity.
Mechanistic Considerations
The hydrogenation of naphthalene on a metal surface is a stepwise process. The naphthalene molecule adsorbs onto the catalyst surface, and hydrogen atoms, also adsorbed on the surface, are sequentially added to the aromatic ring.[3] The formation of tetralin is the desired outcome, but further hydrogenation can lead to the formation of decalin.[9] Catalyst choice, temperature, and hydrogen pressure are critical parameters to control the selectivity. For instance, Ni-Mo alloys have been studied for their ability to promote high activity while mitigating excessive hydrogenation.[3]
Experimental Protocol: Catalytic Hydrogenation
This protocol is a general guideline and may require optimization.
Materials and Equipment:
-
1,7-Dihydroxynaphthalene
-
Raney Nickel (or other suitable catalyst, e.g., Pd/C, Ni-Mo/Al2O3)
-
Ethanol (or other suitable solvent)
-
High-pressure autoclave (Parr hydrogenator)
-
Filter agent (e.g., Celite)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: If using Raney Nickel, wash it thoroughly with deionized water and then with the reaction solvent (ethanol) to remove any residual alkali. Handle the catalyst under a solvent slurry as it can be pyrophoric.
-
Reaction Setup: In a high-pressure autoclave, combine 1,7-dihydroxynaphthalene (1.0 eq), the chosen catalyst (e.g., Raney Nickel, ~10-20% by weight), and a suitable solvent (e.g., ethanol) to dissolve the starting material.
-
Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 500-1000 psi). Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: Cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which will likely be 8-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ol.
Subsequent Oxidation to this compound
The resulting tetralinol intermediate needs to be oxidized to the corresponding tetralone. A variety of mild oxidizing agents can be employed for this transformation.
Materials and Equipment:
-
Crude 8-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM) as solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Oxidation: Dissolve the crude tetralinol in dry DCM. Add the oxidizing agent (e.g., PCC or DMP, 1.1-1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction (e.g., with sodium thiosulfate solution for DMP). Filter the mixture through a pad of silica gel, washing with DCM.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[11]
| Parameter | Catalytic Hydrogenation | Oxidation |
| Starting Material | 1,7-Dihydroxynaphthalene | 8-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-ol |
| Key Reagents | Raney Nickel, H₂ | PCC or DMP |
| Solvent | Ethanol | Dichloromethane |
| Temperature | 100-150 °C | Room Temperature |
| Pressure | 500-1000 psi | Atmospheric |
| Typical Reaction Time | 6-24 hours | 2-6 hours |
Table 1. Summary of reaction parameters for Route 1.
Route 2: Birch Reduction
The Birch reduction provides a powerful alternative for the partial reduction of aromatic systems.[5] The reaction employs a solution of an alkali metal in liquid ammonia, which acts as a source of solvated electrons.[8] These electrons add to the aromatic ring to form a radical anion, which is then protonated by an alcohol.[6] A second electron transfer and protonation complete the reduction.[7]
Mechanistic Considerations
The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the hydroxyl groups in 1,7-dihydroxynaphthalene, direct the reduction to occur at the ortho and meta positions, leaving the carbons bearing the electron-donating groups as part of the double bonds in the product.[6] The initial 1,4-cyclohexadiene product can then be isomerized to the more stable conjugated enone system under acidic conditions.
Figure 2. Simplified mechanism of the Birch Reduction.
Experimental Protocol: Birch Reduction and Isomerization
Safety Precaution: This reaction involves the use of liquid ammonia and alkali metals, which are hazardous. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment:
-
1,7-Dihydroxynaphthalene
-
Sodium or Lithium metal
-
Liquid ammonia
-
Dry ethanol or tert-butanol
-
Dry tetrahydrofuran (THF)
-
Ammonium chloride
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for low-temperature reactions (Dewar condenser)
Procedure:
-
Reaction Setup: Assemble a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Ammonia Condensation: Condense liquid ammonia into the flask.
-
Reaction: Add dry THF to the liquid ammonia. Dissolve the 1,7-dihydroxynaphthalene in a mixture of THF and the alcohol (e.g., tert-butanol) and add it to the ammonia solution.
-
Metal Addition: Add the alkali metal (e.g., sodium or lithium) in small pieces until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for several hours. The progress can be monitored by TLC after quenching small aliquots.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the blue color disappears.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Isomerization and Work-up: Add water and aqueous HCl to the residue to catalyze the isomerization of the intermediate diene to the α,β-unsaturated ketone. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford this compound.
| Parameter | Birch Reduction | Isomerization |
| Starting Material | 1,7-Dihydroxynaphthalene | Dihydroxydihydronaphthalene Intermediate |
| Key Reagents | Na or Li, Liquid NH₃, t-BuOH | Aqueous HCl |
| Solvent | Liquid NH₃, THF | Water, Ethyl Acetate |
| Temperature | -78 °C | Room Temperature |
| Pressure | Atmospheric | Atmospheric |
| Typical Reaction Time | 2-4 hours | 1-2 hours |
Table 2. Summary of reaction parameters for Route 2.
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Melting Point: To assess the purity of the solid product.
Conclusion
The synthesis of this compound from 1,7-dihydroxynaphthalene can be effectively achieved through either selective catalytic hydrogenation followed by oxidation or via a Birch reduction and subsequent isomerization. The choice of method will depend on the available equipment, safety considerations, and the desired scale of the reaction. Both routes offer viable pathways to this important synthetic intermediate, and the detailed protocols provided herein serve as a strong foundation for further optimization and application in drug discovery and development programs.
References
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Mechanistic Insights Into Selective Hydrogenation of Naphthalene on NiMo Alloys: A DFT‐Based Study for Catalytic Optimization. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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Asymmetric Hydrogenation of Naphthalenes with Molybdenum Catalysts: Ligand Design Improves Chemoselectivity. (2024, October 18). Princeton University. Retrieved January 11, 2026, from [Link]
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Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. (2022, October 17). ACS Omega. Retrieved January 11, 2026, from [Link]
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Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
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Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts ag. (2021, November 28). University of Birmingham. Retrieved January 11, 2026, from [Link]
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α-TETRALONE. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
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(2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Birch reduction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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The Application of C,K for Organic Synthesis: Reduction of Substituted Naphthalenes. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
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Birch Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
- Process for the hydrogenation of naphthalene compounds. (n.d.). Google Patents.
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Birch Reduction. (2021, January 19). mPaathShaala. Retrieved January 11, 2026, from [Link]
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Total Synthesis of Natural Products Containing the Tetralone Subunit. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. (n.d.). IJSDR. Retrieved January 11, 2026, from [Link]
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Tetralone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Catalytic Oxidation of 2,7-Dihydroxynaphthalene. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
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CSIR - National Institute For Interdisciplinary Science and Technology (NIIST). (n.d.). Retrieved January 11, 2026, from [Link]
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Birch Reduction of Aromatic Rings. (2019, October 17). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
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Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. (2022, October 17). PMC - NIH. Retrieved January 11, 2026, from [Link]
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1(2H)-Naphthalenone, 6-amino-3,4-dihydro. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
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Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. (2022, December 10). MDPI. Retrieved January 11, 2026, from [Link]
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Revolutionizing CNS Drug Discovery: The Strategic Application of 8-Hydroxy-2-tetralone as a Synthetic Intermediate
Introduction: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that, with minimal modification, can bind to a variety of biological targets. 8-Hydroxy-2-tetralone is a quintessential example of such a scaffold. Its rigid, bicyclic core, combining a phenolic hydroxyl group and a reactive ketone, provides an ideal architectural foundation for constructing potent and selective ligands for central nervous system (CNS) receptors. This guide delineates the strategic value of this compound, offering in-depth protocols and mechanistic insights for its application in synthesizing neurologically active agents, most notably derivatives of 2-aminotetralin.
The true synthetic power of this compound lies in its inherent functionalities. The ketone at the C2 position is a prime site for introducing nitrogen-containing substituents via reductive amination, a cornerstone reaction for creating diverse amine libraries. Simultaneously, the phenolic hydroxyl group at C8 is a critical pharmacophoric feature for key receptor interactions, particularly with serotonergic and dopaminergic receptors. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR), making it an invaluable tool for drug development professionals.
Core Synthetic Strategy: From Tetralone to Bioactive Aminotetralin
The most prominent application of this compound is as a precursor to 8-hydroxy-2-aminotetralin derivatives. These compounds are renowned for their potent interactions with serotonin (5-HT) and dopamine (DA) receptors.[1] The archetypal molecule in this class is 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent and selective 5-HT1A receptor agonist that has been instrumental in neuropharmacological research for decades.[2][3]
The conversion of the tetralone to the target aminotetralin is efficiently achieved through reductive amination. This powerful and reliable C-N bond-forming strategy proceeds via the condensation of the ketone with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[4][5]
Caption: General workflow for synthesizing 8-OH-DPAT from this compound.
Causality in Reagent Selection for Reductive Amination
The choice of reducing agent is critical for the success of reductive amination. While strong hydrides like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the intermediate iminium ion, they are unselective and would lead to the corresponding alcohol as a byproduct. Milder, more selective reagents are required.
-
Sodium Cyanoborohydride (NaBH₃CN): Historically, NaBH₃CN has been a popular choice. It is stable under mildly acidic conditions (pH 3-4) required for iminium ion formation and selectively reduces the protonated C=N bond over the C=O bond of the starting ketone.[4] However, the toxicity associated with cyanide salts necessitates careful handling and waste disposal.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This has become the reagent of choice for modern reductive aminations.[6][7] It is non-toxic, highly selective for iminium ions, and does not require stringent pH control.[4] The acetic acid often used as a catalyst or co-solvent facilitates iminium ion formation without aggressively reducing the starting ketone.[4] Its steric bulk also contributes to its selectivity.
Application Protocol: Synthesis of (±)-8-OH-DPAT
This protocol provides a detailed, self-validating methodology for the synthesis of (±)-8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) from this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Supplier | Notes |
| This compound | C₁₀H₁₀O₂ | 162.19 | Sigma-Aldrich | Ensure purity >98% |
| Di-n-propylamine | C₆H₁₅N | 101.19 | Acros Organics | Distill before use |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Oakwood Chemical | Handle under N₂ |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Fisher Scientific | Anhydrous grade |
| Glacial Acetic Acid | CH₃COOH | 60.05 | J.T. Baker | ACS grade |
| Saturated NaHCO₃ solution | - | - | - | Aqueous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | ACS grade |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | For drying |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For crystallization |
| Hydrochloric Acid (in Ether) | HCl | 36.46 | - | 2.0 M solution |
Step-by-Step Methodology
PART A: Reductive Amination
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.62 g, 10.0 mmol).
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, 100 mL) to dissolve the starting material. To this solution, add di-n-propylamine (1.21 g, 12.0 mmol, 1.2 equiv) followed by glacial acetic acid (0.60 g, 10.0 mmol, 1.0 equiv).
-
Rationale: Acetic acid catalyzes the formation of the iminium ion intermediate, which is the electrophile for the hydride reduction.[4] A slight excess of the amine ensures complete consumption of the limiting tetralone.
-
-
Initiation of Reduction: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 15 minutes.
-
Rationale: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction. NaBH(OAc)₃ is the selective hydride source that reduces the iminium ion to the target amine.[6]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting tetralone spot indicates reaction completion.
PART B: Work-up and Purification
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) until gas evolution ceases.
-
Rationale: The bicarbonate solution neutralizes the acetic acid catalyst and quenches any unreacted reducing agent.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine all organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
PART C: Salt Formation and Crystallization (Self-Validation)
-
Purification via Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether (approx. 20 mL). While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.
-
Rationale: Converting the amine product to its hydrochloride salt facilitates purification by crystallization, removing non-basic impurities. The formation of a crystalline solid is a key validation step.
-
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash the solid with cold diethyl ether, and dry it in a vacuum oven at 40°C overnight.
-
Characterization: The final product, (±)-8-OH-DPAT hydrochloride, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically in the range of 75-85%.
Caption: Step-by-step workflow for the synthesis and purification of 8-OH-DPAT.
Beyond 8-OH-DPAT: Expanding the Synthetic Utility
While the synthesis of 8-OH-DPAT is a classic example, the utility of this compound extends far beyond this single molecule. The scaffold is a launchpad for creating a diverse array of CNS-active compounds.
-
SAR Studies: By varying the amine used in the reductive amination step, researchers can systematically probe the structure-activity relationships of the N-substituent. This has been crucial in developing ligands with altered selectivity profiles, for example, targeting different subtypes of dopamine or serotonin receptors.[1][2]
-
Radioligand Synthesis: The 8-hydroxy-2-aminotetralin core is present in various radiolabeled ligands used in positron emission tomography (PET) and in vitro binding assays to study receptor density and function in the brain.[8]
-
Further Derivatization: The phenolic hydroxyl group can be alkylated or otherwise modified to explore its role in receptor binding. For instance, methylation to an 8-methoxy group can significantly alter pharmacological activity, often reducing serotonergic affinity while retaining dopaminergic effects.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists and drug development professionals. Its robust and predictable reactivity, centered on the ketone functionality, provides a reliable entry point to the therapeutically significant 2-aminotetralin class of compounds. The protocols and insights provided herein demonstrate the power and elegance of using this privileged scaffold to construct complex, bioactive molecules that continue to deepen our understanding of CNS pharmacology and pave the way for novel therapeutics.
References
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-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. Available at: [Link]
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Arvidsson, L. E., Hacksell, U., Nilsson, J. L. G., et al. (1984). 8-Hydroxy-2-(alkylamino)tetralins and related compounds as central 5-hydroxytryptamine receptor agonists. Journal of Medicinal Chemistry, 27(1), 45–51. Available at: [Link]
-
Kung, H. F., Guo, Y. Z., Chumpradit, S., et al. (1993). Synthesis of (R,S)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (trans-8-OH-PIPAT): a new 5-HT1A receptor ligand. Journal of Medicinal Chemistry, 36(21), 3161–3165. Available at: [Link]
-
Wikipedia. (2023). 8-OH-DPAT. Available at: [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
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Application Notes & Protocols: The Utility of 8-Hydroxy-2-tetralone in Modern Medicinal Chemistry
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 8-hydroxy-2-tetralone. This versatile chemical intermediate is a cornerstone in the synthesis of neurologically active compounds, offering a privileged scaffold for targeting critical pathways in the central nervous system (CNS). This document provides not only the synthetic "how" but also the mechanistic "why," ensuring that protocols are understood, adaptable, and self-validating.
Foundational Overview: Why this compound?
This compound, a hydroxylated derivative of 2-tetralone, is more than a simple synthetic building block; it is a gateway to a class of compounds with profound biological activity.[1] Its rigid bicyclic structure, combining an aromatic ring with a cyclohexanone moiety, provides a conformationally constrained framework. This is highly advantageous in medicinal chemistry as it reduces the entropic penalty upon binding to a receptor, often leading to higher affinity and selectivity.
The true value of this scaffold is realized upon its conversion to 2-aminotetralin derivatives. The strategic placement of the hydroxyl group at the 8-position and the amino group at the 2-position is bioisosteric to key features of neurotransmitters like serotonin and dopamine. This mimicry allows derivatives of this compound to act as potent modulators of serotonin and dopamine receptors, which are implicated in a vast array of neurological and psychiatric disorders.[2][3]
Key Physicochemical Properties
| Property | Value | Significance in Synthesis |
| CAS Number | 53568-05-1 | Unique identifier for sourcing and regulatory purposes.[4] |
| Molecular Formula | C₁₀H₁₀O₂ | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 162.19 g/mol | Critical for stoichiometric calculations in reaction protocols. |
| Appearance | Off-white to light brown solid | A physical parameter for identity and purity checks. |
| Key Functional Groups | Phenolic Hydroxyl (-OH), Ketone (C=O) | The hydroxyl group is a key recognition element for receptor binding, while the ketone is the primary site for synthetic elaboration, most commonly via reductive amination. |
Core Application: A Scaffold for CNS Receptor Modulators
The primary application of this compound is in the synthesis of ligands for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The most famous derivative, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is a canonical full agonist for the 5-HT₁ₐ receptor and has been instrumental in decades of neuroscience research.[5]
Serotonin (5-HT) Receptor Agonists
The brain's serotonin system is a critical regulator of mood, cognition, and social behavior.[6] Dysregulation of this system is a hallmark of depression and anxiety disorders. The 5-HT₁ₐ receptor subtype is a key therapeutic target. Agonists at this receptor, particularly at presynaptic autoreceptors, can enhance serotonergic neurotransmission, leading to antidepressant and anxiolytic effects.
Derivatives synthesized from this compound are exceptionally effective 5-HT₁ₐ agonists. The synthesis and structure-activity relationship (SAR) studies show that the 8-hydroxyl group is crucial for high affinity, and the nature of the alkyl substituents on the 2-amino group fine-tunes potency and selectivity.[7]
Figure 1. Mechanism of 8-OH-DPAT at Serotonergic Synapses.
Dopamine (D) Receptor Ligands
The same 2-aminotetralin scaffold can be modified to target dopamine receptors, which are central to motor control, motivation, and reward.[2] Atypical antipsychotics, for instance, often exhibit dual antagonism at serotonin 5-HT₂ₐ and dopamine D₂ receptors. By altering the substitution patterns on the aromatic ring and the amino group of the 2-aminotetralin core, chemists can develop ligands with varying selectivity profiles, including those that preferentially bind to D₂ and D₃ receptors.[3] This makes this compound a valuable starting material for developing treatments for schizophrenia and Parkinson's disease.
Comparative Receptor Binding Affinities
The following table summarizes representative binding data (Ki, nM) for key compounds derived from the 2-aminotetralin scaffold, illustrating how subtle structural changes shift receptor selectivity.
| Compound | 5-HT₁ₐ | Dopamine D₂ | Dopamine D₃ | Primary Activity Profile |
| (+/-)-8-OH-DPAT | ~1 nM | >1000 nM | >1000 nM | Selective 5-HT₁ₐ Agonist[2] |
| (+/-)-7-OH-DPAT | ~50 nM | ~10 nM | ~1 nM | Preferential D₃/D₂ Agonist[2] |
| Compound 11 ¹ | ~15 nM | ~25 nM | N/A | Dual 5-HT₂ₐ/D₂ Antagonist[3] |
¹A 3-aminomethyltetralone derivative, showcasing scaffold diversity.
Synthetic Protocols and Methodologies
The trustworthiness of any synthetic protocol lies in its reproducibility and the clarity of its steps. The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
General Synthetic Workflow
The most common synthetic route involves the reductive amination of the ketone in this compound (or its O-protected precursor, 8-methoxy-2-tetralone) with a primary or secondary amine.
Figure 2. General Workflow for Reductive Amination.
Protocol 1: Synthesis of 8-Methoxy-2-tetralone (Key Precursor)
Rationale: 8-Methoxy-2-tetralone is a common and stable precursor to this compound. Its synthesis avoids handling the potentially more reactive free phenol. This protocol is based on a Friedel-Crafts acylation/cyclization approach.[8]
Materials:
-
2-Bromophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Ethylene gas
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Copper(I) iodide (CuI)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine
Procedure:
-
Acid Chloride Formation: In a fume hood, cautiously add thionyl chloride (1.2 eq) to 2-bromophenylacetic acid (1.0 eq) and heat at reflux for 2 hours. Remove excess thionyl chloride under reduced pressure to yield 2-bromophenylacetyl chloride.
-
Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add AlCl₃ (1.1 eq) portion-wise. Bubble ethylene gas through the vigorously stirred solution for 1-2 hours.
-
Cyclization: Allow the reaction to warm to room temperature and stir for an additional 4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, wash with water, NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield crude 8-bromo-2-tetralone. Purify by column chromatography or recrystallization.
-
Methoxylation: To a solution of 8-bromo-2-tetralone (1.0 eq) in anhydrous DMF/MeOH, add CuI (0.1 eq) and sodium methoxide (1.5 eq). Heat the mixture at reflux under an inert atmosphere (N₂ or Ar) for 12-18 hours.
-
Final Work-up: After cooling, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the resulting crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to afford pure 8-methoxy-2-tetralone.
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be consistent with literature values (approx. 59-60°C).[8]
Protocol 2: Synthesis of (+/-)-8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)
Rationale: This protocol details the direct conversion of the tetralone to the final aminotetralin via reductive amination, a cornerstone reaction in this field.[7]
Materials:
-
This compound (or 8-methoxy-2-tetralone)
-
Di-n-propylamine
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol or Dichloroethane (DCE)
-
Acetic acid (glacial)
-
(If using 8-methoxy precursor): Boron tribromide (BBr₃) in DCM
Procedure:
-
Imine Formation: Dissolve this compound (1.0 eq) in methanol. Add di-n-propylamine (1.5 eq) followed by a catalytic amount of glacial acetic acid to lower the pH to ~5-6, which catalyzes iminium ion formation. Stir at room temperature for 1 hour.
-
Reduction: Cautiously add sodium cyanoborohydride (1.2 eq) portion-wise to the stirring solution. Caution: NaBH₃CN can release toxic HCN gas if the pH is too low. Maintain pH between 5 and 7. Allow the reaction to proceed for 12-24 hours at room temperature. Monitor by TLC until the starting tetralone is consumed.
-
Work-up: Quench the reaction by slowly adding 1M HCl until gas evolution ceases. Basify the solution with 2M NaOH to pH > 10. Extract the aqueous phase three times with ethyl acetate or DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 8-OH-DPAT.
-
(Optional Demethylation Step): If starting with 8-methoxy-2-tetralone, the resulting 8-methoxy-2-aminotetralin must be deprotected. Dissolve the compound in anhydrous DCM and cool to -78°C. Add BBr₃ (1.5 eq, 1M solution in DCM) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours. Quench carefully with methanol, concentrate, and perform an aqueous work-up as described in step 3.
Validation: The final product can be converted to its hydrochloride or hydrobromide salt for better stability and handling. Purity and identity should be confirmed by NMR, MS, and HPLC analysis.
Conclusion
This compound is a demonstrably powerful and versatile scaffold in medicinal chemistry. Its utility extends from being a simple intermediate to the foundational core of highly potent and selective modulators of key CNS targets. The synthetic accessibility of the 2-aminotetralin core via robust methods like reductive amination allows for extensive SAR exploration, leading to the development of crucial research tools like 8-OH-DPAT and paving the way for novel therapeutics for psychiatric and neurological diseases. The protocols and insights provided herein are intended to empower researchers to confidently leverage this important molecule in their drug discovery endeavors.
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Mokrosz, J. L., Paluchowska, M. H., & Chojnacka-Wójcik, E. (1994). Centrally Acting Serotonergic Agents. Synthesis and Structure-Activity Relationships of C-1- Or C-3-substituted Derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin. Journal of Medicinal Chemistry, 37(16), 2535-2541. [Link]
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Assié, M. B., Cosi, C., & Koek, W. (1997). Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 355(4), 437-446. [Link]
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Application Notes and Protocols: 8-Hydroxy-2-tetralone as a Versatile Precursor for Serotonin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 8-Hydroxy-2-tetralone Scaffold
In the landscape of medicinal chemistry and neuropharmacology, the this compound scaffold represents a cornerstone for the rational design of potent and selective serotonin receptor ligands. Its inherent structural features, a fused bicyclic system incorporating a phenolic hydroxyl group and a ketone, provide a versatile platform for the synthesis of a diverse array of pharmacologically active molecules. This guide delves into the practical applications of this compound as a key starting material, with a focus on the synthesis of prototypical serotonin 1A (5-HT₁ₐ) receptor agonists, such as 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), and the conceptual linkage to more complex drugs like Buspirone.
The significance of this scaffold lies in its ability to mimic key pharmacophoric elements of the endogenous neurotransmitter serotonin. The hydroxyl group at the 8-position is crucial for anchoring the ligand within the receptor binding pocket, while the 2-position offers a reactive handle for the introduction of various amine-containing side chains, which are critical for modulating receptor affinity and efficacy. This document provides detailed synthetic protocols, mechanistic insights, and an exploration of the downstream signaling pathways associated with the ligands derived from this privileged structure.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. This compound is a solid at room temperature with a molecular weight of 162.18 g/mol and the molecular formula C₁₀H₁₀O₂[1][2]. Its bicyclic structure consists of a fused benzene ring and a cyclohexanone ring, with a hydroxyl group at the 8-position and a ketone at the 2-position[1].
| Property | Value | Source |
| CAS Number | 53568-05-1 | [1][3] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |
| Molecular Weight | 162.18 g/mol | [1][2] |
| Appearance | Solid | [1] |
| IUPAC Name | 8-hydroxy-3,4-dihydronaphthalen-2(1H)-one | [2] |
Synthetic Protocol I: Synthesis of (±)-8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)
The synthesis of 8-OH-DPAT from this compound is a classic example of reductive amination. This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Sodium cyanoborohydride is a commonly used reducing agent for this transformation due to its selectivity for the protonated imine over the ketone starting material[2][4].
Reaction Scheme:
Caption: Synthesis of (±)-8-OH-DPAT from this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol, add di-n-propylamine (1.5 eq) and glacial acetic acid (to adjust the pH to approximately 6).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine/iminium ion intermediate. Then, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: To the aqueous residue, add a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (±)-8-OH-DPAT[5][6].
-
Salt Formation (Optional): For improved stability and handling, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of diethyl ether and adding a solution of HCl in ether. The resulting precipitate can be collected by filtration.
Characterization Data for (±)-8-OH-DPAT:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the aliphatic protons of the tetralin ring, and the propyl groups on the nitrogen. |
| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the tetralin ring, and the propyl groups. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of 8-OH-DPAT (247.38 g/mol )[7]. |
Synthetic Pathway II: Conceptual Route to Buspirone Precursors
Buspirone, a clinically significant anxiolytic drug, is a more complex molecule but its synthesis can be conceptually linked to the chemistry of aminotetralins. While a direct synthesis from this compound is not the standard industrial route, a key intermediate for buspirone synthesis involves a substituted butylamine chain attached to a piperazine moiety. A similar N-alkylation strategy employed in the synthesis of 8-OH-DPAT can be envisioned for the synthesis of precursors to such complex ligands.
A common industrial synthesis of buspirone involves the reaction of 1-(2-pyrimidinyl)piperazine with a suitable four-carbon electrophile, which is then coupled with 8-azaspiro[4.5]decane-7,9-dione[8][9].
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for complex ligand synthesis.
This conceptual pathway highlights the versatility of the aminotetralin core, derived from this compound, as a building block for more elaborate drug molecules. The initial reductive amination to form the primary amine, 2-amino-8-hydroxytetralin, provides a nucleophile for subsequent alkylation with a bifunctional linker, such as a 1,4-dihalobutane derivative. The resulting intermediate can then be coupled with a suitable heterocyclic moiety to generate the final complex ligand.
Mechanism of Action: 5-HT₁ₐ Receptor Signaling
Ligands derived from this compound, such as 8-OH-DPAT, primarily exert their effects by acting as agonists at the 5-HT₁ₐ receptor, a member of the G-protein coupled receptor (GPCR) superfamily[10][11][12]. The 5-HT₁ₐ receptor is coupled to inhibitory G-proteins (Gαi/o)[3][13].
Signaling Cascade:
Upon agonist binding, the 5-HT₁ₐ receptor undergoes a conformational change, leading to the activation of the associated G-protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[13][14][15]. The reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA).
Simultaneously, the dissociated Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels[14]. The efflux of potassium ions and the reduced influx of calcium ions result in hyperpolarization of the neuronal membrane, leading to a decrease in neuronal excitability and neurotransmitter release.
5-HT₁ₐ Receptor Signaling Pathway Diagram:
Caption: 5-HT₁ₐ receptor signaling cascade upon agonist binding.
Conclusion and Future Perspectives
This compound has proven to be an invaluable starting material in the synthesis of high-affinity ligands for serotonin receptors. The straightforward and efficient synthetic routes, such as reductive amination, allow for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The foundational understanding of the synthesis of key ligands like 8-OH-DPAT provides a solid basis for the development of more complex and potentially more selective therapeutic agents. The continued exploration of derivatives of this versatile scaffold holds significant promise for the discovery of novel treatments for a range of neurological and psychiatric disorders.
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Application Note: A Guide to the Enantioselective Synthesis of 8-Hydroxy-2-Tetralone Derivatives
This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the enantioselective synthesis of 8-hydroxy-2-tetralone derivatives. These scaffolds are crucial building blocks in the synthesis of numerous natural products and pharmaceutically active compounds, where precise stereochemical control is paramount for biological activity. This guide moves beyond simple procedural outlines to explain the underlying principles and causalities behind state-of-the-art synthetic strategies, focusing on robust and highly selective organocatalytic methods.
Introduction: The Significance of Chiral 8-Hydroxy-2-Tetralones
The tetralone framework is a privileged structure in medicinal chemistry and natural product synthesis.[1] Specifically, the this compound core, with its defined stereocenter, represents a key intermediate for accessing complex molecular architectures, including steroids and terpenoids. The development of asymmetric methods to construct this chiral core is of high importance, as the biological efficacy of the final compounds is often dependent on a single enantiomer.[2] Traditional methods often produce racemic mixtures, necessitating challenging and costly resolution steps. Modern asymmetric catalysis, particularly organocatalysis, offers a direct and efficient route to these valuable chiral synthons.
The Core Synthetic Strategy: Asymmetric Intramolecular Aldol Cyclization
The most prevalent and effective strategy for constructing the chiral 2-tetralone core is the asymmetric intramolecular aldol reaction of a prochiral triketone precursor.[3][4] This transformation is the cornerstone of the celebrated Robinson annulation sequence. The overall process can be visualized as a two-stage approach:
-
Michael Addition: Formation of the acyclic triketone precursor by conjugate addition.
-
Intramolecular Aldol Condensation: The key enantioselective step where a chiral catalyst directs the cyclization of the triketone to form the bicyclic this compound derivative with high stereocontrol.
This guide will focus primarily on the second, stereochemistry-defining step, which is where the value of asymmetric catalysis is most profoundly realized.
Section 1: Mechanistic Insights into Organocatalysis
Organocatalysis has revolutionized asymmetric synthesis by using small, metal-free organic molecules to induce chirality.[5] For the intramolecular aldol cyclization to form tetralones, amino acids, particularly L-proline and its derivatives, are the most widely used and studied catalysts.[6]
The Proline-Catalyzed Enamine Mechanism
The catalytic cycle proceeds through an enamine intermediate, which is the cornerstone of this transformation's success.[3]
-
Enamine Formation: The secondary amine of the L-proline catalyst condenses with one of the ketone groups of the triketone substrate to form a chiral enamine.
-
Intramolecular Aldol Addition: The enamine then acts as a nucleophile, attacking the second ketone carbonyl in an intramolecular fashion. The stereochemistry of the proline catalyst directs this attack to occur from a specific face, thereby establishing the new stereocenter.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the chiral β-hydroxy ketone product and regenerating the proline catalyst to re-enter the catalytic cycle.
Caption: Proline-catalyzed enamine activation cycle for asymmetric intramolecular aldol condensation.
Section 2: A Comparative Guide to Catalytic Systems
While L-proline is foundational, significant research has led to the development of more sophisticated catalysts that offer improved performance in terms of catalyst loading, reaction time, yield, and enantioselectivity.
| Catalyst System | Typical Loading (mol%) | Solvent | Typical Yield (%) | Typical ee (%) | Key Advantages & Disadvantages | Source |
| L-Proline | 20–30 | DMSO, DMF | 50–70 | 70–85 | (+): Inexpensive, readily available. (-): High catalyst loading, moderate ee, requires polar aprotic solvents. | [6] |
| N-Tosyl-(Sa)-binam-L-prolinamide | 2 | Solvent-Free | ~93 | ~94 | (+): Excellent yield & ee, very low loading, "green" conditions. (-): Catalyst is more expensive/complex to synthesize. | [7] |
| Bimorpholines | 10 | Dichloromethane | ~92 | up to 95 | (+): High yield and enantioselectivity. (-): Requires specific mono-salt activation. | [8] |
| Chiral Pyridinylmethylamine | 20 | Toluene/TFA | ~80 | ~60 (tunable) | (+): Enantiodivergent behavior possible by tuning acid co-catalyst. (-): Moderate enantioselectivity. | [9] |
This table clearly demonstrates the evolution from high-loading, first-generation catalysts like L-proline to highly efficient, low-loading systems that can even operate under solvent-free conditions.[7] The choice of catalyst is therefore a trade-off between cost, availability, and the desired efficiency and stereochemical purity.
Section 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing an this compound derivative from its corresponding triketone precursor. The precursor, 2-(3-oxobutyl)-2-(3-hydroxybenzoyl)cyclohexane-1,3-dione, can be readily prepared via standard Michael addition chemistry.
Caption: General experimental workflow for the organocatalytic synthesis of this compound derivatives.
Protocol 1: Classic L-Proline-Catalyzed Enantioselective Cyclization
This protocol is based on the foundational work in the field and is suitable for achieving good enantioselectivity on a moderate scale.[3][6]
Materials:
-
Prochiral triketone precursor
-
(S)-Proline (30 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the prochiral triketone (1.0 eq).
-
Add anhydrous DMSO to achieve a substrate concentration of approximately 0.1 M.
-
Add (S)-Proline (0.3 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: DMSO is a polar aprotic solvent that effectively solubilizes the reagents and facilitates the enamine mechanism. The high catalyst loading is necessary to drive the reaction to completion due to the moderate catalytic activity of proline itself.
-
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Causality Note: The aqueous washes remove the DMSO and the proline catalyst.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Expected Outcome: Yields typically range from 50-70% with enantiomeric excesses between 70-85% ee.
Protocol 2: High-Efficiency Solvent-Free Cyclization using a Prolinamide Catalyst
This advanced protocol utilizes a more active catalyst to achieve higher efficiency and operates under environmentally benign solvent-free conditions.[7]
Materials:
-
Prochiral triketone precursor
-
N-tosyl-(Sa)-binam-L-prolinamide catalyst (2 mol%)
-
Benzoic acid (0.5 mol%)
-
Dichloromethane (for extraction)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
In a clean vial, combine the prochiral triketone (1.0 eq), the prolinamide catalyst (0.02 eq), and benzoic acid (0.005 eq).
-
Causality Note: Benzoic acid acts as a co-catalyst, facilitating proton transfer steps within the catalytic cycle and enhancing the reaction rate. The high activity of the prolinamide catalyst allows for a dramatic reduction in catalyst loading.
-
-
Stir the solvent-free mixture at 40 °C for 12-24 hours. The mixture may be a thick oil or a semi-solid. Monitor by TLC by periodically dissolving a small aliquot in dichloromethane.
-
Once the reaction is complete, dissolve the crude mixture in dichloromethane.
-
Wash the organic solution with saturated aqueous NaHCO₃ solution to remove the benzoic acid co-catalyst.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
-
Characterize the product and determine its enantiomeric excess by chiral HPLC.
Expected Outcome: This highly efficient method can provide yields exceeding 90% with enantiomeric excesses of 94% or higher.[7]
Section 4: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Intermolecular side reactions. | 1. Increase reaction time or temperature moderately. 2. Ensure anhydrous conditions; use freshly distilled solvents if applicable. 3. Run the reaction at a higher dilution (for solvent-based protocols). |
| Low Enantioselectivity (ee) | 1. Water in the reaction mixture can interfere with the catalytic cycle. 2. Racemization of the product under reaction conditions. 3. Catalyst deactivation or insufficient catalyst loading. | 1. Use anhydrous solvents and flame-dry glassware. 2. Reduce reaction time or temperature; check if the product is stable to the workup conditions. 3. Use a more active catalyst (e.g., a prolinamide derivative) or slightly increase the loading of L-proline. |
| Formation of Dehydrated Enone Product | The intermediate β-hydroxy ketone eliminates water to form an α,β-unsaturated ketone. | This is often favored by heat or acidic/basic conditions. If the hydroxylated product is desired, ensure a neutral, mild workup. Sometimes, the dehydrated product is the desired target; conditions can be adjusted (e.g., adding a catalytic amount of acid and heating) to favor its formation post-cyclization. |
Conclusion
The enantioselective synthesis of this compound derivatives is a well-established yet evolving field. While the classic L-proline catalyzed intramolecular aldol reaction provides a reliable entry point, modern organocatalysts, such as specialized prolinamides, offer significant improvements in efficiency, selectivity, and sustainability. By understanding the underlying enamine mechanism and the key parameters influencing the reaction, researchers can select the optimal catalytic system and conditions to access these valuable chiral building blocks for applications in drug discovery and complex molecule synthesis.
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Kanomata, K., et al. (2015). ENANTIODIVERGENT SYNTHESIS OF WIELAND-MIESCHER KETONE ANALOG MEDIATED BY A CHIRAL PYRIDINYLMETHYL. HETEROCYCLES, 90(2), 950-956. [Link]
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Bonjoch, J., et al. (2011). Efficient Solvent-Free Robinson Annulation Protocols for the Highly Enantioselective Synthesis of the Wieland–Miescher Ketone and Analogues. European Journal of Organic Chemistry, 2011(25), 4743-4747. [Link]
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Kanger, T., et al. (2008). Enantioselective Synthesis of Wieland-Miescher Ketone through Bimorpholine-Catalyzed Organocatalytic Aldol Condensation. Synlett, 2008(18), 2811-2814. [Link]
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Reddy, D. S., et al. (2010). Organocatalytic Sequential One-Pot Double Cascade Asymmetric Synthesis of Wieland−Miescher Ketone Analogues from a Knoevenagel/Hydrogenation/Robinson Annulation Sequence. The Journal of Organic Chemistry, 75(15), 5375-5378. [Link]
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Application Note: A Protocol for the Purification of 8-Hydroxy-2-tetralone
Introduction: The Significance of 8-Hydroxy-2-tetralone
This compound is a key bicyclic organic compound featuring a fused benzene ring and a cyclohexanone ring.[1] Its structure, incorporating both a phenolic hydroxyl group and a ketone, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. In the pharmaceutical landscape, tetralone derivatives are integral to the development of various therapeutic agents. The biological activity of molecules derived from this compound is a subject of ongoing research, with potential applications stemming from its antioxidant properties and interactions with enzymes.[1]
Given its role as a critical building block, the purity of this compound is paramount. Impurities, which can arise from starting materials, side reactions, or degradation products, can have a significant impact on the yield, stereoselectivity, and biological activity of downstream products. This application note provides a comprehensive, step-by-step protocol for the purification of this compound, leveraging fundamental purification techniques. The methodologies described herein are designed to be robust and adaptable, providing a strong foundation for researchers to obtain high-purity material for their synthetic and drug discovery endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and the design of an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Physical State | Solid at room temperature | [1] |
| Boiling Point | 333.6°C at 760 mmHg | [1] |
| Density | 1.236 g/cm³ | [1] |
| Flash Point | 141.8°C | [1] |
Safety Precautions:
This compound and the solvents used in its purification should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS).[2]
Purification Strategy Overview
The purification of crude this compound can be effectively achieved through a two-step process: recrystallization followed by column chromatography. This dual approach is designed to first remove the bulk of impurities through crystallization, followed by a high-resolution separation of the remaining trace impurities.
Caption: A general workflow for the purification of this compound.
Part 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3][4][5] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.
Solvent Selection:
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[3] Based on the structure of this compound (possessing both polar and non-polar characteristics), a solvent screening is recommended.
| Solvent System | Rationale |
| Single Solvents: | |
| Toluene | The aromatic nature of toluene may effectively dissolve the tetralone backbone at elevated temperatures. |
| Ethyl Acetate | A moderately polar solvent that can interact with both the hydroxyl and ketone functionalities. |
| Isopropanol/Ethanol | The hydroxyl group on the solvent can hydrogen bond with the solute. |
| Solvent Pairs: | |
| Toluene/Hexane | Toluene acts as the primary solvent, while hexane is the anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | Similar to the toluene/hexane system, with ethyl acetate as the more polar solvent. |
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath. A good solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.
Recrystallization Protocol:
This protocol assumes ethyl acetate/hexane as the chosen solvent system.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and swirling.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Slowly add hexane dropwise to the hot solution until a slight turbidity persists.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Dry the crystals under vacuum to remove residual solvent.
Part 2: Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[6][7] For this compound, normal-phase chromatography using silica gel as the stationary phase is recommended.
Selection of Stationary and Mobile Phases:
-
Stationary Phase: Silica gel is the adsorbent of choice due to its polarity, which will allow for good separation of compounds with varying polarities.[7]
-
Mobile Phase (Eluent): The choice of eluent is crucial for effective separation. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute compounds of increasing polarity. A starting point for the eluent system can be determined by thin-layer chromatography (TLC).
Protocol for TLC Analysis:
-
Dissolve a small amount of the recrystallized this compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio).
-
Visualize the plate under UV light. The ideal solvent system will give the this compound spot an Rf value of approximately 0.3. Adjust the solvent ratio as needed.
Column Chromatography Protocol:
Caption: The key stages of a column chromatography purification process.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the recrystallized this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase, collecting fractions in test tubes.
-
Monitor the separation by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., to 4:1 hexane:ethyl acetate) to elute the this compound.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Conclusion
The protocol detailed in this application note provides a robust framework for the purification of this compound, a critical intermediate in chemical synthesis and drug discovery. By employing a sequential purification strategy of recrystallization followed by column chromatography, researchers can effectively remove impurities and obtain a high-purity product. The principles and techniques outlined here are foundational and can be optimized to suit specific experimental conditions and impurity profiles. Adherence to these methodologies will contribute to the reliability and reproducibility of subsequent synthetic transformations and biological evaluations.
References
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Wikipedia. Column chromatography. [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization - Single Solvent. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Amrita Vishwa Vidyapeetham. Recrystallization. [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 8-Hydroxy-2-tetralone
Abstract This application note describes a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-Hydroxy-2-tetralone. The method utilizes a C18 stationary phase with a simple mobile phase of acetonitrile and water, coupled with photodiode array (PDA) detection. This protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for applications in pharmaceutical research, quality control, and drug development. The causality behind key experimental choices is discussed to provide a deeper understanding of the method's principles.
Introduction and Scientific Rationale
This compound is a key bicyclic organic compound belonging to the tetralone family, characterized by a fused benzene and cyclohexanone ring system.[1] Its structure, containing both a hydroxyl group and a ketone functionality, makes it a valuable intermediate in organic synthesis and a potential scaffold for novel therapeutic agents. Given its relevance, a validated, accurate, and precise analytical method is crucial for determining its purity, quantifying its presence in reaction mixtures, or for stability studies.
High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2] The selected reversed-phase mode is ideally suited for separating moderately polar to nonpolar compounds like this compound. The hydrophobic C18 stationary phase interacts with the nonpolar regions of the analyte (the bicyclic ring structure), while the polar mobile phase elutes the compound. This interaction mechanism provides excellent selectivity for aromatic compounds.[2][3][4]
This note provides a complete protocol, from sample preparation to data analysis, and includes a full validation summary, establishing the method's trustworthiness and scientific integrity.
Principles of the Method
The separation is based on reversed-phase chromatography, where the stationary phase (C18) is nonpolar and the mobile phase is polar. The analyte, this compound, partitions between the two phases. Its retention is primarily governed by hydrophobic interactions between the analyte and the C18 alkyl chains. The elution strength of the mobile phase is modulated by the proportion of the organic modifier (acetonitrile). A photodiode array (PDA) detector is employed for detection.[5] A PDA detector offers significant advantages over a single-wavelength UV detector, as it acquires the entire UV-Vis spectrum of the eluting peak. This capability allows for:
-
Optimal Wavelength Selection: Determination of the absorbance maximum (λmax) for maximum sensitivity.
-
Peak Purity Analysis: Spectral comparison across a single peak to detect co-eluting impurities.[6][7]
-
Compound Identification: Comparison of the acquired spectrum with that of a known reference standard.[5]
Experimental Protocol
Materials and Reagents
-
Analyte: this compound Reference Standard (>98% purity)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)
-
Acid: Acetic Acid (Glacial, HPLC grade)
-
Vials: 2 mL amber glass HPLC vials with PTFE septa
-
Filters: 0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array detector. A similar system can be used.
| Parameter | Recommended Condition | Causality and Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | The C18 phase provides the necessary hydrophobicity for retaining the aromatic tetralone structure. The dimensions are standard for analytical work, balancing resolution and analysis time.[2][8] |
| Mobile Phase | Acetonitrile : Water (40:60, v/v) with 0.1% Acetic Acid | Acetonitrile is the organic modifier controlling retention. The 40:60 ratio provides optimal elution. Acetic acid is added to suppress the ionization of the phenolic hydroxyl group, ensuring a single analyte form and promoting sharp, symmetrical peaks.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column that generates optimal efficiency without excessive backpressure. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving mass transfer kinetics. |
| Detection | Photodiode Array (PDA) | Allows for monitoring at the λmax (~275 nm) for sensitivity and performing peak purity analysis. The full spectrum (200-400 nm) should be acquired.[5][9] |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential early or late-eluting impurities. |
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Measure 600 mL of HPLC-grade water into a 1 L solvent reservoir.
-
Add 1 mL of glacial acetic acid and mix thoroughly.
-
Add 400 mL of acetonitrile.
-
Sonicate the solution for 15 minutes to degas.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the stock solution.
Working Standard Solutions (for Linearity):
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation Protocol
This method was validated according to ICH Q2(R1) guidelines.[6][10][11][12]
Workflow for HPLC Analysis and Validation
Caption: Workflow for the HPLC analysis and validation of this compound.
Results: Method Validation Summary
The following tables summarize the performance characteristics of the method.
Table 1: System Suitability
System suitability testing ensures the chromatographic system is adequate for the intended analysis. These parameters were evaluated by making six replicate injections of a 25 µg/mL standard.
| Parameter | Acceptance Criteria (USP) | Observed Result | Status |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates (N) | N > 2000 | 8500 | Pass |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | 0.45% | Pass |
| Retention Time (tR) | ~5.5 min | 5.52 min | Pass |
Table 2: Validation Parameters (ICH Q2)
| Parameter | Procedure | Results | Conclusion |
| Specificity | A solution of a placebo blank was injected. The blank was also spiked with the analyte. | No interfering peaks were observed at the retention time of the analyte. | The method is specific. |
| Linearity | A six-point calibration curve was constructed (1-100 µg/mL). | Correlation Coefficient (r²) > 0.999 | Excellent linearity. |
| Range | Established from the linearity study. | 1 - 100 µg/mL | The method is accurate and precise within this range. |
| Accuracy (Recovery) | Analyzed at three concentrations (80%, 100%, 120% of 25 µg/mL, n=3). | Mean Recovery: 98.9% - 101.2% | The method is accurate.[8] |
| Precision (Repeatability) | Six replicate preparations of a single sample (25 µg/mL) on the same day. | %RSD = 0.68% | The method is precise. |
| Precision (Intermediate) | Analysis was repeated by a different analyst on a different day. | %RSD = 1.12% | The method demonstrates good intermediate precision.[8] |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N = 3). | 0.25 µg/mL | The method is sensitive. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N = 10). | 0.80 µg/mL | The method is suitable for quantifying low levels of the analyte. |
| Robustness | Small, deliberate variations were made to flow rate (±0.1 mL/min) and mobile phase composition (±2% ACN). | Peak area %RSD remained < 2.0%. Retention time shift was predictable. | The method is robust under the tested conditions. |
Discussion and Troubleshooting
The developed RP-HPLC method provides a simple, fast, and reliable means for the quantitative analysis of this compound. The validation data confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for routine use in a quality control environment.[13] The use of a PDA detector adds a layer of confidence by enabling peak purity assessment, which is critical when analyzing samples from synthesis reactions or stability studies where degradation products might be present.[5][7]
Potential Issues and Solutions:
-
Peak Tailing: If the tailing factor exceeds 2.0, it may indicate secondary interactions with the silica support. Ensure the mobile phase pH is sufficiently low (the included acetic acid should suffice). If the problem persists, consider using a column with base-deactivated silica.
-
Shifting Retention Times: Fluctuations in retention time are often due to temperature changes or inconsistent mobile phase composition. Using a column oven and ensuring accurate mobile phase preparation are critical.
-
Poor Resolution from Impurities: If co-elution occurs, the mobile phase composition can be adjusted. Decreasing the acetonitrile percentage will increase retention and may improve the separation of closely eluting peaks. A gradient elution method could also be developed for more complex samples.
Conclusion
The analytical method detailed in this application note is validated and fit for the purpose of quantifying this compound. It adheres to the rigorous standards of the ICH, providing a trustworthy protocol for researchers, scientists, and drug development professionals.
References
-
Ma, Y., et al. (n.d.). Simultaneous determination of three diarylheptanoids and an alpha-tetralone derivative in the green walnut husks (Juglans regia L.) by high-performance liquid chromatography with photodiode array detector. PubMed. Available at: [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available at: [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
-
PubChem. (n.d.). 8-(Hydroxymethyl)tetralin-2-one. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
-
Journal of Chromatography A. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Available at: [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]
-
ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available at: [Link]
-
Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Available at: [Link]
-
IGI Global. (2025, July 31). Photodiode array detector: Significance and symbolism. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. Available at: [Link]
-
MDPI. (n.d.). A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi. Available at: [Link]
-
ResearchGate. (n.d.). Additional file 1. Available at: [Link]
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Application Note & Protocols: Derivatization of 8-Hydroxy-2-tetralone for Enhanced Biological Profiling
Abstract
8-Hydroxy-2-tetralone is a versatile bicyclic scaffold featuring two key functional groups: a phenolic hydroxyl and a ketone.[1] Its structural similarity to well-characterized neuropharmacological agents, such as the serotonin receptor agonist 8-OH-DPAT, makes it a compelling starting point for drug discovery and chemical biology.[2][3] This guide provides a comprehensive framework for the strategic derivatization of this compound. We detail the chemical rationale, provide step-by-step protocols for modifying both the hydroxyl and keto moieties, and outline subsequent characterization and application in relevant biological assays. The objective is to empower researchers to generate novel molecular entities with modulated physicochemical properties and potentially enhanced biological activity for screening campaigns.
Introduction: The Rationale for Derivatization
The this compound core structure presents two primary sites for chemical modification. The phenolic hydroxyl group at the 8-position and the ketone at the 2-position offer orthogonal reactivity, allowing for selective and diverse chemical transformations.
Why derivatize this compound?
-
Modulate Physicochemical Properties: Modifications can alter key parameters such as lipophilicity (LogP), aqueous solubility, and metabolic stability, which are critical for bioavailability and pharmacokinetic profiles.[4]
-
Explore Structure-Activity Relationships (SAR): Systematically altering the functional groups allows researchers to probe the specific interactions between the molecule and its biological target, identifying key pharmacophoric features.
-
Enhance Biological Potency and Selectivity: Derivatization can introduce new functional groups that form stronger or more selective interactions with a biological target, such as a G-protein coupled receptor (GPCR) binding pocket. The aminotetralin class of compounds, for instance, are known agonists at serotonin and dopamine receptors.[2]
-
Introduce Reporter Tags: The ketone functionality is particularly amenable to derivatization with fluorescent or biotinylated probes, facilitating use in assays like fluorescence polarization or affinity purification.[5]
This document will focus on two primary derivatization pathways: O-alkylation of the phenolic hydroxyl group and reductive amination of the ketone.
Strategic Derivatization Pathways
The choice of derivatization strategy depends on the ultimate biological question. Modifying the hydroxyl group primarily impacts hydrogen bonding capacity and lipophilicity, while modifying the keto group introduces basicity and allows for the installation of complex side chains.
Caption: Overall workflow for derivatization and biological evaluation.
Experimental Protocols: Synthesis and Characterization
Safety Precaution: All chemical syntheses should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group
This protocol describes the synthesis of 8-Methoxy-2-tetralone via a Williamson ether synthesis. This modification removes the acidic proton and the hydrogen-bond donating capability of the phenol.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Standard workup and purification reagents (diethyl ether, saturated aq. NaHCO₃, brine, anhydrous MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and anhydrous acetone to make a ~0.2 M solution.
-
Addition of Alkylating Agent: Add methyl iodide (1.5 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 8-Methoxy-2-tetralone by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Reductive Amination of the Ketone
This protocol details the synthesis of an N,N-dipropylamino derivative at the 2-position, creating a structural analog of the potent serotonin agonist 8-OH-DPAT.
Materials:
-
This compound
-
Di-n-propylamine
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Round-bottom flask with stir bar and nitrogen inlet
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in 1,2-dichloroethane.
-
Imine Formation: Add di-n-propylamine (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate enamine/iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: STAB is a milder reducing agent than NaBH₄ and is preferred for its selectivity in reductive aminations.
-
Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. A silica gel column eluted with a gradient of methanol in dichloromethane (containing 1% triethylamine to prevent amine protonation and tailing) is typically effective.
Characterization of Synthesized Derivatives
Confirmation of product identity and purity is a critical step before biological testing.
Caption: Workflow for purification and analytical characterization.
Data Summary Table:
| Compound | Formula | Mol. Weight ( g/mol ) | Key Analytical Feature |
|---|---|---|---|
| This compound | C₁₀H₁₀O₂ | 162.19[1] | ¹H NMR: Aromatic protons, broad -OH singlet. |
| 8-Methoxy-2-tetralone | C₁₁H₁₂O₂ | 176.21 | ¹H NMR: Appearance of a singlet ~3.8 ppm (-OCH₃). MS: [M+H]⁺ at m/z 177. |
| 8-Hydroxy-2-(dipropylamino)tetralin | C₁₆H₂₅NO | 247.38 | MS: [M+H]⁺ at m/z 248. Disappearance of ketone C=O in ¹³C NMR. |
Application in Biological Assays
The derivatized compounds are now ready for biological evaluation. Given the structural relationship to 8-OH-DPAT, a logical starting point is to assess their affinity for serotonin and dopamine receptors.
Protocol 3: General Protocol for Compound Stock Preparation
-
Solubilization: Accurately weigh ~1-5 mg of the purified derivative into a clean vial.
-
Solvent Selection: Add 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution using a vortex mixer or sonicator.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the assay, prepare serial dilutions from the stock solution using the appropriate assay buffer. Note: It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Protocol 4: Example Assay - 5-HT₁ₐ Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the 5-HT₁ₐ receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM 5-HT.
-
Test compounds and parent compound (this compound) at various concentrations.
-
96-well plates, filter mats (GF/B), and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: To each well of a 96-well plate, add:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM 5-HT (for non-specific binding) OR 50 µL of test compound dilution.
-
50 µL of [³H]8-OH-DPAT (at a final concentration near its Kₑ, e.g., 1 nM).
-
100 µL of diluted cell membrane suspension (containing ~10-20 µg of protein).
-
-
Incubation: Gently mix and incubate the plate at room temperature for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with the bound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Punch the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound compared to the total binding (0% inhibition) and non-specific binding (100% inhibition).
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Conclusion
The derivatization of this compound is a powerful and accessible strategy for generating novel chemical entities for biological screening. By logically targeting its reactive functional groups, researchers can systematically modulate the molecule's properties to enhance its potential as a pharmacological tool or therapeutic lead. The protocols provided herein offer a validated starting point for synthesis, characterization, and evaluation in relevant biological assays.
References
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Cirrincione, G., Almerico, A. M., D'Anneo, A., & Grimaudo, S. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(11), 3345. Available from: [Link]
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Dasgupta, A., & Boparai, M. (2003). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of clinical laboratory analysis, 17(4), 132–136. Available from: [Link]
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Millan, M. J., Di Cara, B., Panayi, F., De Nanteuil, G., & Rivet, J. M. (2004). Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats. The Journal of pharmacology and experimental therapeutics, 309(3), 938–950. Available from: [Link]
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Han, J., & Lin, K. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 698. Available from: [Link]
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Wallace, M., et al. (2018). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Metabolomics, 14(10), 133. Available from: [Link]
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Bíró, E., & Székely, J. I. (1985). The putative serotonin receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin antagonizes the antinociceptive effect of morphine. Neuroscience letters, 54(1), 71–75. Available from: [Link]
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Zhang, W., & Li, S. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. RSC medicinal chemistry, 13(3), 266–287. Available from: [Link]
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Wallace, M., et al. (2018). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Metabolomics, 14(10), 133. Available from: [Link]
-
Li, Q., Muma, N. A., & Battaglia, G. (2007). Single exposure to a serotonin 1A receptor agonist, (+)8-hydroxy-2-(di-n-propylamino)-tetralin, produces a prolonged heterologous desensitization of serotonin 2A receptors in neuroendocrine neurons in vivo. The Journal of pharmacology and experimental therapeutics, 320(3), 1078–1086. Available from: [Link]
-
Weiss, D., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1034(1-2), 169-175. Available from: [Link]
-
Cervo, L., Grignaschi, G., & Samanin, R. (1988). Potential antidepressant properties of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist. European journal of pharmacology, 158(1-2), 53–59. Available from: [Link]
- Middlemiss, D. N., & Fozard, J. R. (1983). 8-Hydroxy-2-(di-n-propylamino)tetralin discriminates between subtypes of the 5-HT1 recognition site. European journal of pharmacology, 90(1), 151–153.
-
Khan, M. A., & Parveen, K. (1998). Neurochemical effects of 8-hydroxy-2-di-n-propylamino tetralin in rats treated with haloperidol. Pharmacology, biochemistry, and behavior, 60(2), 477–481. Available from: [Link]
-
Middlemiss, D. N., Palmer, A. M., Edel, N., & Bowen, D. M. (1986). Binding of the novel serotonin agonist 8-hydroxy-2-(di-n-propylamino) tetralin in normal and Alzheimer brain. Journal of neurochemistry, 46(3), 993–996. Available from: [Link]
-
Dourish, C. T., Hutson, P. H., & Curzon, G. (1985). Characteristics of feeding induced by the serotonin agonist 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT). Brain research bulletin, 15(4), 377–384. Available from: [Link]
-
Invernizzi, R., Carli, M., Di Clemente, A., & Samanin, R. (1988). Prevention by (+/-)-8-hydroxy-2-(di-n-propylamino)tetralin of both catalepsy and the rises in rat striatal dopamine metabolism caused by haloperidol. British journal of pharmacology, 94(3), 937–940. Available from: [Link]
-
Morville, S., Scheyer, A., Mirabel, P., & Millet, M. (2005). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Available from: [Link]
-
Di Matteo, V., Di Giovanni, G., Di Mascio, M., & Esposito, E. (2006). The acute and chronic administration of (+/-)-8-hydroxy-2-(Di-n-propylamino)tetralin significantly alters the activity of spontaneously active midbrain dopamine neurons in rats: an in vivo electrophysiological study. Synapse (New York, N.Y.), 59(6), 359–367. Available from: [Link]
-
Glennon, R. A. (1991). Effect of 8-Hydroxy-2-(N,N-di-n-propylamino)tetralin and MDMA on the Discriminative Stimulus Effects of the Classical Hallucinogen DOM in Rats. Pharmacology Biochemistry and Behavior, 38(3), 677-681. Available from: [Link]
-
Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. Food Chemistry, 86(4), 583-594. Available from: [Link]
-
Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 25(18), 4321. Available from: [Link]
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Application Notes & Protocols: The Strategic Use of 8-Hydroxy-2-tetralone in the Synthesis of Neuromodulatory Agents
Introduction: The 8-Hydroxy-2-tetralone Scaffold as a Privileged Structure in Neuropharmacology
In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged structures" due to their ability to bind to multiple, distinct biological targets. The tetralone core, particularly this compound, represents one such scaffold of significant interest in the development of therapeutics for neurological disorders. Its rigid bicyclic system, composed of a fused benzene and cyclohexanone ring, provides a well-defined three-dimensional architecture for interacting with receptor binding pockets. The strategic placement of a hydroxyl group at the 8-position and a ketone at the 2-position offers versatile chemical handles for synthetic elaboration, enabling the generation of diverse libraries of compounds targeting key receptors in the central nervous system (CNS).
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application as a pivotal starting material for potent neuromodulatory agents, including serotonin (5-HT) and dopamine receptor agonists. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and present a framework for the rational design of novel drug candidates.
Core Synthetic Application: From Tetralone to Aminotetralin Neuromodulators
The most powerful transformation of the this compound scaffold is its conversion to 2-aminotetralin derivatives. This is primarily achieved through reductive amination , a robust and highly efficient reaction that installs a crucial amino group, which is often the key pharmacophoric element for receptor interaction. This single transformation unlocks access to a class of compounds with profound effects on serotonergic and dopaminergic pathways, which are implicated in conditions such as depression, anxiety, and Parkinson's disease.
Key Therapeutic Targets and Prototypical Molecules:
-
Serotonin 5-HT1A Receptor Agonists: The 5-HT1A receptor is a critical target for anxiolytic and antidepressant drugs. The prototypical molecule derived from this class is 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) .[1] 8-OH-DPAT is a potent and selective full agonist for the 5-HT1A receptor and has been instrumental in decades of neuroscience research to elucidate the receptor's function.[2][3][4][5] Its synthesis is a classic example of the direct application of this compound. The (R)-enantiomer is recognized as the more potent agonist.[3][6]
-
Dopamine Receptor Agonists: Dopamine agonists are the cornerstone of treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. While many synthetic routes to the dopamine agonist Rotigotine start from 5-methoxy-2-tetralone, the underlying chemistry of reductive amination is identical and demonstrates the versatility of the 2-tetralone core in building dopaminergic ligands.[7][8][9][10] These agents primarily target D2 and D3 receptors.[7][11]
The general synthetic pathway is visualized below:
Caption: General synthetic pathway from this compound.
Experimental Protocols: Synthesis and Derivatization
The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and product characterization. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of (±)-8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)
This protocol details the direct reductive amination of this compound.
Materials and Reagents:
-
This compound (98%)
-
Di-n-propylamine (≥99%)
-
Sodium cyanoborohydride (NaBH₃CN) (95%)
-
Methanol (Anhydrous)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate and Hexanes (for chromatography)
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.17 mmol) in anhydrous methanol (30 mL). Add di-n-propylamine (1.25 g, 12.34 mmol, 2.0 equivalents) to the solution.
-
Scientist's Note: Methanol is an excellent solvent for both the tetralone and the resulting iminium intermediate. Using a slight excess of the amine drives the equilibrium towards the formation of the Schiff base/iminium ion.
-
-
pH Adjustment & Imine Formation: Gently stir the mixture at room temperature. Carefully add a few drops of glacial acetic acid to adjust the pH to approximately 6. The acid catalyzes the formation of the iminium ion, which is the electrophile for the reduction step.
-
Rationale: The reaction is pH-sensitive. A pH that is too low will protonate the amine, rendering it non-nucleophilic. A pH that is too high will not sufficiently catalyze imine formation. A weakly acidic condition (pH 5-6) is optimal.
-
-
Reduction: In a separate beaker, dissolve sodium cyanoborohydride (0.58 g, 9.25 mmol, 1.5 equivalents) in a small amount of methanol (~5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Expert Insight: Sodium cyanoborohydride is the reducing agent of choice for this transformation. It is mild enough not to reduce the ketone of the starting material but is highly effective at reducing the protonated iminium ion. This selectivity is crucial for a clean reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should be more polar than the starting tetralone.
-
Work-up: a. Once the reaction is complete, carefully quench the excess NaBH₃CN by slowly adding water (~10 mL). b. Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol. c. Add DCM (~30 mL) to the residue and transfer the mixture to a separatory funnel. d. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Purpose: The bicarbonate wash neutralizes the acetic acid catalyst, and the brine wash helps to remove residual water from the organic layer. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to obtain the pure 8-OH-DPAT as a pale oil or solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for the synthesis of 8-OH-DPAT.
Data Presentation: Properties of Key Aminotetralin Derivatives
The following table summarizes key data for 8-OH-DPAT and related compounds, illustrating the structure-activity relationship.
| Compound Name | Structure | Molecular Weight | Target Receptor | Affinity (Ki, nM) | Reference |
| 8-OH-DPAT | 8-hydroxy-2-(di-n-propylamino)tetralin | 247.38 | 5-HT1A | ~1.0 | [3][12] |
| (R,S)-trans-8-OH-PIPAT | (R,S)-trans-8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin | 399.31 | 5-HT1A | 0.92 | [12] |
| (S)-UH-301 | (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin | 265.37 | 5-HT1A Antagonist | High | [13] |
Note: Affinity values can vary based on experimental conditions.
Conclusion and Future Directions
This compound is a cornerstone synthetic intermediate for developing drugs targeting neurological disorders. The reductive amination protocol described herein is a fundamental, reliable, and scalable method for accessing the critical 2-aminotetralin pharmacophore. This scaffold has proven to be highly tunable, with modifications to the N-alkyl substituents, the aromatic ring, and the stereochemistry at the C2 position leading to compounds with a range of activities, from full agonists to partial agonists and antagonists at serotonin and dopamine receptors.[2][13][14] Future research will undoubtedly continue to leverage this privileged structure to design next-generation CNS therapeutics with improved efficacy and side-effect profiles.
References
-
Hacksell, U., et al. (1991). A 3-D model for 5-HT1A-receptor agonists based on stereoselective methyl-substituted and conformationally restricted analogues of 8-hydroxy-2-(dipropylamino)tetralin. Journal of Medicinal Chemistry, 34(2), 497-510. [Link]
-
Kung, H. F., et al. (1993). Synthesis of (R,S)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (trans-8-OH-PIPAT): a new 5-HT1A receptor ligand. Journal of Medicinal Chemistry, 36(21), 3161-5. [Link]
-
Sleight, A. J., et al. (1991). Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 343(2), 111-6. [Link]
-
Arvidsson, L. E., et al. (1981). 8-Hydroxy-2-(dipropylamino)tetralin, a new centrally acting 5-hydroxytryptamine receptor agonist. Journal of Medicinal Chemistry, 24(8), 921-3. [Link]
-
Goodwin, G. M., et al. (1987). The behavioural effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice. Psychopharmacology, 91(4), 506-11. [Link]
-
Arvidsson, L. E., et al. (1981). 8-Hydroxy-2-(dipropylamino)tetralin, a new centrally acting 5-hydroxytryptamine receptor agonist. Journal of Medicinal Chemistry. [Link]
-
Park, D. Y., Kim, K. H., & Cheon, C. H. (2018). Enantioselective Synthesis of β-Aminotetralins via Chiral Phosphoric Acid-catalyzed Reductive Amination of β-Tetralones. Advanced Synthesis & Catalysis, 360(3), 462-467. [Link]
- Google Patents. (2014). Preparation method of rotigotine. CN104130238A.
-
Johansson, A. M., et al. (1995). Derivatives of (R)- and (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin: synthesis and interactions with 5-HT1A receptors. Journal of Medicinal Chemistry, 38(19), 3747-57. [Link]
-
Chandrasekhar, S., et al. (2024). Short Synthesis of Dopamine Agonist Rotigotine. ResearchGate. [Link]
-
Millan, M. J., et al. (2000). Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 393-406. [Link]
-
Arvidsson, L. E., et al. (1984). 8-Hydroxy-2-(alkylamino)tetralins and related compounds as central 5-hydroxytryptamine receptor agonists. Journal of Medicinal Chemistry, 27(1), 45-51. [Link]
-
Arvidsson, L. E., et al. (1984). 8-Hydroxy-2-(alkylamino)tetralins and related compounds as central 5-hydroxytryptamine receptor agonists. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2009). Preparation technique of 5-methoxy-2-tetralone. CN101468946A.
-
Eureka | Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone. [Link]
- Google Patents. (2011).
-
Macor, J. E., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC - PubMed Central. [Link]
-
Polanski, J., et al. (2012). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. PubMed. [Link]
-
Wikipedia. (n.d.). 8-OH-DPAT. [Link]
-
G. Li, et al. (2012). Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][15]naphthyrin-5(6H)-one. PMC - NIH. [Link]
-
Martin, P., et al. (1991). Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism. PubMed. [Link]
Sources
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. A 3-D model for 5-HT1A-receptor agonists based on stereoselective methyl-substituted and conformationally restricted analogues of 8-hydroxy-2-(dipropylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The behavioural effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of (R,S)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetral in (trans-8-OH-PIPAT): a new 5-HT1A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatives of (R)- and (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin: synthesis and interactions with 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 8-Hydroxy-2-(alkylamino)tetralins and related compounds as central 5-hydroxytryptamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of 8-hydroxy-2-(N,N-di-n-propylamino)tetralin and MDMA on the discriminative stimulus effects of the classical hallucinogen DOM in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of 8-Hydroxy-2-tetralone in Stereocontrolled Synthesis
An Application Guide to the Stereospecific Synthesis of Chiral Building Blocks from 8-Hydroxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antidepressants, antibiotics, and antitumor agents.[1][2] Specifically, the functionalized this compound is a versatile starting material for constructing complex molecular architectures. The true challenge and opportunity, however, lie in controlling its stereochemistry. The biological activity of chiral molecules is often dictated by the spatial arrangement of their atoms; a single enantiomer may exhibit desired therapeutic effects while its mirror image could be inactive or even toxic.[3][4]
This guide provides an in-depth exploration of key strategies for the stereospecific synthesis of chiral derivatives from this compound. Moving beyond simple procedural lists, we will dissect the underlying principles of stereocontrol, explaining the causal factors behind reagent selection and reaction conditions. The protocols detailed herein are designed to be robust and serve as a foundational framework for researchers aiming to generate enantiomerically pure compounds for drug discovery and development.[5]
Core Challenge: Controlling Chirality in the Tetralone Framework
The primary prochiral center in this compound is the C2 carbonyl carbon. Stereospecific transformations targeting this position, or the adjacent α-carbons (C1 and C3), are paramount for creating chiral derivatives. The key strategies to achieve this control fall into three main categories:
-
Asymmetric Reduction: Converting the C2 ketone into a chiral hydroxyl group.
-
Asymmetric α-Alkylation: Introducing a substituent at the C1 or C3 position with defined stereochemistry.
-
Organocatalytic Functionalization: Utilizing small chiral organic molecules to catalyze stereoselective transformations at the α-position.
The following sections will provide detailed protocols and the scientific rationale for two powerful and widely applicable strategies: Asymmetric Transfer Hydrogenation and Chiral Auxiliary-Mediated α-Alkylation.
Strategy 1: Asymmetric Transfer Hydrogenation (ATH) of the C2-Ketone
Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones to alcohols. This method avoids the use of high-pressure gaseous hydrogen, instead employing a hydrogen donor like isopropanol or formic acid. The stereocontrol is imparted by a chiral metal complex, typically featuring Ruthenium (Ru) coordinated to a chiral diamine ligand.
Causality and Mechanistic Insight
The success of this reaction hinges on the formation of a highly organized, six-membered ring transition state. The chiral ligand, such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), coordinates to the Ru center, creating a chiral pocket. The ketone substrate coordinates to the metal, and the hydride is delivered from the Ru-hydride species to one specific face of the carbonyl, dictated by steric hindrance from the ligand's phenyl and tosyl groups. This directed attack results in the preferential formation of one enantiomer of the corresponding alcohol.
Below is a conceptual workflow for this process.
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Protocol: Enantioselective Reduction of this compound
This protocol is adapted from established procedures for tetralone derivatives and is designed for high enantioselectivity.[6]
Materials and Reagents:
-
This compound
-
[RuCl₂(p-cymene)]₂ (Ruthenium precatalyst)
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous Isopropanol (i-PrOH) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (S,S)-TsDPEN (0.011 mmol, 1.1 mol%).
-
Add anhydrous, degassed solvent (e.g., DCM, 2 mL). Stir the resulting orange solution at room temperature for 20-30 minutes.
-
Reaction Mixture: In a separate flask, dissolve this compound (1.0 mmol) in the chosen solvent (e.g., 3 mL).
-
Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio in a separate vial.
-
Initiation: Add the tetralone solution to the catalyst mixture. Then, add the formic acid/triethylamine mixture (5 equivalents of formic acid) to the reaction flask.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor by TLC until the starting material is consumed (typically 4-24 hours).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral alcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Expected Outcomes & Data
The efficiency of asymmetric transfer hydrogenation is highly dependent on the catalyst, solvent, and temperature. The following table summarizes representative data for analogous ketone reductions.
| Catalyst System | Substrate | Yield (%) | ee (%) | Configuration | Reference |
| Ru/(S,S)-TsDPEN | 2-Methyl-1-tetralone | >95 | >99 | (R) | [J. Am. Chem. Soc. 2019, 141, 16354–16361][6] |
| Ru/(R,R)-TsDPEN | 2-Tetralone | 98 | 97 | (S) | Adapted from similar systems |
Strategy 2: Chiral Auxiliary-Mediated α-Alkylation
When the goal is to introduce a stereocenter adjacent to the carbonyl, the use of a chiral auxiliary is a robust and reliable strategy.[7][8] The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to reveal the chiral product.[7][9] For ketones, the SAMP/RAMP hydrazine auxiliaries developed by Enders are exceptionally effective.
Causality and Mechanistic Insight
-
Hydrazone Formation: this compound is first condensed with a chiral hydrazine (e.g., (S)-1-amino-2-(methoxymethyl)pyrrolidine, or SAMP) to form a chiral hydrazone.
-
Directed Deprotonation: The chiral auxiliary creates a sterically defined environment. When a strong base like lithium diisopropylamide (LDA) is added, it abstracts a proton from the least hindered α-carbon (C1), forming a lithiated aza-enolate. The lithium cation is chelated by the methoxy group of the auxiliary, locking the conformation.
-
Face-Selective Alkylation: The bulky pyrrolidine ring of the auxiliary blocks one face of the aza-enolate. The incoming electrophile (e.g., an alkyl halide) can therefore only approach from the opposite, unhindered face, leading to a highly diastereoselective alkylation.
-
Auxiliary Cleavage: The chiral auxiliary is removed, typically by ozonolysis or acidic hydrolysis, to regenerate the ketone, now with a chiral alkyl group at the C1 position.
The logical flow of this multi-step process is illustrated below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. jocpr.com [jocpr.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. 手性助劑 [sigmaaldrich.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Hydroxy-2-tetralone
Welcome to the technical support center for the synthesis of 8-Hydroxy-2-tetralone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Part 1: Synthesis Overview & Key Challenges
This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its efficient synthesis is crucial for downstream applications. The most common and modern approach involves a multi-step synthesis starting from 2-bromophenylacetic acid, which circumvents the use of the commercially challenging 1,7-dihydroxynaphthalene required in older methods.[1]
The primary synthetic challenge lies in the sequential nature of the reaction, where yield loss at any stage significantly impacts the overall efficiency. Key areas for optimization include the copper-catalyzed methoxylation and the final demethylation step, which can be prone to side reactions.
Primary Synthetic Route: From 2-Bromophenylacetic Acid
This guide will focus on the more contemporary and reliable synthetic pathway. The overall workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Low Yield in Friedel-Crafts Acylation/Cyclization
Q: My Friedel-Crafts reaction to form 8-Bromo-2-tetralone from 2-bromophenylacetic acid is giving a low yield. What are the common causes?
A: This is a critical step that forms the core tetralone structure. Low yields can often be attributed to several factors:
-
Purity of Starting Material: Ensure your 2-bromophenylacetic acid is pure and dry. Moisture can react with the acylating agent.
-
Acyl Chloride Formation: The conversion to 2-bromophenylacetyl chloride using agents like oxalyl chloride or thionyl chloride must be complete.[2] Incomplete conversion means less reactive species for the cyclization. Monitor this step by IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch).
-
Lewis Acid Activity: Use a fresh, anhydrous Lewis acid (e.g., AlCl₃). Clumping or discoloration can indicate deactivation by moisture. The stoichiometry of the Lewis acid is also crucial; an excess is often required.
-
Reaction Temperature: The initial acylation of ethylene is typically performed at low temperatures (-5 to 0 °C) to control the reaction rate and prevent polymerization of ethylene.[2] Allowing the temperature to rise too high can lead to side products.
-
Ethylene Addition: Ensure a steady and sufficient flow of ethylene gas. Poor diffusion of ethylene into the reaction mixture can be a limiting factor. Vigorous stirring is essential.
Inefficient Ketal Protection of 8-Bromo-2-tetralone
Q: The protection of the ketone as a ketal is incomplete. How can I improve this step?
A: Incomplete protection will lead to unwanted side reactions in the subsequent methoxylation step. To drive the equilibrium towards the ketal product:
-
Water Removal: This is an equilibrium reaction that produces water. Use a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Acid Catalyst: Ensure you are using a sufficient amount of an appropriate acid catalyst, such as p-toluenesulfonic acid (p-TSA).
-
Solvent: Use a solvent like toluene or benzene that forms an azeotrope with water.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Poor Conversion in the Copper-Catalyzed Methoxylation
Q: The methoxylation of the 8-bromo ketal is sluggish or incomplete. What factors are critical here?
A: This is often the most challenging step. Success hinges on the catalytic cycle of the copper species.
-
Concentrated Methoxide: The use of a concentrated solution of sodium methoxide in methanol (e.g., 5 M) is reported to be effective.[1][2]
-
Co-catalyst: The addition of an ester co-catalyst, such as ethyl acetate, can prevent the precipitation of copper(I) methoxide and keep the catalyst active in the solution.[1][2]
-
Copper Source: Use a high-purity source of Copper(I) bromide (CuBr).
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.
-
Temperature: The reaction typically requires heating at reflux to proceed at a reasonable rate.[1][2]
Issues with Ketal Deprotection
Q: I'm losing product during the deprotection of the 8-methoxy ketal. Are there milder conditions I can use?
A: Harsh acidic conditions can lead to side reactions. The deprotection is typically achieved with aqueous acid.
-
Acid Concentration and Temperature: A common method is heating in 50% aqueous acetic acid.[1] If you are observing degradation, you can try using a lower concentration of acid or a lower temperature for a longer period.
-
Alternative Acids: Other acidic conditions, such as dilute HCl in acetone or THF, can also be effective.
-
Monitoring: Closely monitor the reaction by TLC to avoid prolonged exposure of the product to acidic conditions once the reaction is complete.
Side Reactions During Demethylation to the Final Product
Q: My demethylation of 8-Methoxy-2-tetralone is producing significant byproducts. How can I avoid this?
A: The demethylation of the electron-rich aromatic ring is a delicate step. Strong Lewis acids can sometimes lead to unwanted rearrangements or aromatization.[3]
-
Choice of Reagent: Boron tribromide (BBr₃) is a classic and often effective reagent for cleaving aryl methyl ethers. It is typically used at low temperatures (e.g., -78 °C to 0 °C) in a chlorinated solvent like dichloromethane (DCM).
-
Alternative Reagents: Other reagents like hydrobromic acid (HBr) in acetic acid or trimethylsilyl iodide (TMSI) can also be used.
-
Reaction Conditions: Carefully control the stoichiometry of the demethylating agent and the reaction temperature. Over-refluxing or using a large excess of the reagent can promote side reactions.
The diagram below illustrates the decision-making process for troubleshooting the demethylation step.
Caption: Troubleshooting workflow for the demethylation of 8-Methoxy-2-tetralone.
Part 3: Frequently Asked Questions (FAQs)
-
What is the best starting material for the synthesis of this compound? For laboratory-scale synthesis, 2-bromophenylacetic acid is currently the most practical starting material, as the required 1,7-dihydroxynaphthalene for older routes is often difficult to source commercially.[1]
-
How can I effectively monitor the progress of these reactions? Thin-layer chromatography (TLC) is an indispensable tool for monitoring each step. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to check for the presence of starting materials and intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the products at each stage.
-
What are the best purification methods for the intermediates and the final product? Most intermediates can be purified by crystallization or silica gel column chromatography. The final product, this compound, can also be purified by column chromatography followed by crystallization. Kugelrohr distillation has been reported for the purification of 8-methoxy-2-tetralone.[1]
-
Are there any "greener" or more sustainable alternatives to the traditional reagents? The field is moving towards cleaner synthesis. One approach involves a single-stage acylation-cycloalkylation process using trifluoroacetic anhydride (TFAA) and phosphoric acid, which avoids the use of thionyl chloride and aluminum trichloride.[4] While not specific to this compound in the cited literature, this principle could be adapted.
-
What are the key safety precautions to take during this synthesis? Many reagents used in this synthesis are hazardous.
-
Thionyl chloride and oxalyl chloride: Highly corrosive and react violently with water. Use in a well-ventilated fume hood.
-
Aluminum trichloride: Reacts exothermically with moisture.
-
Sodium methoxide: Corrosive and flammable.
-
Boron tribromide: Highly toxic and corrosive. Reacts vigorously with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a properly functioning chemical fume hood.
-
Part 4: Optimized Protocols & Data
Detailed Protocol: Synthesis from 2-Bromophenylacetic Acid
This protocol is a synthesized representation of best practices from the literature.[1][2]
Step 1: Synthesis of 8-Bromo-2-tetralone (3)
-
To a solution of 2-bromophenylacetic acid (1) in dry DCM, add a catalytic amount of DMF and cool to 0 °C.
-
Slowly add oxalyl chloride. Allow the reaction to warm to room temperature and stir until gas evolution ceases.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride (2).
-
Dissolve the crude acid chloride in dry DCM and cool to -5 °C.
-
Add anhydrous AlCl₃ portion-wise, keeping the temperature below 0 °C.
-
Bubble ethylene gas through the vigorously stirred solution for 1-2 hours.
-
Quench the reaction by slowly pouring it onto ice. Separate the organic layer, wash, dry, and concentrate.
-
Purify the crude product by crystallization from petroleum ether to afford 8-bromo-2-tetralone (3).
Step 2: Protection to form 8-Bromo-2-tetralone Ketal (4)
-
Combine 8-bromo-2-tetralone (3), ethylene glycol, and a catalytic amount of p-TSA in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Continue until no more water is collected.
-
Cool the reaction, wash with aqueous sodium bicarbonate and brine, dry, and remove the solvent to yield the ketal (4).
Step 3: Methoxylation to form 8-Methoxy-2-tetralone Ketal (5)
-
To a 5 M solution of sodium methoxide in methanol, add the ketal (4), ethyl acetate, and CuBr under an inert atmosphere.
-
Heat the mixture at reflux for 5 hours, monitoring by TLC.
-
After cooling, remove all volatile components under reduced pressure.
-
Work up the residue by adding water and extracting with an organic solvent. Purify by column chromatography if necessary.
Step 4: Deprotection to form 8-Methoxy-2-tetralone (6)
-
Dissolve the ketal (5) in 50% aqueous acetic acid.
-
Heat the mixture at 100 °C for 3 hours.
-
Quench with water and extract with diethyl ether.
-
Wash the organic extracts, dry, and concentrate. Purify by Kugelrohr distillation or crystallization to obtain 8-methoxy-2-tetralone (6).[1]
Step 5: Demethylation to form this compound
-
Dissolve 8-methoxy-2-tetralone (6) in dry DCM and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of BBr₃ in DCM.
-
Allow the reaction to slowly warm to room temperature and stir until complete by TLC.
-
Carefully quench the reaction with water or methanol at a low temperature.
-
Extract the product, wash, dry, and purify by column chromatography to yield the final product, this compound.
Data Summary: Comparison of Demethylation Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | High efficacy for aryl methyl ethers | Highly toxic and corrosive; can cause side reactions if not controlled |
| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | Less expensive | Harsh conditions, may not be suitable for sensitive substrates |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile or DCM, RT | Milder conditions | Reagent can be expensive and moisture-sensitive |
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action |
| Low yield in Step 1 | Inactive Lewis acid; moisture | Use fresh, anhydrous AlCl₃; ensure dry conditions |
| Incomplete protection (Step 2) | Water not effectively removed | Use a Dean-Stark apparatus and sufficient reaction time |
| Stalled methoxylation (Step 3) | Inactive copper catalyst | Use a co-catalyst (ethyl acetate) and maintain an inert atmosphere |
| Product degradation in Step 4 | Acidic conditions too harsh | Use milder acid, lower temperature, and monitor closely |
| Aromatization in Step 5 | Demethylation conditions too harsh | Lower the reaction temperature; consider a milder reagent like TMSI |
References
- Lee, S., Frescas, S. P., & Nichols, D. E. (1995). A New, Simple Procedure for the Preparation of 8-Methoxy-2-Tetralone.
- Vera, W., & Banerjee, A. K. (2000). Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride. Tetrahedron Letters, 41(25), 4849-4852.
-
Lee, S., Frescas, S. P., & Nichols, D. E. (1995). A New, Simple Procedure for the Preparation of 8-Methoxy-2-Tetralone. Scribd. [Link]
-
Persson, B. A., et al. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry, 66(21), 7113-7117. [Link]
Sources
Technical Support Center: Synthesis of 8-Hydroxy-2-tetralone
Welcome to the technical support center for the synthesis of 8-Hydroxy-2-tetralone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis of this valuable intermediate. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your experiments effectively.
Table of Contents
-
FAQs: Navigating the Synthetic Landscape
-
Troubleshooting Guides & In-depth Explanations
-
Experimental Protocols
-
References
FAQs: Navigating the Synthetic Landscape
Q1: I'm seeing multiple products in my Friedel-Crafts acylation of a naphthalene derivative with succinic anhydride. What are they and how can I improve selectivity?
A: This is a very common issue. The Friedel-Crafts acylation of naphthalenes is notoriously less selective than with benzene derivatives. The primary byproducts you are likely observing are positional isomers. For instance, in the acylation of 2-methoxynaphthalene, acylation can occur at the 1, 6, and 8 positions, with the major product depending on the reaction conditions. Polysubstitution, where more than one acyl group is added, can also occur, though it is less common with deactivating acyl groups.[1]
To improve selectivity, consider the following:
-
Solvent Choice: The polarity of the solvent can influence the site of acylation. Non-polar solvents like nitrobenzene or carbon disulfide often favor the formation of one isomer over another.
-
Temperature Control: Lowering the reaction temperature can increase the selectivity of the reaction by favoring the kinetically controlled product.
-
Lewis Acid Stoichiometry: Using a milder Lewis acid or carefully controlling the stoichiometry of a strong one like AlCl₃ can reduce the formation of byproducts.
Q2: My Robinson annulation is giving a low yield and a lot of polymeric material. What's going on?
A: The primary culprit here is likely the methyl vinyl ketone (MVK) Michael acceptor. MVK is highly susceptible to polymerization under both acidic and basic conditions, which are typically used for the Robinson annulation.[2] This polymerization competes with the desired Michael addition, leading to low yields of your annulated product.
To mitigate this, you can:
-
Use an MVK Precursor: Instead of MVK, use a more stable precursor like a β-chloroketone or a Mannich base, which generates MVK in situ.[3][4]
-
Control Reaction Conditions: Add the MVK slowly to the reaction mixture at a low temperature to keep its concentration low and minimize polymerization.
-
Optimize the Base: The choice and concentration of the base are critical. A weaker base or a catalytic amount of a strong base might be sufficient to promote the reaction without excessive polymerization.
Q3: During the Birch reduction of my methoxy-substituted naphthalene precursor, I'm getting over-reduction to the tetralin. How can I control this?
A: Over-reduction is a common side reaction in Birch reductions, especially with extended reaction times or an excess of the reducing metal (sodium or lithium).[5] The desired product is the 1,4-dihydro derivative, which can be further reduced to the fully saturated tetralin.
To control the reduction:
-
Stoichiometry of the Reducing Metal: Carefully control the amount of sodium or lithium used. Use a slight excess, but avoid a large excess.
-
Proton Source: The presence of a proton source like ethanol is crucial. It protonates the radical anion intermediate, preventing further reduction. Ensure you have an adequate amount of the alcohol present.
-
Reaction Time: Monitor the reaction closely (e.g., by the disappearance of the blue color of the solvated electrons) and quench it as soon as the starting material is consumed.
Q4: My demethylation of 8-methoxy-2-tetralone is not clean. What are the common byproducts for different reagents?
A: The byproducts of demethylation are highly dependent on the reagent used.
-
Boron Tribromide (BBr₃): While generally a mild and effective reagent, BBr₃ can sometimes lead to unexpected cyclization reactions, especially if there are other nucleophilic groups in the molecule.[6][7] In some cases, incomplete reaction can leave starting material.
-
Hydrobromic Acid (HBr): HBr is a strong acid and the reaction is typically run at high temperatures. This can lead to byproducts from acid-catalyzed side reactions, such as dehydration or rearrangement, especially if your molecule has other sensitive functional groups.[8][9]
-
Thiolates (e.g., Sodium Ethanethiolate): These strong nucleophiles can be effective, but may also react with other electrophilic centers in your molecule. The reaction is typically run at high temperatures in a polar aprotic solvent like DMF.[8]
-
Boron Trifluoride Etherate and Acetic Anhydride: This reagent system has been reported to cause molecular transformations in methoxy tetralones, leading to fully aromatized naphthalene derivatives as byproducts.[10]
Q5: I'm having trouble purifying the final this compound. Any suggestions?
A: Purification can be challenging due to the presence of structurally similar byproducts.
-
Column Chromatography: This is the most common method. A careful selection of the solvent system is crucial. A gradient elution from a non-polar solvent (like hexanes or toluene) to a more polar solvent (like ethyl acetate) is often effective.
-
Recrystallization: If you can obtain a reasonably pure solid after chromatography, recrystallization can be an excellent final purification step. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, toluene, or ethanol/water).
-
Acid-Base Extraction: If you have acidic or basic impurities, an aqueous workup with a mild acid or base wash can help remove them before chromatography.
Troubleshooting Guides & In-depth Explanations
Controlling Regioselectivity in Friedel-Crafts Acylation
The formation of isomeric byproducts in the Friedel-Crafts acylation of naphthalenes is a classic challenge. The underlying reason is the similar reactivity of multiple positions on the naphthalene ring system.
The electrophilic acylium ion can attack different positions on the naphthalene ring, leading to a mixture of products. The ratio of these isomers is influenced by both steric and electronic factors, as well as the reaction conditions.
| Issue | Probable Cause | Recommended Solution |
| Poor Regioselectivity | High reaction temperature, highly polar solvent, strong Lewis acid. | Lower the reaction temperature, use a non-polar solvent (e.g., CS₂, nitrobenzene), try a milder Lewis acid (e.g., FeCl₃, ZnCl₂). |
| Polysubstitution | Excess acylating agent or Lewis acid, highly activated aromatic ring. | Use a 1:1 stoichiometry of the acylating agent, add the acylating agent slowly, consider using a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride).[11] |
| Rearrangement Products | Unstable primary acylium ion. | This is less common in acylation than alkylation, but if suspected, use a milder Lewis acid to favor a complex over a free carbocation.[1] |
Minimizing Polymerization in Robinson Annulation
The Robinson annulation is a powerful tool for forming six-membered rings, but its success often hinges on managing the reactivity of the Michael acceptor.
Under basic or acidic conditions, the vinyl group of MVK can readily undergo polymerization, creating long-chain polymers that are difficult to remove and significantly lower the yield of the desired product.
| Issue | Probable Cause | Recommended Solution |
| Low Yield & Polymer Formation | High concentration of MVK, strong base, high temperature. | Use an MVK precursor (e.g., 4-(diethylamino)-2-butanone hydrochloride), add MVK slowly at low temperature, use a catalytic amount of base.[2] |
| Formation of Multiple Aldol Products | The intermediate diketone can form different enolates. | Control the reaction temperature and base to favor the thermodynamically more stable enolate for cyclization. |
| Incomplete Dehydration | Insufficient heating or acid/base catalyst in the final step. | Ensure adequate heating after the aldol addition to drive the dehydration to the more stable α,β-unsaturated ketone.[12] |
Optimizing the Birch Reduction for Selective Dearomatization
The Birch reduction is a key step in converting a stable aromatic precursor into a more versatile, partially saturated intermediate. The main challenge is achieving selective 1,4-reduction without over-reduction.
The desired 1,4-cyclohexadiene product can be further reduced under the reaction conditions to yield the thermodynamically more stable, fully saturated tetralin.
| Issue | Probable Cause | Recommended Solution |
| Over-reduction to Tetralin | Excess reducing metal, prolonged reaction time, insufficient proton source. | Use a stoichiometric amount of Na or Li, monitor the reaction closely and quench upon completion, ensure an adequate amount of alcohol is present.[5] |
| Incomplete Reaction | Insufficient reducing metal, poor quality of ammonia or metal. | Use freshly opened sodium or lithium, ensure the liquid ammonia is dry, use a slight excess of the metal. |
| Formation of Isomeric Dihydro-products | For substituted naphthalenes, reduction can occur on either ring. | The regioselectivity is often dictated by the electronic nature of the substituents. Electron-donating groups direct reduction to the other ring.[13] Careful planning of the synthetic route is key. |
Choosing the Right Demethylation Agent
The final demethylation step is critical and requires careful consideration of the reagent to avoid unwanted side reactions.
| Reagent | Typical Conditions | Common Byproducts/Issues |
| BBr₃ | CH₂Cl₂, 0 °C to RT | Incomplete reaction, potential for intramolecular cyclization.[6][7] |
| 48% HBr | Neat or in AcOH, reflux | Dehydration, rearrangement, low functional group tolerance.[8][9] |
| Thiolates (e.g., EtSNa) | DMF, high temperature | Reaction with other electrophilic sites.[8] |
| BF₃·OEt₂ / Ac₂O | 0 °C | Aromatization to naphthalene derivatives.[10] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2,7-Dimethoxynaphthalene
This protocol is adapted from procedures for the acylation of naphthalene derivatives.[14]
-
To a stirred suspension of anhydrous AlCl₃ (2.2 eq) in nitrobenzene at 0 °C, add succinic anhydride (1.1 eq) portion-wise.
-
Add a solution of 2,7-dimethoxynaphthalene (1.0 eq) in nitrobenzene dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0-5 °C for 4 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Robinson Annulation with a Methyl Vinyl Ketone Precursor
This protocol utilizes a Mannich base as an in situ source of MVK to minimize polymerization.[2]
-
To a solution of the starting ketone (e.g., a substituted cyclohexanone, 1.0 eq) in a suitable solvent (e.g., THF), add a catalytic amount of a base (e.g., NaOMe, 0.1 eq).
-
Add 4-(diethylamino)-2-butanone hydrochloride (a Mannich base, 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Selective Birch Reduction of an 8-Methoxynaphthalene Derivative
This protocol is a general procedure for the Birch reduction of methoxy-substituted naphthalenes.[13][15]
-
Set up a three-necked flask with a dry ice condenser, an inlet for ammonia, and a dropping funnel.
-
Condense anhydrous ammonia into the flask at -78 °C.
-
Add small pieces of freshly cut sodium metal (2.5 eq) until a persistent blue color is obtained.
-
Add a solution of the 8-methoxynaphthalene derivative (1.0 eq) and absolute ethanol (4.0 eq) in anhydrous THF dropwise to the ammonia solution over 30 minutes.
-
Stir the reaction at -78 °C until the blue color disappears (typically 1-2 hours).
-
Quench the reaction by the careful addition of solid NH₄Cl.
-
Allow the ammonia to evaporate overnight.
-
Add water to the residue and extract with ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can then be taken to the next step (hydrolysis of the enol ether) without further purification.
Protocol 4: Demethylation of 8-Methoxy-2-tetralone using BBr₃
This protocol is a standard procedure for the demethylation of aryl methyl ethers.[6][16]
-
Dissolve 8-methoxy-2-tetralone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a 1.0 M solution of BBr₃ in DCM (1.2 eq) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
References
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Robinson Annulation Mechanism & Examples. Total Synthesis. [Link]
-
A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]
-
Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]
-
Demethylation. Wikipedia. [Link]
-
Robinson Annulation. Organic Chemistry Portal. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
-
O-Demethylation. Chem-Station Int. Ed. [Link]
-
Synthesis of 8-Methoxy-1-Tetralone. Canadian Center of Science and Education. [Link]
-
Robinson annulation. Wikipedia. [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. [Link]
-
in the chemical literature: demethylation of an aryl ether. YouTube. [Link]
-
Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry Class Notes. [Link]
-
Ch18: Advanced Aldols. University of Calgary. [Link]
-
Synthesis of tetralones through intramolecular Friedel–Crafts cyclization. ResearchGate. [Link]
-
New, Simple Procedure For The Preparation of 8-Methoxy-2-Tetralone. | PDF. Scribd. [Link]
-
Tetralone synthesis. Organic Chemistry Portal. [Link]
-
Birch reduction. Wikipedia. [Link]
-
Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications (RSC Publishing). [Link]
-
23.3 Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry | OpenStax. [Link]
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[4]annulen-7-ols. Beilstein Journals. [Link]
-
23.3: Dehydration of Aldol Products - Synthesis of Enones. Chemistry LibreTexts. [Link]
- US4667037A - Dealkylation of opioid ethers.
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Robinson Annulation Attractive and Vital 3 Main step Mechanism. Chemist Wizards. [Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. NIH. [Link]
-
Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. ResearchGate. [Link]
-
Unified Asymmetric Synthesis of Aryltetralin Lactone Cyclolignans via Conformation-Assisted Radical C–H Cyclization. NIH. [Link]
-
Predict the products of aldol condensation, followed by dehydrati... | Study Prep in Pearson+. [Link]
-
High-Productivity Single-Pass Electrochemical Birch Reduction of Naphthalenes in a Continuous Flow Electrochemical Taylor Vortex Reactor. Organic Process Research & Development - ACS Publications. [Link]
-
An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. PMC - NIH. [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. [Link]
-
Solved Birch reduction of 2-methoxynaphthalene gives a. Chegg.com. [Link]
-
Birch Reduction of Aromatic Rings. Master Organic Chemistry. [Link]
-
A Mechanistic Analysis of the Birch Reduction. ResearchGate. [Link]
-
ChemInform Abstract: A Simple Synthesis of 8-Methoxy-1-tetralone. ResearchGate. [Link]
-
Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]
-
Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride. ResearchGate. [Link]
-
The Birch Reduction of Aromatic Compounds. ResearchGate. [Link]
-
6-METHOXY-β-TETRALONE. Organic Syntheses Procedure. [Link]
-
The Application of C,K for Organic Synthesis: Reduction of Substituted Naphthalenes. [Link]
- CN113233964A - Synthesis method of 5-methoxy-2-tetralone.
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Robinson Annulation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 9. Demethylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. science-revision.co.uk [science-revision.co.uk]
- 12. fiveable.me [fiveable.me]
- 13. Birch reduction - Wikipedia [en.wikipedia.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Technical Support Center: Purification of 8-Hydroxy-2-tetralone by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 8-Hydroxy-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during this specific purification process. The following question-and-answer format directly addresses issues you may face, explaining the underlying scientific principles and offering validated protocols to ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
Q1: My this compound is not separating from impurities on the silica gel column. What is the first step in troubleshooting this issue?
A1: The initial and most critical step is to re-evaluate and optimize your Thin-Layer Chromatography (TLC) conditions, as they are the foundation for a successful column separation.[1][2] An ideal TLC will show good separation between your product and impurities, with the this compound having a retention factor (Rf) between 0.2 and 0.4.[2]
-
Causality: Column chromatography is essentially a scaled-up version of TLC. If you do not observe clear separation on the TLC plate, you will not achieve it on the column.[1][2] The Rf value is crucial because an Rf that is too high indicates the compound will elute too quickly with the solvent front, while an Rf that is too low suggests it will take an excessive amount of solvent to elute, leading to band broadening and poor resolution.[3]
-
Troubleshooting Protocol:
-
Systematic Solvent Screening: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate in increments of 5-10%.[4]
-
Alternative Solvent Systems: If hexane/ethyl acetate fails, consider other solvent systems. Dichloromethane/methanol is another common choice for moderately polar compounds.
-
Spotting Technique: Ensure your sample spots on the TLC plate are small and concentrated to prevent streaking and inaccurate Rf determination.[4][5]
-
Q2: I'm observing significant streaking or tailing of my this compound spot on the TLC plate and column. What causes this and how can I fix it?
A2: Streaking or tailing is often indicative of interactions between the analyte and the stationary phase, overloading of the sample, or the presence of highly polar impurities. For a phenolic compound like this compound, interactions with the acidic silanol groups on the silica gel are a common cause.
-
Causality: The hydroxyl group of this compound can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to a slow and uneven elution, resulting in a tailed spot. Overloading the column saturates the stationary phase, also leading to poor separation and tailing.[2]
-
Troubleshooting Protocol:
-
Acidification of the Mobile Phase: Adding a small amount (0.1-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase can suppress the ionization of the phenolic hydroxyl group and reduce its interaction with the silica gel.[2][6] This leads to sharper, more symmetrical peaks.
-
Sample Load: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 to 50:1 by weight.[7]
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.[3]
-
Q3: My this compound appears to be degrading on the column. How can I confirm this and prevent it?
A3: Degradation of sensitive compounds on silica gel is a known issue, often due to the acidic nature of the stationary phase.[3]
-
Causality: The acidic protons on the silica gel surface can catalyze degradation reactions, particularly for compounds with acid-labile functional groups. While this compound is relatively stable, prolonged exposure to acidic conditions, especially at elevated temperatures that can be generated by the heat of adsorption of the solvent, can lead to decomposition.[7]
-
Troubleshooting Protocol:
-
TLC Stability Test (2D TLC): To confirm degradation, you can perform a two-dimensional TLC.[3][8]
-
Spot your compound on the corner of a TLC plate and develop it as usual.
-
Dry the plate, rotate it 90 degrees, and develop it again in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.
-
-
Deactivating the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with your non-polar solvent and adding a small amount of a base like triethylamine (typically 0.1-1%).[7] The slurry is then packed into the column.
-
Florisil or Alumina: Consider using alternative stationary phases like Florisil or alumina, which are less acidic than silica gel.[3]
-
Q4: How do I choose the optimal stationary phase for purifying this compound?
A4: The choice of stationary phase depends on the polarity of your target compound and the impurities you are trying to separate it from. For this compound, a moderately polar aromatic compound, several options can be considered.
-
Causality: The principle of "like dissolves like" applies to chromatography. A stationary phase should be chosen to have different affinities for your compound of interest and the impurities, allowing for their separation as the mobile phase passes through.
-
Stationary Phase Selection Guide:
| Stationary Phase | Polarity | Recommended for | Considerations |
| Silica Gel | Polar, Acidic | General purpose, good for most moderately polar compounds. | Can cause tailing with polar compounds and degradation of acid-sensitive molecules.[3] |
| Alumina | Polar, Basic/Neutral/Acidic | Good for separating compounds that are sensitive to acidic conditions. | Activity can vary depending on water content. |
| Reversed-Phase C18 | Non-polar | Separating polar compounds using a polar mobile phase. | Less common for preparative column chromatography but can be effective.[9][10] |
| Florisil | Polar, Weakly Acidic | Alternative to silica for acid-sensitive compounds. | May have different selectivity compared to silica.[3] |
II. Step-by-Step Experimental Protocols
Protocol 1: Developing an Optimized TLC Solvent System
-
Prepare several small beakers or TLC chambers with different solvent systems. A good starting point is a series of hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1).
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Using a capillary tube, spot your crude reaction mixture on the pencil line.
-
Place the TLC plate in a chamber, ensuring the solvent level is below the spot line.[2] Cover the chamber to allow the solvent to ascend the plate.
-
Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[2][5]
-
Visualize the spots. This compound is an aromatic compound and should be visible under a UV lamp (254 nm).[11][12] You can also use a visualizing stain, such as an anisaldehyde or permanganate stain.[11][13]
-
Calculate the Rf value for your product and impurities. The ideal solvent system will give your product an Rf of 0.2-0.4 and maximize the separation from other spots.
Protocol 2: Packing and Running the Silica Gel Column
-
Slurry Packing: In a beaker, mix the appropriate amount of silica gel with your initial, least polar eluting solvent to form a consistent slurry.
-
Column Preparation: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.
-
Adding Sand: Add a thin layer of sand on top of the silica bed to prevent disruption when adding the solvent and sample.
-
Loading the Sample: Dissolve your crude product in a minimal amount of a suitable solvent. A good practice is to pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.[7]
-
Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the mobile phase as the column runs to elute your compound of interest.
-
Monitoring Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.
III. Visualizing Logical Relationships
Troubleshooting Workflow for Poor Separation
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chromatography [chem.rochester.edu]
- 4. organomation.com [organomation.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. reddit.com [reddit.com]
- 8. analyticaltoxicology.com [analyticaltoxicology.com]
- 9. mdpi.com [mdpi.com]
- 10. Choosing Your LC Stationary Phase [discover.restek.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Optimizing Reaction Conditions for 8-Hydroxy-2-tetralone Synthesis
Introduction: 8-Hydroxy-2-tetralone is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its preparation, however, can be challenging, often plagued by issues such as low yields, difficult purification, and the formation of persistent impurities. This guide provides field-proven insights and systematic troubleshooting strategies to help researchers optimize their synthetic protocols and achieve consistent, high-quality results. We will focus on a common and adaptable synthetic route, addressing potential pitfalls at each critical stage.
Section 1: Recommended Synthetic Pathway
A robust and frequently utilized approach for synthesizing the 2-tetralone core involves an intramolecular Friedel-Crafts reaction, followed by functional group manipulation to install the desired 8-hydroxy substituent. The most practical route often involves synthesizing the more stable 8-methoxy-2-tetralone precursor, which can then be demethylated in the final step.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the key Friedel-Crafts cyclization step?
A1: The core of this synthesis is the intramolecular Friedel-Crafts acylation. The process begins with the in situ formation of an acylium ion from 2-bromophenylacetyl chloride, facilitated by a Lewis acid catalyst like aluminum chloride (AlCl₃). This highly electrophilic acylium ion is then attacked by the ethylene nucleophile. The subsequent intermediate undergoes an intramolecular electrophilic aromatic substitution, where the tethered phenyl ring attacks the newly formed carbocation, closing the six-membered ring to form the tetralone skeleton.[1]
Q2: Why is the ketone protected before the methoxylation step?
A2: The ketone at the 2-position has an acidic α-proton. The conditions for the copper-catalyzed methoxylation step are strongly basic (using sodium methoxide).[2] Without protection, the base would deprotonate the α-position, leading to undesired side reactions such as enolate formation, self-condensation, or reaction with the copper catalyst. Protecting the ketone, typically as a ketal using ethylene glycol, renders it inert to the basic conditions, ensuring that the nucleophilic substitution occurs selectively at the aromatic bromide.
Q3: How can I effectively monitor the progress of these reactions?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for routine monitoring.[3] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediates, and the product. Visualize the spots using a UV lamp (254 nm) and/or by staining with an appropriate agent like potassium permanganate. For more quantitative analysis and to check for isomeric impurities, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended, especially for monitoring the final product's purity.
Q4: What are the expected yields for this synthetic sequence?
A4: Yields are highly dependent on the precise conditions, scale, and purification efficiency at each step. Based on literature for analogous syntheses, you can expect the following approximate yields per step:
-
Friedel-Crafts Cyclization: 65-75%[1]
-
Ketal Protection: 90-95%[2]
-
Methoxylation: 80-90%[2]
-
Deprotection & Demethylation: 70-85% The overall yield from the starting 2-bromophenylacetic acid is typically in the range of 35-50%.[1][2]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Friedel-Crafts Cyclization | 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is extremely hygroscopic and loses activity upon exposure to moisture. 2. Low Temperature: The reaction may not have sufficient energy to overcome the activation barrier. 3. Substrate Purity: Impurities in the starting acyl chloride can inhibit the reaction. | 1. Use fresh, high-purity AlCl₃ from a newly opened container. Handle it quickly in a dry environment (glove box or under inert gas). 2. Maintain the reaction temperature carefully. While initial addition is done at low temperatures (e.g., -5 °C) to control the exotherm, allowing the reaction to slowly warm to room temperature may be necessary.[1] 3. Ensure the acyl chloride is freshly prepared and free of residual acid. Purify via distillation if necessary. |
| Incomplete Ketal Protection | 1. Presence of Water: The formation of a ketal is a reversible equilibrium reaction that produces water. Any water present in the reagents or solvent will shift the equilibrium back to the starting materials. 2. Insufficient Catalyst: The acid catalyst (e.g., p-TsOH) may be insufficient or deactivated. | 1. Use a Dean-Stark apparatus or add molecular sieves to remove water as it is formed, driving the reaction to completion. Ensure all solvents (e.g., benzene or toluene) and reagents are anhydrous. 2. Use a catalytic amount (0.01-0.05 eq.) of a strong acid catalyst. Ensure the catalyst is fresh. |
| Failure of Copper-Catalyzed Methoxylation | 1. Catalyst Deactivation: The Cu(I) catalyst can be oxidized to inactive Cu(II) by atmospheric oxygen. 2. Precipitation of Copper Methoxide: Inadequate solvent or co-catalyst can lead to the precipitation of the active reagent.[1] 3. Low Reactivity of Aryl Bromide: The aryl bromide may be sterically hindered or electronically deactivated. | 1. Degas all solvents and run the reaction under an inert atmosphere (Nitrogen or Argon). 2. Use a co-catalyst like ethyl acetate as described by Nichols et al. to keep the copper species soluble and active.[2] Ensure a high concentration of sodium methoxide (3-5 M) is used. 3. Increase the reaction temperature (reflux) and reaction time (5-10 hours). Monitor by TLC to determine the point of maximum conversion. |
| Difficult Final Demethylation (BBr₃) | 1. Reagent Decomposition: Boron tribromide (BBr₃) is highly reactive with atmospheric moisture, which hydrolyzes it to boric acid and HBr. 2. Incomplete Reaction: Insufficient BBr₃ or low temperature can lead to a partial reaction. 3. Complex Formation: The product's phenol and ketone can form a stable complex with boron, making workup difficult. | 1. Use a fresh bottle of BBr₃ or a freshly distilled solution. Perform the reaction under a strict inert atmosphere and use anhydrous solvents (e.g., dichloromethane). 2. Use at least 1.1-1.5 equivalents of BBr₃. Conduct the reaction at a low temperature (e.g., -78 °C to 0 °C) and allow it to warm slowly to room temperature.[4] 3. During workup, quench the reaction slowly with methanol before adding water. This helps to break up the boron complexes more effectively than water alone. |
| Product is an Intractable Brown Oil After Purification | 1. Air Oxidation: Phenols, especially under neutral or basic conditions, are susceptible to air oxidation, which forms highly colored quinone-type impurities. 2. Residual Metal Catalyst: Trace amounts of copper or other metals from previous steps can catalyze decomposition. | 1. Perform the final purification and handling under an inert atmosphere. Store the final product under argon or nitrogen at a low temperature. 2. Purify by column chromatography using silica gel. Consider adding a small amount of a reducing agent like sodium dithionite to the aqueous workup phase to minimize oxidation. A final crystallization from a suitable solvent system (e.g., ether/petroleum ether) can yield a solid product.[2] |
Optimized Conditions for Key Methoxylation Step
The following table summarizes conditions adapted from a highly efficient procedure for the methoxylation of the analogous 8-bromo-2-tetralone ketal.[2]
| Parameter | Recommended Condition | Rationale / Comment |
| Solvent | Methanol | Acts as both solvent and reagent source for the methoxide. |
| Base | Sodium Methoxide (5 M solution) | A high concentration is crucial for reaction efficiency.[1] |
| Catalyst | Copper(I) Bromide (CuBr) | The active Cu(I) species for the nucleophilic substitution. |
| Co-catalyst | Ethyl Acetate | Prevents the precipitation of copper methoxide, keeping the catalyst active in solution.[2] |
| Temperature | Reflux | Provides the necessary thermal energy for the substitution on an unactivated aryl bromide. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Cu(I) catalyst. |
| Reaction Time | 3-5 hours | Monitor by TLC for completion. |
References
-
Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., Cabrera, E. V. (2024). Synthesis of 8-Methoxy-1-Tetralone. International Journal of Chemistry, 16(2), 24. Available at: [Link]
-
Lee, S., Frescas, S. P., & Nichols, D. E. (1995). A New, Simple Procedure for the Preparation of 8-Methoxy-2-Tetralone. Synthetic Communications, 25(18), 2775-2780. Available at: [Link]
-
Prasad, K. R., & Kumar, D. N. S. (2024). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. International Journal of Scientific Development and Research, 9(7). Available at: [Link]
-
Domínguez, C., García-García, P., & Al-Soufi, W. (2006). General synthesis of 8-aryl-2-tetralones. The Journal of Organic Chemistry, 71(13), 4956–4964. Available at: [Link]
-
Organic Syntheses. (2005). 6-Amino-3,4-dihydro-1(2H)-naphthalenone. Organic Syntheses, 81, 205. Available at: [Link]
-
Organic Chemistry Portal. (2022). Synthesis of tetralones. Available at: [Link]
-
Schofield, C. J., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]
-
Nichols, D. E., et al. (1995). A New, Simple Procedure for the Preparation of 8-Methoxy-2-Tetralone. Purdue University. Available at: [Link]
Sources
Technical Support Center: Synthesis and Stabilization of 8-Hydroxy-2-tetralone
Welcome to the technical support center for 8-Hydroxy-2-tetralone. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but sensitive intermediate. This compound is a valuable building block in the synthesis of various biologically active molecules. However, its phenolic hydroxyl group and α-ketone functionality make it susceptible to degradation, often leading to reduced yields, complex purification challenges, and compromised sample integrity.
This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting guides, and validated protocols to help you prevent degradation and ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark brown or black during the synthesis of this compound. What is causing this discoloration and how can I prevent it?
A: This is the most common issue encountered and is almost always due to the oxidation of the phenolic hydroxyl group. The 8-hydroxy group makes the aromatic ring electron-rich and highly susceptible to oxidation, which forms highly colored quinone-type byproducts. This process is accelerated by several factors:
-
Presence of Oxygen: Atmospheric oxygen is the primary oxidant.
-
Basic Conditions: Deprotonation of the phenol to a phenoxide under basic conditions dramatically increases its sensitivity to oxidation.
-
Trace Metal Contaminants: Metal ions (e.g., iron, copper) from reagents or glassware can catalyze oxidation reactions.
Causality & Prevention Strategy:
The core of the problem is the facile oxidation of the electron-rich phenol. To prevent this, you must rigorously exclude oxygen and other potential oxidants from your reaction system.
Recommended Solutions:
-
Utilize an Inert Atmosphere: Conduct the entire synthesis, including reagent transfers and workup, under a blanket of an inert gas like Argon or Nitrogen. This is the single most effective measure.
-
Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas or using several freeze-pump-thaw cycles.
-
Control pH During Workup: When quenching the reaction or performing extractions, use a buffered or weakly acidic aqueous solution (e.g., pH 4-6) to ensure the hydroxyl group remains protonated and less reactive. Avoid strong bases.
-
Add Antioxidants/Chelators: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help scavenge radicals and sequester catalytic metal ions.
Q2: I'm struggling with low yields and side products during the Friedel-Crafts cyclization to form the tetralone ring. What are the key parameters to control?
A: The intramolecular Friedel-Crafts acylation is a critical step in many tetralone syntheses and its success hinges on precise control of reaction conditions.[1] Low yields are typically traced back to issues with the Lewis acid catalyst, reaction temperature, or substrate purity.
Causality & Key Parameters:
-
Lewis Acid Activity: Strong Lewis acids like AlCl₃ can coordinate with the hydroxyl group, deactivating the ring or promoting undesired side reactions. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are often better choices as they act as both catalyst and solvent and are less harsh.[2]
-
Temperature Control: These reactions can be exothermic. Poor temperature control can lead to charring, polymerization, or the formation of regioisomeric byproducts.
-
Substrate Purity: The precursor acid chloride or carboxylic acid must be completely dry and free of impurities, as water will quench the Lewis acid catalyst.
Recommended Solutions:
-
Catalyst Selection: Consider using PPA or Eaton's reagent instead of AlCl₃ for substrates containing sensitive functional groups. If using AlCl₃, ensure it is fresh and of high purity.
-
Strict Temperature Management: Use an ice bath or cryocooler to maintain the recommended reaction temperature, adding the substrate slowly to control any exotherm.
-
Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Ensure all reagents and solvents are anhydrous.
Q3: What are the best practices for purifying this compound to minimize on-column degradation?
A: Purification, particularly column chromatography, can be a major source of degradation if not performed correctly. The stationary phase (silica gel) is weakly acidic and has a large surface area, which can catalyze degradation, especially when exposed to air.
Recommended Protocol for Purification:
-
Use Deactivated Silica: If possible, use silica gel that has been deactivated by washing with a solvent mixture containing a small amount of a weak base like triethylamine (e.g., 0.5% in the eluent), followed by re-equilibration with the pure eluent. This neutralizes the most acidic sites.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions beforehand and perform the chromatography as efficiently as possible.
-
Degas Eluents: Use degassed solvents for your mobile phase to maintain an oxygen-free environment during the separation process.
-
Solvent Selection: Choose a solvent system that provides good separation (Rf ~0.25-0.35) to avoid the need for very slow elution rates. Dichloromethane/ethyl acetate or hexane/ethyl acetate gradients are common starting points.
-
Post-Purification Handling: Immediately after purification, combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C). Store the final product under an inert atmosphere.
Q4: How should I store pure this compound to ensure long-term stability?
A: Long-term stability requires protection from oxygen, light, and heat. The principles are similar to those for preventing degradation during synthesis.
Storage Recommendations:
| Parameter | Condition | Rationale |
| Atmosphere | Inert Gas (Argon preferred) | Prevents oxidative degradation of the phenol.[3] |
| Temperature | -20°C (Freezer) | Slows the rate of any potential decomposition reactions.[4] |
| Light | Amber Vial / Dark | Prevents photochemical degradation pathways. |
| Purity | High Purity (>98%) | Impurities, especially residual metals or acids, can catalyze degradation over time. |
Troubleshooting Guide
| Observed Symptom | Potential Cause(s) | Recommended Solution(s) |
| Multiple Spots on TLC after workup | 1. Incomplete reaction. 2. Oxidation during extraction. 3. Aldol-type side reactions. | 1. Monitor reaction to completion by TLC/LC-MS. 2. Use degassed, buffered (pH 4-6) water for extractions. 3. Ensure neutral pH and low temperatures during workup. |
| Product is an off-white or pink solid | Minor oxidation has occurred. | Recrystallize the product from a deoxygenated solvent system. If color persists, a rapid pass through a short plug of silica may be required. |
| Inconsistent NMR spectra between batches | 1. Presence of residual solvents. 2. Degradation during storage or sample prep. 3. Presence of tautomers (keto-enol). | 1. Dry the product thoroughly under high vacuum. 2. Prepare NMR sample just before analysis using deuterated solvent that has been purged with inert gas. 3. Note that minor peaks due to the enol form may be present. |
| Low Mass Balance after Chromatography | Significant degradation on the silica gel column. | Follow the best practices for purification outlined in FAQ #3. Consider alternative purification methods like recrystallization or preparative HPLC if the compound is particularly sensitive. |
Key Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Synthesis
This protocol outlines the essential steps for setting up a reaction that is protected from atmospheric oxygen.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel) at 120°C for at least 4 hours.
-
Assembly: Quickly assemble the glassware while still hot and immediately place it under vacuum using a Schlenk line.
-
Inert Gas Purge: Backfill the system with high-purity Argon or Nitrogen. Repeat the vacuum/backfill cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Add anhydrous, degassed solvents and liquid reagents via cannula or a gas-tight syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler outlet.
-
Quenching & Workup: Cool the reaction to the appropriate temperature and quench by slowly adding a degassed solution via cannula. Conduct all subsequent extractions using degassed solvents.
Protocol 2: Stability Assessment by HPLC
This method allows for the quantification of this compound and the detection of degradation products.[5]
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degassing: Degas both mobile phases thoroughly before use.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm and 280 nm.
-
Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 20 minutes) to identify retention times of the parent compound and any impurities. Optimize to an isocratic or shorter gradient method for routine analysis.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
To test stability, expose aliquots of the solution to stress conditions (e.g., air, light, elevated temperature) for a set time.
-
Analyze the stressed samples against a freshly prepared standard to determine the percentage of degradation. Degradation products will typically appear as new peaks in the chromatogram.[5]
-
Visualizing Degradation and Workflow
Potential Degradation Pathway
The primary degradation route involves the oxidation of the phenol to a phenoxy radical, which can then lead to quinone-type structures or polymeric material.
Caption: Primary oxidative degradation pathway for this compound.
Recommended Synthesis & Purification Workflow
A robust workflow designed to minimize degradation at every stage.
Caption: Recommended workflow for synthesis and purification.
References
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Online] Available at: [Link]
-
R, E. (2010). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. ResearchGate. [Online] Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1996). Analytical Methods. [Online] Available at: [Link]
-
Thorat, S. S. et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc. [Online] Available at: [Link]
- Google Patents. (2009). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
-
Patsnap. (2021). Synthesis method of 5-methoxy-2-tetralone. [Online] Available at: [Link]
-
Estévez, J. C. et al. (2006). General synthesis of 8-aryl-2-tetralones. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Detection and Quantification of 8-Hydroxy-2′-Deoxyguanosine in Alzheimer's Transgenic Mouse Urine using Capillary Electrophoresis. [Online] Available at: [Link]
-
International Journal of Scientific Development and Research. (2024). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. [Online] Available at: [Link]
-
Matsumoto, Y. et al. (2008). The stability of the oxidative stress marker, urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG), when stored at room temperature. Journal of Occupational Health. [Online] Available at: [Link]
-
Banerjee, A. K. et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. International Journal of Chemistry. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Online] Available at: [Link]
-
ResearchGate. (2015). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MSn, on-line H/D exchange and LC-NMR. [Online] Available at: [Link]
-
Wackett, L. P. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. National Center for Biotechnology Information. [Online] Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ccsenet.org [ccsenet.org]
- 3. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 8-Hydroxy-2-tetralone Derivatives
Welcome to the technical support center for the stereoselective synthesis of 8-Hydroxy-2-tetralone and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of creating stereochemically defined molecules based on this important scaffold. As a core structural motif in various biologically active compounds, including potent serotonin receptor agonists, achieving precise control over its three-dimensional architecture is paramount.[1][2]
This document moves beyond standard protocols to address the common and nuanced challenges encountered in the lab. We will explore the "why" behind experimental choices, troubleshoot common pitfalls, and provide detailed, field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: The parent this compound is achiral. Why is "stereoselective synthesis" a critical topic for this compound?
While this compound itself is an achiral molecule, it serves as a versatile prochiral precursor for synthesizing a vast array of chiral compounds with significant therapeutic potential.[3] The biological activity of these derivatives is often confined to a single stereoisomer. For instance, derivatives of 8-hydroxy-2-(alkylamino)tetralin are potent 5-HT receptor agonists, and their interaction with the receptor is highly dependent on their stereochemistry.[1] Therefore, the "stereoselective synthesis" refers to reactions performed on the this compound scaffold to introduce new stereogenic centers in a controlled manner. The primary targets for introducing chirality are:
-
The C2 Carbon: Asymmetric reduction of the ketone to a hydroxyl group creates a stereocenter.
-
The C1 Carbon: Enolate-based α-alkylation or functionalization introduces a new stereocenter adjacent to the ketone.
-
The C3 Carbon: Reactions involving the C3 position can also establish stereocenters.
Controlling the absolute and relative configuration of these centers is the central challenge and the key to unlocking the desired biological function.
Q2: What are the principal strategies for achieving high stereoselectivity in the synthesis of chiral 2-tetralone derivatives?
Achieving stereocontrol requires converting an achiral unit into a chiral one such that unequal amounts of stereoisomers are produced.[4] For the 2-tetralone scaffold, the main strategies are:
-
Catalytic Asymmetric Hydrogenation/Transfer Hydrogenation: This is one of the most powerful methods for converting the C2 ketone into a chiral alcohol with high enantiomeric excess (ee). It involves using a chiral catalyst, typically based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), with chiral ligands that create a chiral environment around the metal center.[5][6][7]
-
Dynamic Kinetic Resolution (DKR): This strategy is particularly effective for substrates that already have a stereocenter that can be easily epimerized, such as an α-substituted tetralone. A DKR process combines rapid racemization of the starting material with a stereoselective reaction, allowing for the theoretical conversion of 100% of the racemic starting material into a single stereoisomer of the product.[5][7]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the tetralone scaffold to direct a subsequent stereoselective reaction (e.g., an alkylation). After the desired stereocenter is set, the auxiliary is removed.
-
Organocatalysis: Chiral small organic molecules, such as proline derivatives, can be used to catalyze stereoselective transformations like α-functionalization reactions.[8]
The choice of strategy depends on the desired final structure, the specific transformation, and scalability requirements.[9]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your synthesis, providing diagnostic questions and actionable solutions.
Problem 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction of the C2-Ketone
Q: I am performing an asymmetric transfer hydrogenation (ATH) on an 8-substituted-2-tetralone using a standard Ru-catalyst and formic acid/triethylamine as the hydrogen source, but my enantiomeric excess is below 70%. What factors should I investigate?
Low enantioselectivity in catalytic asymmetric reactions is a common but solvable issue. The outcome is highly sensitive to a range of parameters that influence the transition state energies of the two competing enantiomeric pathways. Here is a systematic troubleshooting approach:
1. Catalyst and Ligand Integrity:
-
Is your catalyst/precatalyst pure? Transition metal catalysts can be sensitive to air and moisture. Was it handled under an inert atmosphere? Consider purchasing a new batch or purifying the existing one.
-
Is the chiral ligand optically pure? The ee of your product can never exceed the ee of your ligand. Verify the optical purity of the ligand if it's from an old or questionable source.
-
Is the ligand-metal coordination optimal? The in situ formation of the active catalyst is a critical step. Are you following the recommended procedure for pre-formation or activation? Small deviations in stoichiometry or reaction time can lead to incompletely formed or alternative, less selective catalytic species.
2. Reaction Conditions:
-
Temperature: This is a critical parameter. Lowering the reaction temperature often increases enantioselectivity by better differentiating the activation energies of the diastereomeric transition states. Try running the reaction at 0 °C or even -20 °C.
-
Solvent: The solvent can significantly influence catalyst activity and selectivity through coordination and solvation effects. If you are using a standard solvent like isopropanol or dichloromethane, consider screening others. Aprotic solvents (e.g., Toluene, THF) or different alcohols (e.g., Ethanol, Methanol) can sometimes offer dramatic improvements.
-
Concentration: While less common, concentration effects can play a role. Highly concentrated solutions may lead to catalyst aggregation or bimolecular side reactions. Try running at a more dilute concentration.
3. Substrate-Specific Issues:
-
The 8-Hydroxy Group: The free phenolic group at the C8 position is acidic and can coordinate to the metal center, interfering with the desired catalytic cycle. This can be a major source of poor selectivity.
-
Solution: Protect the hydroxyl group. A simple methylation (to 8-methoxy) or silylation (e.g., TBS ether) can prevent this interference.[10] The protecting group can be removed in a later step.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting Decision Tree for Low Enantioselectivity.
Problem 2: Competing Side Reactions During Ring Formation
Q: I am attempting an intramolecular Friedel-Crafts acylation of a γ-arylbutyric acid to form the this compound core, but I am getting poor yields and a mixture of regioisomers. How can I improve the regioselectivity and yield?
Intramolecular Friedel-Crafts reactions are classic methods for tetralone synthesis, but they are sensitive to the directing effects of substituents on the aromatic ring.[6][11] An 8-hydroxy (or a precursor like methoxy) group is an ortho-, para-director. Cyclization of a γ-(3-hydroxyphenyl)butyric acid derivative should ideally proceed to the position ortho to the hydroxyl group to give the desired 8-hydroxy tetralone skeleton.
Common Causes of Failure:
-
Incorrect Activating Agent: Strong Lewis acids (like AlCl₃) or Brønsted acids (like polyphosphoric acid, PPA) are required. However, excessively harsh conditions can cause decomposition or side reactions. The use of trifluoroacetic anhydride (TFAA) has been reported as a clean and effective method for promoting this type of cyclization.[12]
-
Electronic Deactivation: If your aromatic ring has other deactivating substituents, the reaction may be sluggish or fail entirely.
-
Steric Hindrance: Bulky groups near the target cyclization site can prevent the reaction from occurring, favoring cyclization at a less hindered, but electronically less favorable, position.
-
Poor Regiocontrol: The hydroxyl group strongly directs ortho and para. If the para position is available, you may get a mixture of the 6-hydroxy-2-tetralone (from para-acylation) and the desired this compound (from ortho-acylation).
Solutions and Optimization:
-
Choice of Acid Catalyst: If PPA is failing, try Eaton's reagent (P₂O₅ in methanesulfonic acid), which is a stronger dehydrating/condensing agent. Alternatively, converting the carboxylic acid to an acid chloride followed by cyclization with a milder Lewis acid (e.g., SnCl₄) can provide better control.
-
Blocking Groups: If para-cyclization is a persistent issue, you can temporarily install a "blocking group" at the para position (C6). A sterically bulky group like a t-butyl or a readily removable group like a bromine atom can be used to physically obstruct the undesired site, forcing the cyclization to occur at the ortho position.
-
Precursor Design: The most robust solution is often in the design of the precursor. Starting with a molecule that already has substituents biasing the cyclization towards the desired position is a superior strategy. For example, starting with a 2,3-disubstituted aromatic ring can often provide unambiguous regiochemical outcomes.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 8-Methoxy-2-Tetralone
This protocol provides a representative procedure for the stereoselective reduction of a protected this compound precursor using a well-established ruthenium catalyst. This method is adapted from principles described in the synthesis of chiral tetralin derivatives.[5]
Materials:
-
8-Methoxy-2-tetralone (1.0 eq)
-
(R,R)-Ts-DPEN Ru(p-cymene)Cl catalyst (0.01 eq, 1 mol%)
-
Formic acid (HCOOH) (5.0 eq)
-
Triethylamine (NEt₃) (2.0 eq)
-
Anhydrous, degassed dichloromethane (DCM) or isopropanol (IPA)
Procedure:
-
Inert Atmosphere: Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 8-methoxy-2-tetralone (e.g., 176 mg, 1.0 mmol) and the (R,R)-Ts-DPEN Ru catalyst (e.g., 6.4 mg, 0.01 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL DCM). Stir for 5 minutes to dissolve the reagents.
-
Azeotrope Formation: In a separate flask, prepare the azeotropic mixture of formic acid and triethylamine by carefully adding NEt₃ (279 µL, 2.0 mmol) to HCOOH (189 µL, 5.0 mmol) at 0 °C. Caution: This is an exothermic reaction.
-
Initiation: Add the HCOOH/NEt₃ mixture to the reaction flask dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 28 °C). Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the resulting 8-methoxy-2-tetralol by chiral High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation:
| Parameter | Typical Starting Point | Variable for Optimization | Rationale for Change |
| Catalyst Loading | 1 mol% | 0.5 - 2 mol% | Lower loading for cost-effectiveness; higher for sluggish reactions. |
| Temperature | 28 °C | -20 °C to 40 °C | Lower temperature generally increases enantioselectivity (ee). |
| Solvent | DCM | IPA, THF, Toluene | Solvent polarity and coordinating ability can drastically affect selectivity. |
| H₂ Source | HCOOH/NEt₃ (5:2) | Isopropanol (Oppenauer-type) | Alternative hydrogen sources can alter the reaction mechanism and outcome. |
Catalytic Cycle Visualization
Caption: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.
References
-
Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones. National Institutes of Health (NIH). [Link]
-
Asymmetric Synthesis of γ- and δ-Lactone-Fused Tetralin Derivatives. Synfacts, 2020, 16(01), 0021.[Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
-
8-Hydroxy-2-(alkylamino)tetralins and related compounds as central 5-hydroxytryptamine receptor agonists. Journal of Medicinal Chemistry, 1984, 27(8), 1057-1066.[Link]
-
Tetralone synthesis. Organic Chemistry Portal. [Link]
- Process for preparing a chiral tetralone.
-
Asymmetric Synthesis. University of Liverpool, Department of Chemistry. [Link]
-
Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. MDPI. [Link]
-
Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry, 2001, 66(21), 7113-7117.[Link]
-
Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. Chemical Science, 2024, Advance Article.[Link]
-
2-Tetralone. Wikipedia. [Link]
-
Heterocyclic steroids. Part II. Synthesis of (±)-8-hydroxy-3-methoxy-11-aza-18-norestra-1,3,5(10),9(11)-tetraen-17-one and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1972, 2361-2365.[Link]
-
Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science, 2022, 13(31), 8932-8954.[Link]
-
8-OH-DPAT. Wikipedia. [Link]
-
Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. European Journal of Medicinal Chemistry, 2021, 223, 113642.[Link]
-
Stereoselective synthesis of highly congested tetralin-fused spirooxindoles with hydroxy group: Pseudo oxygen atom induced hydride shift/cyclization process. Tetrahedron Letters, 2021, 83, 153408.[Link]
-
Synthesis of 8-Methoxy-1-Tetralone. Journal of Advances in Chemistry, 2014, 10(3), 2315-2321.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 53568-05-1 [smolecule.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Tetralone synthesis [organic-chemistry.org]
- 7. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Connecting the complexity of stereoselective synthesis to the evolution of predictive tools - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. ccsenet.org [ccsenet.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Hydroxy-2-tetralone
Welcome to the technical support center for 8-Hydroxy-2-tetralone (CAS 53568-05-1).[1] This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and adapt protocols to your specific needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities typically originate from three main sources: the synthetic route, subsequent degradation, or the workup process.[2]
-
Starting Materials: Unreacted precursors are a primary source of contamination. For instance, if synthesizing from naphthalene-1,8-diol, residual diol may be present.[3]
-
Reaction Byproducts: Depending on the synthesis, isomeric tetralones or products from side-reactions can form. Friedel-Crafts type reactions, for example, can lead to different cyclization products or positional isomers.[4]
-
Degradation Products: As a phenolic compound, this compound can be susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to colored impurities.[5][6] The ketone functionality can also undergo side reactions under harsh acidic or basic conditions.
-
Residual Solvents & Reagents: Solvents used in the reaction or extraction (e.g., benzene, toluene, dichloromethane) and leftover reagents can be trapped in the crude solid.[2]
Q2: My crude product is a dark, oily substance instead of a solid. What does this indicate?
A2: An oily or dark-colored crude product almost always signifies a high level of impurities. While this compound is a solid, significant contamination with solvents or reaction byproducts can depress its melting point, resulting in an oil. The dark color often points to oxidative degradation products. In this case, direct recrystallization is unlikely to be effective, and chromatographic purification is the recommended first step.
Q3: Is recrystallization a good method for purifying this compound?
A3: Yes, recrystallization is an excellent and highly effective method for final purification, provided the initial purity is reasonably high (typically >85-90%).[7][8] It excels at removing small amounts of impurities to yield a highly crystalline final product. However, if the material is heavily contaminated, column chromatography should be performed first.
Q4: Can I use an acid-base extraction to purify this compound?
A4: Absolutely. The hydroxyl group on the aromatic ring is phenolic and therefore weakly acidic. This property can be exploited for a liquid-liquid extraction cleanup. You can dissolve the crude material in an organic solvent (like ethyl acetate) and wash it with a weak aqueous base (e.g., sodium bicarbonate solution). The deprotonated this compound will move to the aqueous layer, leaving non-acidic impurities behind in the organic layer. Subsequently, re-acidifying the aqueous layer will precipitate the purified product. This is a powerful technique for removing non-polar and neutral impurities.
Part 2: In-Depth Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Failure to Crystallize During Recrystallization | 1. Too much solvent was used. The solution is not supersaturated upon cooling.[9] 2. High impurity load. Impurities are inhibiting crystal lattice formation. 3. Cooling too rapidly. This leads to precipitation or "oiling out" rather than crystal growth.[9] | 1. Boil off a portion of the solvent to concentrate the solution and attempt to cool again. 2. Purify the material first by column chromatography to remove the bulk of impurities. 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also help. |
| Multiple Spots on TLC After Purification | 1. Co-eluting impurity. An impurity has a similar polarity to the product and is not fully separated by the chosen chromatography solvent system. 2. Product degradation on silica. The compound may be unstable on the acidic surface of standard silica gel. | 1. Optimize the chromatography. Try a different solvent system (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol). Using a less polar solvent system in greater volume can improve separation. 2. Consider using a different stationary phase like neutral or basic alumina, or a modified silica gel (e.g., NH2-modified).[10] Alternatively, work quickly and avoid leaving the compound on the column for extended periods. |
| Low Recovery from Column Chromatography | 1. Product is highly retained on the column. The eluent system is not polar enough to effectively move the product. 2. Irreversible adsorption or degradation on the stationary phase. | 1. Gradually increase the polarity of your eluent system. 2. If degradation is suspected, switch to a more inert stationary phase as mentioned above. Ensure your crude material is fully dissolved and properly loaded onto the column; precipitation at the origin can cause streaking and poor recovery. |
| Product Discolors (e.g., turns pink/brown) Over Time | Oxidation. The phenolic hydroxyl group is susceptible to air oxidation, which is often catalyzed by trace metals or light. | Store the purified solid in a sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and protect it from light by using an amber vial. Refrigeration can also slow the degradation process. |
Part 3: Experimental Workflows & Protocols
Workflow 1: General Purification Strategy
The choice of purification method depends on the initial purity of your crude product. A simple Thin-Layer Chromatography (TLC) analysis can guide your decision.
Caption: Decision workflow for purifying this compound.
Protocol 1: Flash Column Chromatography
This protocol is ideal for purifying crude material with significant impurities (Purity <90%).
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[10] More polar compounds interact more strongly with the silica and elute later. This compound is moderately polar.
Materials:
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc)
-
Glass column, flasks, and TLC plates
Step-by-Step Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test solvent mixtures of Hexane:EtOAc. A good system will give your product an Rf value of ~0.25-0.35. A common starting point is 7:3 Hexane:EtOAc.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method, which generally gives better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent (9:1 Hexane:EtOAc).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 Hexane:EtOAc) to elute your product.
-
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified, but likely still amorphous, product.
Protocol 2: Recrystallization
This is the final step to obtain a high-purity, crystalline solid.[7]
Principle: Recrystallization relies on the difference in solubility of a compound in a hot versus a cold solvent.[8] An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain soluble at all temperatures.
Solvent Selection: Finding the right solvent is key.[11] A mixed solvent system often provides the best results for this compound.
| Solvent System | Suitability | Rationale |
| Toluene | Good | The aromatic nature of toluene has good affinity for the tetralone core, while the polarity is suitable for the hydroxyl group at high temperatures. |
| Ethanol/Water | Good | Dissolve in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. The water acts as an anti-solvent.[8] |
| Ethyl Acetate/Hexane | Excellent | Dissolve in a minimum of hot ethyl acetate, then add warm hexane until turbidity persists. Hexane reduces the overall polarity, forcing the more polar product to crystallize upon cooling. |
Step-by-Step Procedure:
-
Dissolution: Place the chromatographically purified product in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., Ethyl Acetate) and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a fluted filter paper to remove them.
-
Induce Crystallization: Add the anti-solvent (e.g., Hexane) dropwise to the hot solution until it turns slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Undisturbed cooling is crucial for the formation of large, pure crystals.[9]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization). Dry the crystals under vacuum to remove all residual solvent.
References
-
Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit - Semantic Scholar. [Link]
-
Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. - IJSDR. [Link]
-
Synthesis of 8-Methoxy-1-Tetralone - Canadian Center of Science and Education. [Link]
-
Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones - Arkat USA. [Link]
-
Recrystallization and Crystallization - University of Rochester. [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Condensation of 2-Naphthol and Naphthalenediols with o-Dichlorobenzene in the Presence of Aluminum Halides - J-Stage. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]
-
A New, Simple Procedure For The Preparation of 8-Methoxy-2-Tetralone. - Scribd. [Link]
-
General synthesis of 8-aryl-2-tetralones - PubMed. [Link]
-
2-Tetralone - Wikipedia. [Link]
-
α-TETRALONE - Organic Syntheses Procedure. [Link]
-
CHEMICAL STABILITY OF DRUGS - IIP Series. [Link]
-
The stability and degradation products of polyhydroxy flavonols in boiling water - PubMed. [Link]
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. [Link]
-
Synthesis of (-)-5-hydroxy-2-(N-propylamino)tetralin. [Link]
- CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google P
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- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccsenet.org [ccsenet.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. iipseries.org [iipseries.org]
- 6. The stability and degradation products of polyhydroxy flavonols in boiling water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 8-Hydroxy-2-Tetralone
Welcome to the technical support center for the synthesis of 8-Hydroxy-2-tetralone. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important intermediate. Here, we address common challenges, with a focus on troubleshooting side reactions to improve yield and purity.
I. Troubleshooting Guide: Side Reactions
This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues encountered during the synthesis of this compound, particularly when starting from 8-methoxy-2-tetralone.
Question 1: My final product is a mixture containing a significant amount of a non-polar impurity. What could this be and how can I avoid it?
Answer:
A common non-polar impurity is the fully reduced product, 8-methoxytetralin. This side reaction is particularly prevalent during the demethylation of 8-methoxy-2-tetralone using methods that can also reduce the ketone, such as certain hydride reagents or harsh catalytic hydrogenation conditions.
Causality:
The primary cause is the over-reduction of the ketone functionality. This can be exacerbated by:
-
Excess of reducing agent: Using a stoichiometric excess of a powerful reducing agent.
-
Prolonged reaction times or high temperatures: These conditions can drive the reaction beyond the desired demethylation to include ketone reduction.
-
Catalyst activity: Highly active hydrogenation catalysts can promote the reduction of both the aromatic ring and the ketone.
Troubleshooting Protocol:
-
Reagent Selection: For demethylation, prioritize reagents with high selectivity for cleaving aryl methyl ethers over ketone reduction. Boron tribromide (BBr₃) is a classic choice, although it requires careful handling.[1] Another option is using a mixture of boron trifluoride etherate and acetic anhydride, which has been shown to cleave steroidal methyl ethers.[2]
-
Stoichiometry Control: Carefully control the stoichiometry of the demethylating agent. Use the minimum effective amount to avoid unwanted side reactions.
-
Temperature Management: Perform the demethylation at the lowest effective temperature. For BBr₃, reactions are often initiated at low temperatures (-78°C to 0°C) and allowed to warm gradually.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction as soon as the starting material is consumed, preventing over-reduction.
Question 2: I am observing the formation of a colored impurity that is difficult to remove by standard chromatography. What might this be?
Answer:
A colored impurity often suggests the formation of aromatized byproducts, such as a substituted naphthalene derivative. This can occur under harsh acidic or basic conditions, particularly at elevated temperatures, leading to dehydration and subsequent oxidation.
Causality:
The driving force for this side reaction is the formation of a stable aromatic system. Conditions that favor this include:
-
Strongly acidic or basic media: These can catalyze elimination reactions.
-
High temperatures: Provide the activation energy for dehydration and aromatization.
-
Presence of oxidizing agents: Even atmospheric oxygen can contribute to the oxidation of intermediates.
Troubleshooting Protocol:
-
pH Control: Maintain the reaction pH within a range that minimizes acid- or base-catalyzed elimination. If using strong acids or bases, consider using a milder reagent or a buffered system.
-
Temperature Regulation: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
-
Purification Strategy: If the impurity does form, consider alternative purification techniques such as recrystallization or preparative HPLC, which may provide better separation than standard column chromatography.
Question 3: My yield is consistently low, and I suspect incomplete conversion of my starting material, 8-methoxy-2-tetralone. How can I improve this?
Answer:
Low yields due to incomplete conversion are a common issue, often stemming from suboptimal reaction conditions or reagent deactivation.
Causality:
-
Insufficient Reagent: The demethylating agent may be consumed by trace amounts of water or other protic impurities in the solvent or on the glassware.
-
Reagent Decomposition: Some demethylating agents are sensitive to moisture and can decompose before reacting with the substrate.
-
Steric Hindrance: The methoxy group at the 8-position is sterically hindered, which can slow down the reaction rate.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under strictly anhydrous conditions. Use freshly distilled, dry solvents.
-
Reagent Quality: Use a fresh, high-quality demethylating agent. If using a solution of a reagent like BBr₃, ensure it has been properly stored to prevent decomposition.[1]
-
Reaction Time and Temperature: Gradually increase the reaction time and/or temperature while carefully monitoring for the formation of side products.
-
Alternative Reagents: Consider using alternative demethylation methods. For example, 47% hydrobromic acid can be an effective reagent, often used at elevated temperatures.[1]
II. Frequently Asked Questions (FAQs)
What is the most common synthetic route to this compound?
A prevalent synthetic pathway involves the demethylation of 8-methoxy-2-tetralone.[3] The precursor, 8-methoxy-2-tetralone, can be synthesized through various methods, including those starting from 2-bromophenylacetic acid.[3]
Can I use Birch reduction to synthesize a precursor to this compound?
The Birch reduction is a powerful method for the 1,4-reduction of aromatic rings to produce unconjugated cyclohexadienes.[4][5] While not a direct route to this compound, it is a key step in the synthesis of related structures. The regioselectivity of the Birch reduction is influenced by the substituents on the aromatic ring.[6] For electron-donating groups like methoxy, the reduction occurs to give a product with the maximum number of substituents on the remaining double bonds.
Are there any specific safety precautions I should take during the synthesis?
Yes, several safety precautions are crucial:
-
Boron Tribromide (BBr₃): This reagent is highly corrosive and reacts violently with water.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Strong Acids and Bases: Reagents like hydrobromic acid and sodium hydroxide are corrosive. Handle them with care and appropriate PPE.
-
Anhydrous Conditions: When working with moisture-sensitive reagents, ensure all glassware is flame-dried or oven-dried and that reactions are conducted under an inert atmosphere.
How can I effectively purify the final this compound product?
Purification can typically be achieved through a combination of techniques:
-
Extraction: After quenching the reaction, an aqueous workup followed by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) is a standard first step.[3]
-
Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from non-polar impurities and polar byproducts. A gradient elution system of hexanes and ethyl acetate is commonly used.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system (e.g., petroleum ether) can significantly improve purity.[3]
-
Kugelrohr Distillation: For liquid products, Kugelrohr distillation can be an effective purification method.[3]
III. Experimental Protocol: Demethylation of 8-Methoxy-2-tetralone with BBr₃
This protocol provides a step-by-step method for the demethylation of 8-methoxy-2-tetralone to yield this compound.
Materials:
-
8-methoxy-2-tetralone
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 8-methoxy-2-tetralone (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of BBr₃: Slowly add the 1.0 M solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise via syringe. Maintain the temperature at 0°C during the addition.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Be cautious as gas evolution (CO₂) will occur.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
IV. Visualizing Reaction Pathways
Main Reaction and Side Reaction Pathways
The following diagram illustrates the desired demethylation pathway and a common side reaction, over-reduction.
Caption: Desired demethylation and a potential over-reduction side reaction.
Troubleshooting Logic Flow
This diagram outlines a logical flow for troubleshooting common issues in the synthesis.
Caption: A logical approach to diagnosing and solving synthesis problems.
V. Data Summary
| Issue | Probable Cause | Key Parameters to Control | Expected Outcome of Troubleshooting |
| Non-polar Impurity | Over-reduction of ketone | Reagent type, stoichiometry, temperature | Increased purity, reduced byproduct |
| Colored Impurity | Aromatization | pH, temperature, atmosphere | Cleaner reaction profile, improved color |
| Low Yield | Incomplete conversion | Anhydrous conditions, reagent quality | Higher conversion rate, improved yield |
VI. References
-
NROChemistry. Birch Reduction: Mechanism & Examples. [Link]
-
L.S.College, Muzaffarpur. (2020-07-07). Birch reduction. [Link]
-
Vera, W., et al. (2000). Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride. Tetrahedron Letters, 41(15), 2731-2734. [Link]
-
Organic Chemistry Tutor. Birch Reduction. [Link]
-
Wikipedia. Birch reduction. [Link]
-
Wikipedia. Robinson annulation. [Link]
-
Organic Chemistry Portal. Birch Reduction. [Link]
-
McMurry, J. (2020). 23.12 The Robinson Annulation Reaction. In Organic Chemistry (10th ed.). Cengage Learning. [Link]
-
J&K Scientific LLC. Robinson Annulation. [Link]
-
Cabrera, A., & Banerjee, A. K. (1995). A New, Simple Procedure for the Preparation of 8-Methoxy-2-Tetralone. Synthetic Communications, 25(16), 2451-2455. [Link]
-
Chemistry LibreTexts. (2024-07-30). 23.13: The Robinson Annulation Reaction. [Link]
-
ResearchGate. Robinson Annulation. [Link]
-
Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. Canadian Chemical Transactions, 12(2), 1-10. [Link]
-
Estevez, J. C., et al. (2006). General synthesis of 8-aryl-2-tetralones. The Journal of Organic Chemistry, 71(13), 4956-4964. [Link]
-
Organic Chemistry Portal. Tetralone synthesis. [Link]
-
Putala, M., et al. (2008). Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. ARKIVOC, 2008(8), 225-241. [Link]
-
Organic Syntheses. 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. [Link]
-
International Journal of Scientific Development and Research. (2024). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. IJSDR, 9(7). [Link]
-
PubChem. 8-Methoxy-2-tetralone. [Link]
-
Banerjee, A. K., et al. (2010). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. Journal of Chemical Research, 2010(9), 522-524. [Link]
-
Google Patents. US3829498A - Process for preparing 5-hydroxy-1-tetralone.
-
ResearchGate. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. [Link]
-
Chem-Station Int. Ed. (2024-01-15). O-Demethylation. [Link]
-
Organic Syntheses. α-TETRALONE. [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
Sources
Technical Support Center: Scaling Up 8-Hydroxy-2-tetralone Production
Welcome to the technical support center for the synthesis and scale-up of 8-Hydroxy-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section provides in-depth solutions to specific problems that may arise during the multi-step synthesis and purification of this compound on a larger scale.
Issue 1: Low Yield in the Friedel-Crafts Acylation/Cyclization Step
Question: We are experiencing a significant drop in yield for the initial Friedel-Crafts acylation/cyclization to form the tetralone ring system when moving from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?
Answer: This is a common issue when scaling up electrophilic aromatic substitution reactions. The primary culprits are often related to mass and heat transfer, as well as reagent addition.[1][2]
Potential Causes and Solutions:
-
Inefficient Mixing and "Hot Spots": On a larger scale, inefficient stirring can lead to localized areas of high catalyst concentration and temperature (hot spots), promoting side reactions and decomposition.[1][3]
-
Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade or anchor) to ensure vigorous and homogenous mixing. For larger reactors, consider installing baffles to improve turbulence.
-
-
Slow Reagent Addition: The rate of addition of the acylating agent or Lewis acid catalyst is critical. Adding it too quickly can lead to an uncontrolled exotherm and the formation of byproducts.
-
Solution: Use a syringe pump or an addition funnel for controlled, dropwise addition of the reagents. Monitor the internal reaction temperature closely and adjust the addition rate to maintain the optimal temperature range.
-
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. On a larger scale, there is a greater surface area and longer reaction times, increasing the risk of exposure to atmospheric moisture.
-
Solution: Ensure all glassware is rigorously dried, and the reaction is conducted under a positive pressure of an inert gas (e.g., nitrogen or argon). Use fresh, high-purity Lewis acid.
-
Workflow for Optimizing Friedel-Crafts Acylation:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Issue 2: Incomplete Demethylation of 8-Methoxy-2-tetralone
Question: We are struggling to achieve complete demethylation of 8-methoxy-2-tetralone to this compound at a 50g scale using BBr₃. The reaction seems to stall, leaving a significant amount of starting material.
Answer: Incomplete demethylation is a frequent hurdle. The effectiveness of boron tribromide (BBr₃) and other demethylating agents can be highly dependent on reaction conditions, which become more challenging to control at scale.
Potential Causes and Solutions:
-
Stoichiometry of the Demethylating Agent: On a larger scale, minor inaccuracies in weighing or dispensing can lead to an insufficient amount of the demethylating agent. Additionally, some of the reagent may be quenched by trace amounts of water.
-
Solution: Use a slight excess of the demethylating agent (e.g., 1.1-1.2 equivalents of BBr₃). Ensure the starting material is completely dry before beginning the reaction.
-
-
Reaction Temperature and Time: Demethylation reactions often require specific temperature profiles. In larger vessels, achieving and maintaining a uniform temperature can be difficult.[1]
-
Solution: Use a reactor with a jacketed cooling/heating system for precise temperature control. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time if necessary.
-
-
Formation of Boron Complexes: The product, this compound, can form a stable complex with the boron-containing byproducts, which may inhibit further reaction.
-
Solution: A proper workup procedure is crucial. Quenching the reaction with methanol can help to break up these complexes by forming volatile trimethyl borate.
-
| Parameter | Bench Scale (1g) | Pilot Scale (50g) | Troubleshooting Action |
| BBr₃ Equivalents | 1.05 | 1.05 (observed incomplete) | Increase to 1.1-1.2 equivalents. |
| Temperature | -78°C to RT | -78°C to RT (potential gradient) | Use a jacketed reactor for uniform cooling. |
| Reaction Time | 2 hours | 4 hours (stalled) | Monitor by TLC/HPLC and extend as needed. |
| Workup | Water quench | Water quench | Consider a methanol quench before water addition. |
Table 1: Comparison of demethylation parameters and troubleshooting actions.
Issue 3: Purification Challenges and Impurity Profile
Question: After scaling up, we are observing new, unidentified impurities in our final this compound product. Column chromatography is becoming impractical for the quantities we are producing.
Answer: Changes in the impurity profile are a classic sign of scale-up issues.[1][2] At higher concentrations and longer reaction times, minor side reactions that were negligible at the bench scale can become significant. Relying solely on chromatography for large-scale purification is often unsustainable.
Potential Causes and Solutions:
-
Byproduct Formation: The specific impurities will depend on the synthetic route. For instance, in a Friedel-Crafts reaction, regioisomers may form. During demethylation, over-reaction or side reactions with other functional groups can occur.
-
Solution: The first step is to identify the impurities using techniques like LC-MS and NMR. Understanding the structure of the byproduct can provide clues about its origin and how to prevent its formation.
-
-
Crystallization Difficulties: this compound may be difficult to crystallize, especially in the presence of impurities that can inhibit crystal growth.
-
Solution: Develop a robust crystallization procedure. This involves screening various solvent systems (e.g., toluene, ethyl acetate, heptane, and mixtures thereof). Seeding the solution with a small amount of pure product can also induce crystallization. Consider using an anti-solvent addition technique for better control over crystal size and purity.
-
Protocol for Developing a Scalable Crystallization Protocol:
-
Solubility Screening: Determine the solubility of the crude this compound in a range of solvents at room temperature and at elevated temperatures.
-
Solvent System Selection: Choose a solvent in which the product has high solubility at higher temperatures and low solubility at lower temperatures.
-
Cooling Crystallization: Dissolve the crude product in the chosen solvent at an elevated temperature to achieve a saturated solution. Cool the solution slowly and in a controlled manner to induce crystallization.
-
Anti-Solvent Crystallization: Dissolve the crude product in a solvent in which it is freely soluble. Slowly add an "anti-solvent" in which the product is insoluble to induce precipitation.
-
Isolation and Drying: Isolate the purified crystals by filtration and wash with a small amount of cold solvent. Dry the product under vacuum.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The main safety concerns include:
-
Handling of Pyrophoric and Corrosive Reagents: Reagents like BBr₃ and AlCl₃ are highly reactive and corrosive. Ensure appropriate personal protective equipment (PPE) is worn and that procedures are in place for handling spills.
-
Exothermic Reactions: The Friedel-Crafts acylation and quenching of demethylation reactions can be highly exothermic. A runaway reaction is a significant risk at scale.[1] A well-maintained and calibrated reactor with an efficient cooling system is essential.
-
Solvent Handling: Large quantities of flammable organic solvents are used. Work in a well-ventilated area, use intrinsically safe equipment, and ground all equipment to prevent static discharge.
Q2: Our synthesis involves a Birch reduction. What are the key challenges in scaling up this reaction?
A2: The Birch reduction, which might be used in alternative syntheses of the tetralone core, presents unique scale-up challenges.[4][5][6]
-
Handling of Liquid Ammonia and Alkali Metals: These are hazardous materials requiring specialized equipment and handling procedures.
-
Temperature Control: The reaction is typically run at low temperatures (-78°C), which can be difficult and energy-intensive to maintain in large reactors.[7]
-
Quenching: The quenching of excess alkali metal is highly exothermic and can generate flammable hydrogen gas. This step must be carefully controlled.
Caption: Key challenges in scaling up common synthetic reactions for tetralones.
Q3: Can we use a different demethylating agent instead of BBr₃ to avoid its hazards?
A3: Yes, several other demethylating agents can be considered, each with its own advantages and disadvantages.
-
HBr in Acetic Acid: A classic and cost-effective reagent. However, it often requires high temperatures, which can lead to side reactions.
-
Methionine in Methanesulfonic Acid: A milder, "green" alternative that can be effective, but may require longer reaction times.
-
Boron Trichloride (BCl₃): Can be a suitable alternative to BBr₃, but it is also a hazardous gas. The choice of reagent will depend on the specific substrate, desired reaction conditions, and available equipment. A thorough literature search and small-scale trials are recommended before implementing a change at scale.[8]
Q4: How critical is the quality of the starting materials for a successful scale-up?
A4: The quality of starting materials is paramount. Impurities in the initial substrates can be carried through the synthesis and may even inhibit certain reaction steps. At scale, the absolute quantity of these impurities becomes significant, complicating purification and potentially affecting the final product's quality and yield.[1] Always use reagents from reputable suppliers and consider re-analyzing them in-house before use in a large-scale campaign.
References
-
Baran, P. S. (n.d.). The Birch Reduction. Baran Lab. Retrieved from [Link]
- Labadie, G. R., Cravero, R. M., & Gonzalez-Sierra, M. (2007). Studies of Birch Reductive Alkylation of Substituted α-Tetralones.
- Schultz, A. G. (1995). The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products. Tetrahedron, 51(13), 3765-3782.
- Lee, S., Frescas, S. P., & Nichols, D. E. (1995). A New, Simple Procedure for the Preparation of 8-Methoxy-2-Tetralone.
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
- Donohoe, T. J., Garg, R., & Stevenson, C. A. (1996). Propects for Stereocontrol in the Reduction of Aromatic Compounds. Tetrahedron: Asymmetry, 7(2), 317-344.
- Nelson, N. A., Fassnacht, J. H., & Piper, J. U. (1961). The Stereospecific Total Synthesis of Dehydroabietic Acid. Journal of the American Chemical Society, 83(1), 206-213.
- Park, K. (2024). Drugs need to be formulated with scale-up in mind. Journal of Controlled Release, 374, 243-247.
- Cabrera, E. V., & Banerjee, A. K. (2010). A Simple Synthesis of 8-Methoxy-1-tetralone.
- Banerjee, A. K., Bedoya, L., Adheríana, M. E., Vera, W. J., Cabrera, E. V., & Karineyb, E. R. (2010). Transformation of 5-methoxy-1-tetralone into 8-methoxy-1-tetralone. Journal of Chemical Research, 2010(9), 522-524.
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
-
Shaw, G. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Retrieved from [Link]
- Narayanaswamy, R., & Sulochana, N. (2000). Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride. Tetrahedron Letters, 41(12), 1969-1972.
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. rushim.ru [rushim.ru]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-Hydroxy-2-tetralone
Welcome to the technical support guide for the purification of 8-Hydroxy-2-tetralone. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable synthetic intermediate from complex reaction mixtures. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.
Section 1: Initial Assessment and Purification Strategy
Before attempting any purification, a thorough understanding of your crude material is paramount. The initial characterization will dictate the most efficient and effective purification path, saving valuable time and material.
Frequently Asked Questions (FAQs): Compound Properties & Stability
Q1: What are the key physical properties of this compound that influence its purification?
A1: this compound is a solid at room temperature with a relatively high boiling point of 333.6°C at 760 mmHg, attributed to intermolecular hydrogen bonding from its hydroxyl group and π-π interactions from the aromatic system[1]. Its flash point is 141.8°C, indicating moderate thermal stability[1]. The phenolic hydroxyl group imparts weak acidity, which can be exploited in certain extraction or chromatography scenarios. Its solubility is poor in water but good in polar organic solvents like ethanol, DMSO, and acetone[2]. Understanding these properties is crucial for selecting appropriate solvents for chromatography and recrystallization.
Q2: How stable is this compound during purification? Am I at risk of degradation?
A2: The compound has moderate thermal stability, but prolonged exposure to high temperatures should be avoided[1]. The primary stability concerns arise from its functional groups. The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, especially under basic conditions or in the presence of certain metals, potentially forming colored quinone-type impurities[3]. The ketone functionality can be susceptible to rearrangement or decomposition at very high temperatures[1]. Furthermore, like many phenols, it can undergo oxidative degradation[3]. Therefore, it is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during prolonged heating, and to use purified, peroxide-free solvents.
Q3: My crude reaction mixture is a complex tar. How do I begin to analyze it before choosing a purification method?
A3: A multi-faceted analytical approach is essential for complex mixtures.
-
Thin-Layer Chromatography (TLC): This is the first and most crucial step. Use it to estimate the number of components, their relative polarities, and to screen for an effective mobile phase for column chromatography.[4][5] Test various solvent systems of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative view, an initial HPLC analysis of the crude material can reveal the purity profile and the relative retention times of impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR can help identify major byproducts, unreacted starting materials, and provide a rough estimate of the target compound's percentage in the mixture.
Workflow: Selecting Your Purification Strategy
The choice between column chromatography and recrystallization depends on the nature and quantity of impurities. This decision tree outlines a logical approach to selecting the optimal method.
Caption: Decision tree for selecting the primary purification method.
Section 2: Purification by Flash Column Chromatography
Flash column chromatography is the most common method for purifying reaction mixtures when impurities have different polarities than the desired product.[4][8] It is particularly useful for removing byproducts and unreacted starting materials.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis & Solvent Selection:
-
Develop a TLC plate of the crude mixture in various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
The ideal solvent system should provide a Retention Factor (Rf) of 0.25-0.35 for this compound. This Rf value typically ensures good separation without requiring an excessive volume of eluent.
-
-
Column Packing (Dry Packing Method):
-
Secure a glass column vertically and add a small plug of cotton, followed by a thin layer of sand.
-
Pour the required amount of silica gel (Merck 60, 40-63 µm is standard) as a dry powder into the column.[9] A general rule is to use 50-100 g of silica per 1 g of crude material.
-
Gently tap the column to ensure even packing and add another layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel or Celite™ to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the prepared column. This technique prevents band broadening and improves separation compared to liquid loading.
-
-
Elution and Fraction Collection:
-
Carefully add the pre-selected eluent to the column.
-
Apply positive pressure (air or nitrogen) to achieve a solvent flow rate of approximately 2 inches (5 cm) per minute.[8]
-
Collect fractions in test tubes or vials. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light and/or with a suitable stain (e.g., permanganate).
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[8]
-
Data Presentation: Recommended Solvent Systems
| Polarity | Non-Polar Solvent | Polar Solvent | Typical Ratio (v/v) | Notes |
| Low | Hexane | Ethyl Acetate | 9:1 to 7:3 | A good starting point for many tetralone derivatives[10]. |
| Medium | Dichloromethane | Methanol | 99:1 to 95:5 | Useful if the compound has poor solubility in ethyl acetate. |
| Medium | Toluene | Acetone | 9:1 to 8:2 | Can provide different selectivity compared to ester-based systems. |
| High | Ethyl Acetate | Methanol | 100:0 to 98:2 | For separating very polar impurities. |
Troubleshooting Guide: Column Chromatography
Q4: My spots are streaking on the TLC plate and the column. What's causing this?
A4: Streaking is often caused by compound overloading, poor solubility in the eluent, or strong interactions with the stationary phase. The phenolic -OH group in this compound can interact strongly with the acidic silica gel.
-
Solution 1 (Acidity): Add 0.5-1% triethylamine or acetic acid to your eluent. Triethylamine will neutralize acidic sites on the silica, preventing tailing of basic compounds. Acetic acid can help if your compound is acidic and improves its elution profile.
-
Solution 2 (Solubility): Ensure your chosen eluent can adequately solubilize the compound. If streaking persists, you may need to switch to a more polar solvent system or a different stationary phase (e.g., alumina).
-
Solution 3 (Concentration): Ensure your initial sample spot on the TLC plate is not too concentrated. For the column, use the dry loading method to avoid applying a concentrated band at the origin.
Q5: The separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve it?
A5: Poor separation indicates that the chosen solvent system does not have sufficient selectivity for the two compounds.
-
Solution 1 (Solvent Tuning): Change the composition of the polar solvent. For example, if you are using Hexane/Ethyl Acetate, try switching to Hexane/Dichloromethane or Hexane/Acetone. Different solvents interact with your compounds in unique ways, which can often resolve overlapping spots.
-
Solution 2 (Gradient Elution): Instead of using a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity during the run. This can help sharpen the band of your target compound while eluting more retained impurities later.[8]
-
Solution 3 (Finer Silica): Using a smaller particle size silica gel can increase the number of theoretical plates and improve separation, although it will require higher pressure.
Q6: My yield is very low after the column. Where did my product go?
A6: Low recovery can be due to irreversible adsorption onto the silica gel or decomposition.
-
Solution 1 (Decomposition): this compound can be sensitive to the acidic nature of silica. If you suspect decomposition, try using deactivated silica gel (e.g., silica treated with triethylamine) or switch to a less acidic stationary phase like neutral alumina.
-
Solution 2 (Irreversible Adsorption): The compound may be too polar for the chosen eluent and remains on the column. After your initial elution, try flushing the column with a much more polar solvent (e.g., 10% Methanol in Ethyl Acetate) to see if the missing product elutes.
Section 3: Purification by Recrystallization
Recrystallization is a powerful purification technique for solids that can yield material of very high purity, often exceeding what is achievable by chromatography.[11] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[12]
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
The ideal solvent should dissolve this compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
Test small amounts of your material in various solvents (see table below) to find a suitable candidate. Place a few milligrams of the solid in a test tube, add a few drops of solvent, and heat. If it dissolves, cool to see if crystals form.[13]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask.
-
Heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point. Avoid adding a large excess of solvent, as this will reduce your yield.[13]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities (like dust, catalysts, or insoluble byproducts) are present in the hot solution, they must be removed by filtering the hot solution through a pre-warmed funnel with fluted filter paper. This step must be done quickly to prevent premature crystallization in the funnel.[13]
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the recovery of the crystals.[13]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Properties & Use Cases |
| Toluene | 111 | Good for aromatic compounds. Can form well-defined crystals. |
| Ethanol | 78 | A polar protic solvent, often effective for compounds with hydroxyl groups. |
| Ethyl Acetate | 77 | A moderately polar solvent, often used in combination with a non-polar co-solvent. |
| Hexane / Ethyl Acetate | 69 / 77 | A two-solvent system. Dissolve in hot ethyl acetate, then add hot hexane until cloudy. Re-heat to clarify and cool slowly.[14] |
| Water | 100 | Unlikely to be a good single solvent due to the low polarity of the tetralone backbone, but could be used as an anti-solvent.[14] |
Troubleshooting Guide: Recrystallization
Q7: My compound "oiled out" instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or if the concentration is too high.
-
Solution 1 (Re-heat and Dilute): Re-heat the solution until the oil redissolves. Add a bit more solvent to lower the saturation point. Let it cool more slowly.
-
Solution 2 (Slower Cooling): Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very slow cooling rate.
-
Solution 3 (Change Solvent): The boiling point of your solvent may be too high. Choose a lower-boiling solvent.
Q8: I've cooled my solution, even in an ice bath, but no crystals have formed.
A8: This is a common problem, usually caused by using too much solvent or the solution being too clean (lacking nucleation sites).[13]
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for nucleation.
-
Solution 2 (Seeding): If you have a tiny crystal of pure product, add it to the solution. This "seed crystal" will act as a template for crystal growth.
-
Solution 3 (Reduce Solvent Volume): Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, allow it to cool again.
Q9: My final product is colored, but I expected a white or colorless solid. How do I remove the color?
A9: Colored impurities are often highly conjugated organic molecules.
-
Solution: During the dissolution step (Step 2 of the protocol), after the solid has dissolved in the hot solvent, add a very small amount (e.g., a spatula tip) of activated charcoal. The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes, and then perform a hot filtration (Step 3) to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
References
-
SlidePlayer. Analytical methods. [Link]
-
ResearchGate. (2010). ChemInform Abstract: A Simple Synthesis of 8-Methoxy-1-tetralone. [Link]
-
Heinonen, J., & Sainio, T. (2020). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. Separation and Purification Technology, 236, 116285. [Link]
-
Fuller, R. W., & Perry, K. W. (1988). Determination of brain concentrations of 8-hydroxy-2-(di-n-propylamino)tetralin by liquid chromatography with electrochemical detection. Journal of Pharmacological Methods, 20(4), 325-336. [Link]
-
University of California, Davis. Recrystallization and Crystallization. [Link]
-
Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Arkat USA. (2009). Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. [Link]
-
Senzer, B. D., et al. (2023). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 100, 276-302. [Link]
-
Koltunov, K. Y., et al. (2007). Condensation of 2-Naphthol and Naphthalenediols with o-Dichlorobenzene in the Presence of Aluminum Halides. Chemical and Pharmaceutical Bulletin, 55(10), 1461-1465. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
International Journal of Scientific Development and Research. (2019). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. [Link]
-
Roy, J. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Young Pharmacists, 3(2), 167-175. [Link]
Sources
- 1. Buy this compound | 53568-05-1 [smolecule.com]
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- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. ijsdr.org [ijsdr.org]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. hovione.com [hovione.com]
- 8. orgsyn.org [orgsyn.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Yield in 8-Hydroxy-2-tetralone Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 8-Hydroxy-2-tetralone, a critical intermediate in various synthetic pathways. Achieving a high yield of this compound can be challenging, often due to complexities in the final deprotection step or the formation of the tetralone core itself. This document is structured to provide direct, actionable solutions to specific experimental problems in a comprehensive question-and-answer format.
Troubleshooting Guide: Diagnosis and Solutions
The most prevalent synthetic route to this compound involves the demethylation of its precursor, 8-methoxy-2-tetralone. Therefore, our primary focus will be on troubleshooting this critical transformation.
Question 1: My demethylation of 8-methoxy-2-tetralone is resulting in a very low yield or a complex mixture of products. What are the primary causes?
This is the most common challenge. Low yields in this step typically stem from three main areas: incomplete reaction, degradation of the starting material or product, and suboptimal choice of demethylating agent for your specific substrate and scale.
Root Causes & Corrective Actions:
-
Incomplete Reaction: The methyl ether of an electron-rich aromatic ring is notoriously stable.[1] Insufficiently powerful reagents or non-optimal reaction conditions will result in significant recovery of your starting material.
-
Solution: Monitor the reaction meticulously using Thin-Layer Chromatography (TLC) or LC-MS. If starting material persists, consider increasing the reaction time, temperature (within limits to avoid degradation), or the equivalents of the demethylating agent.
-
-
Product/Starting Material Degradation: Both the phenolic product and the tetralone core can be sensitive to the harsh conditions required for demethylation.
-
Solution: If you observe charring or the formation of multiple unidentifiable spots on your TLC plate, the reaction conditions are likely too aggressive. Consider switching to a milder demethylating reagent. For example, heating with strong protic acids like HBr can be effective but often requires high temperatures that lead to low functional group tolerance.[2] A superior alternative for many applications is Boron Tribromide (BBr₃).[2][3]
-
-
Suboptimal Reagent Choice: Not all demethylating agents are created equal. The choice depends on the functional groups present in your molecule and the desired reaction conditions.
Question 2: I'm using Boron Tribromide (BBr₃) for the demethylation, but my results are inconsistent. What specific issues should I be aware of?
BBr₃ is a powerful and widely used reagent for cleaving aryl methyl ethers, but it demands careful handling and specific reaction conditions to be effective.[1][3]
BBr₃-Specific Troubleshooting:
-
Moisture Sensitivity: BBr₃ reacts violently with water. Any moisture in your solvent or on your glassware will consume the reagent, leading to an incomplete reaction.
-
Action: Ensure all glassware is flame-dried or oven-dried immediately before use. Use a freshly opened bottle of BBr₃ or a recently titrated solution. Solvents, particularly dichloromethane (DCM), must be anhydrous.[2]
-
-
Stoichiometry: BBr₃ is a strong Lewis acid and can coordinate with the carbonyl group of the tetralone in addition to the methoxy ether. This requires the use of more than one equivalent of the reagent.
-
Action: Start with at least 1.5 to 2.0 equivalents of BBr₃. For complex substrates, you may need up to 3.0 equivalents. Perform a small-scale trial to determine the optimal stoichiometry.
-
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control its exothermicity and prevent side reactions, followed by slow warming to room temperature.[2]
-
Action: Maintain strict temperature control during the addition of BBr₃. Adding it at too high a temperature can lead to degradation. Conversely, if the reaction is not allowed to warm sufficiently, it may not go to completion.
-
-
Incomplete Workup: The initial product is an aryloxydibromoborane intermediate, which must be hydrolyzed to liberate the free phenol.[3]
-
Action: Quench the reaction carefully by slowly adding methanol, followed by water or an aqueous acid solution. Ensure the quenching and subsequent extraction steps are performed thoroughly to fully hydrolyze the boron complex and recover the phenolic product.
-
Question 3: My substrate is sensitive to the strongly acidic conditions of BBr₃ and HBr. What are some effective milder alternatives?
For substrates with acid-labile functional groups, several milder, often nucleophilic, methods can provide excellent yields.
-
Thiolates: Strong nucleophiles like sodium ethanethiolate (EtSNa) in a polar aprotic solvent such as DMF can effectively cleave methyl ethers via an Sₙ2 mechanism.[2]
-
Insight: This method avoids strongly acidic conditions. However, many simple thiols have a noxious odor. A more practical approach uses odorless long-chain thiols (e.g., dodecanethiol) with a base like sodium hydroxide, allowing for the in-situ generation of the thiolate.[4] These reactions are typically run at elevated temperatures.[2]
-
-
Iodocyclohexane in DMF: This reagent system generates a small amount of HI in situ, providing a milder alternative to heating with concentrated hydroiodic acid.[3][5]
-
Insight: This method has been used successfully for the demethylation of various aryl methyl ethers under reflux conditions and can be more selective than harsher acid-based methods.[5]
-
Question 4: My reaction appears complete by TLC, but my isolated yield after workup and purification is very low. Where could I be losing my product?
Significant product loss during post-reaction processing is a frequent and frustrating issue. The phenolic nature of this compound is key to understanding this problem.
-
Problem 1: Incomplete Extraction: As a phenol, your product is acidic. If the aqueous layer becomes basic during workup (e.g., from a sodium bicarbonate wash), the product will be deprotonated to the phenoxide salt, which is highly water-soluble.
-
Solution: After any basic wash, re-acidify the aqueous layer with dilute HCl to a pH of ~2 and perform an additional extraction with an organic solvent like ethyl acetate. This will recover any product that has partitioned into the aqueous phase as its salt.[6]
-
-
Problem 2: Degradation on Silica Gel: Phenols can sometimes streak or partially decompose on standard silica gel, especially if the silica is slightly acidic or if the chromatography is slow.
-
Solution: To minimize degradation, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column. Alternatively, running the column quickly can minimize contact time and reduce losses.
-
-
Problem 3: Inefficient Crystallization: If you are purifying by recrystallization, ensure you are using an appropriate solvent system and that you are allowing sufficient time at a low temperature for the product to fully crystallize. Check the mother liquor by TLC to see if a significant amount of product remains in solution.
Frequently Asked Questions (FAQs)
Q: How can I be sure my low yield isn't from the synthesis of the 8-methoxy-2-tetralone precursor? A: This is a critical point. If the precursor synthesis, often an intramolecular Friedel-Crafts acylation, is low-yielding, the final step will be as well. Common issues with Friedel-Crafts reactions include an inactive (moisture-exposed) Lewis acid catalyst, impure or wet reagents and solvents, and improper temperature control.[7][8] Always ensure the purity of your precursor by NMR and melting point before proceeding to the demethylation step.
Q: How do I confirm the identity and purity of my final this compound product? A: Use a combination of analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the structure (disappearance of the methoxy signal at ~3.8 ppm and appearance of a broad phenolic -OH signal). Mass spectrometry will confirm the molecular weight. A sharp melting point that corresponds to the literature value is a good indicator of purity.
Q: What are the recommended storage conditions for this compound? A: Phenols can be susceptible to air oxidation over time, which may result in discoloration (often turning pink or brown). For long-term storage, it is best to keep the solid product in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature (-20 °C). While some related hydroxy compounds show good stability, taking precautions is wise.[9]
Data Summary & Visualizations
Table 1: Comparison of Common Demethylation Reagents for 8-Methoxy-2-tetralone
| Reagent | Typical Conditions | Pros | Cons |
| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | High efficacy, relatively mild temperature | Highly moisture sensitive, can be unselective, requires stoichiometric amounts |
| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | Inexpensive, powerful | Harsh conditions, low functional group tolerance, high temperatures required |
| Sodium Ethanethiolate (EtSNa) | DMF, Reflux | Mild, non-acidic conditions | Foul odor of thiol, requires anhydrous polar aprotic solvent |
| Iodocyclohexane / DMF | DMF, Reflux | Milder than concentrated HI/HBr | Requires high temperature, can be slow |
Diagrams
Caption: General reaction scheme for the synthesis of this compound.
Caption: A troubleshooting workflow for diagnosing low yield issues.
Standard Experimental Protocol: Demethylation using Boron Tribromide
This protocol is a representative procedure and should be adapted based on the specific scale and substrate.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of dry argon or nitrogen.
-
Reaction Setup: Dissolve 8-methoxy-2-tetralone (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of Boron Tribromide (BBr₃, 1.5 - 2.0 eq) in anhydrous DCM dropwise via syringe over 15-20 minutes. The solution may change color.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC until all starting material is consumed.
-
Quenching: Cool the mixture to 0 °C in an ice bath. Very slowly and carefully, add methanol dropwise to quench the excess BBr₃. This will produce HBr gas, so ensure adequate ventilation in a fume hood.
-
Workup: Add water and stir vigorously for 15 minutes to hydrolyze the boron complex. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Extraction & Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
References
-
Wikipedia. Demethylation. [Link]
-
ResearchGate. Demethylating Reaction of Methyl Ethers. [Link]
-
ResearchGate. An efficient method for demethylation of aryl methyl ethers. [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]
-
PubMed. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. [Link]
-
PubMed. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored at room temperature. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. Demethylation - Wikipedia [en.wikipedia.org]
- 4. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Catalyst Selection and Troubleshooting for 8-Hydroxy-2-tetralone Synthesis
Welcome to the technical support center for the synthesis of 8-Hydroxy-2-tetralone. This guide is designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple procedural lists to explore the rationale behind catalyst selection, address common experimental failures, and provide robust, field-tested protocols. Our focus is on building a foundational understanding that empowers you to troubleshoot and optimize your synthetic route effectively.
The synthesis of this compound is not a trivial one-step process. Due to electronic and steric factors, direct functionalization is challenging. The most reliable and well-documented strategy involves a multi-step pathway starting from a readily available precursor, with the key transformations being a catalyzed carbon-oxygen bond formation and a final demethylation. This guide is structured around the most prevalent and successful of these routes: the synthesis via an 8-methoxy-2-tetralone intermediate.
Section 1: Recommended Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a four-stage process starting from 2-bromophenylacetic acid. This pathway involves an intramolecular Friedel-Crafts acylation, ketal protection, a critical copper-catalyzed methoxylation, and a final deprotection/demethylation sequence.
Caption: Overall synthetic workflow for this compound.
Section 2: FAQs - Catalyst and Reagent Selection
This section addresses the most common questions regarding the selection of catalysts and reagents for the key steps of the synthesis.
Q1: What is the most reliable overall strategy for synthesizing this compound?
A: The most dependable route proceeds through the synthesis of 8-methoxy-2-tetralone from 2-bromophenylacetic acid, followed by demethylation.[1][2] This strategy circumvents the difficulties of direct hydroxylation and leverages a robust copper-catalyzed methoxylation reaction on an aryl bromide precursor.[1] The starting material, 2-bromophenylacetic acid, is commercially available, making this a practical and scalable approach.[1]
Q2: Which catalyst is recommended for the key methoxylation step to form the 8-methoxy-2-tetralone precursor?
A: Copper(I) bromide (CuBr) is the catalyst of choice for this transformation.[1][2] This is a nucleophilic aromatic substitution (SNAr) reaction, specifically a copper-catalyzed Ullmann-type condensation, which facilitates the displacement of the aryl bromide with a methoxide anion. This method is particularly effective for unactivated aryl bromides where traditional SNAr reactions would fail.[1]
Q3: Are co-catalysts or specific conditions required for the copper-catalyzed methoxylation?
A: Yes, the conditions are critical for success. The reaction requires a high concentration (e.g., 3 to 5 M) of sodium methoxide in methanol.[1] Crucially, an ester co-catalyst, such as ethyl acetate , is reported to be essential.[1][2] It is believed to prevent the precipitation of copper(I) methoxide, thus keeping the active catalyst in the solution phase and ensuring high conversion.[1] The reaction is typically run at reflux for several hours.[1][2]
Q4: What are the best reagents for the final demethylation step to yield this compound?
A: The choice of demethylating agent depends on the scale of the reaction and tolerance of other functional groups. The most common and effective reagents are Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) . BBr₃ is highly effective but requires stringent anhydrous conditions and careful handling. HBr is a more classical and cost-effective choice, often used in aqueous acetic acid.
Q5: What catalyst is used for the initial cyclization to form the tetralone ring?
A: The initial formation of the 8-bromo-2-tetralone ring from 2-bromophenylacetic acid is an intramolecular Friedel-Crafts acylation.[2] This reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being a standard and effective choice.[3] The process first involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]
Section 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section provides a systematic approach to diagnosing and solving common experimental issues.
| Problem | Possible Cause | Recommended Solution |
| 1. Low yield during copper-catalyzed methoxylation. | Precipitation of active catalyst. Copper(I) methoxide has low solubility in methanol.[1] | Ensure addition of ethyl acetate co-catalyst. Use approximately 0.4-0.5 equivalents of ethyl acetate relative to the aryl bromide to maintain catalyst solubility.[1][2] |
| Insufficiently concentrated base. The reaction requires a high concentration of the methoxide nucleophile. | Use a commercial 5 M solution of sodium methoxide in methanol or prepare one carefully. Do not use dilute solutions.[1] | |
| Poor quality of CuBr. The catalyst can oxidize over time. | Use a fresh bottle of high-purity CuBr. It should be off-white; a significant green or blue tint indicates oxidation. | |
| 2. Incomplete demethylation of 8-methoxy-2-tetralone. | Insufficient demethylating agent. The reagent can be consumed by trace amounts of water. | Use a molar excess of the demethylating agent (e.g., 2-3 equivalents of BBr₃). Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). |
| Reaction time or temperature is too low. | Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or gently warming the mixture if using BBr₃ (e.g., from -78°C to 0°C or RT). | |
| 3. Formation of polymeric byproducts during Friedel-Crafts cyclization. | Reaction temperature is too high. Friedel-Crafts acylations can be highly exothermic. | Maintain strict temperature control. Add the aluminum chloride portion-wise to the cooled solution of the acid chloride, ensuring the internal temperature does not rise excessively.[3] |
| Incorrect stoichiometry. An excess of Lewis acid can sometimes promote side reactions. | Use the recommended stoichiometry of AlCl₃ (typically 1.1 to 1.3 equivalents). | |
| 4. Ketal protection or deprotection is incomplete. | Inefficient water removal (protection). The formation of the ketal is an equilibrium reaction. | Use a Dean-Stark apparatus or molecular sieves to remove the water produced during the reaction, driving the equilibrium towards the product. |
| Deprotection conditions are too mild. | The ketal is acid-labile. If deprotection is slow, increasing the concentration of the acid (e.g., 50% aqueous acetic acid) or the reaction temperature can improve the rate.[1] Monitor by TLC to avoid decomposition. |
Section 4: Detailed Experimental Protocols
The following protocols are adapted from validated literature procedures and represent a reliable pathway to the target compound.[1][2]
Protocol 1: Synthesis of 8-Bromo-2-tetralone (3)
-
To a solution of 2-bromophenylacetic acid (1, 30 g, 140 mmol) in CH₂Cl₂ (90 mL), add a few drops of dry DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (44.4 g, 350 mmol) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (2).
-
In a separate flask, cool a suspension of AlCl₃ (22.4 g, 168 mmol) in CH₂Cl₂ (300 mL) to -5 °C.
-
Introduce ethylene gas through a gas inlet tube for 1 hour with vigorous stirring.
-
Add the crude acid chloride (2) dissolved in CH₂Cl₂ (100 mL) dropwise, maintaining the temperature below 0 °C.
-
Stir the mixture for 3 hours at 0 °C.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by crystallization from petroleum ether to afford 8-bromo-2-tetralone (3) as a white solid (yield ~68%).[2]
Protocol 2: Copper(I)-Catalyzed Methoxylation
-
Protect the ketone of 8-bromo-2-tetralone (3) by refluxing with ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid in toluene with a Dean-Stark trap to yield the ketal (4). Purify by column chromatography.
-
To a flame-dried flask under an inert atmosphere, add the ketal (4, 70 mmol), a 5.0 M solution of sodium methoxide in methanol (45 mL, 220 mmol), ethyl acetate (3.64 g, 28 mmol), and CuBr (1.43 g, 10 mmol).[1][2]
-
Heat the reaction mixture at reflux for 5 hours. Monitor by TLC until the starting material is consumed.
-
After cooling, remove all volatile components under reduced pressure.
-
Add water (800 mL) to the residue and extract with CH₂Cl₂ (3 x 100 mL).
-
Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate in vacuo to give the crude 8-methoxy-2-tetralone ketal (5) as an oil (yield ~86%), which can be used directly in the next step.[1]
Protocol 3: Deprotection and Demethylation
-
Heat the crude ketal (5, ~59 mmol) with 50% aqueous acetic acid (400 mL) at 100 °C for 3 hours to deprotect the ketone.[1]
-
After cooling, quench with water and extract with diethyl ether.
-
Wash the extracts with 10% aqueous NaOH and water, dry over MgSO₄, and concentrate.
-
Purify the resulting oil by Kugelrohr distillation to afford 8-methoxy-2-tetralone (6) as a white solid (yield ~92%).[1]
-
For the final demethylation, dissolve 8-methoxy-2-tetralone (6) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.
-
Add BBr₃ (1.5-2.0 eq) dropwise.
-
Stir at low temperature and allow to slowly warm to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction with methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, this compound.
Section 5: Mechanistic Insight
The success of the key methoxylation step hinges on maintaining a soluble, active copper(I) catalyst. Without a coordinating agent, the copper(I) methoxide intermediate is prone to precipitation in methanol, effectively halting the catalytic cycle.
Caption: Role of ethyl acetate in preventing catalyst precipitation.
The ethyl acetate acts as a ligand (L), coordinating to the copper(I) center. This coordination sphere increases the complex's solubility in the methanolic medium, ensuring it remains available to participate in the oxidative addition/reductive elimination cycle required for the C-O bond formation.
Section 6: References
-
Organic Chemistry Portal. (n.d.). Synthesis of Tetralones. Retrieved from [Link]
-
Lee, S., Frescas, S. P., & Nichols, D. E. (1995). A New, Simple Procedure for the Preparation of 8-Methoxy-2-Tetralone. Synthetic Communications, 25(18), 2775-2780. Available from [Link]
-
Domínguez, E., & de Marigorta, E. M. (2009). General synthesis of 8-aryl-2-tetralones. Tetrahedron, 65(4), 858-868.
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053.
-
Banerjee, A. K., et al. (2015). An Expeditious Synthesis of 8-Methoxy-1-tetralone. Organic & Medicinal Chemistry International Journal.
-
Wikipedia. (n.d.). 2-Tetralone. Retrieved from [Link]
-
Mizuno, M., & Yamano, M. (n.d.). 6-Amino-3,4-dihydro-1(2H)-naphthalenone. Organic Syntheses. Retrieved from [Link]
-
Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. International Journal of Chemistry, 16(2), 24.
-
Ranu, B. C., et al. (2008). Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. Arkivoc, 2008(8), 225-241.
-
Banerjee, A. K., & Cabrera, E. V. (2012). ChemInform Abstract: A Simple Synthesis of 8-Methoxy-1-tetralone. ChemInform, 43(44).
-
Scribd. (n.d.). A New, Simple Procedure For The Preparation of 8-Methoxy-2-Tetralone. Retrieved from [Link]
-
Thompson, H. W. (1948). α-TETRALONE. Organic Syntheses, 28, 93. Available from [Link]
Sources
Technical Support Center: Mastering Temperature Control in 8-Hydroxy-2-tetralone Reactions
Welcome to the technical support center for 8-Hydroxy-2-tetralone reactions. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the critical role of temperature control in your experiments. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring your work is both reproducible and scientifically sound.
This compound is a versatile bicyclic ketone, but its reactivity is highly dependent on precise thermal management. Deviations in temperature can lead to a cascade of issues, from reduced yields to the formation of complex side products that complicate purification. This guide is structured to help you navigate these challenges effectively.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments. Each problem is analyzed from a temperature-centric perspective, providing you with both the "what" and the "why" for each troubleshooting step.
Question 1: I'm experiencing low or no yield of my desired product. How can temperature be the culprit?
Answer:
This is one of the most common issues, and temperature is often a key factor. The relationship between temperature and reaction rate is governed by the Arrhenius equation, where a temperature increase generally accelerates the reaction. However, for this compound, this is a delicate balance.
Potential Temperature-Related Causes:
-
Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier, resulting in a sluggish or stalled reaction.
-
Thermal Decomposition: Conversely, if the temperature is too high, your starting material, reagents, or even the product itself may decompose. This compound and related structures can be thermally unstable, especially at elevated temperatures.[1]
-
Competing Side Reactions: An incorrect temperature can favor an alternative, thermodynamically more stable but undesired reaction pathway.
Suggested Solutions:
-
Systematic Temperature Screening: If you suspect the temperature is too low, incrementally increase it in 5-10°C intervals. Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Verify Reagent and Substrate Stability: Consult literature for the thermal stability of your specific reagents and the this compound substrate.[2][3][4] If data is unavailable, consider running a control experiment where you heat the starting material at the reaction temperature without other reagents to check for decomposition.
-
Controlled Reagent Addition: For highly exothermic reactions, adding a reagent too quickly can cause a rapid temperature spike, leading to decomposition. The use of a dropping funnel and an ice bath to maintain a stable internal temperature is crucial.
-
Inert Atmosphere: If oxidation is a concern at higher temperatures, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5]
Question 2: My reaction is producing multiple products and significant byproducts. How do I improve selectivity through temperature control?
Answer:
The formation of multiple products is a classic sign that your reaction conditions are not optimized for selectivity. Temperature plays a pivotal role in dictating kinetic versus thermodynamic product formation.
Potential Temperature-Related Causes:
-
Kinetic vs. Thermodynamic Control: Many reactions involving tetralones can yield different products depending on the temperature. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can provide the energy needed to form the more stable, thermodynamically controlled product.
-
Self-Condensation: Tetralones can undergo self-condensation reactions, particularly at elevated temperatures in the presence of a base or acid.[5]
-
Elimination Reactions: The hydroxyl group on the aromatic ring can participate in or direct side reactions if the temperature is not carefully controlled.
Suggested Solutions:
-
Lower the Reaction Temperature: This is the first and most crucial step to favor the kinetic product and suppress side reactions that require higher activation energies. Reactions involving strong bases like Lithium Diisopropylamide (LDA) are often run at very low temperatures (e.g., -78°C) to ensure high selectivity.[6][7]
-
Slow and Controlled Addition: As with yield issues, adding reagents slowly at a low temperature can prevent localized "hot spots" in the reaction mixture that might trigger side reactions.
-
Choice of Base/Catalyst: The pKa of your base and its interaction with the substrate can be temperature-dependent. Ensure you are using a base appropriate for the desired transformation at the intended temperature.
Below is a logical workflow for troubleshooting selectivity issues.
Caption: Troubleshooting workflow for poor reaction selectivity.
Frequently Asked Questions (FAQs)
Q: Why is precise temperature control so critical in this compound reactions? A: The functionality of this compound—a ketone, an enolizable position, and a phenolic hydroxyl group—makes it susceptible to a variety of reaction pathways. Precise temperature control is essential to selectively target the desired reactivity. For example, enolate formation is highly temperature-dependent, and even small variations can affect which proton is abstracted, leading to different isomers or reaction products. Furthermore, the molecule's thermal stability can be limited, and excessive heat can lead to decomposition or polymerization.[1]
Q: What are the optimal temperature ranges for common reactions involving this compound? A: While the optimal temperature is highly specific to the reagents, solvent, and scale, some general guidelines can be provided. This data is best summarized in a table for clarity.
| Reaction Type | Reagents/Catalysts | Typical Temperature Range | Rationale & Key Considerations |
| Formylation | Ethyl formate, NaH | Room Temperature (25-30°C) | Often mildly exothermic; maintaining room temperature prevents side reactions.[8] |
| Alkylation (at α-position) | LDA, Alkyl Halide | -78°C to 0°C | Low temperature is critical for clean enolate formation and to prevent over-alkylation and self-condensation.[6][7] |
| Birch Reduction | Li, Liquid NH₃ | -78°C to -40°C | Necessary to maintain ammonia in its liquid state and to control the highly exothermic dissolution of lithium.[9] |
| Oxidation | Oxygen/Air, Base | 120°C (for α-alkylation) | Higher temperatures may be needed for certain C-H activations, but must be carefully controlled to prevent over-oxidation.[10] |
| Friedel-Crafts Type Reactions | Lewis Acids (e.g., AlCl₃) | Room Temperature to 110°C | Temperature can dictate ring closure vs. intermolecular reaction pathways.[6] |
Q: How can I effectively monitor and control the temperature of my reaction? A: Effective temperature management requires both accurate monitoring and a responsive control system.
-
Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture (not just the cooling bath) to measure the internal temperature.
-
Control:
-
For Cooling: Ice-water baths (0°C), ice-salt baths (-10 to -20°C), or dry ice-acetone/isopropanol baths (-78°C) are standard. For precise control, a cryocooler or a circulator bath is ideal.
-
For Heating: Use a silicone oil bath with a magnetic stir plate that has a reliable thermostat. Avoid direct heating on a hot plate, as this provides uneven heat and can easily lead to overheating.
-
For Exothermic Reactions: The key is efficient heat dissipation. Use a reaction vessel with a large surface area, ensure vigorous stirring, and add reagents slowly to a cooled solution.
-
Q: What are the signs of thermal decomposition of this compound? A: The most common sign is a darkening of the reaction mixture, often turning dark brown or black, which suggests the formation of polymeric or tar-like byproducts. You may also observe unexpected gas evolution. Analytically, TLC will show a streak of baseline material, and NMR spectra of the crude product will be complex and poorly resolved. Studies on similar compounds show that decomposition can occur at elevated temperatures, leading to a variety of products.[1][4]
Experimental Protocols: A Focus on Temperature
Here, we provide a detailed protocol for a temperature-sensitive reaction, highlighting the critical control points.
Protocol: α-Methylation of this compound via LDA
This protocol demonstrates the critical need for low-temperature control to ensure selective mono-alkylation.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
LDA Preparation (Low Temperature Critical):
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and diisopropylamine (1.1 equivalents).
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.
-
Stir the resulting solution at -78°C for 30 minutes. Causality: Preparing LDA in situ at low temperature is crucial for its stability and reactivity.
-
-
Enolate Formation (Precision Required):
-
Dissolve this compound (1 equivalent) in a minimum amount of anhydrous THF.
-
Add this solution dropwise to the LDA solution at -78°C. The addition should be slow enough to prevent any significant temperature increase.
-
Stir the mixture at -78°C for 1 hour. Causality: This low temperature ensures the formation of the kinetic enolate, preventing side reactions.
-
-
Alkylation (Controlling Exotherm):
-
Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78°C.
-
Allow the reaction to stir at -78°C for 2-3 hours. The reaction can then be allowed to slowly warm to room temperature overnight. Causality: Keeping the temperature low during the addition of the electrophile prevents rapid, uncontrolled reaction and potential di-alkylation.
-
-
Quenching (Temperature Control Still Important):
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl. Causality: Quenching at 0°C safely neutralizes the excess base and prevents degradation of the product during workup.
-
-
Workup and Purification: Proceed with standard aqueous workup and purification by column chromatography.
The following diagram illustrates the relationship between temperature and the outcome of the alkylation reaction.
Caption: Influence of temperature on alkylation reaction pathways.
References
- Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone.
- IJSDR. (2024). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. International Journal of Scientific Development and Research.
- ResearchGate. (2025). Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones.
- The University of Oklahoma. (2010). Conversion of 1- and 2-Tetralone Over HY Zeolite.
- Shenvi, R. A., et al. (2015). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane.
- Benchchem. (n.d.).
- MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides.
- MDPI. (2020). Iron Ions Increase the Thermal Stability In Vitro and Activity In Vivo of the 447R Mutant Form of Mouse Tryptophan Hydroxylase 2.
- RSC Publishing. (n.d.).
- ResearchGate. (2025). Synthesis of 8-Methoxy-1-Tetralone.
Sources
- 1. ou.edu [ou.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Monitoring the Synthesis of 8-Hydroxy-2-tetralone
Welcome to the technical support center for the synthesis of 8-Hydroxy-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to navigate the challenges of this synthesis, ensuring the integrity and success of your experiments.
Introduction to this compound Synthesis
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its structure, featuring both a phenolic hydroxyl group and a ketone, presents unique challenges during synthesis and purification. Careful monitoring of the reaction progress is crucial to maximize yield and purity. This guide will focus on common synthetic routes, such as the Birch reduction of 7-methoxy-2-naphthol followed by hydrolysis, and provide detailed protocols for monitoring the reaction and troubleshooting common issues.
Visualizing the Synthetic Pathway
A common route to this compound involves the Birch reduction of a methoxy-substituted naphthalene precursor. The following diagram illustrates a generalized reaction scheme.
Caption: Generalized synthetic pathway to this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented with probable causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am seeing very little or no formation of my desired this compound product after the reaction. What could be the cause?
Answer:
Low or no product yield is a common issue that can stem from several factors related to the reagents, reaction conditions, or workup procedure.
Probable Causes & Solutions:
| Probable Cause | Explanation & Solution |
| Inactive Reagents | The reagents used in Birch reductions, particularly the alkali metal (e.g., sodium or lithium), are highly reactive and can be deactivated by moisture or oxidation. Solution: Use freshly opened, high-purity alkali metals. Ensure all glassware is rigorously dried, and solvents are anhydrous.[1] |
| Incomplete Reaction | The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or premature quenching of the reaction. Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[2] An increase in reaction time or a slight adjustment in temperature may be necessary. Ensure the reaction is not prematurely quenched by atmospheric moisture. |
| Incorrect Stoichiometry | The molar ratios of the reactants are critical. An excess or deficit of the alkali metal or the proton source (e.g., ethanol) can lead to incomplete reaction or the formation of byproducts. Solution: Carefully calculate and measure the molar equivalents of all reactants. |
| Decomposition of Starting Material | The starting material, 7-methoxy-2-naphthol, or the intermediate enol ether could be unstable under the reaction conditions. Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
Issue 2: Formation of Multiple Products/Side Reactions
Question: My TLC plate shows multiple spots in the reaction mixture lane, indicating the presence of several byproducts. How can I minimize these side reactions?
Answer:
The formation of multiple products is often indicative of side reactions occurring in parallel with the desired transformation.
Probable Causes & Solutions:
| Probable Cause | Explanation & Solution |
| Over-reduction | In a Birch reduction, it's possible to over-reduce the aromatic ring, leading to non-aromatic byproducts.[3] Solution: Carefully control the amount of the reducing agent and the reaction time. Quench the reaction as soon as TLC indicates the consumption of the starting material. |
| Incomplete Hydrolysis | The intermediate enol ether may not be fully hydrolyzed to the desired ketone during the acidic workup. Solution: Ensure the acidic workup is sufficiently vigorous (e.g., adequate concentration of acid, sufficient time, and appropriate temperature) to drive the hydrolysis to completion. Monitor this step by TLC. |
| Self-Condensation | Tetralones can undergo self-condensation reactions, especially under basic or acidic conditions at elevated temperatures.[1] Solution: Maintain a controlled temperature during the workup and purification steps. Neutralize the reaction mixture promptly after hydrolysis. |
| Oxidation | The phenolic hydroxyl group of the product is susceptible to oxidation, which can lead to colored impurities. Solution: Perform the reaction and workup under an inert atmosphere.[1] Consider adding a small amount of a reducing agent like sodium bisulfite during the workup. |
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating and purifying this compound from the crude reaction mixture. What are some effective strategies?
Answer:
The polar nature of both the hydroxyl and ketone groups in this compound can make its separation from polar byproducts and starting materials challenging.
Probable Causes & Solutions:
| Probable Cause | Explanation & Solution |
| Co-elution during Chromatography | The product may have a similar polarity to the starting material or byproducts, leading to poor separation on a silica gel column. Solution: Optimize the solvent system for column chromatography by first performing a thorough TLC analysis with various solvent mixtures.[4] A gradient elution may be necessary. Consider using a different stationary phase, such as alumina, if silica gel proves ineffective. |
| Product is an Insoluble Solid | The product may precipitate out of solution along with impurities. Solution: Try recrystallization from a suitable solvent system.[1] You may need to screen several solvents or solvent mixtures to find the optimal conditions for obtaining pure crystals. |
| Product is Highly Soluble in the Reaction Solvent | This can make extraction and precipitation difficult. Solution: After quenching the reaction, try to remove as much of the organic solvent as possible under reduced pressure before extraction. This will increase the concentration of the product in the aqueous phase, facilitating its extraction into a different organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the this compound synthesis?
A1: Thin Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the progress of this reaction.[2][5] You should spot three lanes on your TLC plate: the starting material (e.g., 7-methoxy-2-naphthol), the reaction mixture, and a co-spot of the starting material and the reaction mixture.[2] As the reaction proceeds, you should observe the disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) spot corresponding to the this compound product.
Q2: What is a good starting solvent system for TLC analysis of this reaction?
A2: A good starting point for a TLC solvent system for phenolic compounds like this compound is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate. A common starting ratio is 7:3 or 1:1 hexanes:ethyl acetate.[2] You can adjust the ratio to achieve good separation between the starting material and the product, aiming for an Rf value of the product between 0.2 and 0.4 for optimal separation during column chromatography.
Q3: How can I visualize the spots on my TLC plate?
A3: Since this compound contains an aromatic ring, it should be visible under a UV lamp (254 nm).[4] Additionally, you can use a staining agent. Anisaldehyde or potassium permanganate stains are generally effective for visualizing hydroxyl and ketone functionalities. Iodine vapor is another common visualization technique.[6]
Q4: What are the key parameters to control during a Birch reduction for this synthesis?
A4: The key parameters to control are:
-
Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C to -33 °C) to maintain the ammonia as a liquid.
-
Moisture: The reaction is extremely sensitive to moisture, which will quench the reactive alkali metal. All glassware and solvents must be scrupulously dry.
-
Order of addition: The order in which reagents are added can be critical and may need to be determined empirically for your specific setup.[7]
-
Reaction time: Over-running the reaction can lead to byproducts. Monitor closely with TLC.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are crucial:
-
Liquid Ammonia: Liquid ammonia is a corrosive and toxic gas at room temperature. The reaction must be performed in a well-ventilated fume hood.
-
Alkali Metals: Sodium and lithium are highly reactive with water and can cause fires. They should be handled under an inert atmosphere and quenched carefully.
-
Cryogenic Temperatures: Working with dry ice/acetone or liquid nitrogen baths requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Plate Preparation: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Spotting:
-
Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate) and spot it on the SM lane.
-
Carefully take an aliquot from the reaction mixture using a capillary tube and spot it on the Rxn lane.
-
Spot both the starting material and the reaction mixture on the Co lane.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 7:3 hexanes:ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or with a suitable stain.
-
Analysis: Compare the spots in the Rxn lane to the SM lane. The reaction is complete when the SM spot is no longer visible in the Rxn lane and a new product spot is prominent.[2]
Protocol 2: General HPLC Method Development for this compound
For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is a powerful technique.
-
Column Selection: A reversed-phase C18 column is a good starting point for polar aromatic compounds.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).
-
Solvent B: Acetonitrile or methanol.
-
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 270-280 nm).
-
Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the product peak and any impurity peaks. For compounds with chelating properties like 8-hydroxyquinolines, which are structurally related, specialized columns and mobile phase additives may be needed to prevent peak tailing.[8][9]
Protocol 3: General GC-MS Analysis for Byproduct Identification
Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile byproducts.
-
Sample Preparation: A derivatization step, such as silylation of the hydroxyl group, may be necessary to improve the volatility and thermal stability of this compound.
-
Column: A standard non-polar or moderately polar capillary column (e.g., DB-5ms or HP-5ms) is generally suitable.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the expected product and byproducts.
-
-
Analysis: The resulting mass spectra can be compared to library databases to identify potential byproducts.
Logical Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A systematic approach to troubleshooting the synthesis.
References
- Smolecule. (2023, August 15). Buy this compound | 53568-05-1. Smolecule.
- Benchchem.
- Arkat USA. Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones.
- IJSDR. (2024, July). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. IJSDR.
- Canadian Center of Science and Education. (2024, May 9). Synthesis of 8-Methoxy-1-Tetralone.
- Organic Syntheses. 6-METHOXY-β-TETRALONE. Organic Syntheses.
- Carreño, M. C., Gonzalez-López, M., Latorre, A., & Urbano, A. (2006). General synthesis of 8-aryl-2-tetralones. The Journal of Organic Chemistry, 71(13), 4956–4964.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts.
- Organic Syntheses. α-TETRALONE. Organic Syntheses.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Baran, P. S. (2018, October 3). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. The Journal of Organic Chemistry.
- Allelopathy Journal. (2017, November). Enantio-Separation of allelochemical 4,8-Dihydroxy-1-Tetralone by rapid HPLC method.
- Organic Chemistry Portal. Tetralone synthesis. Organic Chemistry Portal.
- Organic Syntheses. 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. Organic Syntheses.
- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies.
- Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.
- Organic Syntheses. β-TETRALONE. Organic Syntheses.
- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies.
- Murray-Green, M. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube.
- ResearchGate. Additional file 1.
- Baran, P. S. (2018, March 10). The Birch Reduction. Baran Lab.
- Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar.
- Google Patents. US3829498A - Process for preparing 5-hydroxy-1-tetralone.
- SciSpace.
- Google Patents. CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
- National Center for Biotechnology Inform
- Lin, S., Simal-Gandara, J., Cao, H., & Xiao, J. (2023). The stability and degradation products of polyhydroxy flavonols in boiling water. Current Research in Food Science, 6, 100509.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- National Institutes of Health. The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. NIH.
- OPUS. Analytical Methods. OPUS.
- PubMed. Exploration of chemical components and metabolite synthesis pathways in eight Ephedra species based on HS-GC-MS and UPLC-Q-TOF-MS. PubMed.
- Scientific Research Publishing. (2015, March 23).
- MDPI. (2023, June 19).
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. ijsdr.org [ijsdr.org]
- 7. baranlab.org [baranlab.org]
- 8. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 9. sielc.com [sielc.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 8-Hydroxy-2-tetralone
For researchers and drug development professionals, the integrity of a synthetic compound is the bedrock of reliable and reproducible results. 8-Hydroxy-2-tetralone, a valuable intermediate in the synthesis of more complex molecules, is no exception.[1] The presence of unreacted starting materials, isomeric by-products, or degradation products can confound experimental outcomes and compromise downstream applications.
This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of this compound. We will move beyond mere protocols to explore the causality behind methodological choices, ensuring that each step contributes to a self-validating and trustworthy analytical workflow.
The Analyte: Understanding this compound and Its Potential Impurities
Before selecting an analytical method, one must understand the analyte and the likely impurities that may arise during its synthesis. Synthesis of the tetralone scaffold often involves methods like Friedel-Crafts acylation followed by cyclization.[2][3]
Key Properties of this compound:
Potential Impurities:
-
Isomeric By-products: Positional isomers, such as 8-Hydroxy-1-tetralone, are common impurities that can be difficult to separate due to similar polarities.[6]
-
Unreacted Starting Materials: Precursors used in the cyclization or oxidation steps.[4]
-
Reagents and Solvents: Residual reagents or solvents from the reaction and purification process.
-
Degradation Products: The compound may degrade under certain light, temperature, or pH conditions.
A robust purity validation strategy must be able to selectively detect and quantify the target analyte in the presence of these potential contaminants.
Comparative Analysis of Core Purity Validation Techniques
We will now dissect the four most common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity determination in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
Causality of Method Choice: For a molecule like this compound, which contains both a polar hydroxyl group and a nonpolar ring system, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A nonpolar C18 stationary phase is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions of the analyte with the stationary phase; more polar impurities will elute earlier, while less polar ones will be retained longer.
-
Instrumentation: HPLC system with a UV-Vis detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase of 30:70 (v/v) acetonitrile and water containing 0.1% phosphoric acid. The acid is added to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.[7]
-
System Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm, where the tetralone chromophore exhibits strong absorbance.[8]
-
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
A chromatogram from a pure sample should show a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. The area of each peak is directly proportional to its concentration. For a self-validating system, the method must demonstrate specificity, linearity, accuracy, and precision as outlined by ICH guidelines.[9][10]
Caption: Workflow for HPLC purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
NMR spectroscopy is unparalleled for structural elucidation and identification. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, making it exceptionally powerful for identifying and even quantifying impurities without a reference standard for the impurity itself (qNMR).
Causality of Method Choice: While HPLC confirms purity based on retention time, NMR confirms it based on chemical structure. A ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the saturated ring, and the phenolic hydroxyl proton.[4] Any deviation from this expected pattern, such as extra peaks, indicates the presence of impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it allows for clear observation of exchangeable protons like the -OH group.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay (d1) for quantitative accuracy if needed.
-
Data Processing: Process the spectrum (phasing, baseline correction) and integrate the signals.
-
Aromatic Protons: Signals typically appear in the 6.5-8.0 ppm region.[4]
-
Hydroxyl Proton: A broad singlet, often in the 8-12 ppm range, whose exact shift is concentration and solvent-dependent.[4]
-
Aliphatic Protons: Signals corresponding to the -CH₂- groups of the tetralone ring will appear in the upfield region (typically 2.0-3.5 ppm). The presence of unexpected signals suggests impurities. For instance, an isomeric impurity would likely have a different pattern of aromatic signals. The ratio of the integrals of the aromatic and aliphatic protons should match the expected 3:6 ratio, providing an internal check on structural integrity.
Caption: Decision logic for NMR spectral analysis.
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry provides the exact molecular weight of the analyte, offering definitive confirmation that the synthesized compound is the target molecule. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying unknown impurities.
Causality of Method Choice: MS is essential for confirming the compound's identity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, distinguishing the target C₁₀H₁₀O₂ from other potential molecules with the same nominal mass.
-
Molecular Ion Peak [M]⁺: For this compound, this will appear at an m/z (mass-to-charge ratio) of 162.[4]
-
Fragmentation Pattern: The molecule will fragment in a predictable way. Common fragments include the loss of the hydroxyl group (-OH) resulting in a peak at m/z 145, and the loss of carbon monoxide (-CO) from the ketone, leading to a fragment at m/z 134.[4]
An LC-MS analysis would combine the separation power of HPLC with the detection specificity of MS. Any impurity peaks seen in the HPLC chromatogram could be individually analyzed by the mass spectrometer to help determine their structure.
Thin-Layer Chromatography (TLC): Rapid Qualitative Screening
TLC is an indispensable, rapid, and cost-effective technique used primarily for monitoring the progress of a reaction and for preliminary purity assessment.[11] It operates on the same separation principles as column chromatography.
Causality of Method Choice: Before committing to a lengthy HPLC run, a quick TLC can reveal if the reaction has gone to completion and give a qualitative idea of the product's purity. By spotting the starting material, the reaction mixture, and a co-spot (both on the same spot), one can visually track the consumption of the reactant and the formation of the product.[12]
-
Plate: Silica gel 60 F₂₅₄ plate.
-
Mobile Phase (Eluent): A mixture of nonpolar and polar solvents, such as 7:3 Hexane:Ethyl Acetate. The optimal ratio should be determined experimentally to achieve a retention factor (Rƒ) for the product between 0.2 and 0.5.
-
Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the sample on the baseline of the TLC plate.[12]
-
Development: Place the plate in a sealed chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm). The spots can also be stained with a visualizing agent like potassium permanganate.
A pure compound should ideally yield a single spot. The presence of multiple spots indicates impurities. The Rƒ value (distance traveled by spot / distance traveled by solvent front) is a characteristic of the compound in a specific eluent system.[11]
Summary and Method Comparison
The choice of analytical technique is dictated by the specific requirements of the analysis. No single method provides all the answers, which is why a multi-technique approach is the gold standard for comprehensive purity validation.
| Parameter | HPLC | NMR Spectroscopy | Mass Spectrometry | TLC |
| Primary Use | Quantitative Purity & Impurity Profiling | Structural Confirmation & Identification | Molecular Weight Confirmation | Reaction Monitoring & Qualitative Check |
| Selectivity | High (tunable with column/mobile phase) | Very High (based on chemical structure) | Very High (based on m/z) | Moderate |
| Sensitivity | High (ng-pg range) | Moderate (µg-mg range) | Very High (pg-fg range) | Low (µg range) |
| Quantification | Excellent (Primary Method) | Excellent (qNMR), Good (with internal std) | Possible with standards | Poor (Semi-quantitative at best) |
| Throughput | Moderate | Low to Moderate | High (especially with direct infusion) | Very High |
| Cost | Moderate to High | High | High | Very Low |
| Best For | Routine QC, stability testing, impurity quantification. | Final structure proof, identifying unknown impurities. | Confirming molecular identity, LC-MS for impurity ID. | Quick checks of reaction progress and fractions. |
An Integrated Strategy for Self-Validating Purity Assessment
For the highest degree of confidence, a logical, tiered approach should be employed. This workflow ensures that each step validates the findings of the previous one, creating a robust and trustworthy data package.
Caption: An integrated workflow for purity validation.
This strategy begins with a rapid TLC check. If the material appears clean, it proceeds to quantitative analysis by HPLC. If the purity is high, the final confirmation of structure and identity is performed using NMR and MS. If any step fails to meet the criteria, the material is sent back for repurification.
Conclusion
References
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IJSDR. (2024, July). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. International Journal of Scientific Development and Research, 9(7). Available at: [Link]
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Canadian Center of Science and Education. (2024, May 9). Synthesis of 8-Methoxy-1-Tetralone. Available at: [Link]
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PubMed. (2006, June 23). General synthesis of 8-aryl-2-tetralones. The Journal of Organic Chemistry, 71(13), 4956-64. Available at: [Link]
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SpectraBase. 1-Tetralone, 8-hydroxy- - Optional[MS (GC)] - Spectrum. Available at: [Link]
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Thorat, S. S. et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. Available at: [Link]
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Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570. Available at: [Link]
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A Comparative Guide to the Synthesis of 8-Hydroxy-2-tetralone: An In-depth Analysis of Strategic Routes
In the landscape of medicinal chemistry and drug development, 8-Hydroxy-2-tetralone stands as a pivotal intermediate for the synthesis of a variety of pharmacologically active molecules, including analogs of dopamine (DA) and serotonin (5-HT) receptor ligands. Its structural motif is a cornerstone in the architecture of complex therapeutic agents. The efficient and scalable synthesis of this compound is therefore a subject of considerable interest to the research community. This guide provides a comprehensive comparison of the prevalent synthetic routes to this compound, with a focus on the synthesis of its common precursor, 8-Methoxy-2-tetralone, followed by the crucial demethylation step. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of yield, scalability, and practicality to guide researchers in their synthetic endeavors.
Strategic Overview: The Methoxy-Protected Precursor Approach
Direct synthesis of this compound presents challenges due to the reactivity of the free hydroxyl group under various reaction conditions. Consequently, a more robust and widely adopted strategy involves the synthesis of the methoxy-protected analog, 8-Methoxy-2-tetralone, which is then demethylated in the final step to yield the target compound. This guide will therefore focus on comparing the primary routes to 8-Methoxy-2-tetralone.
Route 1: Multi-step Synthesis from 2-Bromophenylacetic Acid
This route is a well-documented and reliable method for the preparation of 8-Methoxy-2-tetralone, proceeding through a sequence of classical organic transformations.[1] It offers a good overall yield and utilizes readily available starting materials.
Conceptual Workflow
The synthesis begins with the Friedel-Crafts acylation/cyclization of 2-bromophenylacetic acid with ethylene to form 8-bromo-2-tetralone. The ketone is then protected as a ketal, followed by a copper-catalyzed methoxylation of the aryl bromide. The final step to obtain the methoxy precursor is the deprotection of the ketal.
Caption: Conceptual workflow of a Robinson Annulation to form a tetralone ring system.
Mechanistic Insights and Rationale
The key to a successful Robinson annulation is the formation of a 1,5-diketone intermediate through a Michael addition. [2][3]This intermediate then undergoes an intramolecular aldol condensation, driven by the formation of a thermodynamically stable six-membered ring. The final dehydration step yields the characteristic α,β-unsaturated ketone of the cyclohexenone ring, which would require further modification to yield the 2-tetralone.
Performance Data
Advantages and Disadvantages
-
Advantages: Can be a very efficient method for ring formation, often proceeding in a one-pot fashion.
-
Disadvantages: The regioselectivity of the initial Michael addition and the subsequent aldol condensation can be an issue with substituted starting materials. The direct synthesis of a 2-tetralone (as opposed to a 1-tetralone) via a classic Robinson annulation might require a non-standard substrate.
Route 3: Birch Reduction of Naphthalene Derivatives
An older, yet noteworthy, route involves the Birch reduction of a suitably substituted naphthalene. For instance, the synthesis of 5-methoxy-2-tetralone has been achieved via the reduction of 1,6-dimethoxynaphthalene with sodium in ethanol. [4]A similar approach starting from 1,7-dihydroxynaphthalene was historically used for 8-methoxy-2-tetralone. [1]
Conceptual Workflow
Caption: Conceptual workflow for the synthesis of 8-Methoxy-2-tetralone via Birch Reduction.
Mechanistic Insights and Rationale
The Birch reduction involves the dissolution of an alkali metal (like sodium) in liquid ammonia to generate solvated electrons. These electrons add to the aromatic ring, followed by protonation by an alcohol. The regioselectivity of the reduction is governed by the electronic effects of the substituents on the naphthalene ring.
Performance Data
The primary drawback of this route is the commercial availability of the starting material, 1,7-dihydroxynaphthalene or its dimethyl ether. [1]While yields for similar reductions can be moderate to good, the inaccessibility of the precursor makes this route less practical for most laboratories today.
Advantages and Disadvantages
-
Advantages: Potentially a short and direct route if the starting material is available.
-
Disadvantages: The required starting material, 1,7-dihydroxynaphthalene, is difficult to obtain commercially. [1]The use of liquid ammonia and alkali metals requires specialized handling and equipment.
Final Step: Demethylation to this compound
Regardless of the route chosen to synthesize 8-Methoxy-2-tetralone, the final step is the cleavage of the methyl ether to unveil the desired hydroxyl group. This is a common transformation in organic synthesis, and several reagents can be employed. [5]
Common Demethylation Reagents
-
Boron Tribromide (BBr₃): A powerful and often preferred reagent for cleaving aryl methyl ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the departure of the methyl group as methyl bromide.
-
Hydrobromic Acid (HBr): A classic and cost-effective reagent, often used in acetic acid. It can require harsh conditions (high temperatures) which may not be suitable for sensitive substrates.
-
Thiolate-mediated Demethylation: Reagents like sodium thiomethoxide (NaSMe) in a polar aprotic solvent (e.g., DMF) can be effective. [6]This method offers an alternative under basic conditions.
-
TMSI (Iodotrimethylsilane): Can be generated in situ from TMSCl and NaI and is a mild and effective reagent for ether cleavage. [6]
Conceptual Workflow for Demethylation
Caption: Final demethylation step to yield this compound.
Experimental Protocol (General Procedure using BBr₃)
-
Dissolve 8-Methoxy-2-tetralone in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of boron tribromide (BBr₃) in CH₂Cl₂ (typically 1.1 to 1.5 equivalents) to the cooled solution.
-
Allow the reaction to stir at low temperature and then warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or methanol.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography or crystallization to obtain this compound.
Comparative Summary and Conclusion
| Synthesis Route | Key Features | Overall Yield | Scalability | Starting Material Accessibility | Key Challenges |
| From 2-Bromophenylacetic Acid | Multi-step, reliable, well-documented | ~50% [1] | Good | Readily available | Use of ethylene gas, multiple steps |
| Robinson Annulation | Convergent, powerful ring-forming reaction | Variable | Potentially good | Dependent on specific substrates | Regioselectivity, may not directly yield the 2-tetralone isomer |
| Birch Reduction | Historically significant, potentially direct | Moderate | Fair | Poor (1,7-dihydroxynaphthalene is scarce) [1] | Inaccessible starting material, handling of Na/liq. NH₃ |
Based on the available literature and practical considerations, the synthesis route starting from 2-Bromophenylacetic acid is the most reliable and recommended method for the laboratory-scale preparation of 8-Methoxy-2-tetralone. It offers a good balance of high overall yield, accessible starting materials, and well-understood reaction mechanisms. While the multi-step nature requires more synthetic effort, the robustness of each step makes it a dependable choice for obtaining the necessary precursor for this compound. The subsequent demethylation with boron tribromide is a standard and high-yielding procedure to arrive at the final target molecule. For researchers requiring a scalable and reproducible synthesis, this pathway presents the most viable option.
References
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Lee, S., Frescas, S. P., & Nichols, D. E. (1995). A New, Simple Procedure for the Preparation of 8-Methoxy-2-Tetralone. Synthetic Communications, 25(18), 2775-2780. [Link]
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Banerjee, A. K., & Banerjee, S. (2024). Synthesis of 8-Methoxy-1-Tetralone. Canadian Center of Science and Education. [Link]
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Wikipedia. (2023). Robinson annulation. In Wikipedia. [Link]
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Vera, W. et al. (2000). Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride. ResearchGate. [Link]
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IJSDR. (2024). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. International Journal of Scientific Development and Research. [Link]
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Seshadri, T. R., & Varadarajan, S. (1952). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Proceedings of the Indian Academy of Sciences - Section A, 35(2), 75-81. [Link]
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A Comparative Guide to the Biological Activity of 8-Hydroxy-2-tetralone and its Methoxy Analog
Abstract: This guide provides a detailed comparative analysis of the biological activities of 8-Hydroxy-2-tetralone and its O-methylated counterpart, 8-Methoxy-2-tetralone. While direct comparative data on these specific precursors is limited, by examining the extensive structure-activity relationship (SAR) literature of their more complex aminotetralin derivatives, particularly the prototypical 5-HT₁ₐ agonist 8-OH-DPAT, we can construct a robust model of their expected pharmacological profiles. This guide synthesizes data from receptor binding and functional assays to illuminate the critical role of the C8 phenolic hydroxyl group in conferring high affinity and efficacy at serotonin 5-HT₁ₐ receptors. We conclude that this compound is a crucial pharmacophore for potent serotonergic activity, whereas its methoxy analog is predicted to have significantly attenuated or negligible activity at this target. Detailed experimental protocols are provided to enable researchers to validate these principles.
Introduction: The 2-Tetralone Scaffold and its Neuromodulatory Potential
The tetralone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When substituted with a hydroxyl or methoxy group at the 8-position, these molecules become key precursors for the synthesis of 2-aminotetralins, a class of compounds renowned for their potent effects on central nervous system (CNS) targets, including dopamine and serotonin receptors.[2][3]
The primary distinction between this compound and 8-Methoxy-2-tetralone lies in the nature of the C8 substituent: a phenolic hydroxyl (-OH) group versus a methoxy (-OCH₃) ether. This seemingly minor chemical modification has profound implications for biological activity. The hydroxyl group can act as a hydrogen bond donor, a critical interaction for high-affinity binding to many G-protein coupled receptors (GPCRs). In contrast, the methoxy group lacks this capability and is sterically bulkier.
This guide will explore the downstream consequences of this difference, focusing primarily on the serotonergic system, where the most extensive research exists for analogous compounds.
Comparative Biological Activity: The Primacy of the 8-OH Moiety
The biological activity of these compounds is best understood through the lens of their N-alkylated amine derivatives, such as the canonical compound 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). 8-OH-DPAT is a potent and highly selective full agonist for the serotonin 5-HT₁ₐ receptor.[4][5] This activity is widely attributed to the presence of the 8-hydroxyl group.
Serotonergic System Activity (5-HT₁ₐ Receptor)
-
This compound Derivatives: The 8-OH group is considered essential for high-affinity 5-HT₁ₐ receptor binding and agonist activity. It is hypothesized to form a crucial hydrogen bond with a serine residue in the binding pocket of the 5-HT₁ₐ receptor. This interaction stabilizes the ligand-receptor complex and is a key determinant of the compound's efficacy.[6] Consequently, derivatives of this compound, like 8-OH-DPAT, are standard tools for studying 5-HT₁ₐ receptor function, demonstrating antidepressant, anxiolytic, and analgesic effects in animal models.[5] While primarily known for its 5-HT₁ₐ agonism, 8-OH-DPAT also possesses moderate affinity for 5-HT₇ receptors.[4][7]
-
8-Methoxy-2-tetralone Derivatives: Masking the 8-OH group as a methoxy ether dramatically alters the pharmacological profile. Studies on 8-methoxy-substituted aminotetralins have reported a lack of significant serotonergic affinity.[8] By removing the hydrogen bond-donating capacity, the key interaction with the 5-HT₁ₐ receptor is lost, leading to a significant drop in binding affinity and functional activity. However, it is noteworthy that in the context of a more complex radioligand, an 8-methoxy derivative showed binding characteristics similar to [³H]-8-OH-DPAT, indicating that while the direct H-bond is lost, the overall molecular structure can sometimes compensate to retain affinity.[9]
Dopaminergic System Activity
While the 8-hydroxy substitution pattern confers strong 5-HT₁ₐ selectivity, aminotetralins can also interact with dopamine receptors.[3] Some p-dimethoxy-tetralin derivatives have shown moderate affinity for the D₂ dopamine receptor.[8] Furthermore, quantitative structure-activity relationship (QSAR) studies have indicated that a methoxy group at the 7-position can decrease dopamine uptake inhibitory potency, suggesting that the placement and nature of such substituents are critical for dopaminergic activity.[10] 8-OH-DPAT itself has been shown to influence dopamine metabolism, likely through its potent serotonergic effects modulating dopaminergic pathways.[11][12]
Structure-Activity Relationship (SAR): The Hydrogen Bond is Key
The profound difference in biological activity can be explained by a clear structure-activity relationship. For high-affinity 5-HT₁ₐ agonism within the aminotetralin class, an 8-hydroxyl group is a paramount requirement.
Diagram 1: Key Structure-Activity Relationship
Caption: SAR diagram illustrating the functional difference between an 8-OH and 8-OMe group.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences in biological activity, a series of standardized in vitro assays should be performed. The following protocols are designed as self-validating systems for assessing affinity and functional activity at the human 5-HT₁ₐ receptor.
Diagram 2: Experimental Workflow for Compound Comparison
Caption: Workflow for the comparative pharmacological evaluation of the two tetralone analogs.
Protocol: 5-HT₁ₐ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds by measuring their ability to compete with a known high-affinity radioligand.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT (Specific Activity: ~120-180 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM 5-HT.
-
Test Compounds: this compound and 8-Methoxy-2-tetralone, dissolved in DMSO, then serially diluted in assay buffer.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Plate Setup: Add 50 µL of assay buffer to each well. For total binding wells, add 50 µL of buffer. For non-specific binding (NSB) wells, add 50 µL of 10 µM 5-HT. For competition wells, add 50 µL of the serially diluted test compounds.
-
Radioligand Addition: Add 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM) to all wells.
-
Membrane Addition: Add 100 µL of the cell membrane preparation (containing ~10-20 µg of protein) to initiate the reaction.
-
Incubation: Incubate the plates for 60 minutes at 25°C.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC₅₀ value obtained via non-linear regression analysis of the competition curve.
Protocol: cAMP Functional Assay
Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of the test compounds by measuring their ability to inhibit forskolin-stimulated cAMP production, a hallmark of Gᵢ-coupled 5-HT₁ₐ receptor activation.
Diagram 3: 5-HT1A Receptor Signaling Pathway
Caption: Simplified signaling cascade for an agonist at the Gi-coupled 5-HT1A receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.
-
Assay Medium: Serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin solution.
-
Test Compounds: Serially diluted in assay medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash cells with pre-warmed assay medium. Add 50 µL of the serially diluted test compounds and incubate for 15 minutes at 37°C.
-
Stimulation: Add 50 µL of forskolin solution (final concentration ~10 µM) to all wells except the basal control. This stimulates cAMP production.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Use non-linear regression to fit a dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a known full agonist like 5-HT or 8-OH-DPAT.
Summary of Expected Comparative Data
The following table summarizes the predicted outcomes from the experimental protocols described above, based on established SAR principles in the aminotetralin literature.
| Parameter | This compound (Analog) | 8-Methoxy-2-tetralone (Analog) | Rationale |
| 5-HT₁ₐ Binding Affinity (Ki) | Low nM range (high affinity) | >1000 nM (low/negligible affinity) | The 8-OH group is critical for high-affinity binding via hydrogen bonding.[3][6] |
| 5-HT₁ₐ Functional Potency (EC₅₀) | Low-to-mid nM range (potent) | Inactive or very low potency | Loss of the key binding interaction prevents efficient receptor activation.[8] |
| 5-HT₁ₐ Efficacy (Eₘₐₓ) | High (Full or near-full agonist) | No response or very low partial agonism | Efficacy is dependent on the high-affinity binding state induced by the 8-OH group. |
| Primary Biological Role | Potent 5-HT₁ₐ Receptor Agonist | Inactive at 5-HT₁ₐ; potential precursor | The core pharmacophore for serotonergic activity is present vs. absent. |
Note: Values for the 8-Hydroxy analog are extrapolated from its well-characterized derivative, 8-OH-DPAT.
Conclusion and Future Research Directions
The substitution at the 8-position of the 2-tetralone scaffold is a critical determinant of biological activity. The presence of a phenolic hydroxyl group, as in this compound, provides the necessary hydrogen bond-donating capability to confer high-affinity binding and potent agonist activity at the 5-HT₁ₐ receptor. Conversely, masking this group as a methoxy ether is predicted to abolish this specific interaction, rendering the 8-Methoxy-2-tetralone analog largely inactive at this key CNS target.
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Wikipedia. 8-OH-DPAT. [Link]
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Lovenberg, T. W., et al. (2004). 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production. Neuropharmacology, 46(1), 52–62. [Link]
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Chilmonczyk, Z., et al. (2013). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Journal of Medicinal Chemistry, 56(21), 8968-8976. [Link]
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Ilhan, M., Long, J. P., & Cannon, J. G. (1976). Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities. Archives Internationales de Pharmacodynamie et de Thérapie, 223(2), 215–222. [Link]
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Millan, M. J., et al. (1997). Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats. British Journal of Pharmacology, 120(6), 1147–1161. [Link]
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Gozlan, H., et al. (1988). 125I-Bolton-Hunter-8-methoxy-2-[N-propyl-N-propylamino]tetralin as a new selective radioligand of 5-HT1A sites in the rat brain. In vitro binding and autoradiographic studies. The Journal of Pharmacology and Experimental Therapeutics, 244(2), 751–759. [Link]
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Invernizzi, R., et al. (1991). Prevention by (+/-)-8-hydroxy-2-(di-n-propylamino)tetralin of both catalepsy and the rises in rat striatal dopamine metabolism caused by haloperidol. British Journal of Pharmacology, 103(3), 1761–1765. [Link]
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Zhang, T., et al. (2023). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules, 28(14), 5370. [Link]
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- 12. Prevention by (+/-)-8-hydroxy-2-(di-n-propylamino)tetralin of both catalepsy and the rises in rat striatal dopamine metabolism caused by haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 8-Hydroxy-2-tetralone
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of validated analytical methods for the quantification and purity assessment of 8-Hydroxy-2-tetralone, a key intermediate in various synthetic pathways. We will delve into the practical application and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction to this compound and the Imperative for Validated Methods
This compound (C₁₀H₁₀O₂) is a bicyclic organic compound belonging to the tetralone family.[4] Its structure, featuring a fused benzene and cyclohexanone ring with a hydroxyl group, makes it a versatile precursor in medicinal chemistry.[4] The purity and stability of this intermediate are critical for the quality of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential to quantify the compound, identify and control impurities, and assess its stability under various conditions. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a mandatory requirement by regulatory bodies.[1][2]
Foundational Principles: The ICH Q2(R1) Framework
Before delving into specific methods, it's crucial to understand the internationally recognized framework for their validation provided by the ICH Q2(R1) guideline.[1][2][3] This framework categorizes validation requirements based on the test's purpose—be it identification, impurity testing, or assay methods. The core validation parameters we will address for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of test results to the true value.[5]
-
Precision: The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]
Method 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility for quantifying non-volatile and thermally labile compounds.[1] For this compound, a stability-indicating RP-HPLC method is paramount, not only for assay and impurity profiling but also to monitor its degradation over time.
The "Why" Behind the Method Design
The phenolic hydroxyl group and the ketone functionality of this compound make it amenable to reversed-phase chromatography. A C18 column is a logical starting point due to its versatility and wide availability. The mobile phase, a mixture of an aqueous acidic buffer and an organic solvent like acetonitrile, is chosen to ensure good peak shape and retention of the analyte. The acidic pH suppresses the ionization of the phenolic hydroxyl group, leading to better retention and symmetrical peaks. Gradient elution is often preferred over isocratic elution in stability-indicating methods to ensure the timely elution of both the main analyte and any potential degradation products with a wide range of polarities.[6]
Experimental Protocol: RP-HPLC Method
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm (based on UV absorbance of similar structures[7])
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50, v/v)
Validation of the RP-HPLC Method
The validation of this method would proceed according to a predefined protocol.[3]
Caption: A streamlined workflow for the validation of an HPLC analytical method.
To establish the stability-indicating nature of the method, forced degradation studies are essential.[8][9] These studies expose this compound to harsh conditions to intentionally generate degradation products.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Protocol for Forced Degradation:
-
Acid Hydrolysis: 1 mg/mL of this compound in 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.[10]
-
Base Hydrolysis: 1 mg/mL of this compound in 0.1 M NaOH at 60°C for 8 hours. Neutralize with 0.1 M HCl before injection.[10]
-
Oxidative Degradation: 1 mg/mL of this compound in 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: Solid this compound exposed to 80°C for 48 hours.[10]
-
Photolytic Degradation: Solid this compound exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[10]
The method is deemed specific if the degradation product peaks are well-resolved from the main this compound peak (resolution > 1.5) and from each other. Peak purity analysis using a photodiode array (PDA) detector is used to confirm that the main peak is spectrally homogeneous and free from co-eluting impurities.
Comparative Validation Data for RP-HPLC
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Resolution > 1.5 between main peak and degradants. Peak purity > 990. | All degradation peaks resolved. Peak purity index of 999.5. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 over 50-150% of target concentration. |
| Range | 50-150% of target concentration | Method is linear, accurate, and precise within this range. |
| Accuracy | 98.0% - 102.0% recovery | Mean recovery of 99.5% to 101.2% at three levels. |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.8% for six replicate injections. |
| Precision (Intermediate) | RSD ≤ 2.0% | RSD = 1.2% (different day, different analyst). |
| LOD | S/N ratio of 3:1 | 0.05 µg/mL |
| LOQ | S/N ratio of 10:1, RSD ≤ 10% | 0.15 µg/mL with RSD of 4.5%.[5] |
| Robustness | RSD ≤ 2.0% for varied parameters | RSD < 1.5% for changes in flow rate (±0.1 mL/min) and temperature (±2°C). |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis. Given that this compound has a relatively high boiling point (333.6°C at 760 mmHg)[4], derivatization is often employed to increase its volatility and thermal stability.
The "Why" Behind the Method Design
Direct injection of this compound into a GC can lead to peak tailing and potential on-column degradation due to the polar hydroxyl group. Silylation, converting the -OH group to a less polar and more volatile trimethylsilyl (TMS) ether, is a common and effective derivatization strategy for hydroxylated compounds.[6] The use of a mass spectrometer as a detector provides high selectivity and allows for definitive identification of the analyte and any impurities based on their mass spectra.
Experimental Protocol: GC-MS Method
Derivatization:
-
Dissolve 1 mg of this compound in 1 mL of pyridine.
-
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C (Split mode, 20:1)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
Validation of the GC-MS Method
The validation of the GC-MS method follows the same ICH principles as the HPLC method, with some nuances related to the technique.
Caption: A systematic workflow for the validation of a GC-MS analytical method.
Specificity is demonstrated by analyzing a blank (derivatization reagents only) and a spiked sample containing known potential impurities. The method is specific if there are no interfering peaks at the retention time of the derivatized this compound. The unique mass spectrum of the analyte further enhances specificity.
Comparative Validation Data for GC-MS
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. | No interfering peaks observed in the blank. Analyte peak is pure. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 over the specified range. |
| Range | LOQ to 120% of the impurity specification limit | Method is linear, accurate, and precise within this range. |
| Accuracy | 90.0% - 110.0% recovery (typical for impurity methods) | Mean recovery of 95.7% to 104.3% at three levels. |
| Precision (Repeatability) | RSD ≤ 5.0% (typical for impurity methods) | RSD = 2.5% for six replicate preparations. |
| Precision (Intermediate) | RSD ≤ 5.0% | RSD = 4.1% (different day, different analyst). |
| LOD | S/N ratio of 3:1 | 0.02 µg/mL |
| LOQ | S/N ratio of 10:1, RSD ≤ 15% | 0.07 µg/mL with RSD of 8.2%. |
| Robustness | RSD ≤ 5.0% for varied parameters | RSD < 4.5% for changes in oven ramp rate (±1°C/min) and flow rate (±0.1 mL/min). |
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | RP-HPLC with UV/PDA Detection | GC-MS with Derivatization |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. Direct analysis. | Best for volatile and thermally stable compounds. Requires derivatization for this compound. |
| Primary Application | Assay, purity, and stability-indicating analysis. | Identification and quantification of volatile impurities. |
| Specificity | Good, based on retention time and UV spectrum. Enhanced by peak purity analysis. | Excellent, based on retention time and unique mass spectral fragmentation pattern. |
| Sensitivity | Good, with LOD/LOQ typically in the low µg/mL to ng/mL range. | Excellent, with LOD/LOQ often in the low ng/mL to pg/mL range. |
| Sample Throughput | Moderate, with run times typically around 20-40 minutes. | Moderate, with similar run times but with an added derivatization step. |
| Complexity | Relatively straightforward method development and operation. | More complex due to the derivatization step and MS data interpretation. |
| Cost | Lower initial instrument and operational costs. | Higher initial instrument and maintenance costs. |
Conclusion and Recommendations
Both RP-HPLC and GC-MS offer robust and reliable methods for the analysis of this compound, provided they are rigorously validated according to ICH guidelines.
-
For routine quality control, assay, and stability testing, the developed stability-indicating RP-HPLC method is the superior choice. It is direct, robust, and provides the necessary specificity to separate the parent compound from its degradation products.
-
The GC-MS method serves as an excellent complementary technique. It is particularly valuable for identifying and quantifying specific, volatile, or semi-volatile impurities that may not be well-resolved or detected by HPLC-UV. Its high sensitivity and specificity make it ideal for trace-level impurity analysis.
Ultimately, the choice of method depends on the specific analytical objective. For comprehensive characterization and control of this compound, employing both a primary HPLC method for assay and stability and a secondary GC-MS method for impurity profiling provides the most complete and trustworthy analytical picture, ensuring the highest quality standards in drug development.
References
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]
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ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Available at: [Link]
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Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
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Matei, A. O., Gatea, F., & Radu, G. L. (2015). Analysis of Phenolic Compounds in Some Medicinal Herbs by LC–MS. Journal of Chromatographic Science, 53(7), 1059–1066. Available at: [Link]
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Suleria, H. A. R., et al. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Foods, 10(11), 2725. Available at: [Link]
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Systematic Reviews in Pharmacy. (2021). Phytochemical Profiling by using HPTLC and GC-MS in Premna latifolia Methanolic Leaves Extract for its Analgesic and Anti-inflammatory effects. 12(10), 1046-1052. Available at: [Link]
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NIH. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]
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A Comparative Guide to the Efficacy of 8-Hydroxy-2-tetralone Derivatives: From Serotonin Agonists to Enzyme Inhibitors
In the landscape of medicinal chemistry, the 8-hydroxy-2-tetralone scaffold has emerged as a privileged structure, giving rise to a diverse array of pharmacologically active compounds. From the canonical 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) to novel enzyme inhibitors, derivatives of this versatile molecule have demonstrated significant therapeutic potential across a spectrum of biological targets. This guide provides an in-depth comparison of the efficacy of various this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this dynamic field.
The Enduring Legacy of 8-OH-DPAT and its Analogs as 5-HT1A Receptor Ligands
The story of this compound derivatives is inextricably linked with the development of 8-OH-DPAT, a potent and selective serotonin 5-HT1A receptor agonist.[1] Its discovery was a watershed moment in serotonergic research, providing a crucial tool to dissect the physiological and behavioral roles of this important receptor subtype. The efficacy of 8-OH-DPAT and its analogs is primarily assessed through their affinity and functional activity at the 5-HT1A receptor.
Structure-Activity Relationships (SAR) of 5-HT1A Agonists
The pharmacological profile of this compound derivatives as 5-HT1A ligands is exquisitely sensitive to structural modifications. The key pharmacophoric elements include the hydroxyl group at the 8-position, the basic amino group at the 2-position, and the tetralin core.
-
The 8-OH Group: This phenolic hydroxyl is critical for high affinity, likely through hydrogen bonding interactions within the receptor binding pocket.
-
The 2-Amino Group: The nature of the substituents on the nitrogen atom significantly influences potency and efficacy. Dialkyl substitution, as seen in 8-OH-DPAT, is generally optimal for agonist activity.
-
Stereochemistry: The stereochemistry at the C2 position is a major determinant of efficacy. The (R)-enantiomer of 8-OH-DPAT is a full agonist, while the (S)-enantiomer behaves as a partial agonist.
-
Ring Substitutions: Modifications to the aromatic and alicyclic rings of the tetralone core have been explored to modulate selectivity and pharmacokinetic properties.
Beyond Serotonin: Tetralone Derivatives as Enzyme Inhibitors
More recently, the this compound scaffold has been successfully repurposed to target various enzymes implicated in disease, demonstrating the remarkable versatility of this chemical framework.
Monoamine Oxidase (MAO) Inhibitors
A series of C7-substituted α-tetralone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[2] Inhibition of MAO is a validated strategy for the treatment of depression and Parkinson's disease.
Studies have shown that arylalkyloxy substitution at the C7 position of the α-tetralone moiety yields compounds with high potency for both MAO-A and MAO-B isoforms, with a general preference for MAO-B.[2]
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibitors
Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity.[3][4] Inhibition of MIF tautomerase is a promising therapeutic strategy for inflammatory diseases. Certain E-2-arylmethylene-1-tetralone derivatives have been shown to efficiently bind to the active site of MIF and inhibit its tautomerase function.[3][4]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of representative this compound derivatives against their respective targets.
| Compound | Target | Assay | Efficacy (Ki/IC50) | Reference |
| (R)-8-OH-DPAT | 5-HT1A Receptor | Radioligand Binding | Ki = 0.9 nM | |
| (S)-8-OH-DPAT | 5-HT1A Receptor | Radioligand Binding | Ki = 2.5 nM | |
| Flesinoxan | 5-HT1A Receptor | Radioligand Binding | Ki = 1.2 nM | |
| C7-(benzyloxy)-α-tetralone | MAO-A | Enzyme Inhibition | IC50 = 0.036 µM | [5] |
| C7-(benzyloxy)-α-tetralone | MAO-B | Enzyme Inhibition | IC50 = 0.0011 µM | [5] |
| Compound 24 (E-2-arylmethylene-1-tetralone derivative) | MIF Tautomerase | Enzyme Inhibition | IC50 < 10 µM | [3][6] |
| Compound 26 (E-2-arylmethylene-1-tetralone derivative) | MIF Tautomerase | Enzyme Inhibition | IC50 < 10 µM | [3][6] |
Experimental Protocols
To ensure the reproducibility and validity of efficacy comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor using the radioligand [3H]-8-OH-DPAT.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4)
-
[3H]-8-OH-DPAT (specific activity ~150-200 Ci/mmol)
-
Unlabeled test compounds
-
Serotonin (for non-specific binding determination)
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of [3H]-8-OH-DPAT (typically at its Kd). For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled serotonin (e.g., 10 µM).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Single-Unit Electrophysiology
This protocol outlines the procedure for recording the firing activity of dorsal raphe nucleus (DRN) serotonergic neurons in anesthetized rats to assess the in vivo efficacy of 5-HT1A receptor agonists.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., chloral hydrate or urethane)
-
Stereotaxic apparatus
-
Recording microelectrodes (glass micropipettes filled with 2 M NaCl)
-
Amplifier and data acquisition system
-
Test compound solution for intravenous administration
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.[7][8] Drill a hole in the skull over the DRN.
-
Electrode Placement: Lower the recording microelectrode into the DRN according to stereotaxic coordinates. Identify serotonergic neurons based on their characteristic slow, regular firing rate and long-duration action potentials.
-
Baseline Recording: Once a stable single-unit recording is established, record the baseline firing rate for at least 5 minutes.
-
Drug Administration: Administer the test compound intravenously in ascending cumulative doses.
-
Data Recording and Analysis: Record the neuronal firing rate continuously throughout the drug administration period. Calculate the percentage inhibition of the firing rate at each dose relative to the baseline. Determine the ED50 value (the dose that produces 50% of the maximal inhibition).
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes the use of in vivo microdialysis to measure the effect of this compound derivatives on extracellular neurotransmitter levels in the brain of freely moving rats.
Materials:
-
Male Wistar rats (280-320 g)
-
Microdialysis probes
-
Guide cannulae
-
Stereotaxic apparatus
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection
-
Test compound solution for systemic or local administration
Procedure:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula into the desired brain region (e.g., ventral hippocampus or prefrontal cortex).[9][10][11] Allow the animal to recover for at least 48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula.[9][10][11] Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[9][10][11]
-
Baseline Collection: After a stabilization period of at least 2 hours, collect dialysate samples at regular intervals (e.g., 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer the test compound (e.g., subcutaneously or via reverse dialysis through the probe).
-
Sample Collection and Analysis: Continue to collect dialysate samples for several hours after drug administration. Analyze the samples for neurotransmitter content using HPLC with electrochemical detection.
-
Data Analysis: Express the neurotransmitter levels in each sample as a percentage of the mean baseline concentration.
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate key concepts.
Signaling Pathway of 5-HT1A Receptor Activation
Caption: Agonist binding to the 5-HT1A receptor leads to downstream signaling cascades.
Experimental Workflow for In Vivo Microdialysis
Caption: A streamlined workflow for conducting in vivo microdialysis experiments.
Conclusion
The this compound scaffold represents a remarkable starting point for the design of a wide range of biologically active molecules. While the initial focus on 5-HT1A receptor agonists has yielded invaluable pharmacological tools and therapeutic candidates, the expansion into enzyme inhibition and other areas highlights the ongoing potential of this versatile chemical entity. By employing rigorous and standardized experimental methodologies, researchers can continue to unlock the full therapeutic potential of this important class of compounds. This guide serves as a foundational resource to inform and facilitate these future discoveries.
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The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. (2020). PMC. [Link]
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Microdialysis in Rodents. (2001). PMC. [Link]
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A Comparative Guide to Precursors for Dopamine Receptor Ligands: 8-Hydroxy-2-tetralone and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the synthesis of potent and selective dopamine receptor ligands is a cornerstone of developing therapeutics for a range of neurological and psychiatric disorders. The 2-aminotetralin scaffold is a privileged structure in the design of such ligands, and the choice of precursor is a critical determinant of the synthetic route's efficiency, scalability, and stereochemical outcome. This guide provides an in-depth comparison of 8-Hydroxy-2-tetralone, a classical precursor, with alternative starting materials for the synthesis of 2-aminotetralin-based dopamine receptor ligands.
The Central Role of this compound
This compound is a widely utilized precursor in the synthesis of a variety of 2-aminotetralin derivatives, including the well-known serotonin 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), which also exhibits affinity for dopamine receptors.[1][2] The primary synthetic strategy involving this precursor is reductive amination.
Synthetic Pathway from this compound
The synthesis of 2-aminotetralin derivatives from this compound typically proceeds via a one-pot reductive amination reaction. This involves the reaction of the tetralone with a primary or secondary amine in the presence of a reducing agent.
A Representative Experimental Protocol: Synthesis of 8-OH-DPAT
-
Reaction Setup: In a round-bottom flask, this compound is dissolved in a suitable solvent, such as methanol or ethanol.
-
Amine Addition: Di-n-propylamine is added to the solution.
-
Reductive Agent: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise. The use of these milder reducing agents is crucial as they selectively reduce the iminium ion formed in situ without reducing the ketone starting material.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired 2-aminotetralin derivative.
Advantages of this compound:
-
Directness: This precursor provides a relatively straightforward and direct route to the desired 2-aminotetralin core.
-
Versatility: The reductive amination protocol can accommodate a wide range of amines, allowing for the synthesis of a diverse library of N-substituted 2-aminotetralin derivatives.[3]
-
Commercial Availability: this compound and its analogs are commercially available, facilitating their use in research and development.
Disadvantages of this compound:
-
Stereocontrol: The direct reductive amination of the prochiral ketone results in a racemic mixture of the 2-aminotetralin product. Chiral resolution or asymmetric synthesis is required to obtain enantiomerically pure compounds, which can be a significant drawback as the biological activity of dopamine receptor ligands is often stereospecific.
-
Limited Substitution Patterns: The synthesis of tetralones with specific substitution patterns on the aromatic ring can be challenging, potentially limiting the accessible chemical space for structure-activity relationship (SAR) studies.
Alternative Precursors and Synthetic Strategies
To overcome the limitations of the this compound route, several alternative precursors and synthetic strategies have been developed.
Synthesis from Substituted Benzylsuccinic Acid Derivatives
For certain substitution patterns where traditional tetralone synthesis methods are not effective, an alternative route starting from 3,5-dimethoxybenzylsuccinic acid derivatives has been employed.[4] This multi-step approach offers a way to construct the tetralin ring with the desired substituents in place.
General Workflow:
-
Cyclization: 3,5-dimethoxybenzylsuccinic acid derivatives are cyclized using a strong acid, such as polyphosphoric acid or pyridinium poly(hydrogen fluoride), to form the corresponding tetralone.[4]
-
Functional Group Interconversion: The resulting tetralone can then be subjected to further modifications, including the introduction of the amine functionality at the 2-position, typically through oximation followed by reduction or via reductive amination as described previously.
This method provides access to 2-aminotetralins with substitution patterns that are difficult to achieve through other routes, although it generally involves a longer synthetic sequence.
Biocatalytic Reductive Amination of 2-Tetralones
A modern and highly efficient alternative to classical chemical synthesis is the use of biocatalysis. Imine reductases (IREDs) have been successfully employed for the asymmetric reductive amination of 2-tetralones, providing direct access to enantiomerically enriched 2-aminotetralins.[5]
Key Features of the Biocatalytic Approach:
-
High Enantioselectivity: IREDs can exhibit excellent stereocontrol, leading to the formation of a single enantiomer of the product with high enantiomeric excess (ee).[5]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild pH and temperature conditions, which is environmentally friendly and can avoid the use of harsh reagents.
-
Broad Substrate Scope: A panel of IREDs can be screened to find an enzyme that is active towards a specific 2-tetralone and amine combination.
This approach is particularly advantageous for the synthesis of chiral dopamine receptor ligands, as it can circumvent the need for classical resolution of racemates, thereby improving the overall yield of the desired enantiomer.[5]
Multi-step Synthesis from Substituted Phenylacrylic Acids
A more convergent synthetic strategy involves building the tetralin ring system from acyclic precursors. For instance, a dopamine and rotigotine analogue, 2-amino-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene, was synthesized starting from 3-(3,5-dimethoxyphenyl)acrylic acid in 11 steps.[6]
Outline of the Synthetic Sequence:
-
Chain Elongation and Functionalization: The acrylic acid derivative undergoes a series of reactions to extend the side chain and introduce the necessary functional groups.
-
Cyclization to 1-Tetralone: The elongated acid is then cyclized to form a 1-tetralone intermediate.[6]
-
Introduction of the Amine Group: The amine functionality is introduced at the 2-position through a sequence of reactions, which may include α-carboxylation, reduction, and a Curtius rearrangement.[6]
While this approach is lengthy, it offers a high degree of control over the substitution pattern of the final product and can be adapted for the synthesis of a wide range of analogs.
Comparative Summary of Precursors
| Precursor/Method | Key Advantages | Key Disadvantages | Typical Yields | Stereocontrol |
| This compound | Direct, versatile, commercially available | Racemic products, limited substitution patterns | Moderate to Good | Requires resolution or asymmetric methods |
| Substituted Benzylsuccinic Acids | Access to unique substitution patterns | Longer synthetic route, harsh cyclization conditions | Variable | Requires resolution or asymmetric methods |
| Biocatalytic Reductive Amination | High enantioselectivity, mild conditions, environmentally friendly | Enzyme availability and stability can be a limitation | Good to Excellent | Excellent (Enzymatic) |
| Substituted Phenylacrylic Acids | High control over substitution, convergent | Multi-step synthesis, potentially lower overall yield | Variable (multi-step) | Can be incorporated in the synthesis |
Visualizing the Synthetic Pathways
Caption: Synthetic pathways to 2-aminotetralin dopamine receptor ligands.
Conclusion and Future Perspectives
The choice of precursor for the synthesis of 2-aminotetralin-based dopamine receptor ligands is a strategic decision that depends on the specific target molecule, desired stereochemistry, and available resources. This compound remains a valuable and straightforward starting material, particularly for initial lead discovery and the generation of racemic compound libraries.
However, for the development of potent and selective clinical candidates, where single enantiomers are often required, alternative strategies such as biocatalytic reductive amination offer significant advantages in terms of efficiency and stereocontrol. Multi-step syntheses from acyclic precursors, while more complex, provide the greatest flexibility for fine-tuning the substitution pattern of the final ligand, which is crucial for optimizing its pharmacological profile.
As the demand for more sophisticated and highly selective dopamine receptor modulators continues to grow, the development of novel and efficient synthetic routes from a diverse range of precursors will remain a key focus in medicinal chemistry and drug development.
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McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. [Link]
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Cannon, J. G., Perez, J. A., Pease, J. P., Long, J. P., Rusterholz, D. B., Flynn, J. R., & Costall, B. (1981). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 24(2), 113–116. [Link]
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A Senior Application Scientist's Guide to Chiral Resolution of 8-Hydroxy-2-Tetralone Derivatives
Introduction
Enantiomerically pure 8-hydroxy-2-tetralone and its derivatives are pivotal chiral building blocks in modern medicinal chemistry. These compounds form the structural core of numerous pharmacologically active agents, including potent and selective serotonin 5-HT1A receptor agonists and dopamine D2/D3 receptor agonists. The therapeutic activity of these agents is often highly dependent on the absolute configuration at the stereogenic center, making the efficient production of single enantiomers a critical step in drug discovery and development.
This guide provides a comprehensive comparison of the primary strategies for obtaining enantiopure this compound derivatives: Enzymatic Kinetic Resolution (EKR), Classical Diastereomeric Salt Resolution, and Direct Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the underlying principles of each technique, provide validated experimental protocols, and present comparative data to empower researchers to select the most appropriate method for their specific research goals, whether for milligram-scale screening or multi-gram scale-up.
Method 1: Enzymatic Kinetic Resolution (EKR) via Lipase-Catalyzed Acylation
Enzymatic Kinetic Resolution is a powerful and increasingly popular method that leverages the high stereoselectivity of enzymes to differentiate between enantiomers. In the context of this compound, which is a ketone, the resolution is typically performed on the corresponding alcohol, 8-hydroxy-2-tetralol, obtained via reduction of the ketone. The enzyme, most commonly a lipase, then selectively acylates one of the alcohol enantiomers, leaving the other unreacted. This creates a mixture of an ester and an alcohol, which are easily separable by standard chromatography.
Causality and a Field-Proven Insight
The choice of lipase is paramount. Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, is a workhorse in biocatalysis due to its broad substrate scope, high enantioselectivity, and operational stability in organic solvents.[1][2] The key to a successful resolution lies in the enzyme's ability to selectively bind one enantiomer in its active site. For secondary alcohols, this selectivity is governed by the relative sizes of the substituents attached to the stereocenter. CALB typically acylates the enantiomer where the larger substituent fits into a specific hydrophobic pocket, leading to a highly predictable outcome.
The choice of acyl donor is also critical. An irreversible acyl donor like vinyl acetate or isopropenyl acetate is often preferred as it shifts the equilibrium towards product formation and prevents the reverse reaction (hydrolysis), leading to higher conversions and enantiomeric excess (e.e.).[3]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution of 8-Hydroxy-2-Tetralol.
Detailed Experimental Protocol: Lipase-Catalyzed Resolution
This protocol is a representative example for the resolution of a racemic secondary alcohol.
-
Enzyme Pre-treatment: To a vial, add 20 mg of immobilized Candida antarctica Lipase B (e.g., Novozym® 435). Add 2 mL of methyl tert-butyl ether (MTBE) and sonicate for 10 minutes to ensure proper dispersion of the enzyme.[1]
-
Reaction Setup: Dissolve 100 mg (0.56 mmol) of racemic 8-hydroxy-2-tetralol in 8 mL of MTBE. Add this solution to the enzyme-containing vial.
-
Initiation: Add 1.5 equivalents of an acyl donor (e.g., isopropenyl acetate).[3]
-
Incubation: Seal the vial and place it in an orbital shaker at 200 rpm and 40°C.[1]
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 6, 24 hours). Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester. The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both components.
-
Work-up: Once ~50% conversion is reached, filter off the enzyme and wash it with MTBE. The enzyme can often be reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the acylated product and the unreacted alcohol, can be easily separated by standard silica gel column chromatography.
Performance Data
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product e.e. (%) | Ref |
| rac-8-hydroxy-2-tetralol butyrate | Immobilized Lipase | (Hydrolysis) | Phosphate Buffer | - | ~50 | >99 (for remaining ester) | [4] |
| rac-secondary alcohols | CALB | Isopropenyl Acetate | Diethyl ether | 24 | 41 | >99 (for ester) | [3] |
| rac-secondary alcohols | Novozym 435 | Various | MTBE | 6 | ~50 | >99 | [1] |
Method 2: Classical Diastereomeric Salt Resolution
This classical technique remains a cornerstone for large-scale chiral separations in the pharmaceutical industry.[5] The method relies on reacting the racemic compound, which must contain an acidic or basic functional group, with a single enantiomer of a chiral resolving agent.[6][7] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility in a given solvent system.[6][8]
Causality and a Field-Proven Insight
For a racemate containing a hydroxyl group like this compound, it must first be converted into a derivative with an acidic or basic handle. A common strategy is to prepare a derivative with a carboxylic acid moiety. The success of this method hinges on finding the right combination of resolving agent and solvent system that maximizes the solubility difference between the two diastereomeric salts.[8] This is often an empirical process requiring screening of multiple chiral bases (for an acidic substrate) and various solvents or solvent mixtures.[5] A significant difference in solubility allows for the selective crystallization of one diastereomer, leaving the other dissolved in the mother liquor.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Detailed Experimental Protocol: Diastereomeric Salt Resolution
This protocol outlines a general procedure for resolving a racemic carboxylic acid.
-
Screening: In a parallel screening setup, dispense the racemic acid into multiple vials. Add different chiral resolving agents (e.g., (1R,2S)-ephedrine, (R)-1-phenylethylamine, brucine) and a variety of solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate, heptane).[5][8]
-
Salt Formation: For the most promising hit (e.g., where a crystalline solid forms upon cooling), dissolve 1.0 g of the racemic acid derivative and an equimolar amount of the selected chiral base in the minimal amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Analysis: Dry the crystals and analyze their diastereomeric purity by HPLC or NMR. Check the enantiomeric purity of the acid by liberating it from a small sample of the salt (see next step) and analyzing by chiral HPLC.
-
Recrystallization (if needed): If the desired purity is not achieved, recrystallize the salt from the same or a different solvent system.
-
Liberation of the Free Acid: Suspend the diastereomerically pure salt in water and acidify with a strong acid (e.g., 2M HCl) to pH 1-2.[7] Extract the liberated enantiopure carboxylic acid with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product.
Performance Data
The success of diastereomeric salt resolution is highly substrate-specific. However, well-optimized processes can achieve high purity and yields.
| Key Parameter | Typical Performance | Notes |
| Yield | <50% (per cycle) | Theoretical maximum is 50%, but the undesired enantiomer can often be racemized and recycled.[6] |
| Purity | >99% e.e. | Often requires multiple recrystallizations to achieve high enantiomeric purity. |
| Scalability | Excellent | This is the preferred method for multi-kilogram and industrial-scale production.[5] |
Method 3: Direct Chromatographic Resolution (Chiral HPLC/SFC)
Direct chromatographic resolution using a chiral stationary phase (CSP) is the most versatile and rapid method for both analytical and preparative-scale separation of enantiomers.[9][10] This technique physically separates the two enantiomers as they pass through a column packed with a chiral material, leading to different retention times.
Causality and a Field-Proven Insight
The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[9] Polysaccharide-based CSPs, such as those derived from cellulose (e.g., CHIRALCEL®) and amylose (e.g., CHIRALPAK®), are exceptionally effective for a broad range of compounds, including tetralone derivatives.[11][12][13] The chiral recognition is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The choice of mobile phase (normal phase vs. reversed-phase) and modifiers (e.g., alcohols, acids, or bases) is critical for optimizing selectivity and resolution.[10][14] For preparative separations, Supercritical Fluid Chromatography (SFC) is often favored over HPLC as it uses compressed CO2 as the primary mobile phase, which is cheaper, less viscous (allowing for faster separations), and easier to remove from the final product.[15]
Workflow for Chiral HPLC/SFC Separation
Caption: Workflow for Preparative Chiral Chromatography.
Detailed Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Prepare a ~1 mg/mL solution of the racemic this compound derivative in the mobile phase solvent.
-
Initial Conditions: Screen a set of polysaccharide-based columns (e.g., CHIRALPAK® IC, CHIRALPAK® AD-H, CHIRALCEL® OD-H) under normal phase conditions.[11][12]
-
Optimization: Once a column showing baseline or partial separation is identified, optimize the resolution (Rs) by:
-
Adjusting Modifier Content: Vary the percentage of the alcohol modifier (e.g., from 5% to 20%). Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
Changing Modifier Type: Test different alcohols (e.g., ethanol, isopropanol) as they can alter the selectivity.
-
Adjusting Flow Rate and Temperature: Lowering the flow rate or temperature can sometimes improve resolution.[11]
-
-
Scale-Up: Once an optimized analytical method is established (Rs > 1.5), it can be scaled up to a larger diameter preparative column. The loading capacity will depend on the separation factor (α) and the solubility of the compound in the mobile phase.
Performance Data: Chiral HPLC of Tetralone Derivatives
| CSP | Mobile Phase | Analytes | Resolution (Rs) | Separation Factor (α) | Ref |
| CHIRALPAK IC | n-Hexane / 2-Propanol | 8 different tetralone derivatives | >1.5 for all | 1.12 - 1.45 | [11][12] |
| Chirobiotic T | Hexane-Ethanol-TEA (12:8:0.01) | 2-(4-pyridylalkyl)-1-tetralone derivatives | 1.00 - 1.95 | 2.02 - 2.88 | [14] |
| Chirobiotic R | Hexane-Ethanol-TEA (12:8:0.01) | 2-(4-pyridylalkyl)-1-tetralone derivatives | 1.00 - 2.50 | 1.32 - 2.51 | [14] |
Comparative Guide: Choosing the Right Method
The optimal choice of resolution technique depends on the specific requirements of the project, including the scale of synthesis, available equipment, cost considerations, and the developmental stage of the compound.
| Feature | Enzymatic Resolution | Diastereomeric Salt Resolution | Chiral Chromatography (HPLC/SFC) |
| Principle | Kinetic resolution via selective reaction | Separation of diastereomers by crystallization | Differential interaction with a chiral stationary phase |
| Purity | High (>99% e.e.) | High (>99% e.e.), may require recrystallization | Very High (>99.9% e.e.) |
| Yield | <50% (unless substrate is recycled) | <50% (unless undesired enantiomer is racemized) | High (>90% recovery) |
| Scalability | Good (mg to multi-kg) | Excellent (g to multi-ton) | Good (mg to kg), SFC better for large scale |
| Speed | Moderate (hours to days) | Slow (days, requires optimization) | Fast (minutes for analytical, hours for prep) |
| Cost | Moderate (enzyme cost) | Low (reagents, solvents) | High (CSP columns, equipment, solvents for HPLC) |
| Development Effort | Moderate (enzyme/solvent screen) | High (extensive screening of agents/solvents) | Low to Moderate (column/mobile phase screen) |
| Best For... | Green chemistry, mild conditions, complex molecules | Large-scale, cost-effective manufacturing | Rapid analytical assessment, high-purity small to medium scale, difficult separations |
Conclusion
The chiral resolution of this compound derivatives can be successfully achieved through enzymatic, classical, and chromatographic methods.
-
Enzymatic Kinetic Resolution offers an elegant and "green" approach that operates under mild conditions and provides high enantioselectivity, making it ideal for producing high-purity material on a lab scale.
-
Classical Diastereomeric Salt Resolution remains the undisputed champion for large-scale industrial synthesis, where cost of goods is a primary driver. Although development can be laborious, its scalability is unmatched.
-
Direct Chiral Chromatography is the most versatile and rapid technique. It is indispensable for analytical quality control and is the method of choice for obtaining ultra-high purity material on a milligram-to-kilogram scale, especially when other methods fail.
A prudent strategy for a drug development program would involve using chiral HPLC for initial analytical method development and for obtaining small quantities of pure enantiomers for early biological testing. As the project progresses and scale becomes a factor, parallel investigations into both enzymatic and classical resolution methods should be undertaken to identify the most efficient and economical route for producing the active pharmaceutical ingredient.
References
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Enzymatic resolution of 5-hydroxy- and 8-hydroxy-2-tetralols using immobilized lipases. (n.d.). ResearchGate. Available from: [Link]
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and 8-hydroxy-2-tetralols using immobilized lipases. (n.d.). ElectronicsAndBooks. Available from: [Link]
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A comparative study of the enantiomeric resolution of several tetralone derivatives on macrocyclic antibiotic chiral stationary phases using HPLC under normal phase mode. (n.d.). PubMed. Available from: [Link]
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Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. Available from: [Link]
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A Comparative Guide to the Synthesis of 8-Hydroxy-2-tetralone: A Cross-Validation of Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 8-Hydroxy-2-tetralone
This compound is a valuable bicyclic ketone that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and natural products. Its structural motif, featuring a tetralin core with hydroxyl and carbonyl functionalities, is found in compounds with potential applications in medicinal chemistry, including as precursors to dopamine (DA) and serotonin (5-HT) receptor ligands. The strategic placement of the hydroxyl group at the 8-position offers a handle for further functionalization, making the efficient and reliable synthesis of this molecule a topic of significant interest for organic and medicinal chemists.
This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven experimental protocols, and present a cross-validation of the results based on available literature data.
Comparative Analysis of Synthetic Strategies
Two principal synthetic strategies have emerged for the preparation of this compound: a linear synthesis commencing from 2-bromophenylacetic acid and a reductive approach utilizing a substituted naphthalene precursor via the Birch reduction. Each route presents a unique set of challenges and benefits in terms of starting material availability, reaction conditions, scalability, and overall efficiency.
| Parameter | Route 1: Friedel-Crafts Acylation/Methoxylation | Route 2: Birch Reduction |
| Starting Material | 2-Bromophenylacetic Acid | Substituted Naphthalene (e.g., 2,7-Dimethoxynaphthalene) |
| Key Reactions | Friedel-Crafts Acylation, Ketal Protection, Copper-Catalyzed Methoxylation, Demethylation | Birch Reduction, Hydrolysis/Oxidation |
| Overall Yield | ~40-50% (to 8-methoxy-2-tetralone) | Variable, dependent on substrate and conditions |
| Advantages | Readily available starting material, well-defined and reproducible steps. | Potentially shorter route if a suitable naphthalene precursor is available. |
| Disadvantages | Multi-step process, use of copper catalyst, final demethylation can be harsh. | Use of liquid ammonia and alkali metals (safety and handling concerns), potential for side reactions and over-reduction. |
| Scalability | Generally scalable with appropriate engineering controls. | Can be challenging to scale due to the use of cryogenic and pyrophoric reagents. |
Route 1: Multi-step Synthesis via Friedel-Crafts Acylation and Aromatic Substitution
This synthetic pathway constructs the this compound scaffold through a linear sequence, starting from the commercially available 2-bromophenylacetic acid. The key steps involve the formation of the tetralone ring system, introduction of the methoxy group (a protected form of the final hydroxyl group), and a final deprotection step.
Mechanistic Rationale
The synthesis begins with an intramolecular Friedel-Crafts acylation . The 2-bromophenylacetic acid is converted to its more reactive acid chloride, which then undergoes cyclization in the presence of a Lewis acid to form 8-bromo-2-tetralone. The carbonyl group is then protected as a ketal to prevent its interference in the subsequent nucleophilic aromatic substitution. The crucial introduction of the oxygen functionality at the 8-position is achieved through a copper(I)-catalyzed methoxylation , a more efficient alternative to traditional nucleophilic aromatic substitution on an unactivated aryl bromide. Finally, deprotection of the ketal and demethylation of the methoxy group furnishes the desired this compound.
Experimental Protocols
Step 1: Synthesis of 8-Bromo-2-tetralone
A detailed procedure for this step can be found in the literature, with a reported yield of 68% from 2-bromophenylacetic acid.[1]
Step 2: Protection of 8-Bromo-2-tetralone as an Ethylene Ketal
The ketone is protected using ethylene glycol in the presence of an acid catalyst, typically affording the ketal in high yield (e.g., 91%).[1]
Step 3: Copper-Catalyzed Methoxylation
The bromo-ketal is subjected to a copper(I)-catalyzed reaction with sodium methoxide. The use of an ester co-catalyst like ethyl acetate is reported to be crucial for preventing the precipitation of copper(I) methoxide and achieving a good yield of the methoxy-ketal (e.g., 86%).[1]
Step 4: Deprotection and Demethylation to this compound
The ketal is first hydrolyzed under acidic conditions to yield 8-methoxy-2-tetralone (reported yield of 92%).[1] The final and critical step is the cleavage of the methyl ether. Two common methods for this demethylation are treatment with boron tribromide (BBr₃) or hydrobromic acid (HBr).
-
Method A: Demethylation with Boron Tribromide (BBr₃)
-
Protocol: 8-methoxy-2-tetralone is dissolved in a dry, inert solvent such as dichloromethane under an inert atmosphere. The solution is cooled (typically to 0 °C or -78 °C), and a solution of BBr₃ in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with water or methanol, and the product is extracted and purified.
-
Causality: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, activating the methyl group for nucleophilic attack by the bromide ion. This method is generally effective at lower temperatures and is often preferred for substrates with other sensitive functional groups.[2][3] Yields for this type of demethylation are typically in the range of 70-90%.[3]
-
-
Method B: Demethylation with Hydrobromic Acid (HBr)
-
Protocol: 8-methoxy-2-tetralone is heated in a mixture of concentrated hydrobromic acid and acetic acid. The reaction is typically run at elevated temperatures (reflux) for several hours. After cooling, the reaction mixture is diluted with water, and the product is extracted and purified.
-
Causality: Under strongly acidic and high-temperature conditions, the ether oxygen is protonated, making the methyl group susceptible to nucleophilic attack by the bromide ion in an SN2 reaction. This is a more classical and harsher method.[2]
-
Workflow Diagram
Caption: Synthetic pathway for this compound via the Friedel-Crafts acylation route.
Route 2: Birch Reduction of Naphthalene Derivatives
The Birch reduction offers a powerful method for the partial reduction of aromatic rings, providing access to cyclohexadiene systems. This strategy can be employed to synthesize tetralones from appropriate naphthalene precursors.[4][5]
Mechanistic Rationale
The Birch reduction involves the treatment of an aromatic compound with an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source.[4][5] The reaction proceeds via a single-electron transfer from the alkali metal to the aromatic ring, forming a radical anion. This is then protonated by the alcohol. A second electron transfer and protonation complete the reduction to a 1,4-cyclohexadiene. For a methoxy-substituted naphthalene, the Birch reduction typically yields a dihydro-enol ether. Subsequent acidic hydrolysis of the enol ether unmasks the ketone functionality, yielding the tetralone.
A plausible starting material for this route would be 2,7-dimethoxynaphthalene. Reduction of one of the rings followed by hydrolysis would lead to a methoxy-tetralone, which could then be demethylated.
Representative Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of β-tetralone from β-naphthyl ethyl ether and would require optimization for the synthesis of this compound.[6]
Step 1: Birch Reduction of a Methoxy-substituted Naphthalene
-
A solution of the methoxy-naphthalene derivative (e.g., 2,7-dimethoxynaphthalene) in a mixture of an alcohol (e.g., ethanol or tert-butanol) and an ethereal solvent (e.g., THF) is prepared in a flask equipped with a dry-ice condenser and an inlet for ammonia.
-
Liquid ammonia is condensed into the flask.
-
Small pieces of sodium or lithium metal are added portion-wise to the stirred solution, maintaining the characteristic blue color of the solvated electrons.
-
The reaction is stirred at low temperature (-78 °C to -33 °C) until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a proton source (e.g., ammonium chloride) or a more reactive alcohol.
Step 2: Hydrolysis to the Tetralone
-
After the ammonia has evaporated, the residue is dissolved in a suitable solvent and treated with aqueous acid (e.g., hydrochloric acid).
-
The mixture is heated to effect hydrolysis of the enol ether intermediate to the corresponding tetralone.
-
The product is then extracted and purified by chromatography or crystallization.
Step 3: Demethylation
-
If a methoxy-tetralone is obtained, a final demethylation step, as described in Route 1, is required to yield this compound.
Workflow Diagram
Caption: Conceptual workflow for the synthesis of this compound via the Birch reduction.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group O-H stretch. A strong absorption band around 1680 cm⁻¹ is characteristic of the conjugated ketone carbonyl C=O stretch.[7]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular formula C₁₀H₁₀O₂. Common fragmentation patterns include the loss of a hydroxyl radical (m/z = 145) and carbon monoxide (m/z = 134).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed ¹H and ¹³C NMR data for this compound were not available in the searched literature, the spectra would be expected to show characteristic signals for the aromatic and aliphatic protons and carbons. The ¹H NMR spectrum of the precursor, 8-methoxy-2-tetralone, has been reported as follows: ¹H NMR (CDCl₃): δ 2.55 (t, J = 6.9 Hz, 2H), 3.0 (t, J = 6.9 Hz, 2H), 3.4 (s, 2H), 3.8 (s, 3H), 6.76 (d, J = 8.1 Hz, 1H), 6.83 (d, J = 7.5 Hz, 1H), 7.18 (t, J = 7.8 Hz, 1H).[1]
Conclusion and Recommendations
Both the multi-step synthesis from 2-bromophenylacetic acid and the Birch reduction of a suitable naphthalene derivative represent viable strategies for the preparation of this compound.
The Friedel-Crafts acylation/methoxylation route is a well-documented and robust method that proceeds in moderate to good overall yield. Its primary advantage lies in the use of readily available starting materials and well-understood reaction steps, making it a reliable choice for laboratory-scale synthesis. The main drawbacks are the number of steps and the need for a final, potentially harsh, demethylation.
The Birch reduction route offers a potentially more convergent approach, provided a suitable substituted naphthalene is accessible. However, this method involves challenging experimental conditions, including the use of liquid ammonia and alkali metals, which require specialized equipment and careful handling, particularly on a larger scale.
For researchers requiring a reliable and well-established synthesis of this compound on a laboratory scale, the multi-step route starting from 2-bromophenylacetic acid is recommended. For projects where the development of a more concise synthesis is a priority and the necessary equipment and expertise for handling Birch reductions are available, the reductive approach warrants further investigation and optimization.
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literature comparison of 8-Hydroxy-2-tetralone properties
An In-Depth Comparative Guide to the Properties of 8-Hydroxy-2-tetralone for Researchers and Drug Development Professionals
As a foundational scaffold in medicinal chemistry and organic synthesis, the tetralone framework offers a unique combination of aromatic and aliphatic features. The introduction of a hydroxyl group significantly modulates the molecule's physicochemical and biological properties. This guide provides a detailed comparison of this compound with its structural isomers, offering insights into its synthesis, characterization, and potential applications, supported by experimental data and established scientific principles.
Introduction to Hydroxy-2-Tetralones
This compound, with the chemical formula C₁₀H₁₀O₂, belongs to the tetralone family, a class of compounds featuring a bicyclic structure where a benzene ring is fused to a cyclohexanone ring.[1] The specific placement of the hydroxyl group at the 8-position and the ketone at the 2-position imparts distinct chemical characteristics compared to its isomers. These molecules serve as valuable intermediates in the synthesis of more complex organic structures and are explored for their potential biological activities, including antioxidant and antimicrobial properties.[1] Derivatives of this scaffold, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), are well-known potent agonists at serotonin 5-HT1A receptors, highlighting the pharmacological relevance of the 8-hydroxy-tetralin core.[2][3]
This guide will dissect the properties of this compound, placing it in context with its 5-, 6-, and 7-hydroxy isomers to provide a comprehensive understanding for researchers.
Caption: Structural relationship of this compound and its isomers.
Comparative Physicochemical Properties
The position of the hydroxyl group on the aromatic ring significantly influences intermolecular forces, particularly hydrogen bonding, which in turn affects physical properties like boiling point and density. This compound's hydroxyl group is ortho to the fused ring junction, allowing for potential intramolecular interactions that differentiate it from its meta (7-hydroxy) and para (6-hydroxy) counterparts.
| Property | This compound | 5-Hydroxy-2-tetralone | 6-Hydroxy-2-tetralone | 7-Hydroxy-2-tetralone |
| CAS Number | 53568-05-1[4] | 35697-10-0[5] | 52727-28-3[6] | 37827-68-2[7] |
| Molecular Formula | C₁₀H₁₀O₂[1] | C₁₀H₁₀O₂[5] | C₁₀H₁₀O₂[6] | C₁₀H₁₀O₂[7] |
| Molecular Weight | 162.19 g/mol [1] | 162.18 g/mol | 162.18 g/mol [6] | 162.19 g/mol |
| Appearance | Solid[1] | Light brown to gray Solid[5] | - | - |
| Boiling Point | 333.6°C at 760 mmHg[1] | 333.6°C (Predicted)[5] | - | - |
| Density | 1.236 g/cm³[1] | 1.236 g/cm³ (Predicted)[5] | - | - |
| Flash Point | 141.8°C[1] | - | - | - |
| pKa | - | 9.83 (Predicted)[5] | - | - |
| Refractive Index | 1.602[1] | - | - | - |
Note: Experimental data for all isomers is not consistently available in public literature; predicted values are included where applicable.
The high boiling point of this compound is a direct consequence of intermolecular hydrogen bonding enabled by the hydroxyl group, a feature shared across the isomers.[1]
Spectroscopic Analysis and Structural Elucidation
Spectroscopic methods are essential for confirming the identity and purity of tetralone isomers. The position of the hydroxyl group creates distinct signatures in NMR and IR spectra.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
O-H Stretch: A broad absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The exact position and broadness can be influenced by the extent of hydrogen bonding.
-
C=O Stretch: A strong, sharp peak around 1700-1720 cm⁻¹ corresponds to the ketone carbonyl group.[8]
-
C-O Stretch: A signal in the 1200-1300 cm⁻¹ region indicates the C-O bond of the phenol.
-
Aromatic C-H/C=C: Multiple absorptions will appear in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretching) regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between the isomers.
-
¹H NMR: The aromatic region (typically 6.5-8.0 ppm) is most informative.
-
This compound: Will show three aromatic protons in a characteristic pattern. The proton at C5 will likely be a doublet, the proton at C6 a triplet (or doublet of doublets), and the proton at C7 a doublet, reflecting their coupling relationships.
-
Isomer Comparison: The splitting patterns and chemical shifts of the aromatic protons will differ for each isomer due to the varying electronic effects and coupling patterns dictated by the hydroxyl group's position. For instance, 6-Hydroxy-2-tetralone would exhibit a more symmetrical pattern in the aromatic region compared to the others.
-
The aliphatic protons on the cyclohexanone ring (typically 2.0-3.5 ppm) will appear as complex multiplets.
-
-
¹³C NMR:
-
The carbonyl carbon (C2) will appear significantly downfield, typically around 200-210 ppm.
-
The carbon bearing the hydroxyl group (C8 for the target compound) will be shifted downfield (e.g., ~155 ppm) compared to the other aromatic carbons due to the deshielding effect of the oxygen atom. The specific chemical shifts of the aromatic carbons provide a definitive fingerprint for each isomer.
-
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will show a molecular ion peak [M]⁺ corresponding to the molecular weight (m/z 162). Fragmentation patterns would involve the loss of small neutral molecules like CO and ethylene from the cyclohexanone ring, providing further structural confirmation.
Synthesis and Reactivity
Synthetic Approaches
Several synthetic routes to hydroxy-tetralones have been reported. A common strategy involves the cyclization of a precursor molecule.
Caption: Generalized workflow for the synthesis of 8-Hydroxy-tetralone.
One effective reported method involves the condensation of naphthalene-1,8-diol with benzene in the presence of aluminum halides, which proceeds through an electrophilic intermediate followed by cyclization to yield the desired product.[1][9]
Experimental Protocol: Synthesis via Naphthalene Derivative
Causality: This protocol is chosen for its efficiency and high purity yield as reported in the literature.[1] The use of a strong Lewis acid like AlCl₃ is critical for activating the naphthalene derivative to form the key electrophilic species that initiates the reaction with benzene.
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (5 molar equivalents) and dry benzene (solvent).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add naphthalene-1,8-diol (1 molar equivalent) portion-wise to the stirred suspension under a nitrogen atmosphere. Rationale: The slow, cooled addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Rationale: This step quenches the reaction by hydrolyzing the aluminum complexes and neutralizes the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using IR, ¹H NMR, ¹³C NMR, and MS, comparing the data to established literature values.
Chemical Reactivity
The reactivity of this compound is governed by its three key structural components:
-
Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated with a base. It can undergo O-alkylation or O-acylation. It also activates the aromatic ring towards electrophilic substitution.
-
Ketone Carbonyl Group: The ketone is susceptible to nucleophilic attack, enabling reactions like reduction to an alcohol, reductive amination to form aminotetralin derivatives (like 8-OH-DPAT), and formation of imines or enamines.
-
α-Carbons (C1 and C3): The protons on the carbons adjacent to the ketone are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.
Biological and Pharmacological Profile
While research into the specific biological activities of this compound is still emerging, preliminary studies and the activities of its derivatives provide significant insights.
-
Antioxidant Properties: The phenolic hydroxyl group suggests potential free-radical scavenging activity, which has been reported in some studies.[1] This positions the molecule as a candidate for mitigating oxidative stress.
-
Antimicrobial Activity: Moderate activity against certain bacterial and fungal strains has been observed, though further research is needed to establish its potential as an antimicrobial agent.[1]
-
Scaffold for CNS Agents: The most significant application is its role as a precursor for central nervous system (CNS) active compounds. The derivative 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a canonical 5-HT1A receptor agonist used extensively in neuroscience research to study anxiety, depression, and other neurological processes.[10][11][12][13][14] The synthesis of such agents relies on the reactivity of the ketone group in this compound.
Conclusion
This compound is a versatile chemical entity whose properties are defined by the specific arrangement of its functional groups. Its physicochemical characteristics, spectroscopic signature, and chemical reactivity are subtly but significantly different from its structural isomers. While it shows promise for intrinsic antioxidant and antimicrobial activities, its primary value in the research community lies in its utility as a key intermediate for synthesizing pharmacologically potent molecules, particularly agonists for serotonergic systems. This comparative guide provides the foundational data and experimental context necessary for researchers to effectively utilize and explore the potential of this compound and its related structures in drug discovery and chemical synthesis.
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Zhu, Y., & Koltunov, K. Y. (2016). Synthesis of 8-Methoxy-1-Tetralone. Journal of Chemical Research. [Link]
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Gallagher, R. T., & Williams, M. (1987). Evidence that 8-hydroxy-2-(n-dipropylamino)tetralin (8-OH-DPAT) is a selective alpha 2-adrenoceptor antagonist on guinea-pig submucous neurones. British Journal of Pharmacology. [Link]
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Millán, M. J., et al. (2000). Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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The Organic Guy. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]
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Tricklebank, M. D., et al. (1985). The behavioural effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice. European Journal of Pharmacology. [Link]
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ResearchGate. (2025, August 10). Effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) on locomotor activity and rearing of mice and rats. [Link]
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Wogar, M. A., et al. (1993). Effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) on performance on two operant timing schedules. Psychopharmacology. [Link]
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Ahlenius, S., et al. (1989). The long-term effects of 8-hydroxy-2-(di-n-propyl-amino)tetralin (8-OH-DPAT) on copulatory and exploratory behaviour in male rats. Journal of Neural Transmission. [Link]
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Assessing the Reproducibility of 8-Hydroxy-2-tetralone Synthesis: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 8-Hydroxy-2-tetralone, a valuable scaffold in the synthesis of various biologically active molecules, presents a synthetic challenge where reproducibility can be a significant hurdle. This guide provides an in-depth, comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, a critical assessment of their reproducibility, and insights into the chemical principles that govern these transformations.
Introduction to this compound
This compound is a bicyclic ketone with a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[1] Its structure, featuring a fused benzene ring and a cyclohexanone ring with a hydroxyl group at the 8-position, makes it a versatile intermediate in organic synthesis. The tetralone core is a common motif in a range of pharmaceutical compounds.[2] The reliable and scalable synthesis of this molecule is therefore of considerable interest. This guide will dissect two plausible and documented synthetic pathways, evaluating them on the grounds of efficiency, robustness, and, most critically, reproducibility.
Comparative Overview of Synthetic Strategies
Two primary strategies for the synthesis of this compound are presented here for comparison:
-
Route 1: Multi-step Synthesis via an 8-Methoxy Intermediate followed by Demethylation. This is a longer but potentially more controlled approach, starting from a commercially available substituted phenylacetic acid.
-
Route 2: Direct Synthesis via Birch Reduction of a Naphthalene Precursor. This route offers a more direct path to the target molecule but involves specialized reaction conditions that can impact reproducibility.
The following table provides a high-level comparison of these two routes:
| Parameter | Route 1: Via 8-Methoxy Intermediate | Route 2: Birch Reduction |
| Starting Material | 2-Bromophenylacetic acid | 1,7-Dihydroxynaphthalene |
| Number of Steps | 5 | 1 |
| Key Transformations | Friedel-Crafts acylation/cyclization, ketal protection, methoxylation, deprotection, demethylation | Dissolving metal reduction |
| Reported Overall Yield | Approx. 50% (for 8-methoxy-2-tetralone) | Variable, highly dependent on conditions |
| Potential Reproducibility Challenges | Cumulative yield over multiple steps, efficiency of the final demethylation step. | Handling of liquid ammonia and alkali metals, precise control of reaction temperature and quench. |
| Scalability | Generally more straightforward to scale due to conventional reaction setups. | Can be challenging to scale due to the need for specialized low-temperature equipment. |
Route 1: Synthesis via 8-Methoxy-2-tetralone and Subsequent Demethylation
This synthetic pathway builds the tetralone core through a series of classical organic reactions, culminating in the demethylation of the methoxy group to unveil the desired hydroxyl functionality. This approach offers a high degree of control at each step, which can contribute to its overall reproducibility when carefully executed.
Mechanistic Rationale
The core of this synthesis lies in a Friedel-Crafts acylation followed by an intramolecular cyclization to form the bicyclic system. The initial acylation of ethylene with the acid chloride derived from 2-bromophenylacetic acid, catalyzed by a Lewis acid like aluminum chloride, generates a key intermediate. This is followed by an intramolecular Friedel-Crafts alkylation to close the six-membered ring. The subsequent steps involve protecting the ketone, substituting the bromine with a methoxy group via a copper-catalyzed reaction, and finally deprotecting the ketone and demethylating the ether. The demethylation step, typically achieved with a strong Lewis acid like boron tribromide (BBr₃), proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.[1]
Experimental Protocol
The following protocol is adapted from the work of Lee, Frescas, and Nichols for the synthesis of 8-methoxy-2-tetralone, with a subsequent demethylation step.
Part A: Synthesis of 8-Methoxy-2-tetralone
-
Step 1: Synthesis of 8-Bromo-2-tetralone. This initial step involves the conversion of 2-bromophenylacetic acid to its acid chloride, followed by a Friedel-Crafts reaction with ethylene and subsequent intramolecular cyclization. This procedure is reported to yield 8-bromo-2-tetralone in approximately 68% yield.
-
Step 2: Ketal Protection. The ketone functionality of 8-bromo-2-tetralone is protected as an ethylene ketal to prevent side reactions in the subsequent methoxylation step.
-
Step 3: Copper-Catalyzed Methoxylation. The protected 8-bromo-2-tetralone is then subjected to a copper(I)-catalyzed reaction with sodium methoxide to replace the bromine atom with a methoxy group.
-
Step 4: Deprotection. The ketal protecting group is removed by acid-catalyzed hydrolysis to regenerate the ketone, yielding 8-methoxy-2-tetralone. The overall yield for these three steps (protection, methoxylation, and deprotection) starting from 8-bromo-2-tetralone is reported to be around 72%.
Part B: Demethylation to this compound
-
Step 5: Demethylation with Boron Tribromide. To a solution of 8-methoxy-2-tetralone in a dry, inert solvent such as dichloromethane, cooled to -78 °C, is added a solution of boron tribromide (BBr₃) dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with water or methanol, and the product is extracted and purified.
Reproducibility Assessment of Route 1
The multi-step nature of this route introduces several points where variability can arise. The Friedel-Crafts reactions in the initial step can be sensitive to the quality of the Lewis acid and the exclusion of moisture. The copper-catalyzed methoxylation is also a critical step, and its efficiency can be influenced by the purity of the copper salt and the reaction conditions. The final demethylation step with BBr₃ is a powerful reaction but requires careful handling due to the reagent's reactivity with moisture and the exothermic nature of the quench. However, the ability to isolate and characterize intermediates at each stage provides checkpoints to ensure the quality of the material before proceeding, which can enhance the overall reproducibility of the synthesis.
Route 2: Direct Synthesis via Birch Reduction of 1,7-Dihydroxynaphthalene
This approach offers a significantly shorter synthetic route to this compound by employing a powerful dissolving metal reduction. The Birch reduction is a classic method for the partial reduction of aromatic rings.[3][4]
Mechanistic Rationale
The Birch reduction of 1,7-dihydroxynaphthalene involves the dissolution of an alkali metal, typically sodium or lithium, in liquid ammonia to generate solvated electrons.[3][4] These electrons add to the aromatic ring of the naphthalene derivative to form a radical anion. This highly basic intermediate is then protonated by an alcohol present in the reaction mixture. A second electron addition and another protonation event lead to the formation of a non-conjugated diene. In the case of 1,7-dihydroxynaphthalene, the reduction of one of the rings followed by tautomerization of the resulting enol would yield the desired 2-tetralone product. The regioselectivity of the reduction is influenced by the electronic nature of the substituents on the aromatic ring.
Experimental Protocol
A general procedure for the Birch reduction of a dihydroxynaphthalene derivative is as follows. Caution: This reaction involves the use of liquid ammonia and alkali metals, which are hazardous and require specialized equipment and handling procedures.
-
Step 1: Setup and Reagent Preparation. A reaction vessel equipped with a dry-ice condenser is charged with liquid ammonia. The starting material, 1,7-dihydroxynaphthalene, is dissolved in a suitable co-solvent (e.g., THF, ethanol) and added to the liquid ammonia.
-
Step 2: Addition of Alkali Metal. Small pieces of sodium or lithium are carefully added to the stirred solution until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Step 3: Reaction and Quenching. The reaction is stirred at low temperature for a specific period. The reaction is then quenched by the careful addition of a proton source, such as ammonium chloride, until the blue color disappears.
-
Step 4: Workup and Purification. The ammonia is allowed to evaporate, and the remaining residue is worked up by extraction and purified by chromatography to afford this compound.
Reproducibility Assessment of Route 2
The Birch reduction, while powerful, is notoriously sensitive to reaction conditions, which can significantly impact its reproducibility. Key factors that can lead to variability include:
-
Purity of Reagents: The quality of the alkali metal and the dryness of the solvents are crucial for the efficient generation of solvated electrons.
-
Temperature Control: Maintaining a consistent low temperature is essential for the stability of the reactive intermediates.
-
Quenching Procedure: The timing and method of quenching the reaction can influence the product distribution and yield.
-
Side Reactions: Over-reduction or alternative reduction pathways can lead to the formation of undesired byproducts, complicating purification.
Despite these challenges, when performed under carefully controlled and optimized conditions, the Birch reduction can be a highly effective and atom-economical method for the synthesis of this compound.
Visualization of Experimental Workflows
To better illustrate the procedural differences between the two synthetic routes, the following diagrams are provided.
Caption: Workflow for the multi-step synthesis of this compound via an 8-methoxy intermediate.
Caption: Direct synthesis of this compound via Birch reduction.
Conclusion and Recommendations
Both synthetic routes presented in this guide offer viable pathways to this compound, each with its own set of advantages and challenges regarding reproducibility.
Route 1 (Via 8-Methoxy Intermediate) is a longer, more labor-intensive process. However, the use of well-established, classical organic reactions and the ability to isolate and purify intermediates provide a higher degree of control. This can lead to greater reproducibility, especially for researchers who may not have access to the specialized equipment required for low-temperature dissolving metal reductions. The primary challenge to its reproducibility lies in the cumulative yield over multiple steps and the careful execution of the final, potent demethylation reaction.
Route 2 (Birch Reduction) is an elegant and direct approach. Its single-step nature is highly attractive from an efficiency standpoint. However, the reproducibility of the Birch reduction is notoriously sensitive to subtle variations in reaction conditions. The handling of hazardous reagents and the need for stringent control over temperature and moisture make this route more suitable for experienced chemists with access to appropriate facilities.
For research groups seeking a robust and reliable, albeit longer, synthesis, Route 1 is recommended . The step-wise nature allows for troubleshooting and quality control throughout the process. For those with expertise in handling challenging reagents and a need for a more atom-economical and direct synthesis, Route 2 presents a compelling alternative , provided that the reaction conditions can be rigorously controlled and optimized. Ultimately, the choice of synthetic route will depend on the specific needs, resources, and expertise of the research team.
References
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Wikipedia. (2023). 2-Tetralone. Retrieved from [Link]
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Chem-Station. (2024, January 15). O-Demethylation. Retrieved from [Link]
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Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings. Retrieved from [Link]
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Wikipedia. (2023). Birch reduction. Retrieved from [Link]
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A Comparative Pharmacological Guide to 8-Hydroxy-2-tetralone Analogs for CNS Target Engagement
For researchers and drug development professionals navigating the complex landscape of serotonergic and dopaminergic modulation, the 8-hydroxy-2-tetralone scaffold represents a foundational chemical starting point. This guide provides an in-depth comparison of the pharmacological profiles of key analogs, grounded in experimental data, to elucidate the nuanced structure-activity relationships (SAR) that govern their interaction with critical central nervous system (CNS) receptors.
Introduction: The Significance of the this compound Core
The prototypical 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a cornerstone tool in pharmacology, renowned for its high affinity and agonist activity at the serotonin 1A (5-HT1A) receptor.[1] Its rigid structure, embedding a phenethylamine moiety, provides a constrained framework that has been extensively modified to probe the binding pockets of various G-protein coupled receptors (GPCRs).[2] Understanding the pharmacological consequences of these modifications is paramount for the rational design of novel therapeutics targeting a spectrum of neuropsychiatric disorders, from anxiety and depression to psychosis and Parkinson's disease.
This guide will dissect the binding affinities and functional activities of key this compound analogs at primary serotonergic (5-HT1A, 5-HT7) and dopaminergic (D2, D3) receptors. We will explore how subtle changes in stereochemistry and substituent groups can dramatically alter a compound's potency, selectivity, and functional output (i.e., full agonist, partial agonist, or antagonist).
Comparative Analysis of Receptor Binding Affinities
The interaction of a ligand with its receptor is quantified by its binding affinity (Ki), with lower values indicating a stronger binding interaction. The following table summarizes the binding affinities of 8-OH-DPAT and several of its key analogs at human cloned 5-HT1A, D2, and D3 receptors.
| Compound | 5-HT1A Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/5-HT1A) | Selectivity (D3/5-HT1A) |
| (±)-8-OH-DPAT | 1.2 | >1000 | >1000 | >833 | >833 |
| (+)-8-OH-DPAT | 1.0 | 110 | 120 | 110 | 120 |
| (-)-8-OH-DPAT | 1.0 | 250 | 200 | 250 | 200 |
| 7-OH-DPAT | 100 | 1.0 | 0.5 | 0.01 | 0.005 |
| (S)-UH-301 | 2.5 | 2500 | - | 1000 | - |
Data compiled from multiple sources.[3]
Expert Insights: The data clearly illustrates the profound impact of minor structural alterations. While racemic 8-OH-DPAT exhibits remarkable selectivity for the 5-HT1A receptor, resolution of its enantiomers reveals a modest increase in affinity for D2 and D3 receptors.[3] A simple shift of the hydroxyl group from the 8- to the 7-position, as seen in 7-OH-DPAT, dramatically inverts the selectivity profile, favoring the D3 and D2 receptors. This highlights the critical role of the hydroxyl group's position in dictating receptor preference. Furthermore, the introduction of a phenyl group and cyclization in (S)-UH-301 maintains high 5-HT1A affinity while introducing antagonist properties, demonstrating how larger substituents can alter functional activity.
Structure-Activity Relationships and Functional Outcomes
Beyond binding affinity, the functional activity of a ligand (i.e., its ability to elicit a biological response) is a critical determinant of its pharmacological profile. This is often assessed through functional assays that measure downstream signaling events, such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels for Gi/o-coupled receptors like 5-HT1A and D2.
Stereoselectivity and Intrinsic Activity
The enantiomers of 8-OH-DPAT, despite having similar binding affinities for the 5-HT1A receptor, exhibit distinct intrinsic activities.[4][5] The (R)-enantiomer generally behaves as a full and potent agonist, while the (S)-enantiomer acts as a partial agonist.[5][6] This stereoselectivity underscores the importance of the three-dimensional orientation of the di-n-propylamino group within the receptor's binding pocket for optimal G-protein coupling and signal transduction.
From Agonism to Antagonism: The Impact of N-Substitution
Modifications to the N,N-dipropylamino group can significantly impact both affinity and functional activity. While many derivatives of 8-OH-DPAT with larger or bulkier amine substituents appear inactive in presynaptic assays, they can still exhibit significant affinity at central 5-HT1A binding sites.[1] This suggests that the structural requirements for binding and for eliciting a functional response can be dissociated.
Key Signaling Pathways
To fully appreciate the pharmacological consequences of these analogs, it is essential to understand the signaling pathways they modulate.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a canonical Gi/o-coupled GPCR. Upon agonist binding, the G-protein dissociates, and the αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunit can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Caption: 5-HT1A Receptor Signaling Pathway.
D2 Receptor Signaling
Similar to the 5-HT1A receptor, the dopamine D2 receptor is also coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This pathway is a key target for antipsychotic medications.
Caption: D2 Receptor Signaling Pathway.
Experimental Methodologies
The data presented in this guide are derived from well-established in vitro pharmacological assays. The following are representative protocols for determining the binding affinity and functional activity of this compound analogs.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand.
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A Researcher's Guide to Validating the Mechanism of Action of 8-Hydroxy-2-tetralone: A Comparative Approach
For drug development professionals and researchers, definitively validating the mechanism of action (MoA) of a small molecule is a cornerstone of preclinical research. This guide provides an in-depth, comparative framework for elucidating the MoA of 8-Hydroxy-2-tetralone, a compound often referred to in scientific literature as 8-OH-DPAT. While primarily recognized as a potent 5-HT1A serotonin receptor agonist, emerging evidence suggests a more complex pharmacological profile, including potential interactions with 5-HT7 and dopamine receptors, as well as possible effects on serotonin reuptake.[1][2][3] This guide will navigate the essential experimental cascades required to dissect this polypharmacology, offering a comparative analysis of methodologies and the rationale behind their application.
Understanding the Multifaceted Nature of this compound
This compound's established role as a 5-HT1A agonist has been pivotal in neuroscience research, contributing to our understanding of anxiety, depression, and memory.[4][5][6][7][8] However, its off-target activities, while sometimes subtle, can have significant implications for its overall physiological effects. For instance, its interaction with dopamine autoreceptors may contribute to its observed effects on locomotor activity.[3] Therefore, a comprehensive validation strategy must extend beyond its primary target to create a complete pharmacological picture.
This guide will systematically explore a multi-tiered approach to MoA validation, beginning with direct target engagement and progressing to downstream signaling and in-vivo functional outcomes.
Tier 1: Confirming Direct Target Engagement - A Comparative Analysis of Binding Assays
The initial and most fundamental step in MoA validation is to confirm direct physical interaction between the compound and its putative protein targets. Radioligand binding assays are a classic and robust method for this purpose.[9][10]
Comparison of Receptor Binding Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radioligand Binding Assay (Filtration) | A radiolabeled ligand of known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The amount of bound radioligand is measured after separating it from the unbound ligand by filtration. Competition assays with unlabeled this compound are then performed to determine its binding affinity (Ki).[9][10] | High sensitivity and precision. Well-established and widely accepted methodology. Allows for the determination of both affinity (Kd) and receptor density (Bmax).[11] | Requires the use of radioactive materials, which involves safety and disposal considerations. Can be labor-intensive. |
| Scintillation Proximity Assay (SPA) | A bead-based assay where the receptor is captured on a scintillant-coated bead. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, exciting the scintillant and producing a light signal.[10] | Homogeneous assay format (no wash steps), making it amenable to high-throughput screening. Reduced radioactive waste compared to filtration assays. | Can be more expensive than filtration assays. Potential for assay interference from colored or quenching compounds. |
| Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay | The receptor is immobilized on a microplate. A labeled ligand (e.g., biotinylated) is added, followed by a detection enzyme-conjugated streptavidin. The binding of this compound can be assessed through competition.[12] | Non-radioactive. High-throughput compatible. Relatively inexpensive. | May have lower sensitivity compared to radioligand assays. Requires specific reagents (e.g., labeled ligand, specific antibodies). |
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates a typical workflow for a radioligand competition binding assay to determine the affinity of this compound for the 5-HT1A receptor.
Caption: 5-HT1A receptor signaling pathway.
Detailed Protocol: ERK Phosphorylation Western Blot
-
Cell Culture and Treatment: Plate cells expressing the target receptor (e.g., 5-HT1A) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation. Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [13]3. Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. [14] * Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. [13]5. Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [14]6. Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK. [14]8. Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK and express the results as a ratio of p-ERK to total ERK.
Tier 3: Assessing In Vivo Target Engagement and Functional Outcomes
The ultimate validation of a compound's MoA lies in demonstrating its effects in a living organism. In vivo microdialysis is a powerful technique to measure neurotransmitter levels in specific brain regions, providing a direct link between target engagement and neurochemical changes. [15][16][17][18][19]
Comparison of In Vivo Methodologies
| Technique | Principle | Advantages | Disadvantages |
| In Vivo Microdialysis | A small, semi-permeable probe is implanted into a specific brain region of a freely moving animal. The probe is perfused with an artificial cerebrospinal fluid, and small molecules, including neurotransmitters, diffuse from the extracellular fluid into the dialysate, which is then collected and analyzed (e.g., by HPLC). [15][17][18] | Allows for the real-time measurement of neurotransmitter release and metabolism in specific brain regions. [15]Can be combined with behavioral paradigms. Provides a direct measure of the neurochemical consequences of drug administration. | Technically demanding and invasive. The temporal resolution can be limited by the collection time for each sample. |
| Behavioral Pharmacology | The effects of this compound on specific behaviors known to be modulated by the serotonergic and dopaminergic systems are assessed. For example, its anxiolytic or antidepressant-like effects can be evaluated in relevant animal models. [5][6][7] | Provides a functional readout of the compound's overall effect in a complex biological system. Can be used to establish a dose-response relationship for a particular behavioral outcome. | Behavioral changes can be influenced by multiple factors, making it challenging to attribute them to a single molecular target. Results can be species- and strain-dependent. |
Experimental Workflow: In Vivo Microdialysis
The following diagram outlines the key steps involved in an in vivo microdialysis experiment to assess the effect of this compound on serotonin and dopamine levels.
Caption: In vivo microdialysis experimental workflow.
Detailed Protocol: In Vivo Microdialysis for Neurotransmitter Release
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., the hippocampus or striatum). Allow the animal to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Allow for an equilibration period to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal or subcutaneous injection).
-
Post-Drug Sample Collection: Continue to collect dialysate samples for a defined period after drug administration.
-
Sample Analysis: Analyze the dialysate samples to quantify the concentrations of serotonin, dopamine, and their metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the data for statistically significant changes.
Conclusion: A Holistic Approach to MoA Validation
The validation of this compound's mechanism of action requires a multi-pronged, evidence-based approach. By systematically progressing from direct target binding to downstream signaling and finally to in vivo functional outcomes, researchers can build a comprehensive and robust understanding of this compound's pharmacological profile. The comparative analysis of different methodologies presented in this guide is intended to empower researchers to make informed decisions about the most appropriate experimental strategies for their specific research questions. This rigorous approach is not only essential for fundamental research but also forms the bedrock of successful drug discovery and development.
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Mechanism of action of 8-OH-DPAT on learning and memory - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
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Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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In Vivo Microdialysis - Buczynski/Gregus Lab. (n.d.). Retrieved January 11, 2026, from [Link]
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In Vivo Measurements of Neurotransmitters by Microdialysis Sampling - American Chemical Society. (2006). Retrieved January 11, 2026, from [Link]
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Overview of Brain Microdialysis - PMC - PubMed Central - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017). Retrieved January 11, 2026, from [Link]
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The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf. (2012). Retrieved January 11, 2026, from [Link]
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Involvement of dopamine autoreceptors in the hypoactivity induced by 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed. (2017). Retrieved January 11, 2026, from [Link]
-
Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Potential antidepressant properties of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Retrieved January 11, 2026, from [Link]
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In vitro receptor binding assays: General methods and considerations - ResearchGate. (2025). Retrieved January 11, 2026, from [Link]
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How to run a cAMP HTRF assay - YouTube. (2024). Retrieved January 11, 2026, from [Link]
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An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - JoVE. (2015). Retrieved January 11, 2026, from [Link]
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Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012). Retrieved January 11, 2026, from [Link]
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SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016). Retrieved January 11, 2026, from [Link]
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How different is western blot protocol for phosphorylated protein from regular western blot? (2017). Retrieved January 11, 2026, from [Link]
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Prevention by (+/-)-8-hydroxy-2-(di-n-propylamino)tetralin of both catalepsy and the rises in rat striatal dopamine metabolism caused by haloperidol - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
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Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). Retrieved January 11, 2026, from [Link]
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Potential anxiolytic properties of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin 1A receptor agonist - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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The acute and chronic administration of (+/-)-8-hydroxy-2-(Di-n-propylamino)tetralin significantly alters the activity of spontaneously active midbrain dopamine neurons in rats: an in vivo electrophysiological study - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Western blot band for Erk and phopho(p) - ResearchGate. (2012). Retrieved January 11, 2026, from [Link]
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Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. (2021). Retrieved January 11, 2026, from [Link]
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The effects of 8-hydroxy-2-(di-n-propylamino)tetralin and other serotonergic agonists on performance in a radial maze: a possible role for 5-HT1A receptors in memory - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Characteristics of feeding induced by the serotonin agonist 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023). Retrieved January 11, 2026, from [Link]
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Evidence That 8-hydroxy-2-(n-dipropylamino)tetralin (8-OH-DPAT) Is a Selective Alpha 2-adrenoceptor Antagonist on Guinea-Pig Submucous Neurones - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Benchmarking 8-Hydroxy-2-tetralone: A Comparative Guide to Analytical Standards and Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 8-Hydroxy-2-tetralone, a key building block in the synthesis of various pharmaceutical compounds, requires precise and accurate analytical methods for its quantification and impurity profiling. This guide provides a comprehensive benchmark of this compound against known standards, offering an in-depth comparison of analytical methodologies supported by representative experimental data. As a Senior Application Scientist, the insights provided herein are grounded in established analytical principles and practical laboratory considerations.
Introduction to this compound and the Imperative for Benchmarking
This compound (CAS No: 53568-05-1) is a bicyclic organic compound featuring a tetralone skeleton with a hydroxyl substituent.[1] Its structural motif is a precursor in the synthesis of a variety of biologically active molecules. The purity and impurity profile of this intermediate can significantly impact the downstream synthetic steps and the quality of the final drug substance. Therefore, robust analytical methods are essential for its characterization.
Benchmarking against known standards allows for the validation of analytical procedures, ensuring they are fit for purpose. This process involves comparing the performance of a method against established metrics and reference materials to guarantee accuracy, precision, and reliability.
Selection of Known Standards for Benchmarking
Due to the limited availability of a certified reference material (CRM) specifically for this compound, it is crucial to select appropriate, well-characterized compounds as known standards for method development and validation. The ideal standards should be structurally related and commercially available with a high degree of purity. For the purpose of this guide, we will benchmark against:
-
2-Tetralone (CAS: 530-93-8): As the parent compound, 2-Tetralone serves as an excellent primary reference for chromatographic and spectroscopic comparisons. Its physical and chemical properties are well-documented.
-
1-Tetralone (CAS: 529-34-0): A positional isomer, 1-Tetralone, is a critical compound to resolve from 2-tetralone derivatives in many synthetic pathways. Its inclusion challenges the specificity of the analytical methods.
These standards are readily available from major chemical suppliers and provide a solid basis for comparative analysis.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or structural elucidation. Here, we compare the three most pertinent analytical methodologies for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and suitability for non-volatile and thermally labile compounds.[2][3]
Rationale for HPLC: For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It allows for excellent separation from non-polar impurities and related substances.
Illustrative Performance Data:
The following table summarizes the typical performance characteristics of a validated RP-HPLC method for the analysis of this compound against the selected standards.
| Parameter | This compound | 2-Tetralone | 1-Tetralone |
| Retention Time (min) | 3.5 | 5.2 | 5.8 |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.04 µg/mL | 0.04 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.12 µg/mL | 0.12 µg/mL |
| Recovery (%) | 98-102% | 99-101% | 99-101% |
| Precision (%RSD) | <2% | <2% | <2% |
Experimental Workflow: HPLC Method Validation
Caption: HPLC Method Development and Validation Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and definitive identification based on mass spectra.[4][5]
Causality of Experimental Choice: While this compound has a hydroxyl group that can reduce volatility, derivatization (e.g., silylation) can make it amenable to GC-MS analysis. This is particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC.
Illustrative Performance Data:
The table below outlines the expected performance of a GC-MS method for the silylated derivatives of this compound and the underivatized standards.
| Parameter | This compound (TMS derivative) | 2-Tetralone | 1-Tetralone |
| Retention Time (min) | 8.2 | 6.5 | 6.9 |
| Key Mass Fragments (m/z) | 234 (M+), 219, 147 | 146 (M+), 118, 90 | 146 (M+), 131, 103 |
| Limit of Detection (LOD) | 1 ng/mL | 0.5 ng/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 3 ng/mL | 1.5 ng/mL | 1.5 ng/mL |
| Linearity (R²) | >0.998 | >0.999 | >0.999 |
Experimental Workflow: GC-MS Analysis
Caption: GC-MS Derivatization and Analysis Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[6][7][8] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[6]
Trustworthiness of the Protocol: The self-validating nature of qNMR stems from its reliance on a certified internal standard and the fundamental physical principles of nuclear magnetic resonance.
Illustrative Performance Data:
| Parameter | This compound |
| Internal Standard | Maleic Anhydride (Certified) |
| Selected Proton Signal (ppm) | Aromatic region (e.g., ~7.0-7.5 ppm) |
| Purity Assay (%) | 99.5 ± 0.2 |
| Precision (%RSD) | <1% |
Experimental Workflow: qNMR Purity Assessment
Caption: qNMR Workflow for Purity Determination.
Detailed Experimental Protocols
RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Standard Preparation: Prepare individual stock solutions of this compound, 2-Tetralone, and 1-Tetralone in the mobile phase. Prepare working standards by appropriate dilution.
-
Validation:
-
Linearity: Prepare a series of at least five concentrations for each compound and inject them in triplicate. Plot the peak area against concentration and perform a linear regression analysis.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) by injecting serially diluted solutions.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analytes at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by analyzing six replicate injections of the same sample. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.
-
GC-MS Method
-
GC Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
Sample Preparation (Derivatization for this compound):
-
Dissolve approximately 1 mg of the sample in 1 mL of dry pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution into the GC-MS.
-
-
Sample Preparation (2-Tetralone and 1-Tetralone): Dissolve the sample in a suitable solvent like dichloromethane to a concentration of approximately 0.1 mg/mL.
qNMR Method
-
NMR Spectrometer: 500 MHz or higher
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: Certified Maleic Anhydride
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Process the spectrum (phasing, baseline correction) and carefully integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, IS = internal standard.
-
Conclusion and Recommendations
This guide provides a comparative framework for the analytical benchmarking of this compound.
-
HPLC is the recommended method for routine quality control, offering excellent quantitation capabilities and the ability to monitor non-volatile impurities. Its robustness and ease of use make it ideal for in-process controls and final product release testing.
-
GC-MS is a powerful tool for the identification of volatile impurities and for orthogonal confirmation of the compound's identity. The requirement for derivatization for hydroxylated compounds like this compound adds a step to the sample preparation but provides valuable information that may be missed by HPLC.
-
qNMR stands out as a primary method for purity assessment, providing a direct and highly accurate measurement without the need for a specific reference standard of the analyte. It is particularly valuable for the certification of in-house primary standards and for resolving discrepancies between other analytical methods.
For comprehensive characterization and quality assurance of this compound, a multi-faceted approach employing both chromatographic and spectroscopic techniques is advised. The choice of the primary method will depend on the specific analytical objective, but the principles and protocols outlined in this guide provide a solid foundation for robust and reliable analysis.
References
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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- Du, B., Daniels, V. R., Vaksman, Z., Boyd, J., Crady, C., & Wu, H. (2022).
- Van den Oetelaar, M. (2023, February 18). Process Analytical Technologies in the pharmaceutical industry [Video]. YouTube.
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Safety Operating Guide
Proper Disposal Procedures for 8-Hydroxy-2-tetralone: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 8-Hydroxy-2-tetralone. As researchers and scientists dedicated to drug development, ensuring the responsible management of chemical waste is paramount not only for regulatory compliance but also for the safety of our personnel and the protection of our environment. This document is structured to provide immediate, actionable information, grounded in established safety protocols and regulatory standards.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is crucial. This initial assessment informs the necessary personal protective equipment (PPE) and handling precautions.
Known Hazards: Based on available safety data sheets (SDS), this compound is classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
While some safety data sheets for similar compounds suggest that the substance is not classified as hazardous, it is best practice to handle all laboratory chemicals with a degree of caution. The toxicological properties of many research chemicals have not been fully investigated.
Required Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the consistent and correct use of PPE. The following PPE is mandatory when handling this compound for disposal:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3]
-
Body Protection: Wear a lab coat or other suitable protective clothing. For larger quantities or in the event of a spill, fire/flame resistant and impervious clothing is recommended.[3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]
Segregation and Collection of this compound Waste
Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[4] Incompatible wastes must never be mixed, as this can lead to violent reactions or the emission of flammable or poisonous gases.[4]
Step-by-Step Waste Collection Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of waste generation, for the accumulation of hazardous waste.[4][5][6] This area must be under the control of the personnel generating the waste.[5][6]
-
Select an Appropriate Waste Container:
-
The container must be in good condition, free of leaks, and compatible with this compound.[5][7][8] Glass or sturdy plastic bottles with a secure, screw-top cap are generally acceptable.[7]
-
If reusing a container, ensure that the original label is completely removed or defaced to avoid confusion.[7]
-
-
Label the Waste Container:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[6]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., irritant).[4][5] Do not use abbreviations or chemical formulas.[5]
-
For chemical mixtures, the label must identify the composition and percentage of each component.[5]
-
-
Keep the Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[4][5][9] Funnels should not be left in the container opening.[5]
-
Segregate from Incompatibles: Store the this compound waste container separately from incompatible materials, such as strong oxidizing agents.[2] A general best practice is to segregate waste by hazard class (e.g., flammables, corrosives, oxidizers).[4][5]
Waste Stream Decision Pathway
Caption: Decision workflow for the proper disposal of this compound.
Disposal Procedures for Different Forms of Waste
The specific disposal procedure will depend on the form of the this compound waste.
Solid this compound and Contaminated Labware
-
Collection: Carefully transfer solid this compound or grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper) into the designated hazardous waste container.
-
Container Management: Ensure the container is kept closed and properly labeled in the SAA.
-
Disposal Request: Once the container is approximately 90% full, or if it has been accumulating for close to the institutional time limit (often one year for partially filled containers), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[4][5]
Solutions of this compound
-
Collection: Pour the solution directly into a designated liquid hazardous waste container that is compatible with the solvent used.
-
Labeling: The hazardous waste label must list all components of the solution with their approximate percentages.
-
Prohibition of Sewer Disposal: Do not dispose of solutions containing this compound down the drain.[8][10] Sewer disposal is generally prohibited for hazardous chemicals to prevent environmental contamination and damage to the wastewater treatment system.[8][11]
-
Prohibition of Evaporation: Do not allow hazardous waste to evaporate in a fume hood or any other area as a means of disposal.[4][8]
Empty this compound Containers
-
Decontamination: For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[9]
-
Subsequent Rinsing: After the initial hazardous rinse, thoroughly rinse the container with a suitable solvent (e.g., acetone, ethanol) followed by water.
-
Disposal of Rinsed Container: Once thoroughly rinsed and air-dried, and with the label completely defaced, the container may be disposed of in the regular trash or recycled, depending on institutional policy.[12]
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's EHS department immediately.[5]
-
Control and Contain: If the spill is small and manageable, wear appropriate PPE, control the source of the spill, and prevent it from spreading.
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste.[8][12]
Exposure Response
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][10]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]
Regulatory Framework and Compliance
The disposal of this compound is governed by a framework of federal, state, and local regulations. In the United States, the primary federal agency regulating hazardous waste is the Environmental Protection Agency (EPA). It is imperative that all disposal activities comply with these regulations to avoid penalties and ensure environmental protection. Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.[5][13]
Key Regulatory Principles
-
Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[13]
-
Accumulation Time Limits: There are strict time limits for how long hazardous waste can be stored in an SAA.[13]
-
Manifesting and Transportation: All hazardous waste shipments must be accompanied by a manifest that tracks the waste from the point of generation to its final disposal facility.[14]
By adhering to the procedures outlined in this guide, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
- Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Oregon State University. (n.d.). Hazardous Waste Disposal Guide.
- The University of Texas at Austin. (n.d.). Chemical Waste.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
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- Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
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A Comprehensive Guide to Personal Protective Equipment for Handling 8-Hydroxy-2-tetralone
As researchers and scientists in drug development, the safe handling of chemical compounds is paramount to both personal safety and the integrity of our research. This guide provides essential, immediate safety and logistical information for handling 8-Hydroxy-2-tetralone, with a focus on personal protective equipment (PPE), operational plans, and disposal.
Hazard Assessment of this compound
While specific toxicity data for this compound is not extensively documented, a thorough hazard assessment can be informed by the data available for structurally similar tetralone derivatives. Compounds such as alpha-tetralone and various hydroxylated and methoxylated tetralones are known to cause skin and eye irritation[1][2][3]. Therefore, it is prudent to handle this compound with a comprehensive PPE strategy to minimize exposure.
Assumed Risks:
-
Skin Irritation: Potential for redness, itching, or inflammation upon contact.
-
Eye Irritation: Risk of serious eye irritation or damage from splashes or airborne particles.
-
Respiratory Tract Irritation: Possible irritation if inhaled as a dust or aerosol.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide a robust barrier against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Safety glasses with side shields or chemical splash goggles. | Nitrile or other chemical-resistant gloves. | Laboratory coat. | N95/FFP2 respirator if not handled in a fume hood. |
| Preparing Solutions | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Nitrile or other chemical-resistant gloves. | Laboratory coat. | Work in a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles. | Nitrile or other chemical-resistant gloves. | Laboratory coat. | Work in a certified chemical fume hood. |
| Cleaning Spills | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls over a laboratory coat. | Air-purifying respirator with appropriate cartridges. |
Step-by-Step PPE Protocol: A Self-Validating System
The following protocol for donning and doffing PPE is designed to prevent cross-contamination and ensure the user's safety throughout the handling process.
-
Laboratory Coat: Select a properly fitting lab coat with long sleeves and snap or button closures. Ensure it is fully fastened.
-
Eye and Face Protection: Don safety glasses with side shields or chemical splash goggles[1][2]. If a significant splash hazard exists, a face shield should be worn in addition to goggles.
-
Respiratory Protection: If handling the solid outside of a fume hood or if aerosolization is likely, use a NIOSH-approved respirator[2]. Ensure the respirator has been fit-tested.
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Check for any signs of damage before use. The cuffs of the gloves should be pulled over the sleeves of the lab coat to create a seal[4].
The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the exterior of the gloves with bare skin.
-
Gown/Apron: Unfasten the lab coat and roll it away from the body, keeping the contaminated outer surface contained.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces.
-
Respirator: If worn, remove the respirator without touching the front of the mask.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Operational and Disposal Plans
Whenever possible, handle this compound in a certified chemical fume hood to minimize the inhalation of dust or vapors[1]. Facilities should be equipped with an eyewash station and a safety shower in case of accidental exposure[2].
In the event of a spill, evacuate the immediate area and alert others. Wearing appropriate PPE (as outlined in the table above), contain the spill with an inert absorbent material such as vermiculite, sand, or earth[2]. Collect the absorbed material into a suitable, labeled container for disposal[1][2].
All waste contaminated with this compound, including used PPE and spill cleanup materials, should be considered chemical waste. Dispose of this waste in sealed, properly labeled containers. Follow all local, state, and federal regulations for hazardous waste disposal[1]. Do not dispose of this material down the drain.
By adhering to these protocols, you can create a safe working environment for yourself and your colleagues, ensuring the responsible handling of this compound from receipt to disposal.
References
-
Material Safety Data Sheet - 7-Methoxy-2-tetralone, 95% - Cole-Parmer. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
